Cyanidin-3-O-sophoroside
Description
Properties
IUPAC Name |
2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMMDGPXYVCER-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31O16+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of Cyanidin-3-O-sophoroside
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin-3-O-sophoroside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in a multitude of plant species.[1] Structurally, it comprises a cyanidin aglycone linked to a sophorose disaccharide moiety. This molecule is of substantial interest to the scientific and pharmaceutical communities due to its potent antioxidant properties and potential health benefits, including applications in the prevention of cardiovascular diseases and certain cancers.[1] This technical guide provides a comprehensive overview of the natural botanical sources of Cyanidin-3-O-sophoroside, details its biosynthetic pathway, and presents field-proven methodologies for its extraction, purification, and analytical characterization.
Introduction: The Chemical and Biological Significance of Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside (C₂₇H₃₁O₁₆⁺, Molar Mass: 611.5 g/mol ) is an anthocyanidin glycoside that plays a crucial role in plant physiology and offers significant potential for human health applications.[2][3] Its biological activity is intrinsically linked to its structure, featuring the highly reactive cyanidin backbone coupled with a sophorose sugar group. This glycosylation enhances its stability and solubility. The compound is a subject of active research for its role as a potent antioxidant and its inhibitory effects on enzymes such as polyphenol oxidase (PPO), which is responsible for enzymatic browning in fruits.[1] Understanding its natural distribution is the first step toward harnessing its therapeutic potential.
Natural Occurrence and Distribution
Cyanidin-3-O-sophoroside is found across a diverse range of plant families, predominantly in fruits, flowers, and vegetables. Its concentration can vary significantly based on species, cultivar, environmental conditions, and maturation stage.
Primary Botanical Sources
The most significant and well-documented sources of Cyanidin-3-O-sophoroside are concentrated in the Rosaceae, Malvaceae, and Solanaceae families.
-
Berries of the Rubus Genus: Red raspberry (Rubus idaeus) is arguably the most notable source, where Cyanidin-3-O-sophoroside is often the major anthocyanin present.[4][5][6] It is also found in black raspberry (Rubus occidentalis) and various hybrid berries.[1][5]
-
Hibiscus Flowers (Hibiscus rosa-sinensis): The vibrant petals of the hibiscus flower, particularly in red, pink, and lilac cultivars, are a rich source of this compound.[1][7][8][9] It is often the principal anthocyanin responsible for their intense coloration.[8][10]
-
Purple-Fleshed Sweet Potatoes (Ipomoea batatas): Certain cultivars of purple sweet potato accumulate significant quantities of acylated forms of cyanidin- and peonidin-3-sophoroside-5-glucosides in both their tubers and leaves.[11][12][13][14][15]
-
Other Documented Sources: The compound has also been identified in blackcurrants (Ribes nigrum), mulberries (Morus spp.), red cabbage (Brassica oleracea), and artichokes (Cynara scolymus).[1]
Quantitative Analysis in Key Sources
The following table summarizes the concentration of Cyanidin-3-O-sophoroside in various plant sources, highlighting the variability among different species and cultivars.
| Plant Family | Species | Common Name | Plant Part | Concentration (mg/100g Fresh Weight) | Analytical Method | Reference(s) |
| Rosaceae | Rubus idaeus | Red Raspberry | Fruit | 3.55 - 106.23 | HPLC | [16] |
| Rosaceae | Rubus idaeus ('Muskoka') | Red Raspberry | Fruit | 106.23 | HPLC | [16] |
| Rosaceae | Rubus spp. | Hybrid Berries | Fruit | Varies | HPLC | [1] |
| Malvaceae | Hibiscus rosa-sinensis | Hibiscus | Flower Petals | Identified as the major anthocyanin in red cultivars | UHPLC-ESI+-Orbitrap-MS | [8][10] |
| Solanaceae | Solanum tuberosum | Purple Potato | Tuber | Present as acylated derivatives | HPLC-DAD/ESI-MS/MS | [1][12] |
| Grossulariaceae | Ribes nigrum | Blackcurrant | Fruit | Present, but delphinidin derivatives are dominant | HPLC-DAD | [17][18] |
The Molecular Factory: Biosynthesis Pathway
The formation of Cyanidin-3-O-sophoroside is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches.
The pathway initiates with the amino acid L-phenylalanine. A series of core enzymes, including Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL), convert phenylalanine to p-Coumaroyl-CoA.[2] Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7]
This chalcone is subsequently isomerized to naringenin by chalcone isomerase (CHI). A series of hydroxylation and reduction steps follow, catalyzed by flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR), to produce leucocyanidin.[7][19] Anthocyanidin synthase (ANS) then oxidizes leucocyanidin to the unstable colored aglycone, cyanidin.[20]
To achieve stability and solubility, the cyanidin molecule must be glycosylated. This critical step is catalyzed by UDP-glycosyltransferases (UGTs). First, a UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT) attaches a glucose molecule to the 3-hydroxyl position, forming Cyanidin-3-O-glucoside.[19][21] The formation of the sophoroside moiety (a disaccharide of two glucose units) requires a subsequent glycosylation step, catalyzed by a specific glucosyltransferase, such as UDP-glucose:anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase, which adds a second glucose molecule to the first.[22]
Methodologies for Isolation and Characterization
The successful study of Cyanidin-3-O-sophoroside hinges on robust protocols for its extraction, purification, and analysis. The following sections outline validated methodologies tailored for this purpose.
Extraction from Plant Material
The primary goal of extraction is to efficiently solubilize anthocyanins while minimizing degradation. Ultrasound-Assisted Extraction (UAE) is a highly effective and rapid method.[5][23]
Protocol: Ultrasound-Assisted Extraction (UAE) of Anthocyanins
-
Sample Preparation: Freeze-dry fresh plant material (e.g., red raspberries) to remove water and inhibit enzymatic degradation. Grind the lyophilized tissue into a fine, homogenous powder.
-
Solvent Preparation: Prepare an acidified ethanol solution (e.g., 38% ethanol in water, v/v, acidified with 0.1% HCl or formic acid). Acidification is critical to maintain the stable flavylium cation form of the anthocyanin.[20]
-
Extraction:
-
Weigh approximately 1 g of the plant powder into an extraction vessel.
-
Add the extraction solvent at a specific solvent-to-solid ratio (e.g., 26 mL/g).[24]
-
Place the vessel in an ultrasonic bath.
-
Sonicate for a defined period (e.g., 16-30 minutes) at a controlled power (e.g., 400-466 W) and temperature (e.g., 20-50°C).[4][5][23] Protect the sample from light to prevent photodegradation.
-
-
Recovery:
-
Separate the extract from the solid residue by centrifugation followed by filtration (e.g., through a 0.45 µm filter).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (≤ 40°C) to obtain the crude extract.
-
Store the crude extract at -20°C in the dark until further purification.
-
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, providing excellent recovery for labile compounds like anthocyanins. It is highly effective for purifying Cyanidin-3-O-sophoroside from crude extracts.[24][25][26]
Protocol: HSCCC Purification
-
Solvent System Preparation: A two-phase solvent system is required. A system successfully used for separating Cyanidin-3-O-sophoroside from red raspberry consists of n-butanol, methyl tert-butyl ether (MTBE), acetonitrile, water, and trifluoroacetic acid (TFA) in a ratio of 5:1:1:4:0.001 (v/v/v/v/v).[24][25]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC Operation:
-
Fill the HSCCC coil entirely with the stationary phase (upper phase).
-
Set the apparatus to rotate at a designated speed (e.g., 800-900 rpm).
-
Pump the mobile phase (lower phase) through the coil at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached.
-
-
Sample Injection and Fractionation:
-
Dissolve the crude extract in a small volume of the biphasic solvent system.
-
Inject the sample into the system.
-
Continue pumping the mobile phase and collect fractions at regular intervals using a fraction collector. Monitor the effluent using a UV-Vis detector at 520 nm.
-
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure Cyanidin-3-O-sophoroside. Pool the pure fractions and remove the solvent under vacuum to yield the purified compound.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of Cyanidin-3-O-sophoroside.
Methodology: High-Performance Liquid Chromatography (HPLC-PDA)
-
Objective: To separate, identify, and quantify Cyanidin-3-O-sophoroside.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[14]
-
Mobile Phase: A gradient elution using two solvents:
-
Gradient Program: A typical gradient might run from ~5% B to 30% B over 30-40 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector monitoring at 520 nm, the λmax for cyanidin glycosides in acidic solution.[27][28][29]
-
Quantification: Performed by creating a calibration curve with an authentic standard. If a standard is unavailable, results can be expressed as cyanidin-3-O-glucoside equivalents.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To confirm the molecular weight and fragmentation pattern for definitive identification.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used.
-
Analysis:
-
Full Scan (MS1): Detect the parent molecular ion [M]⁺. For Cyanidin-3-O-sophoroside, this will be at m/z 611.
-
Tandem MS (MS/MS): Fragment the parent ion (m/z 611). The characteristic fragmentation pattern involves the loss of the sophorose unit (-324 Da) to yield the cyanidin aglycone fragment at m/z 287.[2]
-
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: For de novo structure elucidation or confirmation, particularly of the glycosidic linkages.
-
Techniques: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (COSY, HSQC, HMBC) are employed.
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, often methanol-d₄ (CD₃OD) with a small amount of acid (e.g., TFA-d or DCl) to stabilize the molecule.
-
Interpretation: The spectra will reveal characteristic signals for the aromatic protons of the cyanidin core, the anomeric protons of the two glucose units, and the remaining sugar protons, allowing for complete structural assignment.
Conclusion and Future Directions
Cyanidin-3-O-sophoroside is a valuable anthocyanin with a well-defined presence in common and accessible natural sources, most notably red raspberries and hibiscus flowers. The methodologies for its extraction using UAE and purification via HSCCC are robust and scalable, providing a clear pathway from raw botanical material to a highly purified compound. Furthermore, its analytical characterization is readily achievable with standard chromatographic and spectroscopic instrumentation. For researchers in pharmacology and drug development, these sources and methods provide a solid foundation for obtaining the quantities of Cyanidin-3-O-sophoroside necessary for further investigation into its bioavailability, metabolic fate, and therapeutic efficacy. Future research should focus on screening a wider range of plant cultivars to identify high-yield varieties and optimizing extraction processes to be more environmentally sustainable.
References
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Xu, Z., et al. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method. ACS Food Science & Technology. Available from: [Link]
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Senathirajah, T., Rasalingam, S., & Ganeshalingam, S. (2017). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. Scholars Research Library. Available from: [Link]
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Maurer, T. R., et al. (2023). Phytochemical potential of berries: An overview. ResearchGate. Available from: [Link]
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Prieto, M. A., et al. (2021). Extraction of Anthocyanins from Red Raspberry for Natural Food Colorants Development: Processes Optimization and In Vitro Bioactivity. MDPI. Available from: [Link]
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Li, A., et al. (2019). Anthocyanin Accumulation in the Leaves of the Purple Sweet Potato (Ipomoea batatas L.) Cultivars. Molecules. Available from: [Link]
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Chen, F., et al. (2015). Optimization of ultrasound-assisted extraction of anthocyanins in red raspberries and identification of anthocyanins in extract using high-performance liquid chromatography-mass spectrometry. Ultrasonics Sonochemistry. Available from: [Link]
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Hoshino, A., et al. (2018). UDP-glucose:anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase catalyzes further glycosylation of anthocyanins in purple Ipomoea batatas. ResearchGate. Available from: [Link]
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Xu, Z., et al. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method. ACS Food Science & Technology. Available from: [Link]
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Montoya, G., et al. (2023). Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars. Horticulturae. Available from: [Link]
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Grace, M. H., et al. (2009). Characterization of Anthocyanins and Anthocyanidins in Purple-Fleshed Sweetpotatoes by HPLC-DAD/ESI. USDA ARS. Available from: [Link]
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Su, X., et al. (2019). Identification and quantification of anthocyanins in purple-fleshed sweet potato leaves. ResearchGate. Available from: [Link]
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Brito, A., et al. (2007). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried. CORE. Available from: [Link]
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Zhang, Y., et al. (2014). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. ResearchGate. Available from: [Link]
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Sun, H., et al. (2020). Research Advances of Purple Sweet Potato Anthocyanins: Extraction, Identification, Stability, Bioactivity, Application, and Biotransformation. Journal of Agricultural and Food Chemistry. Available from: [Link]
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McDougall, G. J., et al. (2005). Identification of Flavonoid and Phenolic Antioxidants in Black Currants, Blueberries, Raspberries, Red Currants, and Cranberries. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Montoya, G., et al. (2023). Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars. ResearchGate. Available from: [Link]
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Senathirajah, T., Rasalingam, S., & Ganeshalingam, S. (2017). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. Scholars Research Library. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11169452, cyanidin 3-O-sophoroside. Available from: [Link]
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ResearchGate. HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B)... Available from: [Link]
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Senathirajah, T., Rasalingam, S., & Ganeshalingam, S. (2017). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. Scholars Research Library. Available from: [Link]
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Petrussa, E., et al. (2013). Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses. International Journal of Molecular Sciences. Available from: [Link]
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Tabb, A. P., & Masiunas, J. B. (2021). Berry Quality and Anthocyanin Content of 'Consort' Black Currants Grown under Artificial Shade. HortScience. Available from: [Link]
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Bridle, P., & Timberlake, C. F. (2006). Separation and Purification of Anthocyanins by High-Speed Countercurrent Chromatography and Screening for Antioxidant Activity. ResearchGate. Available from: [Link]
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Wikipedia. Anthocyanidin 3-O-glucosyltransferase. Available from: [Link]
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Bobríková, M., et al. (2020). Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method. Foods. Available from: [Link]
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Cyanidin-3-O-sophoroside chemical structure and properties
An In-depth Technical Guide to Cyanidin-3-O-sophoroside: Structure, Properties, and Applications
Abstract
Cyanidin-3-O-sophoroside is a prominent member of the anthocyanin class of flavonoids, water-soluble pigments responsible for the vibrant red and purple hues in numerous plants. Structurally, it consists of a cyanidin aglycone linked to a sophorose disaccharide. This compound is of significant scientific interest due to its potent antioxidant properties and potential therapeutic applications, including anti-inflammatory and neuroprotective effects. This guide provides a comprehensive technical overview of Cyanidin-3-O-sophoroside, detailing its chemical structure, physicochemical properties, natural occurrence, and biological activities. Furthermore, it presents detailed protocols for its extraction, purification, and analysis, offering a critical resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to Cyanidin-3-O-sophoroside
Anthocyanins are a subclass of flavonoids that impart a wide spectrum of colors—from red to blue—to flowers, fruits, and vegetables. Their biological activities are a subject of intensive research, with studies highlighting their roles in preventing oxidative stress-related diseases. Cyanidin-3-O-sophoroside, also known as mekocyanin, is a diglycoside of cyanidin, one of the most common anthocyanidin aglycones. The glycosylation at the C3 position with a sophorose unit (a disaccharide of two glucose molecules) significantly influences its solubility, stability, and bioavailability, distinguishing its properties from other cyanidin glycosides.[1][2] This document serves as a technical primer, synthesizing current knowledge on this specific anthocyanin for scientific and research professionals.
Chemical Structure and Physicochemical Properties
Molecular Identity
Cyanidin-3-O-sophoroside is characterized by the attachment of a sophorose molecule to the cyanidin core via an O-glycosidic bond at the 3-hydroxyl group. The cationic flavylium core is responsible for its color and reactivity.[3][4]
-
Systematic IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[4]
-
Synonyms: Cyanidin 3-O-sophoroside, Mecocyanin[2]
-
Classification: Flavonoid, Anthocyanin, Anthocyanidin Glycoside[3][4]
The compound is often isolated as a chloride salt, which affects its molecular weight.[5]
Chemical Structure Visualization
Caption: Chemical structure of Cyanidin-3-O-sophoroside.
Physicochemical Data
The properties of Cyanidin-3-O-sophoroside are crucial for its handling, extraction, and application. It is characterized as a dark red or purple powder. Its stability is a critical consideration for experimental design and storage.
| Property | Value | References |
| Molecular Formula | C₂₇H₃₁O₁₆⁺ (cation) C₂₇H₃₁ClO₁₆ (chloride salt) | [3][4][5] |
| Molecular Weight | ~611.53 g/mol (cation) ~647.0 g/mol (chloride salt) | [3][4] |
| Appearance | Dark red/purple powder | |
| Solubility | Highly water-soluble. Soluble in DMSO, Ethanol. | [6][7] |
| Stability | Unstable at temperatures >40°C. Sensitive to light, oxygen, and pH; most stable at low pH (<3).[8] Degrades via hydrolysis. | |
| Storage | Long-term storage should be in darkness at low temperatures (< -5°C). | |
| UV-Vis λmax | ~520 nm in acidic conditions, with shifts depending on pH.[9] |
Natural Occurrence and Biosynthesis
Natural Sources
Cyanidin-3-O-sophoroside is found in a variety of fruits, flowers, and vegetables. Red raspberries are a particularly rich source.[10]
| Plant Family | Species | Common Name | Plant Part | References |
| Rosaceae | Rubus idaeus | Red Raspberry | Fruit | [4][10][11] |
| Rosaceae | Rubus occidentalis | Black Raspberry | Fruit | [11] |
| Grossulariaceae | Ribes nigrum | Blackcurrant | Fruit | [11] |
| Rosaceae | Various | Cloudberry, Blackberry | Fruit | [2][12] |
| Malvaceae | Hibiscus rosa-sinensis | Hibiscus | Flower Petals | [11] |
| Solanaceae | Solanum tuberosum | Purple Potato | Tuber | [11] |
| Brassicaceae | Brassica oleracea | Red Cabbage | Leaves | [11] |
The concentration of this anthocyanin can vary significantly based on cultivar, growing conditions, and maturity.[13]
Biosynthesis Pathway
Cyanidin-3-O-sophoroside is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce naringenin, a key intermediate. Naringenin is then converted to dihydrokaempferol, which is hydroxylated to form dihydroquercetin. Dihydroquercetin is reduced to leucocyanidin, which is then oxidized by anthocyanidin synthase (ANS) to form the cyanidin aglycone. Finally, glycosyltransferases catalyze the addition of sugar moieties. For Cyanidin-3-O-sophoroside, a UDP-glucose-flavonoid-3-O-glucosyltransferase (UFGT) first adds a glucose to the 3-position, followed by another glycosyltransferase that adds a second glucose to form the sophorose unit.[14]
Biological Activities and Mechanisms of Action
While much of the mechanistic research has focused on the more common Cyanidin-3-O-glucoside (C3G), the data provides a strong basis for understanding the potential activities of the closely related sophoroside derivative.
Antioxidant Activity
Like other anthocyanins, Cyanidin-3-O-sophoroside is a potent antioxidant. Its free radical scavenging ability is attributed to the hydroxyl groups on the phenolic rings, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[15] The rate constant for the reaction between Cyanidin-3-O-sophoroside and the superoxide radical has been estimated at 2.2 × 10⁵ M⁻¹s⁻¹.[15] This activity is central to its protective effects against oxidative stress-induced cellular damage.[16]
Enzyme Inhibition
Cyanidin-3-O-sophoroside has been identified as a non-competitive reversible inhibitor of polyphenol oxidase (PPO), the enzyme responsible for enzymatic browning in fruits and vegetables.[11] This property is of interest to the food industry for its potential to preserve food quality.
Potential Therapeutic Effects and Signaling Pathways
Research on related cyanidin glycosides suggests a range of therapeutic possibilities, primarily linked to the modulation of cellular signaling pathways.
-
Anti-inflammatory Effects: Anthocyanins can inhibit inflammatory pathways, potentially by downregulating the expression of pro-inflammatory cytokines.
-
Neuroprotection: There is emerging evidence for the neuroprotective effects of anthocyanins.[1]
-
Anti-cancer Activity: Studies on C3G have shown it can induce apoptosis and arrest the cell cycle in cancer cells through ROS-mediated signaling.[17] C3G can activate pathways like MAPK, STAT3, and NF-κB by increasing intracellular ROS levels in gastric cancer cells.[17] It can also activate AMP-activated protein kinase (AMPK), a key cellular energy sensor, which is involved in suppressing gluconeogenesis and inducing senescence in hepatocarcinoma cells.[18]
Caption: Postulated ROS-mediated signaling by cyanidin glycosides.
Experimental Protocols
The following sections provide standardized methodologies for the laboratory-scale extraction, purification, and analysis of Cyanidin-3-O-sophoroside.
Extraction and Purification Workflow
The process involves an initial extraction from plant material, followed by chromatographic purification to isolate the target compound with high purity.
Caption: Workflow for extraction and purification.
Protocol: Ultrasound-Assisted Extraction from Red Raspberry
This protocol is adapted from methodologies optimized for anthocyanin extraction from Rubus species.[19]
-
Sample Preparation: Freeze-dry (lyophilize) fresh red raspberries to remove water and grind the dried fruit into a fine, homogenous powder.
-
Extraction Solvent Preparation: Prepare an extraction solvent of 80% (v/v) ethanol in water, acidified to a pH of 3 with a suitable acid (e.g., citric acid or trifluoroacetic acid). The acidic condition is critical for maintaining the stability of the anthocyanin flavylium cation.[20]
-
Extraction:
-
Weigh approximately 10 g of the raspberry powder into a flask.
-
Add 260 mL of the extraction solvent (a solvent-to-sample ratio of 26 mL/g).[19]
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 20°C.[19] The ultrasound facilitates cell wall disruption, enhancing extraction efficiency.
-
To prevent oxidation of the phenolic compounds, flush the flask with nitrogen gas before sealing.[11]
-
-
Separation:
-
After sonication, centrifuge the mixture at 4,000 rpm for 10 minutes to pellet the solid residue.
-
Carefully decant the supernatant, which contains the crude anthocyanin extract.
-
Repeat the extraction process on the solid residue two more times to maximize yield, combining all supernatants.
-
Protocol: Purification by Column Chromatography
This two-step purification process uses macroporous resin followed by gel filtration or preparative HPLC to achieve high purity.[20][21]
-
Macroporous Resin Chromatography (Enrichment):
-
Prepare a column with AB-8 macroporous resin, pre-conditioned according to the manufacturer's instructions.
-
Load the combined crude extract onto the column. The anthocyanins will adsorb to the resin.
-
Wash the column with acidified water (pH 3) to remove sugars, acids, and other highly polar impurities.
-
Elute the anthocyanin fraction using a gradient of ethanol in acidified water (e.g., 20% to 80% ethanol). Collect the colored fractions.[19][20]
-
-
Sephadex LH-20 Chromatography (High-Purity Isolation):
-
Concentrate the enriched anthocyanin fraction under reduced pressure at a temperature below 40°C.
-
Dissolve the concentrate in a minimal amount of the mobile phase (e.g., acidified methanol).
-
Load the sample onto a prepared Sephadex LH-20 column.
-
Elute isocratically with the mobile phase, collecting fractions. Cyanidin-3-O-sophoroside will elute separately from other anthocyanins like cyanidin-3-O-glucoside.[21]
-
-
Purity Verification: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) with a PDA (Photodiode Array) detector. Monitor at 520 nm for anthocyanins and 280 nm for other phenolics. Purity should be >95% for use in biological assays.[21]
Conclusion and Future Directions
Cyanidin-3-O-sophoroside is a significant natural antioxidant with considerable potential in the food and pharmaceutical industries. Its chemical properties, particularly its stability, are a key consideration for its practical application. While its biological activities are promising, much of the mechanistic understanding is inferred from studies on the more ubiquitous cyanidin-3-O-glucoside.
Future research should focus on:
-
Head-to-head Biological Assays: Directly comparing the antioxidant, anti-inflammatory, and anti-cancer activities of Cyanidin-3-O-sophoroside with other cyanidin glycosides to understand the specific role of the sophorose moiety.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of Cyanidin-3-O-sophoroside to determine its bioavailability and in vivo fate.
-
Clinical Investigations: Exploring its efficacy in human studies for preventing or mitigating conditions related to oxidative stress and inflammation.
A deeper scientific understanding will be crucial for fully harnessing the therapeutic and functional potential of this vibrant natural compound.
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A Technical Guide to the Biosynthesis of Cyanidin-3-O-sophoroside in Plants: From Core Pathway to Experimental Validation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin-3-O-sophoroside, a prominent anthocyanin, contributes significantly to the vibrant red and purple hues observed in numerous plant tissues and is of increasing interest for its potential health benefits. Understanding its biosynthesis is critical for endeavors in metabolic engineering, crop improvement, and the development of natural colorants and therapeutics. This technical guide provides an in-depth exploration of the intricate enzymatic pathway leading to the synthesis of cyanidin-3-O-sophoroside in plants. We will dissect the core biosynthetic steps, from the general phenylpropanoid pathway to the specific glycosylation events that define this molecule. Furthermore, this guide details established experimental protocols for the extraction, quantification, and characterization of this compound, alongside methodologies for the functional analysis of the enzymes involved through heterologous expression.
Introduction: The Significance of Cyanidin-3-O-sophoroside
Anthocyanins are a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants, playing crucial roles in attracting pollinators and protecting against environmental stressors.[1] Cyanidin-3-O-sophoroside is a diglycoside anthocyanin, where the cyanidin aglycone is attached to a sophorose sugar moiety (two glucose molecules linked by a β-1,2-glycosidic bond).[2] Its presence has been reported in various fruits and flowers, including red raspberries and purple sweet potatoes.[3][4][5] Beyond its role as a pigment, cyanidin-3-O-sophoroside exhibits potent antioxidant and anti-inflammatory properties, making it a compound of interest for nutraceutical and pharmaceutical applications.[6] A thorough understanding of its biosynthetic pathway is paramount for harnessing its potential.
The Core Biosynthetic Pathway: A Stepwise Enzymatic Cascade
The biosynthesis of cyanidin-3-O-sophoroside is an extension of the well-characterized flavonoid and anthocyanin pathways. The synthesis can be broadly divided into several key stages, each catalyzed by specific enzymes encoded by a suite of structural genes.
The General Phenylpropanoid Pathway: Laying the Foundation
The journey begins with the amino acid phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions convert phenylalanine into 4-coumaroyl-CoA, a central precursor for various secondary metabolites, including flavonoids.[7]
Flavonoid and Anthocyanidin Biosynthesis: Building the Core Structure
The formation of the cyanidin aglycone proceeds through the central flavonoid pathway. Key enzymatic steps include:
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8]
-
Chalcone Isomerase (CHI): Converts naringenin chalcone to the flavanone naringenin.[8]
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.[7]
-
Flavonoid 3'-Hydroxylase (F3'H): Further hydroxylates dihydrokaempferol to create dihydroquercetin.[7]
-
Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin.[8]
-
Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin.[8]
The Crucial Glycosylation Steps: From Aglycone to Stable Pigment
The inherent instability of the cyanidin aglycone necessitates glycosylation for its stabilization and transport. This is a two-step process to form cyanidin-3-O-sophoroside.
-
Formation of Cyanidin-3-O-glucoside: The first glycosylation is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) . This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of cyanidin, forming the stable and common anthocyanin, cyanidin-3-O-glucoside.[9][10][11][12][13] This is a critical regulatory point in anthocyanin biosynthesis in many species.[10][13]
-
Formation of Cyanidin-3-O-sophoroside: The final and defining step is the addition of a second glucose molecule. This reaction is catalyzed by anthocyanidin 3-O-glucoside-2″-O-glucosyltransferase (3GGT) . This enzyme specifically transfers a glucose molecule from UDP-glucose to the 2"-hydroxyl group of the glucose already attached to the cyanidin core, forming cyanidin-3-O-sophoroside.[3][14][15][16] Studies in purple sweet potato have elucidated the function of this novel glycosyltransferase.[3][14]
Below is a diagram illustrating the core biosynthetic pathway leading to cyanidin-3-O-sophoroside.
Caption: Core biosynthetic pathway of Cyanidin-3-O-sophoroside.
Regulation of the Biosynthetic Pathway
The biosynthesis of anthocyanins is tightly regulated at the transcriptional level. The expression of the structural genes is primarily controlled by a complex of transcription factors known as the MBW complex, which consists of proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families.[1][17][18] This complex binds to the promoters of the anthocyanin biosynthetic genes, activating their transcription in a coordinated manner.[19] Environmental cues such as light and temperature, as well as developmental signals, can influence the activity of the MBW complex, thereby modulating anthocyanin production.[1][7]
Experimental Methodologies for Pathway Elucidation and Compound Characterization
Validating the biosynthetic pathway and characterizing the final product requires a combination of analytical and molecular techniques.
Extraction and Quantification of Cyanidin-3-O-sophoroside
A robust extraction protocol is the first critical step for the analysis of anthocyanins.
Table 1: Comparison of Anthocyanin Extraction Solvents
| Solvent System | Advantages | Disadvantages |
| Acidified Methanol/Ethanol | High extraction efficiency for a broad range of anthocyanins.[20] | Use of organic solvents requires proper handling and disposal. |
| Acidified Water | Environmentally friendly and cost-effective. | May have lower extraction efficiency for less polar anthocyanins. |
| Pressurized Liquid Extraction | Rapid and efficient, with reduced solvent consumption.[21][22] | Requires specialized equipment. |
Step-by-Step Protocol for Anthocyanin Extraction:
-
Sample Preparation: Freeze-dry plant material to preserve anthocyanin integrity and grind to a fine powder.
-
Extraction: Suspend the powdered sample in an appropriate acidified solvent (e.g., methanol with 0.1% HCl or 70% ethanol with 1% formic acid).[20][21]
-
Homogenization: Sonicate or homogenize the mixture to facilitate cell lysis and release of anthocyanins.[21][22]
-
Centrifugation: Centrifuge the mixture to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted anthocyanins.
-
Purification (Optional): For higher purity, the extract can be passed through a C18 solid-phase extraction (SPE) cartridge to remove sugars and other polar compounds.[20]
Quantification using High-Performance Liquid Chromatography (HPLC):
HPLC coupled with a diode-array detector (DAD) or mass spectrometry (MS) is the gold standard for the separation and quantification of anthocyanins.[20][23][24]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column.[20]
-
Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.[20]
-
Detection: DAD detection at ~520 nm for anthocyanins.[20][24] MS detection provides structural information for unambiguous identification.[22]
-
Quantification: Performed by comparing the peak area of the sample to that of a purified cyanidin-3-O-sophoroside standard.
Functional Characterization of Biosynthetic Enzymes via Heterologous Expression
To confirm the function of candidate genes encoding enzymes like UFGT and 3GGT, heterologous expression in a microbial host is a powerful technique.[25][26][27] Escherichia coli and yeast are commonly used systems.[25][28][29]
Workflow for Heterologous Expression and Enzyme Assay:
Caption: Workflow for heterologous expression and enzyme characterization.
Step-by-Step Protocol for a 3GGT Enzyme Assay:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl, pH 7.5), the purified recombinant 3GGT enzyme, the substrate cyanidin-3-O-glucoside, and the sugar donor UDP-glucose.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding an equal volume of acidified methanol.
-
Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of cyanidin-3-O-sophoroside, confirming the enzyme's activity.
Conclusion and Future Perspectives
The biosynthetic pathway of cyanidin-3-O-sophoroside is a finely tuned process involving a series of enzymatic reactions that are tightly regulated at the genetic level. This guide has provided a comprehensive overview of this pathway, from the initial precursor molecules to the final glycosylation step, and has outlined key experimental methodologies for its investigation.
Future research in this area will likely focus on:
-
The discovery and characterization of novel glycosyltransferases from diverse plant species, potentially leading to the production of novel anthocyanin structures.
-
The elucidation of the transport and storage mechanisms of cyanidin-3-O-sophoroside within the plant cell.
-
The use of synthetic biology and metabolic engineering approaches in microbial or plant systems to enhance the production of cyanidin-3-O-sophoroside for commercial applications.[30][31]
By continuing to unravel the complexities of anthocyanin biosynthesis, the scientific community can unlock the full potential of these vibrant and beneficial plant compounds.
References
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A Technical Guide to the In Vitro Antioxidant Capacity of Cyanidin-3-O-sophoroside
Introduction: The Scientific Imperative for Quantifying Antioxidant Capacity
Reactive oxygen species (ROS) are a natural byproduct of aerobic metabolism, but their overproduction leads to oxidative stress, a state implicated in a multitude of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Antioxidants are molecules that can neutralize these harmful free radicals, mitigating cellular damage.[3][4] Among the vast class of natural antioxidants, anthocyanins—the pigments responsible for the vibrant red, purple, and blue hues in many fruits and flowers—have garnered significant scientific interest.[5][6]
Cyanidin-3-O-sophoroside (C3S) is a prominent anthocyanin found in sources like red raspberries and sour cherries.[7][8][9] Its structure, featuring a cyanidin aglycone linked to a sophorose (a disaccharide of two glucose units) moiety, endows it with potent antioxidant properties.[9][10] The evaluation of its antioxidant capacity is a critical step in validating its potential as a nutraceutical or therapeutic agent.
This technical guide provides an in-depth exploration of the methodologies used to assess the in vitro antioxidant capacity of Cyanidin-3-O-sophoroside. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, the rationale for experimental choices, and the interpretation of results, equipping researchers with the knowledge to design, execute, and critically evaluate antioxidant studies.
Caption: Chemical structure of Cyanidin-3-O-sophoroside.
Part 1: Foundational Chemical Assays for Antioxidant Screening
A suite of chemical assays forms the first line of investigation into a compound's antioxidant potential. These assays are typically based on spectrophotometric measurements of reactions involving stable free radicals or redox-active metal complexes. While they do not fully replicate physiological conditions, they provide rapid, reproducible, and cost-effective means of screening and comparing antioxidant strength.[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[11] The DPPH radical is a deep violet-colored crystalline powder that forms a stable solution in organic solvents like methanol or ethanol.[12] When reduced by an antioxidant, its color fades to a pale yellow. This decolorization is directly proportional to the number of electrons or hydrogen atoms captured, and the change in absorbance is measured spectrophotometrically, typically at 517 nm.[12][13][14]
Expertise & Causality: The choice of solvent is critical; methanol is often preferred due to its ability to dissolve both the polar C3S and the nonpolar DPPH radical.[12] The reaction is typically allowed to proceed for 30 minutes in the dark.[14][15] This incubation period ensures the reaction reaches a steady state, while protection from light is crucial because DPPH is light-sensitive and can degrade, leading to inaccurate readings.[12]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder (e.g., 3.94 mg) in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[14] The solution should be freshly prepared for optimal results.
-
C3S Sample Solutions: Prepare a stock solution of Cyanidin-3-O-sophoroside in methanol. Create a series of dilutions from this stock to achieve a range of final concentrations for testing (e.g., 1-200 µM).
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Trolox or Ascorbic Acid, to serve as a reference standard.[14]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the C3S sample solution, positive control, or methanol (for the blank).[16]
-
Add 180-200 µL of the DPPH working solution to all wells.[16] Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14][16]
-
Measure the absorbance at 517 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with C3S.
-
The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle of the Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[17] The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[17][18] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance, measured at a specific wavelength (commonly 734 nm), is proportional to the antioxidant concentration.[19]
Expertise & Causality: A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants. The radical is soluble in both aqueous and organic solvents. The pre-incubation of ABTS with potassium persulfate (12-16 hours) is a critical step to ensure the complete formation of the stable radical cation before the antioxidant is added.[18][19] The ABTS•+ solution is then diluted to a specific starting absorbance (e.g., ~0.700 at 734 nm) to ensure that the measurements fall within the linear range of the spectrophotometer.[19]
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[18][19]
-
ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample/Control Solutions: Prepare serial dilutions of C3S and a positive control (e.g., Trolox) in the same buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the C3S sample or control to each well.
-
Add 190-200 µL of the ABTS•+ working solution to each well.[19]
-
Incubate at room temperature for a defined period (e.g., 6-10 minutes).
-
Read the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results are typically expressed in terms of Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle of the Assay: Unlike the DPPH and ABTS assays, which measure radical scavenging, the FRAP assay measures the reducing potential of an antioxidant.[2][3] The assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a vibrant blue ferrous (Fe²⁺-TPTZ) form by the antioxidant in an acidic medium (pH 3.6).[20][21] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the sample.[20][22]
Expertise & Causality: The acidic condition (pH 3.6) is crucial for maintaining iron solubility and driving the reduction reaction.[20][21] This assay measures the ability of a compound to donate a single electron (Single Electron Transfer - SET mechanism).[5] It is important to recognize that FRAP does not detect antioxidants that act by hydrogen atom transfer (HAT), such as some thiols. Therefore, it provides a measure of total reducing power, not necessarily total radical scavenging capacity.[3]
Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[21] Warm the reagent to 37°C before use.
-
Standard Curve: Prepare a series of ferrous sulfate (FeSO₄) solutions of known concentrations (e.g., 100-2000 µM) to create a standard curve.
-
Sample Preparation: Dilute C3S samples in an appropriate solvent.
-
-
Assay Procedure:
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the C3S sample from the standard curve. Results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
-
Caption: General mechanism of free radical scavenging by C3S.
Part 2: Advanced Assays for Biological Relevance
While chemical assays are excellent for initial screening, they lack biological context. Cell-based assays provide a more relevant model by considering factors like cell uptake, distribution, and metabolism of the antioxidant compound.[23][24][25]
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle of the Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[26][27] Peroxyl radicals are generated by a thermal decomposition agent, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[27] In the absence of an antioxidant, the radicals quench the fluorescence of the probe. An antioxidant preserves the fluorescence by neutralizing the radicals. The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[26][28]
Expertise & Causality: The ORAC assay is distinguished by its mechanism, which is based on hydrogen atom transfer (HAT), a key mechanism for radical scavenging in vivo.[28] The kinetic nature of the assay (monitoring decay over time) provides a more comprehensive picture than endpoint assays like FRAP.[26] Results are standardized against Trolox, a water-soluble vitamin E analog, and expressed as Trolox Equivalents (TE).[26][28]
Experimental Protocol: ORAC Assay
-
Reagent Preparation:
-
Assay Procedure (96-well black plate):
-
Add 25 µL of sample, standard, or buffer (blank) to each well.
-
Add 150 µL of the fluorescein solution to all wells.
-
Pre-incubate the plate at 37°C for 30 minutes in the plate reader.[26][28]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[28]
-
Immediately begin monitoring fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each sample by subtracting the AUC of the blank.
-
Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of C3S from the standard curve and express it as µmol of Trolox Equivalents (TE).
-
Cellular Antioxidant Activity (CAA) Assay
Principle of the Assay: The CAA assay is a significant step up in biological relevance. It measures the antioxidant activity of a compound within a cell line, typically human hepatocarcinoma (HepG2) cells.[23][24] The cells are first loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which is trapped within the cell.[24][25] Then, AAPH is added to the cell medium to generate peroxyl radicals, which oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF).[23][25] The ability of an antioxidant like C3S, which has been pre-incubated with the cells, to prevent DCF formation is measured by a decrease in fluorescence intensity compared to control cells.[24]
Expertise & Causality: This assay is superior to purely chemical methods because it inherently accounts for the bioavailability and metabolism of the test compound.[23][24][25] A compound that performs well in this assay not only has chemical antioxidant activity but can also be absorbed and function within a living cell. Results are often expressed as Quercetin Equivalents (QE), as quercetin is a potent flavonoid that shows high activity in this assay.[23][24]
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Experimental Protocol: CAA Assay
-
Cell Culture and Seeding:
-
Culture HepG2 cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed the cells into a 96-well black, clear-bottom plate at an appropriate density (e.g., 6 x 10⁴ cells/well) and allow them to attach for 24 hours.
-
-
Assay Procedure:
-
Remove the growth medium and treat the cells for 1 hour with 100 µL of treatment medium containing C3S at various concentrations plus 25 µM DCFH-DA.
-
Wash the cells once with 100 µL of PBS to remove extracellular compounds.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the AUC for each concentration.
-
Calculate the CAA unit using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Determine the EC50 value, which is the median effective concentration to inhibit oxidation. Results can be expressed as µmol of Quercetin Equivalents (QE) per µmol of C3S.[23]
-
Part 3: Data Synthesis and Interpretation
No single assay can provide a complete picture of a compound's antioxidant capacity. A comprehensive evaluation of Cyanidin-3-O-sophoroside requires synthesizing data from multiple assays that probe different antioxidant mechanisms (e.g., HAT vs. SET) and biological contexts.
Table 1: Summary of In Vitro Antioxidant Assays for C3S
| Assay | Principle | Mechanism Probed | Endpoint | Expression of Results | Key Consideration |
| DPPH | Scavenging of a stable free radical. | Primarily HAT/SET | Colorimetric (517 nm) | IC50 (µM) | Only applicable in organic solvents. |
| ABTS | Scavenging of a radical cation. | HAT/SET | Colorimetric (734 nm) | TEAC (µmol TE/µmol) | Applicable in both aqueous and organic systems. |
| FRAP | Reduction of Fe³⁺ to Fe²⁺. | SET | Colorimetric (593 nm) | Fe²⁺ Equivalents (µM) | Measures reducing power, not radical scavenging. |
| ORAC | Inhibition of fluorescent probe decay. | HAT | Fluorometric (kinetic) | ORAC Units (µmol TE/µmol) | Considered more biologically relevant than SET assays. |
| CAA | Inhibition of intracellular oxidation. | Cellular Uptake + HAT/SET | Fluorometric (kinetic) | CAA Units (µmol QE/µmol) | Accounts for cell bioavailability and metabolism.[24][25] |
Trustworthiness and Validation: The validity of any result hinges on rigorous experimental design. This includes the mandatory use of positive controls (e.g., Trolox, Quercetin, Ascorbic Acid) to benchmark the performance of C3S and to validate that the assay is performing correctly. Blanks are essential to correct for background absorbance or fluorescence from reagents and solvents. Each sample concentration should be tested in triplicate to ensure reproducibility and allow for statistical analysis.
Conclusion
The in vitro assessment of Cyanidin-3-O-sophoroside's antioxidant capacity is a multi-faceted process. It begins with foundational chemical assays like DPPH, ABTS, and FRAP to establish its fundamental radical scavenging and reducing properties. It then progresses to more sophisticated, biologically relevant models such as the ORAC and CAA assays, which provide insights into its potential activity in a physiological context. By employing a battery of these well-characterized assays and understanding the causality behind each experimental step, researchers can build a robust and reliable profile of C3S's antioxidant potential, paving the way for further investigation into its role in health and disease.
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The Anti-inflammatory Potential of Cyanidin-3-O-sophoroside: A Technical Guide for Researchers
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver in the pathophysiology of a wide range of debilitating human diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2] The therapeutic armamentarium for inflammatory conditions is largely dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant adverse effects, particularly with long-term use. This has spurred the search for novel, safer, and more targeted anti-inflammatory agents.
Anthocyanins, a class of water-soluble flavonoid pigments responsible for the vibrant red, purple, and blue colors of many fruits and vegetables, have garnered considerable scientific interest for their potential health benefits, including potent antioxidant and anti-inflammatory properties.[1][3] Among these, Cyanidin-3-O-sophoroside, a glycoside of the anthocyanidin cyanidin, has emerged as a promising candidate for drug development. This technical guide provides a comprehensive overview of the anti-inflammatory effects of Cyanidin-3-O-sophoroside, delving into its molecular mechanisms of action, and presenting detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.
Cyanidin-3-O-sophoroside is structurally characterized by a cyanidin aglycone linked to a sophorose disaccharide (two glucose units). This glycosylation pattern influences its bioavailability and metabolic fate. While much of the existing research has focused on the more common Cyanidin-3-O-glucoside (C3G), the fundamental anti-inflammatory mechanisms are largely conserved across cyanidin glycosides, primarily through the modulation of key inflammatory signaling pathways.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of cyanidin glycosides, including by extension Cyanidin-3-O-sophoroside, are primarily attributed to their ability to suppress the activation of two major signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways play a central role in orchestrating the expression of a plethora of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of the inflammatory response. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6).[7][8]
Cyanidin glycosides have been shown to potently inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.[5][9] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes. The inhibitory effect on NF-κB activation is a cornerstone of the anti-inflammatory activity of these compounds.[10]
Modulation of the MAPK Signaling Pathway
The MAPK family, comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, represents another critical signaling nexus in the inflammatory response. These kinases are activated by a variety of extracellular stimuli and, in turn, phosphorylate and activate downstream transcription factors, such as activator protein-1 (AP-1), which also contributes to the expression of pro-inflammatory genes.[4]
Studies on cyanidin glycosides have demonstrated their ability to suppress the phosphorylation, and thus the activation, of key MAPK members, including p38 and JNK.[5][7] By inhibiting the MAPK cascade, Cyanidin-3-O-sophoroside can further attenuate the inflammatory response, complementing its effects on the NF-κB pathway.
Experimental Evaluation of Anti-inflammatory Effects
A robust assessment of the anti-inflammatory properties of Cyanidin-3-O-sophoroside necessitates a combination of in vitro and in vivo experimental models. The following protocols provide a standardized framework for such investigations.
In Vitro Assays
1. Cell Culture and Induction of Inflammation:
-
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes are commonly used and reliable models for studying inflammation.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cell lines.
2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying cytokine levels in cell culture supernatants.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Cyanidin-3-O-sophoroside for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Table 1: Representative Quantitative Data for Cytokine Inhibition by Cyanidin Glycosides
| Compound | Cell Line | Stimulant | Cytokine | IC50 / % Inhibition | Reference |
| Cyanidin-3-O-glucoside | THP-1 | LPS | TNF-α | Dose-dependent decrease | [9] |
| Cyanidin-3-O-glucoside | THP-1 | LPS | IL-6 | Dose-dependent decrease | [9] |
| Cyanidin-3-O-glucoside | THP-1 | LPS | IL-1β | Dose-dependent decrease | [9] |
| Cyanidin | RAW 264.7 | LPS | TNF-α | Significant inhibition | [6] |
| Cyanidin | RAW 264.7 | LPS | IL-1β | Significant inhibition | [6] |
3. Western Blot Analysis of NF-κB and MAPK Pathway Proteins:
-
Methodology: Western blotting allows for the detection and semi-quantification of specific proteins, including the phosphorylated (activated) forms of key signaling molecules.
-
Protocol for NF-κB Pathway (p65 and IκBα):
-
Culture and treat cells with Cyanidin-3-O-sophoroside and LPS as described above.
-
Lyse the cells and collect total protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total p65, phosphorylated p65 (p-p65), total IκBα, and phosphorylated IκBα (p-IκBα).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
-
Protocol for MAPK Pathway (p38):
-
Follow the same general procedure as for the NF-κB pathway.
-
Use primary antibodies specific for total p38 and phosphorylated p38 (p-p38).
-
Normalize the levels of p-p38 to total p38.
-
In Vivo Models
-
LPS-induced Systemic Inflammation in Mice:
-
Administer Cyanidin-3-O-sophoroside to mice (e.g., via oral gavage) prior to an intraperitoneal injection of LPS.
-
Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.
-
Harvest tissues (e.g., lung, liver) for histological analysis of inflammatory cell infiltration and for Western blot analysis of NF-κB and MAPK pathway activation.[5]
-
-
Carrageenan-induced Paw Edema in Rats:
-
Administer Cyanidin-3-O-sophoroside orally to rats before injecting carrageenan into the paw.
-
Measure the volume of the paw at regular intervals to assess the anti-edematous effect.
-
Pharmacokinetics and Bioavailability
The therapeutic efficacy of any compound is intrinsically linked to its pharmacokinetic profile. Studies on cyanidin glycosides have shown that they are absorbed from the gastrointestinal tract, although their bioavailability can be relatively low.[11] The sugar moiety plays a crucial role in the absorption and metabolism of these compounds. While specific pharmacokinetic data for Cyanidin-3-O-sophoroside is limited, it is expected to undergo enzymatic hydrolysis in the gut, releasing the cyanidin aglycone and sophorose. The aglycone and its metabolites are then absorbed into the bloodstream. Further research is warranted to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of Cyanidin-3-O-sophoroside to optimize its therapeutic potential.
Future Directions and Conclusion
Cyanidin-3-O-sophoroside holds significant promise as a novel anti-inflammatory agent. Its ability to modulate the NF-κB and MAPK signaling pathways provides a strong mechanistic rationale for its therapeutic potential in a variety of inflammatory diseases. While much can be inferred from the extensive research on the closely related Cyanidin-3-O-glucoside, there is a clear need for further studies to specifically delineate the anti-inflammatory profile of Cyanidin-3-O-sophoroside.
Future research should focus on:
-
Direct comparative studies: Investigating the relative potency of Cyanidin-3-O-sophoroside and other cyanidin glycosides in various in vitro and in vivo models of inflammation.
-
Quantitative analysis: Determining the IC50 values of Cyanidin-3-O-sophoroside for the inhibition of key inflammatory mediators and signaling events.
-
Pharmacokinetic studies: A thorough characterization of the ADME properties of Cyanidin-3-O-sophoroside is essential for establishing effective dosing regimens.
-
Preclinical efficacy studies: Evaluating the therapeutic efficacy of Cyanidin-3-O-sophoroside in animal models of chronic inflammatory diseases.
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Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies. (2025). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Cyanidin-3-Glucoside inhibits UVB-induced oxidative damage and inflammation by regulating MAP kinase and NF-κB signalling pathways in SKH-1 hairless mice skin. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Cyanidin-3-O-Glucoside Modulates the In Vitro Inflammatory Crosstalk between Intestinal Epithelial and Endothelial Cells. (2017). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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An In-Depth Technical Guide to the Potential Anticancer Properties of Cyanidin-3-O-sophoroside
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin-3-O-sophoroside is a naturally occurring anthocyanin found in various pigmented fruits, notably red raspberries and blackcurrants. As a member of the flavonoid class of polyphenols, it is structurally characterized by a cyanidin aglycone linked to a sophorose disaccharide. While extensive research has illuminated the anticancer potential of the cyanidin aglycone and its prevalent glucoside counterpart, cyanidin-3-O-glucoside (C3G), the specific bioactivity of the sophoroside variant remains a burgeoning field of investigation. This technical guide synthesizes the current understanding of cyanidin-3-O-sophoroside's potential anticancer properties, drawing from direct evidence where available and inferring potential mechanisms from studies on closely related compounds and anthocyanin-rich extracts. We provide a detailed examination of plausible molecular pathways, including the induction of apoptosis and cell cycle arrest, and present a series of robust, field-proven experimental protocols for researchers seeking to validate these effects. This document serves as a foundational resource, bridging existing knowledge with the clear need for focused research to unlock the full therapeutic potential of this specific phytochemical.
Introduction: The Chemical and Biological Landscape
Cyanidin-3-O-sophoroside is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue hues of many fruits and vegetables.[1] Its structure consists of the cyanidin cation, which provides the chromophore and core biological activity, glycosidically linked to sophorose, a disaccharide of two glucose units (β-1,2-glycosidic bond). This glycosidic moiety is a key determinant of the molecule's stability, solubility, and bioavailability, distinguishing its pharmacological profile from other cyanidin glycosides.
The primary dietary sources of cyanidin-3-O-sophoroside include red raspberries (Rubus idaeus) and blackcurrants (Ribes nigrum), where it is often one of the most abundant anthocyanins.[1] The anticancer potential of these parent fruits has been established, with extracts demonstrating significant inhibitory effects on various cancer cell lines.[2][3] However, these extracts are complex mixtures of numerous phytochemicals. A critical objective in natural product drug discovery is to deconstruct these mixtures and identify the specific molecules responsible for the observed therapeutic effects, which brings cyanidin-3-O-sophoroside into focus as a high-priority candidate for investigation.
Plausible Mechanisms of Anticancer Action
Direct, mechanistic studies on purified cyanidin-3-O-sophoroside are limited. Therefore, to build a foundational hypothesis for its anticancer activity, we must examine the well-documented effects of its core components: the cyanidin aglycone and the closely related cyanidin-3-O-glucoside (C3G). The prevailing evidence suggests a multi-pronged attack on cancer cell proliferation and survival, primarily through the induction of apoptosis and disruption of the cell cycle.[4][5]
Induction of Apoptosis: The Intrinsic Pathway
Apoptosis, or programmed cell death, is a critical anticancer mechanism. A wealth of data on cyanidin glycosides points to the activation of the intrinsic (mitochondrial) apoptotic pathway.[6]
Causality of the Pathway: This pathway is initiated by intracellular stress, such as that induced by cytotoxic compounds or oxidative stress. The central event is the permeabilization of the outer mitochondrial membrane, controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[4][7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase, Caspase-9. Active Caspase-9, in turn, cleaves and activates the executioner caspase, Caspase-3, which orchestrates the systematic dismantling of the cell.[7] Studies on C3G have repeatedly demonstrated its ability to modulate the Bax/Bcl-2 ratio and activate Caspase-3 in cancer cells.[4][6]
Caption: Hypothesized Intrinsic Apoptosis Pathway induced by Cyanidin-3-O-sophoroside.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Cancer is defined by uncontrolled cell division. A key strategy for anticancer agents is to induce cell cycle arrest, providing time for DNA repair or, failing that, triggering apoptosis. Studies on C3G and other anthocyanins frequently report cell cycle arrest, particularly at the G2/M phase.[5][8]
Causality of the Pathway: Progression through the cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs), which are regulated by their binding partners, the cyclins. The G2/M transition is primarily controlled by the CDK1/Cyclin B1 complex. Anthocyanins have been shown to downregulate the expression of key proteins like CDK1 and Cyclin B1.[5] This inhibition prevents the cell from entering mitosis, effectively halting proliferation. This mechanism is often linked to the activation of tumor suppressor proteins like p53 and the upregulation of CDK inhibitors such as p21.[9]
Caption: Hypothesized G2/M Cell Cycle Arrest Pathway induced by Cyanidin-3-O-sophoroside.
Quantitative Data from Preclinical Studies
While specific IC50 values for purified cyanidin-3-O-sophoroside are not widely reported in the literature, data from related compounds and extracts provide a valuable benchmark for cytotoxicity. This highlights a critical gap in the research that needs to be addressed to accurately quantify its potency.
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value / Effect | Reference(s) |
| Red Raspberry Leaf Extract | HCT-116 (Colon) | MTT | 162.38 µg/mL (24h); 95.69 µg/mL (48h) | [10][11] |
| Cyanidin-3-O-glucoside (C3G) | MCF-7 (Breast) | MTT | 110 µg/mL (24h); 60 µg/mL (48h) | [4] |
| Cyanidin-3-O-glucoside (C3G) | U87 (Glioblastoma) | MTT | ~40 µg/mL induced 32% apoptosis (24h) | [12] |
| Red Raspberry Extract | AGS (Stomach) | - | >90% cell death at 7.5% dilution | [13] |
| Red Raspberry Extract | HT-29 (Colon) | - | >90% cell death at 7.5% dilution | [13] |
| Blackcurrant Anthocyanin Fraction | HeLa (Cervical) | MTT | IC50: 281 µg/mL | [14] |
Experimental Validation: Self-Validating Protocols
To rigorously test the hypothesized anticancer properties of cyanidin-3-O-sophoroside, a series of validated in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
In Vitro Cytotoxicity Assessment: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of purified cyanidin-3-O-sophoroside in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Visible purple precipitates will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry
Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. Treat with cyanidin-3-O-sophoroside at the predetermined IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Efficacy Assessment: Subcutaneous Xenograft Model
Principle: Human tumor xenograft models are a cornerstone of preclinical anticancer drug evaluation.[4] Human cancer cells are implanted subcutaneously into immunodeficient mice, allowing for the study of tumor growth and therapeutic response in a living organism.[4]
Caption: Standard workflow for a subcutaneous xenograft mouse model.
Step-by-Step Methodology:
-
Cell Preparation: Culture human cancer cells to ~80% confluency. Harvest, wash with PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 10-50 million cells/mL. For some cell lines, mixing 1:1 with Matrigel can improve tumor engraftment.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-5 x 10⁶ cells) into the flank of 4-6 week old immunodeficient mice (e.g., Athymic Nude or NOD/SCID).
-
Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer cyanidin-3-O-sophoroside via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle alone.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or if signs of excessive toxicity appear. Excise the tumors, weigh them, and preserve tissue for further analysis (e.g., Western blot for apoptotic markers, immunohistochemistry for proliferation markers like Ki-67).
Future Directions and Conclusion
The existing body of evidence strongly suggests that anthocyanin-rich extracts containing cyanidin-3-O-sophoroside possess significant anticancer properties. Mechanistic data from its aglycone and C3G analogue provide a robust framework for its likely modes of action, centering on the induction of apoptosis and cell cycle arrest. However, the field is critically lacking in studies that use the purified compound, which is essential for definitive mechanistic elucidation and accurate assessment of its therapeutic potential.
Future research must prioritize the isolation and purification of cyanidin-3-O-sophoroside to:
-
Determine its specific cytotoxicity (IC50 values) across a broad panel of cancer cell lines.
-
Confirm its effects on apoptosis and cell cycle progression using the protocols outlined herein.
-
Elucidate the specific signaling pathways it modulates through proteomic and genomic analyses.
-
Evaluate its efficacy and safety profile in various in vivo cancer models.
By systematically addressing these knowledge gaps, the scientific community can fully characterize the anticancer potential of cyanidin-3-O-sophoroside and pave the way for its potential development as a novel chemopreventive or therapeutic agent.
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Cyanidin-3-O-sophoroside stability under different pH conditions
An In-Depth Technical Guide to the pH-Dependent Stability of Cyanidin-3-O-Sophoroside
Executive Summary
Cyanidin-3-O-sophoroside (C3S), a prominent anthocyanin, holds significant promise in the pharmaceutical and nutraceutical industries due to its potent antioxidant and potential therapeutic properties.[1][2] However, its inherent structural instability, particularly its sensitivity to pH, presents a formidable challenge for formulation, processing, and bioavailability.[3][4] This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the stability of C3S across a range of pH conditions. We will delve into the structural transformations, degradation kinetics, and analytical methodologies required to comprehensively characterize its stability profile. This document moves beyond a simple recitation of facts to explain the causal mechanisms behind its pH-dependent behavior, offering field-proven insights and self-validating experimental protocols to empower robust and reliable research.
The Chemical Dynamics of Cyanidin-3-O-Sophoroside in Aqueous Systems
Anthocyanins, the class of compounds to which C3S belongs, are polyprotic molecules that exist as a dynamic equilibrium of different chemical structures in aqueous solutions. The pH of the medium is the primary determinant of which structural form predominates, directly influencing the molecule's color, stability, and biological activity.[3][5] The sophorose moiety (a disaccharide of two glucose units) attached at the C3 position of the cyanidin aglycone offers a degree of steric protection to the unstable flavylium nucleus, yet the fundamental pH-driven transformations still govern its fate in solution.[6]
Highly Acidic Conditions (pH 1.0 - 3.0): The Realm of the Flavylium Cation
In a strongly acidic environment, C3S is at its most stable and vibrant.[3][7] At a pH below 3, the molecule predominantly exists as the flavylium cation , which imparts a characteristic brilliant red or magenta hue.[5] This stability is crucial for extraction procedures, which often use acidified solvents to maximize yield and preserve the anthocyanin structure.[8][9]
-
Causality of Stability: The flavylium cation's aromatic pyrylium ring is an electron-deficient system. In a low pH environment, the high concentration of hydronium ions (H₃O⁺) maintains this cationic state, rendering it less susceptible to nucleophilic attack by water molecules—the primary instigator of degradation.[10] The glycosylation at the C3 position further enhances stability compared to the cyanidin aglycone by providing steric hindrance.[6] Studies comparing cyanidin-3-O-glucoside (a close analogue) to its aglycone found that after 8 hours at pH 2.0 and 25°C, 99% of the glycoside remained, whereas only 27% of the aglycone was left.[6]
Mid-Range pH (4.0 - 6.0): The Transition to Colorless Forms
As the pH increases into the weakly acidic to neutral range, the stability of C3S rapidly diminishes. This pH range is highly relevant for many food and physiological systems, making an understanding of this instability critical. The vibrant red of the flavylium cation fades due to its conversion into two predominant, colorless species.[5][11]
-
Carbinol Pseudobase: The flavylium cation undergoes a hydration reaction, where a water molecule attacks the C2 position of the pyrylium ring. This forms the colorless carbinol (or hemiketal) pseudobase. This is the principal reason for color loss in this pH range.[5][12]
-
Chalcone: The carbinol pseudobase can undergo further tautomerization through ring-opening to form the α,β-unsaturated ketone known as the chalcone, which is typically colorless or pale yellow.[11]
-
Causality of Instability: The decreasing concentration of H₃O⁺ ions shifts the chemical equilibrium away from the stable flavylium cation. With fewer protons to stabilize the structure, the electron-deficient C2 position becomes highly vulnerable to nucleophilic attack by water, driving the formation of the colorless and less stable carbinol and chalcone forms.[10]
Alkaline Conditions (pH > 7.0): Quinonoidal Forms and Irreversible Degradation
In neutral to alkaline environments, the structural transformations become more complex and often lead to irreversible degradation. Initially, deprotonation of the hydroxyl groups on the flavylium ring occurs, forming blue or violet quinonoidal bases .[5][13] While these forms are colored, they are highly unstable.
-
Causality of Degradation: At pH values above 7, the protective flavylium cation structure is completely lost.[5] The molecule is susceptible to both hydration and oxidative degradation. The opening of the central pyrylium ring to form chalcone is often followed by cleavage of the molecule into smaller phenolic derivatives.[10][14] Thermal degradation studies of cyanidin-3-sophoroside have identified key degradation products, including protocatechuic acid (derived from the B-ring) and phloroglucinaldehyde (derived from the A-ring), confirming the cleavage of the central C-ring.[14]
The structural transformations of Cyanidin-3-O-Sophoroside as a function of pH are summarized in the diagram below.
Caption: pH-dependent equilibrium of Cyanidin-3-O-Sophoroside.
Quantitative Analysis of C3S Stability
To move from a qualitative understanding to a quantitative assessment, kinetic studies are essential. These studies typically model the degradation of C3S over time at a constant pH and temperature, often following first-order reaction kinetics.[15][16]
| pH Range | Predominant Species | Color | Relative Stability | Key Degradation Products |
| 1.0 - 3.0 | Flavylium Cation | Red/Magenta | Very High | Negligible |
| 3.0 - 5.0 | Flavylium Cation, Carbinol | Red to Fading Pink | Moderate to Low | Chalcone |
| 5.0 - 7.0 | Carbinol, Chalcone | Colorless | Very Low | Chalcone |
| 7.0 - 9.0 | Quinonoidal Base, Chalcone | Violet/Blue, Fading | Extremely Low | Protocatechuic acid, Phloroglucinaldehyde[14] |
| > 9.0 | Anionic Chalcone | Yellow to Brown | Extremely Low | Further complex degradation products |
Data synthesized from multiple sources. The degradation rate constant (k) increases significantly as pH moves from acidic to alkaline conditions, while the half-life (t½) decreases accordingly.[15]
Methodologies for Stability Assessment
A robust assessment of C3S stability requires precise and validated analytical methods. The choice of method depends on the desired level of detail, from overall color retention to the identification of specific degradation products.
Experimental Workflow for pH Stability Testing
The following diagram outlines a comprehensive workflow for assessing the stability of C3S. This system is self-validating because it combines a screening method (UV-Vis) with a highly specific, quantitative method (HPLC) and an identification method (LC-MS).
Caption: Experimental workflow for C3S pH stability analysis.
Protocol 1: Spectrophotometric Analysis via pH Differential Method
This method is a rapid and standardized technique for measuring total anthocyanin content and monitoring its degradation.[17]
-
Principle: This protocol leverages the reversible structural transformation of anthocyanins with pH. In a pH 1.0 buffer, the flavylium cation form predominates and absorbs strongly around 520 nm. At pH 4.5, the equilibrium shifts to the colorless carbinol form, which has negligible absorbance at the same wavelength. The difference in absorbance is proportional to the total monomeric anthocyanin concentration.
-
Step-by-Step Protocol:
-
Buffer Preparation: Prepare two buffer systems: 0.025 M potassium chloride (KCl) buffer, pH 1.0, and 0.4 M sodium acetate (NaOAc) buffer, pH 4.5.[18]
-
Sample Preparation: Prepare a stock solution of C3S in a suitable solvent (e.g., acidified methanol).
-
Dilution: Create two dilutions of the C3S stock for each time point sample. Dilute one aliquot with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be chosen to yield a pH 1.0 absorbance value within the linear range of the spectrophotometer (typically 0.2-1.2 AU).
-
Equilibration: Allow the dilutions to equilibrate for at least 15 minutes in the dark.[18]
-
Measurement: Measure the absorbance of each dilution at the λmax of the flavylium cation (around 520 nm) and at 700 nm (to correct for haze). Use distilled water or the corresponding buffer as a blank.
-
Calculation: Calculate the absorbance difference (A) using the formula: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5.
-
Quantification: Calculate the monomeric anthocyanin concentration (mg/L) = (A × MW × DF × 1000) / (ε × l), where MW is the molecular weight of C3S (646.98 g/mol ), DF is the dilution factor, ε is the molar extinction coefficient for cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹) as a standard reference, and l is the pathlength (1 cm).[17]
-
Kinetic Analysis: Plot the concentration of C3S against time for each pH condition to determine the degradation rate.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides superior specificity and is essential for accurately quantifying the parent C3S molecule and separating it from its degradation products.[19][20]
-
Principle: Reverse-phase HPLC separates compounds based on their polarity. C3S and its degradation products will have different retention times, allowing for individual quantification. A Photo Diode Array (PDA) or UV-Vis detector is used to monitor the elution at specific wavelengths.
-
Step-by-Step Protocol:
-
Sample Preparation: At each time point, take an aliquot from the incubation buffer. If necessary, quench the reaction by acidifying the sample (e.g., with formic acid) and flash-freezing or placing it on ice. Filter the sample through a 0.22 µm syringe filter before injection.[17]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: Acetonitrile or HPLC-grade methanol.[17]
-
Gradient: A typical gradient might start at ~10% B, increasing to 40-60% B over 20-30 minutes to elute all compounds of interest.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Detection: PDA/UV-Vis detector set to 520 nm for C3S and 280 nm to monitor for phenolic degradation products.
-
-
Quantification: Prepare a calibration curve using a high-purity C3S standard.[21] Integrate the peak area corresponding to C3S in the samples and quantify the concentration using the calibration curve.
-
Kinetic Analysis: Plot the natural logarithm of the C3S concentration versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative degradation rate constant (-k). The half-life can be calculated as t½ = 0.693 / k.
-
Implications for Research and Drug Development
The pronounced instability of Cyanidin-3-O-sophoroside in neutral and alkaline conditions is a critical consideration for its practical application.
-
Formulation Strategy: For oral delivery systems, formulations must protect C3S from the neutral pH of the mouth and the alkaline environment of the small intestine. Encapsulation technologies, such as liposomes, protein-polysaccharide complexes, or pH-responsive polymers, are promising strategies to enhance stability and ensure delivery to the site of absorption.[22]
-
Processing and Storage: During extraction, purification, and manufacturing, maintaining a low pH (typically < 3.0) is paramount to prevent degradation.[23] Finished products, whether liquid formulations or solid dosage forms, should be stored in acidic conditions, protected from light and oxygen, which can also accelerate degradation.[24][25]
-
In Vitro vs. In Vivo Relevance: Researchers conducting cell culture experiments (typically at physiological pH ~7.4) must be aware that C3S will degrade rapidly. It is crucial to account for this degradation when interpreting results, as the observed biological effects may be due to the degradation products rather than the parent molecule.
By understanding the fundamental chemistry and employing robust analytical methodologies, researchers can overcome the stability challenges of Cyanidin-3-O-sophoroside, unlocking its full potential as a valuable compound in health and medicine.
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Guideline for extraction, qualitative, quantitative, and stability analysis of anthocyanins. (2021). Food Quality and Safety, 5(4), ooab028. [Link]
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Moldovan, B., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants, 10(12), 1967. [Link]
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Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. (2024). Food Bioscience, 61, 104113. [Link]
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Dietary Sources, Stabilization, Health Benefits, and Industrial Application of Anthocyanins—A Review. (2023). Foods, 12(22), 4156. [Link]
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THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. (n.d.). Journal of Agricultural, Food and Environmental Sciences. [Link]
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Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials. (2021). Molecules, 26(22), 6833. [Link]
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Anthocyanin: a review of plant sources, extraction, stability, content determination and modifications. (2022). Journal of the Chinese Chemical Society. [Link]
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Spectrophotometric study on stability of anthocyanins extracts from black grapes skins. (2010). Ovidius University Annals of Chemistry, 21(1), 101-104. [Link]
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Rakić, V. P., et al. (2015). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska industrija, 69(5), 511-522. [Link]
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Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. (2018). Molecules, 23(11), 2847. [Link]
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Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. (2017). Journal of Food Science and Technology, 54(10), 3150–3158. [Link]
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Studying the Stability of Anthocyanin Pigments Isolated from Juices of Colored-Fleshed Potatoes. (2024). Molecules, 29(20), 4819. [Link]
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Cyanidin Applications in Pharmaceutical R&D: A Natural Compound for Innovation. (n.d.). Hopax. [Link]
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Guideline for extraction, qualitative, quantitative, and stability analysis of anthocyanins. (2023). Bohrium. [Link]
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Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Indicator for Acid-Base Titration. (2019). Scholars Research Library. [Link]
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Cyanidin 3-O-sophoroside. (n.d.). MySkinRecipes. [Link]
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Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. (2016). Food Technology and Biotechnology, 54(4), 435-443. [Link]
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Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. (2018). Molecules, 23(11), 2847. [Link]
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Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. (2015). Hemijska Industrija, 69(5), 511-522. [Link]
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Degradation of cyanidin 3-rutinoside in the presence of (-)-epicatechin and litchi pericarp polyphenol oxidase. (2007). Journal of Agricultural and Food Chemistry, 55(22), 9074-8. [Link]
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Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system. (2017). Journal of Food Processing and Preservation, 41(5), e13150. [Link]
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Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. (2007). Food Chemistry, 100(4), 1579-1586. [Link]
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Cyanidin 3-sophoroside. (n.d.). Biolink Group. [Link]
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Cyanidin 3-sophoroside. (n.d.). PubChem. [Link]
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Recent Advances in Anthocyanin Analysis and Characterization. (2013). Current Analytical Chemistry, 9(2), 230-244. [Link]
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Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried. (2009). Ciência e Tecnologia de Alimentos, 29(2), 345-350. [Link]
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UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. (2016). Agilent. [Link]
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DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA. (2016). Malaysian Journal of Analytical Sciences, 20(2), 235-243. [Link]
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An In-depth Technical Guide on the Thermal Degradation of Cyanidin-3-O-sophoroside
Abstract
Cyanidin-3-O-sophoroside (C3S), a prominent anthocyanin in various fruits and flowers, is valued for its vibrant color and potential health benefits, including antioxidant and anti-inflammatory properties[1][2]. However, its application in foods, nutraceuticals, and pharmaceuticals is significantly hampered by its inherent instability, particularly its susceptibility to thermal degradation during processing and storage. This technical guide provides a comprehensive analysis of the thermal degradation of C3S, intended for researchers, scientists, and drug development professionals. We will delve into the core degradation mechanisms, explore the kinetics and influencing factors, present detailed experimental protocols for stability assessment, and discuss advanced analytical techniques. This document is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a deep, actionable understanding of C3S stability.
Introduction to Cyanidin-3-O-sophoroside: Structure and Significance
Anthocyanins are a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in the plant kingdom[2]. Their basic structure consists of a 2-phenylbenzopyrylium (flavylium) cation, with variations in hydroxylation and methoxylation patterns on the phenolic rings[3]. Glycosylation, the attachment of sugar moieties, is crucial for their stability in the aqueous environment of plant vacuoles[4].
Cyanidin-3-O-sophoroside is characterized by the cyanidin aglycone linked to a sophorose disaccharide (two glucose units connected by a β-1,2-glycosidic bond) at the C3 position of the C-ring. This specific glycosylation pattern distinguishes it from more commonly studied anthocyanins like cyanidin-3-O-glucoside (C3G), which has only a single glucose unit[5]. C3S is found in notable concentrations in red raspberries (Rubus idaeus), blackcurrants, and the flowers of Hibiscus rosa-sinensis[6][7][8]. Its vibrant color and stability in acidic conditions have made it a target for use as a natural food colorant and a component in dietary supplements[1].
Table 1: Physicochemical Properties of Cyanidin-3-O-sophoroside
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₁O₁₆⁺ | PubChem[7] |
| Molecular Weight | 611.5 g/mol | PubChem[7] |
| Appearance | Red to Purple Powder | Myskinrecipes[1] |
| Key Natural Sources | Red Raspberry, Hibiscus | BenchChem, Scholars Research Library[8][9] |
| Solubility | Water-soluble | BenchChem[2] |
The Core Mechanism of Thermal Degradation
The thermal degradation of anthocyanins, including C3S, is a complex process that primarily involves the hydrolytic opening of the heterocyclic pyran ring (C-ring). This process is significantly influenced by pH and temperature. While stable as a red flavylium cation at low pH (typically <3), as the pH increases, the molecule undergoes structural transformations to colorless or less stable forms that are more susceptible to degradation[3][10][11].
The degradation pathway can be conceptualized in two main stages:
-
Initial Structural Transformation and Hydrolysis : The process begins with the hydration of the flavylium cation to form a colorless carbinol pseudobase. This is in equilibrium with a yellow cis-chalcone form, which can isomerize to a trans-chalcone. It is this chalcone intermediate that is particularly vulnerable to cleavage[4][10][12].
-
Fission of the Chalcone Intermediate : At elevated temperatures, the chalcone structure undergoes irreversible cleavage of the C-ring. This fission yields two primary fragments: a benzoic acid derivative from the B-ring and a phloroglucinaldehyde derivative from the A-ring. For C3S, this results in the formation of protocatechuic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring)[13].
Additionally, a competing degradation pathway involves the hydrolysis of the glycosidic bond, which cleaves the sophorose sugar moiety to yield the cyanidin aglycone. This aglycone is considerably less stable than its glycosylated form and rapidly degrades through the same chalcone fission pathway[4][14].
Caption: Proposed thermal degradation pathway for Cyanidin-3-O-sophoroside (C3S).
Kinetics and Influencing Factors
The thermal degradation of anthocyanins almost universally follows first-order reaction kinetics [10][15]. This means the rate of degradation is directly proportional to the concentration of the anthocyanin. The stability of C3S can be quantified using the rate constant (k), half-life (t½), and activation energy (Ea), which describes the energy barrier for the degradation reaction.
Key Influencing Factors
-
Temperature: As the primary catalyst, increasing temperature exponentially increases the degradation rate constant (k), as described by the Arrhenius equation[15]. Studies on similar anthocyanins show significant degradation at temperatures common in food processing (60-100°C)[15].
-
pH: Anthocyanins are most stable in highly acidic environments (pH 1-3) where the flavylium cation predominates. As pH increases, the formation of less stable carbinol and chalcone forms accelerates degradation[3][10][15].
-
Chemical Structure: The type of sugar moiety affects stability. While comprehensive data for C3S is sparse, studies on other cyanidin glycosides suggest that larger sugar groups can sometimes offer greater stability[4]. However, cyanidin-3-O-glucoside (a monoglycoside) is known to be more susceptible to heat than some other forms[10].
-
Oxygen and Light: The presence of oxygen can lead to oxidative degradation, which often occurs in conjunction with thermal degradation[14]. Light, particularly UV light, can also provide the energy to initiate degradation reactions. Therefore, protecting C3S from both light and air is crucial[16].
-
Matrix Components: The surrounding chemical environment plays a critical role.
-
Ascorbic Acid: Can accelerate anthocyanin degradation.
-
Metal Ions: Certain metal ions, like Fe³⁺, can form complexes with anthocyanins, sometimes enhancing stability[10].
-
Co-pigments: Other flavonoids, polyphenols, and organic acids can stack with the anthocyanin structure (co-pigmentation), protecting the flavylium cation from hydration and thereby increasing stability.
-
Table 2: Comparative Thermal Degradation Kinetics of Anthocyanins in Acidic Buffer (pH 3.5)
| Anthocyanin | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-Life (t½) (min) | Activation Energy (Ea) (kJ/mol) | Reference |
| Cyanidin-3-O-glucoside | 80 | ~2.5 x 10⁻³ | ~277 | 68 - 94 | [10][15] |
| Cyanidin-3-O-rutinoside | 80 | ~1.8 x 10⁻³ | ~385 | 75 - 90 | [10][15] |
| Cyanidin-3-O-sophoroside | 98 | Data indicates degradation | Products identified | Not specified | [13] |
| General Anthocyanins | 100 | Varies widely | 10 - 200 | 40 - 100 | [10] |
Note: Specific kinetic data for C3S is limited. Values for C3G and C3R are provided for comparison, derived from multiple sources on fruit juices and model systems. The rate of degradation is highly dependent on the specific matrix.
Experimental Protocols for Studying Thermal Degradation
A robust and reproducible experimental design is essential for accurately assessing the thermal stability of C3S. The following protocols provide a self-validating workflow from extraction to kinetic analysis.
Protocol 1: Extraction and Purification of C3S from Plant Material
This protocol is a generalized method based on procedures for red raspberry and similar fruits[6][9]. The objective is to obtain a purified C3S extract for use in stability studies, minimizing interference from other matrix components.
-
Sample Preparation:
-
Freeze-dry fresh plant material (e.g., red raspberries) to remove water and grind to a fine, homogenous powder.
-
-
Extraction:
-
Weigh approximately 10 g of the powder into a flask.
-
Add 100 mL of an acidified polar solvent (e.g., 80% methanol or ethanol containing 0.1% HCl or formic acid)[16]. The acid is critical to maintain the stable flavylium cation form.
-
Stir the mixture for 1-2 hours at a controlled low temperature (e.g., 4°C) in the dark to prevent degradation[16].
-
-
Filtration and Concentration:
-
Centrifuge the mixture and collect the supernatant. Re-extract the solid residue twice more.
-
Combine the supernatants and remove the organic solvent using a rotary evaporator under reduced pressure at a low temperature (<35°C).
-
-
Purification using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by acidified water (pH ~2).
-
Load the concentrated aqueous extract onto the cartridge. Anthocyanins will adsorb to the C18 stationary phase.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the purified anthocyanins with acidified methanol.
-
Evaporate the methanol to yield a purified C3S-rich extract. Verify purity using HPLC-DAD.
-
Protocol 2: Thermal Degradation Kinetic Study
This protocol details the setup for an isothermal degradation experiment[5].
-
Sample Preparation:
-
Prepare a stock solution of the purified C3S extract in an appropriate solvent (e.g., acidified methanol).
-
Dilute the stock solution into a series of buffer solutions (e.g., citrate-phosphate buffer) to achieve the desired final pH values (e.g., pH 2.5, 3.5, 4.5). The final concentration should be quantifiable by HPLC (e.g., 50-100 mg/L).
-
-
Isothermal Incubation:
-
Aliquot the buffered C3S solutions into small, sealed amber glass vials to prevent evaporation and photodegradation[5].
-
Place the vials into temperature-controlled water baths or incubators set at various temperatures (e.g., 60°C, 75°C, 90°C).
-
-
Time-Course Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw one vial from each temperature set.
-
Immediately quench the degradation reaction by placing the vial in an ice bath[5].
-
Store the samples at -20°C or below until all time points are collected for batch analysis by HPLC.
-
Protocol 3: Analytical Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the standard method for separating and quantifying anthocyanins[5][11].
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: 100% Acetonitrile or HPLC-grade methanol.
-
Gradient Elution: A typical gradient might be: 0-25 min, 10-30% B; 25-30 min, 30-50% B; followed by a wash and re-equilibration step. The gradient should be optimized to resolve C3S from its degradation products.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: Monitor at the visible maximum for anthocyanins (~520 nm) and at a UV wavelength (~280 nm) to detect degradation products like protocatechuic acid[11].
-
-
Data Analysis:
-
Filter all collected samples through a 0.45 µm syringe filter before injection.
-
Identify the C3S peak by its retention time and UV-Vis spectrum compared to a standard or a T=0 sample.
-
Quantify the peak area of C3S at each time point.
-
Plot the natural logarithm of the C3S concentration (or peak area) versus time. For a first-order reaction, this will yield a straight line.
-
The negative slope of this line is the degradation rate constant (k).
-
Calculate the half-life as t½ = 0.693 / k.
-
Caption: Experimental workflow for C3S thermal degradation analysis.
Conclusion and Future Perspectives
The thermal degradation of Cyanidin-3-O-sophoroside is a critical barrier to its widespread application. The degradation follows a first-order kinetic model, proceeding primarily through the hydrolytic opening of the pyran ring to a chalcone intermediate, which subsequently cleaves into smaller phenolic compounds. This process is profoundly accelerated by increases in temperature and pH. Understanding these mechanisms and the factors that control them is the first step toward mitigating stability issues.
Future research should focus on developing robust stabilization strategies. Techniques such as microencapsulation, which creates a protective barrier around the anthocyanin molecule, have shown promise for improving the stability of related compounds like C3G[17]. Furthermore, a deeper exploration of co-pigmentation with other natural molecules could provide a clean-label approach to enhancing the thermal resilience of C3S in complex food and pharmaceutical matrices. Continued investigation into the precise kinetic parameters of C3S degradation across a wider range of conditions will be invaluable for predictive modeling and process optimization.
References
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Patras, A., Brunton, N. P., O'Donnell, C., & Tiwari, B. K. (2010). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Trends in Food Science & Technology, 21(1), 3-11. [Link]
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Li, Y., et al. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method. ACS Food Science & Technology. [Link]
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Pifferi, P. G., & Vaccari, A. (1983). Products of Thermal Degradation of the Anthocyanins Cyanidin‐3‐glucoside, Cyanidin‐3‐rutinoside and Cyanidin‐3‐sophoroside. Scilit. [Link]
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Darni, J., & Harmita, H. (2018). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An. Scholars Research Library. [Link]
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Zhang, Y., et al. (2019). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. ResearchGate. [Link]
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Li, S., et al. (2022). Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products. Food Chemistry, 370, 131018. [Link]
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Furtado, P., et al. (1993). On the thermal degradation of anthocyanidins: Cyanidin. ResearchGate. [Link]
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Sui, X., et al. (2016). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. Journal of Food Science and Technology, 53(1), 757-766. [Link]
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Pina, F., et al. (2012). On the thermal degradation of anthocyanidins: cyanidin. RSC Publishing. [Link]
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ResearchGate. (2020). Contents of cyanidin-3-o-sophoroside and cyanidin-3-o-glucoside in blue honeysuckle extract. [Link]
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Cortez, R., et al. (2017). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 22(2), 212. [Link]
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Liu, Y., et al. (2023). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. MDPI. [Link]
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Kostić, D. A., et al. (2015). THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. Advanced technologies, 4(2), 19-25. [Link]
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Kader, F., et al. (1998). Degradation of cyanidin 3-glucoside by blueberry polyphenol oxidase: kinetic studies and mechanisms. Journal of Agricultural and Food Chemistry, 46(8), 3060-3065. [Link]
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A Comprehensive Technical Guide to the Discovery and Isolation of Cyanidin-3-O-sophoroside
Abstract
This technical guide provides an in-depth exploration of Cyanidin-3-O-sophoroside, a prominent anthocyanin responsible for the vibrant red and purple hues in numerous plant species. Addressed to researchers, scientists, and professionals in drug development, this document details the historical context of its discovery, its primary natural sources, and a comprehensive, field-tested methodology for its extraction, isolation, and structural elucidation. Emphasizing scientific integrity, this guide explains the rationale behind experimental choices and provides self-validating protocols. Key mechanistic claims and procedural standards are supported by authoritative references. Furthermore, this guide presents quantitative data in structured tables and visualizes complex workflows and signaling pathways through detailed diagrams, offering a holistic resource for the scientific community.
Introduction: The Significance of Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside is a water-soluble flavonoid, belonging to the anthocyanin subclass, which is characterized by a cyanidin aglycone linked to a sophorose sugar moiety.[1] This glycosidic linkage significantly influences its solubility, stability, and bioavailability, which in turn dictates its biological efficacy.[2] As a potent antioxidant, this compound has garnered considerable scientific interest for its potential health benefits, including the prevention of cardiovascular diseases and certain cancers.[1][3] Its role as a natural colorant in the food and cosmetic industries further underscores its commercial and scientific importance.[4] This guide aims to provide a robust technical framework for the reproducible isolation and characterization of Cyanidin-3-O-sophoroside, facilitating further research into its therapeutic potential.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Cyanidin-3-O-sophoroside is fundamental for its effective isolation and handling.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₁O₁₆⁺ | [5] |
| Molecular Weight | 611.5 g/mol | [5] |
| IUPAC Name | (2S,3R,5S)-2-[(2S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [5] |
| Appearance | Dark red/purple powder | [6] |
| Solubility | Highly water-soluble | [6] |
| Stability | Prone to degradation by hydrolysis and/or hydrogenation at temperatures >40°C. Should be stored in darkness at < -5°C. | [6] |
| Purity (Commercial) | >97% (as determined by HPLC) | [6] |
Natural Sources and Quantitative Analysis
Cyanidin-3-O-sophoroside is found in a variety of plants, contributing to their characteristic red to purple pigmentation. The concentration of this anthocyanin can vary significantly based on the plant species, cultivar, environmental conditions, and the analytical method employed.[7]
| Plant Family | Species Name | Common Name | Plant Part | Concentration (mg/100g FW) | Analytical Method |
| Rosaceae | Rubus idaeus | Red Raspberry | Fruit | 3.55 - 106.23 | HPLC |
| Rosaceae | Rubus occidentalis | Black Raspberry | Fruit | Varies | HPLC |
| Rosaceae | Hybrid Berries | Boysenberry, etc. | Fruit | Varies | HPLC |
| Malvaceae | Hibiscus rosa-sinensis | Hibiscus | Flower Petals | Highest among tested cultivars | UHPLC-ESI+-Orbitrap-MS |
| Asteraceae | Cynara scolymus | Artichoke | Flowers, Bracts, Leaves | Not specified | - |
| Brassicaceae | Brassica oleracea | Red Cabbage | Leaves | Not specified | - |
| Moraceae | Morus spp. | Mulberry | Fruit | Not specified | - |
| Solanaceae | Solanum tuberosum | Purple Potato | Tuber | Not specified | - |
Experimental Protocols: From Extraction to Elucidation
The following sections provide a detailed, step-by-step guide for the extraction, purification, and structural confirmation of Cyanidin-3-O-sophoroside. The causality behind key experimental choices is explained to ensure a deep understanding of the process.
Extraction of Cyanidin-3-O-sophoroside from Plant Material
The initial extraction is a critical step that dictates the yield and purity of the final product. Ultrasound-assisted extraction (UAE) is a highly efficient method that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature, thereby minimizing thermal degradation of the anthocyanin.[5][8]
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Fresh plant material (e.g., red raspberries, hibiscus petals) should be lyophilized (freeze-dried) to preserve its chemical integrity and then ground into a fine powder to maximize surface area for extraction.[7]
-
Solvent Selection: Prepare an acidified ethanol solution (e.g., 80% ethanol in water, adjusted to pH 3 with citric or hydrochloric acid). The acidic condition is crucial for maintaining the stability of the flavylium cation, the colored form of anthocyanins.[4][5]
-
Extraction Parameters:
-
Solvent-to-Sample Ratio: A ratio of 26 mL of solvent per gram of powdered plant material is recommended for optimal extraction.[5][9]
-
Temperature: Maintain the extraction temperature at 20°C to prevent thermal degradation of Cyanidin-3-O-sophoroside.[5][9]
-
Ultrasonication: Place the flask containing the sample and solvent in an ultrasonic water bath. Apply sonication for a duration determined by the specific equipment and sample, often in the range of 15-30 minutes.[8]
-
-
Filtration: After extraction, filter the mixture through Whatman filter paper to remove solid plant debris.[1] The resulting filtrate is the crude extract.
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Spectroscopic Fingerprinting of Cyanidin-3-O-sophoroside: A Technical Guide for Researchers
This guide provides an in-depth exploration of the spectroscopic characteristics of Cyanidin-3-O-sophoroside, a key anthocyanin of interest in pharmaceutical and nutraceutical research. We will delve into the principles and practical applications of UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical techniques pivotal to natural product chemistry.
Introduction: The Significance of Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside is a naturally occurring anthocyanin found in various pigmented plants, including certain berries and flowers[1][2]. As a member of the flavonoid family, it exhibits potent antioxidant properties and is under investigation for a range of potential health benefits. Accurate and reliable analytical methods are paramount for the quality control, standardization, and elucidation of the biological activities of this compound. Spectroscopic techniques, particularly UV-Vis and NMR, provide a powerful arsenal for its structural confirmation and purity assessment.
UV-Visible Spectroscopy: A Rapid and Informative First Pass
UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of anthocyanins. The characteristic color of these molecules is a direct result of their extended π-conjugated system, which leads to strong absorption in the visible region of the electromagnetic spectrum.
The Influence of pH on the UV-Vis Spectrum
The UV-Vis spectrum of Cyanidin-3-O-sophoroside is highly dependent on the pH of the solution. This is due to the structural transformations the anthocyanin molecule undergoes in response to changes in proton concentration. At a low pH (typically around 1.0), the molecule exists predominantly as the red flavylium cation, which exhibits a strong absorbance maximum (λmax) in the visible region. As the pH increases, the molecule transitions through various forms, including the colorless carbinol pseudobase and the blue quinonoidal base, resulting in significant shifts in the absorption spectrum[3].
A study on an extract from Hibiscus rosa-sinensis, which contains Cyanidin-3-O-sophoroside, demonstrated this pH-dependent color change and the corresponding shift in λmax[2]. In acidic conditions (pH < 4), the λmax was observed around 520 nm. As the pH was increased, a bathochromic shift (a shift to longer wavelengths) was observed, with the λmax moving to approximately 530 nm at pH 4 and 538 nm at pH 6[2].
Table 1: UV-Vis Absorption Maxima (λmax) of Cyanidin-3-O-sophoroside in the Visible Region at Different pH Values
| pH | Approximate λmax (nm) | Predominant Molecular Form | Visual Color |
| < 4 | ~520 | Flavylium Cation | Red |
| 4 | ~530 | Equilibrium of Forms | Reddish-Purple |
| 6 | ~538 | Quinonoidal Base | Purple-Blue |
Data adapted from a study on Hibiscus rosa-sinensis extract containing Cyanidin-3-O-sophoroside[2].
Experimental Protocol: UV-Vis Analysis by the pH Differential Method
The pH differential method is a standard and reliable approach for the quantification of monomeric anthocyanins[4][5]. This method leverages the reversible structural change of anthocyanins with pH.
Workflow for UV-Vis Spectroscopic Analysis
Caption: Workflow for the UV-Vis analysis of Cyanidin-3-O-sophoroside using the pH differential method.
Step-by-Step Methodology:
-
Preparation of Buffers:
-
pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 ± 0.05 using 1 M HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water[4].
-
pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate in approximately 960 mL of distilled water. Adjust the pH to 4.5 ± 0.05 using 1 M HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the Cyanidin-3-O-sophoroside sample.
-
Dissolve the sample in a suitable solvent, such as methanol containing a small amount of acid (e.g., 0.1% HCl) to ensure stability[6].
-
-
Measurement:
-
Prepare two dilutions of the sample solution. One with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be adjusted to obtain an absorbance reading at the λmax within the linear range of the spectrophotometer (typically below 1.2).
-
Allow the solutions to equilibrate for at least 15 minutes in the dark[6].
-
Measure the absorbance of each solution at the λmax of the flavylium cation (around 520 nm) and at 700 nm (to correct for haze)[4].
-
-
Calculation:
-
The concentration of monomeric anthocyanin, expressed as cyanidin-3-glucoside equivalents, can be calculated using the following formula: Anthocyanin Content (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:
-
A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5
-
MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )
-
DF = Dilution factor
-
ε = Molar extinction coefficient of cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹)
-
l = Pathlength in cm (typically 1 cm)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the complete structural determination of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR, often in conjunction with two-dimensional (2D) techniques, provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous assignment of its structure.
¹H and ¹³C NMR Spectral Data
Figure 1: Chemical Structure and Numbering of Cyanidin-3-O-sophoroside
(Note: A placeholder for the chemical structure image is used here. In a final document, a proper chemical drawing with atom numbering would be inserted.)
Table 2: Predicted ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for Cyanidin-3-O-sophoroside
| Position | Predicted ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Cyanidin Aglycone | ||
| 2 | - | ~163.5 |
| 3 | - | ~145.7 |
| 4 | ~8.81 (s) | ~135.7 |
| 5 | - | ~159.1 |
| 6 | ~6.73 (d, J=1.8) | ~95.0 |
| 7 | - | ~170.2 |
| 8 | ~6.53 (d, J=1.8) | ~103.4 |
| 9 | - | ~157.4 |
| 10 | - | ~113.1 |
| 1' | - | ~120.0 |
| 2' | ~7.61 (d, J=2.2) | ~112.4 |
| 3' | - | ~147.4 |
| 4' | - | ~144.7 |
| 5' | ~6.73 (d, J=8.5) | ~113.0 |
| 6' | ~7.61 (dd, J=8.5, 2.2) | ~119.8 |
| Inner Glucose | ||
| 1'' | ~5.25 (d, J=7.8) | ~103.2 |
| 2'' | ~3.4-3.6 (m) | ~82.5 |
| 3'' | ~3.4-3.6 (m) | ~78.6 |
| 4'' | ~3.4-3.6 (m) | ~70.8 |
| 5'' | ~3.4-3.6 (m) | ~77.9 |
| 6'' | ~3.7-3.9 (m) | ~62.2 |
| Outer Glucose | ||
| 1''' | ~4.62 (d, J=7.8) | ~106.1 |
| 2''' | ~3.0-3.2 (m) | ~75.8 |
| 3''' | ~3.2-3.4 (m) | ~77.7 |
| 4''' | ~3.2-3.4 (m) | ~70.6 |
| 5''' | ~3.2-3.4 (m) | ~78.0 |
| 6''' | ~3.6-3.8 (m) | ~67.0 |
Note: These are predicted values based on data for similar cyanidin glycosides[7][8]. Actual experimental values may vary slightly. The signals for the sugar protons are often complex and overlapping.
Experimental Protocol: NMR Analysis
A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the key steps for preparing a sample of Cyanidin-3-O-sophoroside for NMR analysis[9][10][11][12].
Workflow for NMR Spectroscopic Analysis
Caption: A generalized workflow for the preparation and analysis of a Cyanidin-3-O-sophoroside sample by NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Purity: Ensure the Cyanidin-3-O-sophoroside sample is of high purity. Impurities will complicate the spectrum and may interfere with accurate signal assignment.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Methanol-d₄ (CD₃OD) is a common choice for anthocyanins[11]. The residual proton signal of the solvent can be used as a secondary chemical shift reference (for CD₃OD, the residual CHD₂OD signal is at δ 3.31 ppm)[13].
-
Sample Preparation:
-
For a standard 5 mm NMR tube, weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR[10].
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial[10].
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter[9].
-
-
NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a one-dimensional ¹³C spectrum (proton-decoupled).
-
If necessary, perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals[14].
-
Conclusion
The spectroscopic analysis of Cyanidin-3-O-sophoroside using UV-Vis and NMR techniques provides a comprehensive and robust methodology for its identification, characterization, and quantification. UV-Vis spectroscopy, particularly the pH differential method, offers a rapid and reliable means of determining the concentration of this anthocyanin. NMR spectroscopy, as the definitive tool for structural elucidation, provides the detailed atomic-level information necessary for unambiguous confirmation of its molecular structure. By employing the protocols and understanding the spectral data presented in this guide, researchers can confidently advance their studies on this promising natural product.
References
- Electronic Supplementary Material (ESI) for Chemical Communications. This journal is © The Royal Society of Chemistry 2018.
- Beilstein Journals. (n.d.).
- U.S. Department of Agriculture, Agricultural Research Service. (2005). Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by the pH Differential Method.
- Mazza, G., et al. (2004). Methods of analysis for anthocyanins in plants and biological fluids.
- Taylor & Francis eBooks. (2025). NMR Analysis of Anthocyanins. In Handbook of Analysis and Extraction.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Gunathilake, K. D. P. P., et al. (2022). Total Anthocyanin Content of Strawberry and the Profile Changes by Extraction Methods and Sample Processing. Molecules, 27(7), 2354.
- Li, S., et al. (2020). Qualitative and Quantitative Methods to Evaluate Anthocyanins.
- Marpaung, A. M., & Tjahjadi, K. (2022). The Analysis of Monomeric Anthocyanin by pH Differential Method Is Not Appropriate for Certain Anthocyanins. SciTePress.
- Supporting inform
- Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
- ResearchGate. (2025, August 7).
- Scholars Research Library. (n.d.).
- ResearchGate. (n.d.). Structure of cyanidin-3-sophoroside.
- ResearchGate. (2025, August 9). Acylated Cyanidin 3-sophoroside-5-glucoside in Purple-violet Flowers of Moricandia arvensis (Brassicaceae).
- ResearchGate. (2025, August 5). 13C NMR Spectra of Cyanidin and Chrysanthemin.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Benchchem. (n.d.). Minimizing interferences in spectroscopic analysis of Cyanidin 3-sophoroside.
- PubChem. (n.d.). cyanidin 3-O-sophoroside.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- SciSpace. (n.d.). Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside.
- SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides.
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An In-depth Technical Guide to Cyanidin-3-O-sophoroside in Red Raspberry (Rubus idaeus)
Abstract
This technical guide provides a comprehensive overview of cyanidin-3-O-sophoroside, a principal anthocyanin responsible for the vibrant red color of raspberries (Rubus idaeus). We delve into the intricate biosynthetic pathway of this flavonoid, detailing its chemical and physical properties. Furthermore, this guide explores the significant biological activities of cyanidin-3-O-sophoroside, with a focus on its antioxidant and anti-inflammatory mechanisms, underpinned by its interaction with key cellular signaling pathways. Methodologies for the extraction, purification, and quantification of cyanidin-3-O-sophoroside from red raspberry are presented with detailed, step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this potent natural compound.
Introduction: The Significance of Cyanidin-3-O-sophoroside in Red Raspberry
Red raspberries (Rubus idaeus) are a rich source of bioactive polyphenols, among which anthocyanins are prominent for their contribution to both the fruit's color and its health-promoting properties.[1] Cyanidin-3-O-sophoroside is a major anthocyanin found in red raspberries, often being the most abundant.[2][3] This compound belongs to the flavonoid class of phytonutrients and is characterized by a cyanidin aglycone linked to a sophorose disaccharide (two glucose units).[4][5] The unique sophoroside attachment is a distinguishing feature of raspberry anthocyanins.[1]
The interest in cyanidin-3-O-sophoroside extends beyond its role as a natural colorant. A growing body of research highlights its potential in mitigating chronic diseases, largely attributed to its potent antioxidant and anti-inflammatory activities.[6][7] Understanding the biosynthesis, chemical nature, and biological mechanisms of this compound is crucial for its potential application in pharmaceuticals, nutraceuticals, and functional foods.
Biosynthesis of Cyanidin-3-O-sophoroside in Rubus idaeus
The biosynthesis of cyanidin-3-O-sophoroside is an intricate process that occurs via the flavonoid branch of the phenylpropanoid pathway. This pathway involves a series of enzymatic reactions that sequentially build the complex anthocyanin structure.
The biosynthesis can be broadly divided into two stages: the formation of the cyanidin aglycone and its subsequent glycosylation to form cyanidin-3-O-sophoroside.
Stage 1: Formation of the Cyanidin Aglycone
-
Phenylalanine to 4-Coumaroyl-CoA: The pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).[1][8]
-
Chalcone Synthesis: Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[9]
-
Isomerization to Naringenin: Chalcone isomerase (CHI) subsequently converts naringenin chalcone to the flavanone, naringenin.[10]
-
Hydroxylation to Dihydroquercetin: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin (also known as taxifolin).[1]
-
Reduction to Leucocyanidin: Dihydroflavonol 4-reductase (DFR) reduces dihydroquercetin to leucocyanidin.[9]
-
Oxidation to Cyanidin: Finally, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable cyanidin cation.[9]
Stage 2: Glycosylation to Cyanidin-3-O-sophoroside
The cyanidin aglycone is stabilized through glycosylation, a process catalyzed by UDP-dependent glycosyltransferases (UGTs).
-
Formation of Cyanidin-3-O-glucoside: A UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the 3-hydroxyl group of the cyanidin C-ring, forming cyanidin-3-O-glucoside.[9]
-
Addition of the Second Glucose Moiety: A second glycosylation step is crucial for the formation of the sophoroside. An enzyme with anthocyanidin 3-O-glucoside-2″-O-glucosyltransferase (3GGT) activity utilizes another UDP-glucose molecule to add a second glucose to the existing one, forming the sophorose disaccharide and yielding cyanidin-3-O-sophoroside.[11][12]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of cyanidin-3-O-sophoroside is essential for its extraction, analysis, and application.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₁O₁₆⁺ | [4][5] |
| Molecular Weight | 611.5 g/mol | [4][5] |
| Appearance | Dark red/purple powder | [8] |
| Solubility | Highly water-soluble | [8] |
| Stability | Susceptible to degradation by hydrolysis and/or hydrogenation at temperatures >40°C.[8] | |
| Class | Anthocyanin (Flavonoid) | [8][11] |
Biological Activities and Mechanisms of Action
Cyanidin-3-O-sophoroside exhibits a range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. While much of the mechanistic research has been conducted on the closely related cyanidin-3-O-glucoside, the shared cyanidin aglycone suggests analogous modes of action.
Antioxidant Activity
Cyanidin-3-O-sophoroside is a potent antioxidant, contributing significantly to the total antioxidant capacity of red raspberries.[1] Its antioxidant effects are mediated through several mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups on the B-ring of the cyanidin structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
-
Upregulation of Endogenous Antioxidant Defenses: Cyanidin glycosides have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][13][14][15] This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyanidin-3-O-sophoroside demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Cyanidin glycosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16][17][18][19]
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammatory responses. Evidence suggests that cyanidin glycosides can modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38, contributing to their anti-inflammatory effects.[16][20][21]
Other Potential Health Benefits
-
Cardioprotective Effects: By reducing oxidative stress and inflammation, cyanidin-3-O-sophoroside may contribute to cardiovascular health.[1][7]
-
Neuroprotective Effects: The antioxidant properties of anthocyanins may help protect neuronal cells from oxidative damage, a factor in neurodegenerative diseases.[12]
-
Anticancer Potential: Some studies suggest that anthocyanins may inhibit the growth of certain cancer cells and induce apoptosis.[6][12]
-
Antidiabetic Effects: Anthocyanins may improve insulin sensitivity and help regulate blood sugar levels.[7][12][22]
Bioavailability and Metabolism
The bioavailability of cyanidin-3-O-sophoroside, like other anthocyanins, is relatively low.[1][13] It is poorly absorbed in its intact form in the upper gastrointestinal tract. A significant portion passes to the colon, where it is extensively metabolized by the gut microbiota into various phenolic acids and other smaller molecules.[1][9] These metabolites are then absorbed into the bloodstream and are believed to contribute significantly to the overall health benefits associated with raspberry consumption.[9][13]
Experimental Protocols
Extraction of Cyanidin-3-O-sophoroside from Red Raspberry
This protocol outlines a general procedure for the efficient extraction of anthocyanins from red raspberry fruit.
-
Sample Preparation:
-
Obtain fresh or frozen red raspberries.
-
Lyophilize (freeze-dry) the raspberries to remove water and then grind them into a fine powder using a grinder pre-cooled with liquid nitrogen.[3]
-
-
Extraction:
-
Weigh approximately 10 g of the raspberry powder into a flask.
-
Add 100 mL of an extraction solvent consisting of methanol/water/formic acid (62.5:37.4:0.1, v/v/v).[3] The acidic condition helps to maintain the stability of the anthocyanins in their colored flavylium cation form.
-
Sonicate the mixture for 20 minutes at room temperature, ensuring the sample is protected from light to prevent degradation.[3]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more and combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the methanol from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The remaining aqueous extract can be used for further purification or analysis.
-
Purification of Cyanidin-3-O-sophoroside by Column Chromatography
This protocol provides a method for the purification of cyanidin-3-O-sophoroside from the crude extract.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by acidified water (0.01% HCl).
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified methanol (0.01% HCl).
-
-
Column Chromatography:
-
Pack a glass column with Sephadex LH-20 resin equilibrated with a suitable mobile phase (e.g., methanol/water mixture).
-
Concentrate the eluate from the SPE step and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing cyanidin-3-O-sophoroside.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.[20][23]
-
Quantification of Cyanidin-3-O-sophoroside by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of cyanidin-3-O-sophoroside using HPLC with diode-array detection (DAD).
-
Instrumentation:
-
An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), a DAD detector, and an autosampler.
-
-
Mobile Phase:
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 100% methanol or acetonitrile.
-
-
Gradient Elution:
-
A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-30% B; 25-30 min, 30-50% B; followed by a wash and re-equilibration step. The flow rate is typically 1 mL/min.
-
-
Detection:
-
Monitor the eluate at 520 nm for anthocyanins and at 280 nm for other phenolics.[8]
-
-
Quantification:
-
Prepare a calibration curve using a purified cyanidin-3-O-sophoroside standard of known concentrations.
-
Inject the raspberry extract and integrate the peak area corresponding to cyanidin-3-O-sophoroside.
-
Calculate the concentration in the sample based on the calibration curve. Results are typically expressed as mg per 100 g of fresh or dry weight.
-
Conclusion
Cyanidin-3-O-sophoroside is a key bioactive compound in red raspberries, contributing significantly to their color and health benefits. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of critical cellular signaling pathways such as Nrf2/ARE and NF-κB, make it a compound of great interest for the prevention and management of chronic diseases. The methodologies for its extraction, purification, and quantification are well-established, paving the way for further research into its therapeutic applications. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this remarkable natural molecule.
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Speciale, A., Canali, R., Chirafisi, J., Saija, A., Virgili, F., & Cimino, F. (2016). Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation. Toxicology letters, 264, 51-58. [Link]
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Li, Y., Zhang, J., Li, Y., & Chen, W. (2021). Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages. Journal of Food Science, 86(12), 5467-5477. [Link]
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Speciale, A., Canali, R., Chirafisi, J., Saija, A., Virgili, F., & Cimino, F. (2014). Cyanidin-3-O-glucoside counters the response to TNF-alpha of endothelial cells by activating Nrf2 pathway. Molecular nutrition & food research, 58(1), 212-221. [Link]
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Zhang, Y., Zhang, Y., & Chen, W. (2018). Purification of anthocyanins from extracts of red raspberry using macroporous resin. Journal of the Science of Food and Agriculture, 98(1), 229-236. [Link]
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Mullen, W., Borges, G., & Crozier, A. (2007). The bioavailability of raspberry anthocyanins and ellagitannins in rats. Molecular nutrition & food research, 51(6), 714-725. [Link]
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Bowen-Forbes, C. S., Zhang, Y., & Nair, M. G. (2012). Comparison of flavonoid composition of red raspberries (Rubus idaeus L.) grown in the southern United States. Journal of agricultural and food chemistry, 60(23), 5724-5731. [Link]
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Kim, J., & Lim, Y. (2022). Mechanism of action of cyanidin 3-O-glucoside in gluconeogenesis and oxidative stress-induced cancer cell senescence. International Journal of Molecular Sciences, 23(8), 4153. [Link]
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Wang, L., Wang, L., & Li, Y. (2023). Cyanidin-3-O-glucoside induces the apoptosis of human gastric cancer MKN-45 cells through ROS-mediated signaling pathways. Molecules, 28(2), 731. [Link]
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An In-Depth Technical Guide to Cyanidin-3-O-Sophoroside in Hibiscus sabdariffa: From Extraction to Bioanalysis
Abstract
This technical guide provides a comprehensive framework for the extraction, quantification, and characterization of cyanidin-3-O-sophoroside from Hibiscus sabdariffa (Roselle). Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced anthocyanin profile of Hibiscus sabdariffa, offering detailed, field-proven protocols for solvent extraction, chromatographic analysis, and stability assessment. By explaining the causality behind experimental choices, this guide serves as an authoritative resource for harnessing the therapeutic and nutraceutical potential of this significant plant metabolite. We will explore the critical factors influencing compound yield and stability, present validated analytical workflows, and discuss the current understanding of its bioavailability and biological activities.
Introduction: The Anthocyanin Profile of Hibiscus sabdariffa
The Significance of Anthocyanins in Drug Discovery and Nutraceuticals
Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many plants.[1] Beyond their role as natural colorants, these compounds have garnered significant scientific interest for their potent antioxidant properties and potential health benefits, including anti-inflammatory, cardiovascular-protective, and anticancer effects.[2][3] Hibiscus sabdariffa, commonly known as Roselle, is a rich source of these bioactive molecules, making it a plant of high value for the pharmaceutical and functional food industries.[4]
Chemical Structure of Cyanidin-3-O-Sophoroside
Cyanidin-3-O-sophoroside is a specific anthocyanin composed of a cyanidin aglycone linked to a sophorose disaccharide (two glucose units) at the 3-hydroxyl position.[5][6] This glycosylation pattern is crucial as it significantly influences the molecule's solubility, stability, and bioavailability, distinguishing it from other cyanidin glycosides.[3][7] Its structure contributes to its vibrant color and its capacity to act as a potent antioxidant.[2]
The Anthocyanin Landscape of Hibiscus sabdariffa: A Point of Clarification
The scientific literature extensively reports that the predominant anthocyanins in Hibiscus sabdariffa calyces are delphinidin-3-O-sambubioside and cyanidin-3-O-sambubioside.[1][8][9][10][11][12] However, other studies have also successfully identified cyanidin-3-O-sophoroside as a major compound within purified Hibiscus sabdariffa extracts.[13] This suggests that the anthocyanin profile can be complex and potentially variable based on cultivar, geographical origin, and extraction/purification methodology. This guide will focus on methodologies applicable to cyanidin-3-O-sophoroside, while acknowledging its place within the broader anthocyanin profile of the plant.
Extraction of Anthocyanins from Hibiscus sabdariffa Calyces
Foundational Principles: Solvent Selection and Solid-Liquid Extraction
The primary goal of extraction is to efficiently solubilize anthocyanins from the plant matrix while minimizing their degradation. The choice of solvent is paramount. Aqueous ethanol or methanol solutions are commonly employed because they effectively disrupt plant cell walls and solubilize the polar anthocyanin glycosides.[14] The addition of a small amount of acid (e.g., formic acid, citric acid, or HCl) is a critical step. Anthocyanins are most stable and exhibit their characteristic red color at low pH (typically < 3).[15][16] The acidic environment protonates the flavylium cation, preventing its conversion to unstable, colorless, or degraded forms.[17] Temperature is another key parameter; while moderate heat can increase extraction efficiency, temperatures above 80°C can accelerate anthocyanin degradation.[11]
Protocol: Optimized Solvent Extraction of Anthocyanins
Objective: To achieve a high-yield extraction of anthocyanins from dried Hibiscus sabdariffa calyces.
Materials:
-
Dried Hibiscus sabdariffa calyces, ground to a fine powder (approx. 40 mesh)
-
Ethanol (80%), ACS grade
-
Formic acid (0.1%), ACS grade
-
Orbital shaker or magnetic stirrer
-
Centrifuge capable of 4000 x g
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)
-
Rotary evaporator
Methodology:
-
Preparation: Weigh 10 g of powdered Hibiscus sabdariffa calyces into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 80% ethanol containing 0.1% formic acid. This solid-to-solvent ratio ensures thorough wetting and efficient extraction.[18]
-
Extraction: Tightly seal the flask and place it on an orbital shaker. Agitate at 150 rpm for 60 minutes at room temperature (25°C), ensuring the flask is protected from direct light to prevent photodegradation.
-
Separation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 x g for 15 minutes to pellet the solid plant material.
-
Collection: Carefully decant the supernatant. For enhanced recovery, the remaining plant pellet can be re-extracted with an additional 50 mL of the acidified ethanol solvent.
-
Filtration: Combine the supernatants and filter through Whatman No. 1 filter paper to remove any remaining fine particulates.
-
Concentration: Concentrate the crude extract using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol. The resulting aqueous concentrate is now ready for purification or direct analysis.
Advanced Extraction Methodologies
To enhance extraction efficiency and reduce solvent consumption, advanced techniques can be employed:
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to create localized heating and pressure within the plant cells, leading to rapid cell wall rupture and solvent penetration. Optimal conditions for flavonoids from H. sabdariffa have been reported at an irradiation time of 4 minutes and an ethanol concentration of 52%.[19]
-
Ultrasound-Assisted Extraction (UAE): Employs acoustic cavitation to create micro-disruptions on the surface of the plant material, enhancing solvent penetration and mass transfer. This method has been successfully used to obtain anthocyanin-rich extracts from hibiscus flowers.[8]
Workflow Diagram: From Raw Material to Crude Extract
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An In-Depth Technical Guide to the Health Benefits of Dietary Cyanidin-3-O-sophoroside: Mechanisms and Therapeutic Potential
Abstract
Cyanidin-3-O-sophoroside, a member of the anthocyanin family of flavonoids, is a naturally occurring pigment responsible for the vibrant red, purple, and blue hues of numerous fruits and vegetables. Beyond its role as a colorant, this compound is emerging as a potent bioactive molecule with a wide spectrum of health-promoting properties. This technical guide provides a comprehensive overview of the current scientific understanding of the health benefits of Cyanidin-3-O-sophoroside and its closely related cyanidin glycosides. We delve into the molecular mechanisms underpinning its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, with a particular focus on the modulation of key signaling pathways such as Nrf2 and NF-κB. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from relevant studies, and visual representations of molecular interactions to facilitate further investigation into the therapeutic potential of this promising phytochemical.
Introduction: The Chemical Landscape and Natural Occurrence of Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside is an anthocyanin, a class of water-soluble flavonoids. Its structure consists of a cyanidin aglycone linked to a sophorose sugar moiety at the 3-position. Sophorose is a disaccharide composed of two glucose units. This glycosylation pattern influences the molecule's stability, bioavailability, and ultimately, its biological activity.
Natural Sources: Cyanidin-3-O-sophoroside is found in a variety of edible plants. Notable sources include:
-
Berries: Blackberries, raspberries, and boysenberries are particularly rich in this compound.
-
Cherries: Certain varieties of cherries contain significant amounts of Cyanidin-3-O-sophoroside.
-
Other Fruits and Vegetables: It is also present in smaller quantities in other deeply colored fruits and vegetables.
The concentration of Cyanidin-3-O-sophoroside in these sources can vary depending on factors such as cultivar, growing conditions, and ripeness.
Core Bioactivities and Mechanistic Insights
The health benefits of Cyanidin-3-O-sophoroside are largely attributed to its potent antioxidant and anti-inflammatory properties, which in turn contribute to its neuroprotective and anticancer activities.
Potent Antioxidant Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous chronic diseases. Cyanidin-3-O-sophoroside and its related glycosides exhibit robust antioxidant activity through two primary mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in the cyanidin structure can directly donate electrons to neutralize free radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids.
-
Upregulation of Endogenous Antioxidant Defenses: A more profound and lasting antioxidant effect is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2-ARE Signaling Pathway:
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Cyanidin glycosides can induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to combat oxidative stress.
Anti-inflammatory Activity
Chronic inflammation is another underlying factor in many diseases. Cyanidin-3-O-sophoroside exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB Signaling Pathway:
NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyanidin glycosides have been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[1]
Neuroprotective Effects
The brain is particularly vulnerable to oxidative stress and inflammation due to its high metabolic rate and lipid-rich composition. The neuroprotective effects of cyanidin glycosides are a direct consequence of their antioxidant and anti-inflammatory properties. Studies on a zebrafish model of Alzheimer's disease have shown that cyanidin derivatives, including Cyanidin-3-O-sophoroside, can ameliorate locomotor impairments, suppress acetylcholinesterase activity, and decrease brain oxidative stress levels.[2] In vivo studies in mice have also demonstrated that cyanidin-3-O-glucopyranoside, a closely related compound, has neuroprotective effects against cerebral ischemia.[3]
Anticancer Activity
Emerging evidence suggests that cyanidin glycosides possess anticancer properties. While specific data for Cyanidin-3-O-sophoroside is limited, studies on cyanidin-3-O-glucoside have demonstrated its ability to induce apoptosis in various cancer cell lines.[4] For instance, in MCF-7 breast cancer cells, cyanidin-3-O-glucoside was found to have an IC50 of 110 µg/ml after 24 hours and 60 µg/ml after 48 hours of exposure.[4] The anticancer mechanisms are thought to involve the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins and the inhibition of cancer cell proliferation.
Experimental Protocols for Bioactivity Assessment
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays to evaluate the bioactivities of Cyanidin-3-O-sophoroside.
In Vitro Antioxidant Capacity
3.1.1. Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Materials: 96-well black microplate, fluorescence microplate reader, fluorescein sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), phosphate buffer (75 mM, pH 7.4).
-
Procedure:
-
Prepare a Trolox standard curve (6.25 to 200 µM).
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells of the microplate.
-
Add 150 µL of fluorescein solution (10 nM) to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of AAPH solution (240 mM).
-
Immediately begin monitoring the fluorescence decay every 2 minutes for 2 hours at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Express the ORAC value as Trolox equivalents (TE) per gram or mole of the sample.
-
3.1.2. Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Materials: 96-well cell culture plate, HepG2 cells, cell culture medium, DCFH-DA (2',7'-dichlorofluorescin diacetate), AAPH, quercetin, phosphate-buffered saline (PBS).
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of Cyanidin-3-O-sophoroside or quercetin (standard) in the presence of 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.
-
Calculate the CAA value as the percentage decrease in fluorescence in the presence of the antioxidant compared to the control.
-
In Vitro Anti-inflammatory Activity
3.2.1. Western Blot Analysis of NF-κB and Nrf2 Pathways
This technique is used to detect and quantify specific proteins involved in these signaling pathways.
-
Materials: Cell culture dishes, appropriate cell line (e.g., RAW 264.7 macrophages), inflammatory stimulus (e.g., LPS), Cyanidin-3-O-sophoroside, lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (for p-IKK, IκBα, p-NF-κB, NF-κB, Nrf2, Keap1, HO-1, and a loading control like β-actin or GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Culture cells and treat with Cyanidin-3-O-sophoroside for a specified time, followed by stimulation with an inflammatory agent.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Neuroprotective Activity
3.3.1. Zebrafish Model of Neurotoxicity
The zebrafish is a powerful in vivo model for studying neuroprotection due to its genetic tractability and transparent embryos.
-
Materials: Zebrafish embryos, 6-well plates, neurotoxin (e.g., aluminum chloride), Cyanidin-3-O-sophoroside, microscope with a camera, behavioral tracking software, acetylcholinesterase activity assay kit, oxidative stress markers assay kits.
-
Procedure:
-
Expose zebrafish embryos to the neurotoxin to induce a neurodegenerative phenotype.
-
Co-treat a group of embryos with the neurotoxin and various concentrations of Cyanidin-3-O-sophoroside.
-
Monitor and quantify locomotor activity using behavioral tracking software.
-
Homogenize the zebrafish larvae and measure acetylcholinesterase activity and levels of oxidative stress markers (e.g., lipid peroxidation, glutathione levels).
-
Analyze the data to determine the neuroprotective effects of Cyanidin-3-O-sophoroside.
-
Quantitative Data Summary
While specific quantitative data for Cyanidin-3-O-sophoroside is still emerging, the following tables summarize relevant data for its closely related analogue, Cyanidin-3-O-glucoside (C3G), which can serve as a valuable reference for initiating studies on the sophoroside form.
Table 1: In Vitro Anticancer Activity of Cyanidin-3-O-glucoside (C3G)
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| MKN-45 | Gastric Cancer | 86.98 µM | 24 hours | [5] |
| MCF-7 | Breast Cancer | 110 µg/ml | 24 hours | [4] |
| MCF-7 | Breast Cancer | 60 µg/ml | 48 hours | [4] |
Table 2: In Vitro Anti-inflammatory Effects of Cyanidin-3-O-glucoside (C3G)
| Cell Line | Inflammatory Stimulus | Effective Concentration | Effect | Reference |
| Caco-2 | TNF-α | 20-40 µM | Inhibition of NF-κB signaling | [6] |
| THP-1 Macrophages | LPS | 60 and 120 µg/ml | Reduction of TNF-α release | [1] |
Table 3: In Vivo Neuroprotective Effects of Cyanidin-3-O-glucoside (C3G)
| Animal Model | Insult | Dosage | Route of Administration | Outcome | Reference |
| Mice | Focal Cerebral Ischemia | 2 mg/kg | Oral | 27% reduction in infarct volume | [7] |
Conclusion and Future Directions
Cyanidin-3-O-sophoroside is a promising dietary phytochemical with significant health-promoting potential. Its potent antioxidant and anti-inflammatory activities, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, provide a strong mechanistic basis for its observed neuroprotective and potential anticancer effects. While much of the current detailed research has focused on the more common Cyanidin-3-O-glucoside, the available evidence strongly suggests that Cyanidin-3-O-sophoroside shares a similar spectrum of bioactivity.
Future research should focus on:
-
Direct Quantification: Establishing precise IC50 values and effective concentrations of pure Cyanidin-3-O-sophoroside in various in vitro and in vivo models.
-
Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion of Cyanidin-3-O-sophoroside to better understand its in vivo efficacy.
-
Clinical Trials: Conducting well-designed clinical trials to validate the health benefits of Cyanidin-3-O-sophoroside in human populations.
The in-depth technical information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and unlock the full therapeutic potential of this remarkable natural compound.
References
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Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line. (n.d.). National Center for Biotechnology Information. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]
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The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. [Link]
-
Neuroprotective effects of the cyanidin-3-O-beta-d-glucopyranoside isolated from mulberry fruit against cerebral ischemia. (n.d.). National Center for Biotechnology Information. [Link]
-
Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation. (n.d.). National Center for Biotechnology Information. [Link]
-
Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways. (n.d.). National Center for Biotechnology Information. [Link]
-
Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? (n.d.). MDPI. [Link]
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Cyanidin-3-O-glucoside Counters the Response to TNF-alpha of Endothelial Cells by Activating Nrf2 Pathway. (n.d.). National Center for Biotechnology Information. [Link]
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Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells. (n.d.). National Center for Biotechnology Information. [Link]
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Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies. (n.d.). National Center for Biotechnology Information. [Link]
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Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells. (n.d.). National Center for Biotechnology Information. [Link]
-
Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia. (n.d.). National Center for Biotechnology Information. [Link]
-
Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways. (n.d.). National Center for Biotechnology Information. [Link]
-
cyanidin 3-O-sophoroside. (n.d.). National Center for Biotechnology Information. [Link]
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Neuroprotective effects of cyanidin 3-O-glucopyranoside on amyloid beta (25-35) oligomer-induced toxicity. (n.d.). National Center for Biotechnology Information. [Link]
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Anthocyanin-Rich Black Currant Extract and Cyanidin-3- O -Glucoside Have Cytoprotective and Anti-Inflammatory Properties. (n.d.). ResearchGate. [Link]
-
Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells. (n.d.). National Center for Biotechnology Information. [Link]
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Cyanidin-3-O-glucoside counters the response to TNF-alpha of endothelial cells by activating Nrf2 pathway. (n.d.). ResearchGate. [Link]
-
ic50 of 05D or sophoridine in various tumor cell lines. (n.d.). ResearchGate. [Link]
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Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (n.d.). Global Science Books. [Link]
-
Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages. (n.d.). National Center for Biotechnology Information. [Link]
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Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. (n.d.). National Center for Biotechnology Information. [Link]
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(PDF) Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages. (n.d.). ResearchGate. [Link]
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Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia. (n.d.). ResearchGate. [Link]
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Methodological & Application
Quantitative Analysis of Cyanidin-3-O-sophoroside via High-Performance Liquid Chromatography (HPLC)
Application Note & Protocol
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive, field-proven methodology for the quantification of Cyanidin-3-O-sophoroside, a significant anthocyanin, using High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and enable robust, reproducible results.
Introduction: The Significance of Cyanidin-3-O-sophoroside Quantification
Cyanidin-3-O-sophoroside is a naturally occurring anthocyanin responsible for the vibrant red to purple pigmentation in numerous fruits, flowers, and vegetables.[1][2] Beyond its role as a natural colorant, this compound is of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant and potential health-promoting properties.[2] Accurate and precise quantification of Cyanidin-3-O-sophoroside in various matrices is therefore crucial for quality control, formulation development, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of anthocyanins due to its high resolution and sensitivity.[3][4] This application note details a robust reversed-phase HPLC (RP-HPLC) method optimized for the separation and quantification of Cyanidin-3-O-sophoroside.
Analyte Profile: Cyanidin-3-O-sophoroside
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
-
Structure: Cyanidin-3-O-sophoroside is an anthocyanidin glycoside, consisting of a cyanidin aglycone linked to a sophorose (a disaccharide of glucose) moiety.[5][6]
-
Solubility: It is highly water-soluble.[1]
-
Stability: Anthocyanins like Cyanidin-3-O-sophoroside are sensitive to changes in pH, temperature, and light. They are most stable in acidic conditions (pH < 3), where they exist predominantly in the red flavylium cation form.[8][9] At higher pH values, they can undergo structural transformations, leading to color changes and degradation.[9] Elevated temperatures can also cause degradation.[1][9]
-
UV-Vis Absorption: In acidic solutions, Cyanidin-3-O-sophoroside exhibits a maximum absorbance (λmax) in the visible region at approximately 520 nm, which is characteristic of cyanidin derivatives.[1][10][11][12] A secondary absorption maximum is also observed in the UV region around 280 nm.[1][10]
Experimental Workflow Overview
The quantification of Cyanidin-3-O-sophoroside involves a multi-step process designed to ensure accuracy and reproducibility. The workflow begins with efficient extraction from the sample matrix, followed by chromatographic separation and detection, and concludes with data analysis and quantification.
Figure 2: Detailed sample preparation workflow.
HPLC Method and Parameters
The following HPLC conditions have been optimized for the robust separation and quantification of Cyanidin-3-O-sophoroside.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or similar | A system with a quaternary pump, autosampler, column thermostat, and PDA detector is ideal. |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately polar anthocyanins. [3][13][14] |
| Mobile Phase A | 5% Formic Acid in Water | The acidic mobile phase ensures the stability of Cyanidin-3-O-sophoroside in its flavylium cation form, leading to sharp, symmetrical peaks. [15][13] |
| Mobile Phase B | 100% Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength for anthocyanins. [16][17] |
| Gradient Elution | See Table 1 below | A gradient is necessary to effectively separate Cyanidin-3-O-sophoroside from other compounds in complex mixtures. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. [16] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. [17][18] |
| Injection Volume | 10 µL | This volume can be adjusted based on sample concentration and instrument sensitivity. |
| Detection | PDA Detector | |
| Wavelength | 520 nm | This is the λmax for Cyanidin-3-O-sophoroside, providing maximum sensitivity and selectivity. [1][11][16] |
| Spectral Scan | 200-600 nm | A full spectral scan allows for peak purity assessment and confirmation of identity based on the UV-Vis spectrum. [19] |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 75 | 25 |
| 25 | 75 | 25 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Data Analysis and Quantification
-
Peak Identification: The Cyanidin-3-O-sophoroside peak in the sample chromatogram is identified by comparing its retention time and UV-Vis spectrum with that of the authentic standard.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area of the Cyanidin-3-O-sophoroside standard against its known concentration. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.999 is desirable.
-
Quantification: The concentration of Cyanidin-3-O-sophoroside in the sample is calculated using the linear regression equation from the calibration curve. The final concentration should be expressed in terms of the original sample weight (e.g., mg/100g of fresh weight).
Method Validation
For regulatory submissions or routine quality control, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the peak purity analysis from the PDA detector. [3]* Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. [16][20]* Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments. [16][21]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). [16][20]* Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. [20]
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups on the column; pH of the mobile phase too high. | Ensure the mobile phase is sufficiently acidic (pH < 3). Use a high-quality, end-capped C18 column. |
| Inconsistent Retention Times | Fluctuations in column temperature; unstable mobile phase composition; column degradation. | Use a column thermostat. Prepare fresh mobile phases daily and degas them properly. Replace the column if it shows signs of deterioration. |
| Low Signal Intensity | Sample degradation; low concentration in the sample; incorrect detection wavelength. | Protect samples and standards from light and heat. Optimize extraction and concentration steps. Confirm the λmax of your standard and set the detector accordingly. |
| Extraneous Peaks | Sample contamination; carryover from previous injections. | Use high-purity solvents and reagents. Implement a robust needle wash protocol in the autosampler. Run blank injections to check for carryover. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the reliable quantification of Cyanidin-3-O-sophoroside using RP-HPLC with PDA detection. By understanding the chemical properties of the analyte and the rationale behind the methodological choices, researchers can achieve accurate and reproducible results, which are essential for advancing research and development in the fields of food science, nutrition, and pharmaceuticals.
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Hong, V., & Wrolstad, R. E. (1990). Use of HPLC separation/photodiode array detection for characterization of anthocyanins. Journal of Agricultural and Food Chemistry, 38(3), 708–715.
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Castañeda-Ovando, A., Pacheco-Hernández, M. de L., Páez-Hernández, M. E., Rodríguez, J. A., & Galán-Vidal, C. A. (2022). Procedures for Extraction of Anthocyanins from Different Food. Encyclopedia, 2(4), 1975-1988.
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Mazza, G., Cacace, J. E., & Kay, C. D. (2004). Methods of analysis for anthocyanins in plants and biological fluids. Journal of AOAC International, 87(1), 129–145.
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Wrolstad, R. E. (1990). Use of HPLC separation/photodiode array detection for characterization of anthocyanins. Journal of Agricultural and Food Chemistry.
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Woodward, C. (n.d.). Scale-Up of Anthocyanin Separations and Re-Analysis of Collected Fractions on an Agilent Prep-C18 Column. Agilent Technologies, Inc.
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Hong, V., & Wrolstad, R. E. (1990). Use of HPLC separation/photodiode array detection for characterization of anthocyanins. American Chemical Society.
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Bueno, J. M., Sáez-Plaza, P., Ramos-Escudero, F., Jiménez, A. M., Fett, R., & Asuero, A. G. (2012). Analysis and Antioxidant Capacity of Anthocyanin Pigments. Part III: An Introduction to Sample Preparation and Extraction. Critical Reviews in Analytical Chemistry, 42(2), 126–151.
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The Pharma Innovation Journal. (2019). Extraction methods used for extraction of anthocyanin: A review.
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Brito, E. S. de, et al. (2012). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried açaí (Euterpe oleraceae Mart.) by HPLC. Ciência e Tecnologia de Alimentos, 32(1), 43-46.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11169452, cyanidin 3-O-sophoroside.
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YMC America. (n.d.). High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2.
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Al-Dashti, Y. A., et al. (2021). Identification, Quantification, and Method Validation of Anthocyanins. Molecules, 26(14), 4287.
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Nadiratul Asyikin, M. N., et al. (2022). DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA. Malaysian Journal of Analytical Sciences, 26(2), 360-370.
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Kim, J. E., et al. (2015). Isolation and development of quantification method for cyanidin-3-glucoside and cyanidin-3-rutinoside in mulberry fruit by high-performance countercurrent chromatography and high-performance liquid chromatography. Natural Product Sciences, 21(1), 20-24.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44256720, Cyanidin 3-sophoroside.
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SiliCycle. (n.d.). Separation of Anthocyanins from Blueberry Extracts by Reversed-Phase Chromatography.
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Phenol-Explorer. (2002). Showing dietary polyphenol Cyanidin 3-O-sophoroside.
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PhytoHub. (n.d.). Showing entry for Cyanidin 3-O-sophoroside.
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Zhang, J., et al. (2010). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. Czech Journal of Food Sciences, 28(2), 115-124.
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Lee, J. H., et al. (2015). Rapid separation of cyanidin-3-glucoside and cyanidin-3-rutinoside from crude mulberry extract using high-performance countercurrent chromatography and establishment of a volumetric scale-up process. Journal of separation science, 38(10), 1690–1696.
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Jayasinghe, J. A. C. P., et al. (2012). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Eco-Friendly Natural Indicator for Acid-Base Titrations. Scholars Research Library, 4(5), 1542-1546.
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ResearchGate. (n.d.). Separation and Characterization of Anthocyanins by HPLC.
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BenchChem. (n.d.). Minimizing interferences in spectroscopic analysis of Cyanidin 3-sophoroside.
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Lee, J., et al. (2005). Separation, Identification, Quantification, and Method Validation of Anthocyanins in Botanical Supplement Raw Materials by HPLC and HPLC−MS. Journal of Agricultural and Food Chemistry, 53(7), 2853–2859.
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da Silva, J. K., et al. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Molecules, 28(5), 2187.
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ResearchGate. (n.d.). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried açaí (Euterpe oleraceae Mart.) by HPLC.
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Petropoulos, S. A., et al. (2022). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). Applied Sciences, 12(21), 10825.
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Burdulis, D., et al. (2008). Method Development for Determination of Anthocyanidin Content in Bilberry (Vaccinium myrtillus L) Fruits. Journal of Liquid Chromatography & Related Technologies, 31(6), 850-864.
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Radenković, D., et al. (2015). Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside. Hemijska industrija, 69(2), 155-163.
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ResearchGate. (n.d.). HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B)...
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BenchChem. (n.d.). An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride in Plants.
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Application Note: Quantitative Analysis of Cyanidin-3-O-sophoroside in Fruit Extracts by UPLC-MS/MS
Introduction
Cyanidin-3-O-sophoroside is a significant anthocyanin found in a variety of fruits, particularly in red raspberries (Rubus idaeus), contributing to their vibrant color and potential health benefits.[1][2] As interest in functional foods and nutraceuticals grows, the accurate quantification of such bioactive compounds is crucial for quality control, product development, and pharmacological research. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of complex plant-derived extracts. This application note presents a comprehensive and validated protocol for the determination of cyanidin-3-O-sophoroside in fruit extracts, designed for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why UPLC-MS/MS?
Fruit matrices are inherently complex, containing a multitude of structurally similar compounds that can interfere with accurate quantification. UPLC technology, with its sub-2 µm particle columns, provides superior resolution and faster analysis times compared to conventional HPLC. The coupling with tandem mass spectrometry (MS/MS), particularly using the Multiple Reaction Monitoring (MRM) mode, ensures a high degree of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. This specificity is essential for distinguishing cyanidin-3-O-sophoroside from other anthocyanin glycosides and isomeric forms.
Scientific Principles of the Method
The methodology is built upon a foundation of established analytical chemistry principles to ensure robustness and reliability.
-
Sample Preparation: The extraction of anthocyanins from fruit matrices is a critical step. Due to their inherent instability, especially at neutral or alkaline pH and elevated temperatures, a carefully controlled extraction procedure is necessary. The use of acidified methanol helps to stabilize the anthocyanins in their flavylium cation form, which is more stable and intensely colored.[3] Solid-Phase Extraction (SPE) is employed for sample cleanup and concentration, effectively removing interfering substances such as sugars and organic acids, which can cause ion suppression in the mass spectrometer.
-
Chromatographic Separation: A reversed-phase C18 column is the stationary phase of choice for separating anthocyanins. The gradient elution with an acidified aqueous mobile phase and an organic modifier (acetonitrile or methanol) allows for the efficient separation of anthocyanins based on their polarity. The more polar glycosylated anthocyanins will elute earlier than their less polar aglycone counterparts.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is highly effective for the ionization of anthocyanins, which naturally exist as cations. In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule of cyanidin-3-O-sophoroside ([M+H]⁺) is selected in the first quadrupole. This ion is then subjected to collision-induced dissociation (CID) in the collision cell, resulting in characteristic fragment ions. The most stable and abundant fragment ion, corresponding to the cyanidin aglycone, is then monitored in the third quadrupole. This specific transition provides the basis for selective quantification.
Experimental Workflow
Caption: Overall experimental workflow for the UPLC-MS/MS analysis of Cyanidin-3-O-sophoroside.
Detailed Protocols
Part 1: Sample Preparation
This protocol is designed for the extraction and cleanup of cyanidin-3-O-sophoroside from fresh or frozen fruit samples, such as raspberries.
Materials:
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (HPLC grade)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Homogenizer
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Extraction Solvent Preparation: Prepare a solution of methanol with 1% formic acid (v/v).
-
Sample Homogenization: Weigh approximately 2-5 g of the fruit sample into a centrifuge tube. Add 10 mL of the extraction solvent. Homogenize the sample for 1-2 minutes.
-
Extraction: Place the sample in an ultrasonic bath for 20 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water with 0.1% formic acid.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of water with 0.1% formic acid to remove sugars and other polar interferences.
-
Elution: Elute the anthocyanins with 5 mL of acidified methanol (1% formic acid).
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Part 2: UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
UPLC Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 40% B over 10 min, then a wash and re-equilibration step. |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transition | See table below |
MRM Transition for Cyanidin-3-O-sophoroside:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cyanidin-3-O-sophoroside | 611.16 | 287.05 | 100 | 30-40 (optimize for instrument) |
Rationale for MRM Transition: The precursor ion at m/z 611.16 corresponds to the protonated molecule of cyanidin-3-O-sophoroside ([C27H31O16]⁺). Upon collision-induced dissociation, the glycosidic bonds are cleaved, resulting in the loss of the sophorose moiety (a disaccharide composed of two glucose units), yielding the stable cyanidin aglycone fragment at m/z 287.05.
Caption: Fragmentation pathway of Cyanidin-3-O-sophoroside in the mass spectrometer.
Part 3: Method Validation
A full method validation should be performed according to established guidelines to ensure the reliability of the results.
Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be constructed using a certified standard of cyanidin-3-O-sophoroside over the expected concentration range in the samples. | R² ≥ 0.99 |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of the chromatogram. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 |
| Precision | Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). | Relative Standard Deviation (RSD) ≤ 15% |
| Accuracy | Determined by spiking a blank fruit matrix with a known amount of standard and calculating the percent recovery. | Recovery within 80-120% |
| Matrix Effects | Evaluated by comparing the response of the standard in solvent versus the response in a post-extraction spiked blank matrix. | Ion suppression or enhancement should be minimal and compensated for if necessary. |
| Stability | The stability of cyanidin-3-O-sophoroside in the extracted samples should be assessed under different storage conditions. | Minimal degradation over the analysis period. |
Data and Results
The developed UPLC-MS/MS method allows for the selective and sensitive quantification of cyanidin-3-O-sophoroside in fruit extracts. A representative chromatogram would show a sharp, well-resolved peak at the expected retention time for the m/z 611.16 > 287.05 transition. The quantification is achieved by integrating the peak area and comparing it to the calibration curve generated from the authentic standard.
Expected Performance Characteristics:
| Parameter | Expected Value |
| LOD | < 1 ng/mL |
| LOQ | < 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 10% |
| Recovery | 85 - 105% |
Conclusion
This application note provides a robust and reliable UPLC-MS/MS method for the quantitative analysis of cyanidin-3-O-sophoroside in fruit extracts. The detailed protocols for sample preparation and instrumental analysis, along with the explanation of the scientific principles, offer a comprehensive guide for researchers in the fields of food science, natural product chemistry, and drug development. The high selectivity and sensitivity of this method make it an invaluable tool for the accurate determination of this important bioactive compound.
References
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A Review of Quantitative and Topical Analysis of Anthocyanins in Food. (2023). Molecules. [Link]
-
Mass spectra of cyanidin-3-rutinoside reference. (n.d.). ResearchGate. [Link]
-
Quantitative Analysis of Anthocyanins in Grapes by UPLC-Q-TOF MS Combined with QAMS. (2022). Separations. [Link]
-
Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies. (2018). Journal of Chromatography B. [Link]
-
Anthocyanin determination in black raspberry (Rubus occidentalis) and biological specimens using liquid chromatography-electrospray ionization tandem mass spectrometry. (2006). Journal of Chromatography B. [Link]
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A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing. (2017). Molecules. [Link]
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Chemical Profile and Bioactivity of Rubus idaeus L. Fruits Grown in Conventional and Aeroponic Systems. (2021). Antioxidants. [Link]
-
Identification, Quantification, and Method Validation of Anthocyanins. (2021). Foods. [Link]
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Rapid Qualitative and Quantitative Analyses of Proanthocyanidin Oligomers and Polymers by UPLC-MS/MS. (2014). Journal of Agricultural and Food Chemistry. [Link]
-
Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. (2008). Food Chemistry. [Link]
-
(A) Fragmentation of cyanidin-3-glucoside (449 m/z) to daughter ion... (n.d.). ResearchGate. [Link]
-
UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. (2016). Agilent Technologies. [Link]
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Application Note: High-Purity Extraction and Purification of Cyanidin-3-O-sophoroside from Plant Matrices
Abstract: This document provides a comprehensive, scientifically-grounded guide for the extraction and purification of Cyanidin-3-O-sophoroside, a potent antioxidant anthocyanin, from plant materials. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing methodological rationale, technical precision, and validation. This guide covers all stages from raw material selection to final purity assessment, incorporating advanced techniques such as Ultrasound-Assisted Extraction (UAE), Solid-Phase Extraction (SPE), and Preparative High-Performance Liquid Chromatography (Prep-HPLC).
Introduction
Cyanidin-3-O-sophoroside is a water-soluble anthocyanin responsible for the vibrant red and purple pigmentation in numerous fruits and flowers.[1] Its structure consists of a cyanidin aglycone linked to a sophorose sugar moiety.[1][2][3] Beyond its role as a natural colorant, this molecule is of significant scientific interest due to its potent antioxidant properties and potential health benefits.[1] The complexity of plant matrices, however, presents considerable challenges in isolating this compound with the high degree of purity required for pharmaceutical and nutraceutical research. Key challenges include the inherent instability of anthocyanins, which are sensitive to pH, temperature, and light, and the co-extraction of a multitude of interfering compounds like sugars, organic acids, and other polyphenols.[4][5][6]
This guide outlines a robust, multi-step workflow designed to overcome these challenges, yielding Cyanidin-3-O-sophoroside of high purity suitable for rigorous scientific investigation.
Section 1: Pre-Extraction Considerations & Source Material Selection
The success of purification begins with the appropriate selection and preparation of the raw plant material. Cyanidin-3-O-sophoroside is found in various plant species, with concentrations varying significantly based on cultivar, growing conditions, and maturity at harvest.[1]
Common Plant Sources: Key sources identified in scientific literature include:
-
Rosaceae Family: Red Raspberry (Rubus idaeus) and Black Raspberry (Rubus occidentalis)[1]
-
Malvaceae Family: Hibiscus (Hibiscus rosa-sinensis) flower petals[1][7]
-
Asteraceae Family: Artichoke (Cynara scolymus) flowers and bracts[1]
-
Other Sources: Blackcurrant (Ribes nigrum), purple potato (Solanum tuberosum), and mulberry (Morus spp.) are also known to contain significant amounts.[1]
Table 1: Typical Content of Cyanidin-3-O-sophoroside in Various Plant Sources
| Plant Source | Common Name | Plant Part | Typical Content (mg/100g FW) | Reference(s) |
| Rubus idaeus | Red Raspberry | Fruit | 33.91 - 106.23 | [1] |
| Hibiscus rosa-sinensis | Hibiscus | Flower Petals | Varies (Highest in red cultivars) | [1] |
| Cynara scolymus | Artichoke | Flowers, Bracts | Varies | [1] |
FW: Fresh Weight. Content is highly variable depending on the specific cultivar and analytical method used.
Material Preparation Protocol:
-
Harvesting: Collect plant material at peak maturity, when anthocyanin content is typically highest.
-
Stabilization: To prevent enzymatic degradation, fresh material should be immediately frozen, preferably flash-frozen in liquid nitrogen.
-
Drying (Lyophilization): Freeze-drying (lyophilization) is the gold-standard method for preserving anthocyanin integrity. It removes water at low temperature and pressure, minimizing thermal degradation. Pulverize the lyophilized tissue into a fine, homogenous powder to maximize surface area for extraction.
-
Storage: Store the dried powder at -20°C or lower in a desiccated, dark environment, flushed with nitrogen to prevent oxidation.[1]
Section 2: Extraction of Crude Cyanidin-3-O-sophoroside
The primary goal of extraction is to efficiently solubilize the target anthocyanin while preserving its chemical structure. The choice of solvent and extraction technique is critical.
Principle of Extraction: Anthocyanins are most stable and highly colored in their flavylium cation form, which predominates at low pH (typically pH 1-3).[8] Therefore, extraction is almost universally performed with an acidified solvent. Acidified methanol or ethanol are common choices, as they effectively solubilize anthocyanins while precipitating some polysaccharides.[9][10][11]
Ultrasound-Assisted Extraction (UAE) is a highly efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer. This technique often results in higher yields in shorter times and at lower temperatures compared to conventional methods, which is crucial for preserving heat-sensitive compounds like anthocyanins.[9][10][12]
Workflow for Crude Extraction
Caption: Workflow from raw material to crude extract.
Detailed Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Weigh approximately 5 g of lyophilized plant powder into a suitable flask.
-
Solvent Addition: Add 100 mL of extraction solvent. A common and effective solvent is 70% (v/v) aqueous methanol or ethanol containing 0.1-1% (v/v) trifluoroacetic acid (TFA) or formic acid (FA).[9][10] The solid-to-liquid ratio should be optimized but a starting point of 1:20 (w/v) is recommended.[9][10]
-
Sonication: Place the flask in an ultrasonic bath or use a probe-type sonicator. Perform the extraction under the following conditions:
-
Separation: Centrifuge the mixture at 4,000-7,500 rpm for 10-15 minutes at 4°C to pellet the solid residue.[1][11]
-
Collection & Re-extraction: Carefully decant the supernatant. To ensure exhaustive extraction, repeat the process (steps 2-4) on the solid residue at least two more times.[1]
-
Concentration: Combine the supernatants and remove the organic solvent (methanol/ethanol) using a rotary evaporator under reduced pressure at a temperature not exceeding 35°C. This leaves a concentrated aqueous extract containing the anthocyanins.
Section 3: Purification of Cyanidin-3-O-sophoroside
Purification is a multi-step process designed to remove different classes of impurities, progressively increasing the purity of the target compound.
Part 3.1: Solid-Phase Extraction (SPE) for Initial Cleanup
Principle of SPE: SPE is a powerful technique for sample cleanup and concentration.[13] For anthocyanin purification, a non-polar stationary phase like C18 is commonly used in a reverse-phase mode.[4] The polar compounds (sugars, organic acids) are washed away, while the more non-polar anthocyanins and other phenolics are retained on the sorbent. A subsequent elution with an organic solvent recovers the retained compounds.[4] A mixed-mode cation exchange and reversed-phase SPE can offer even better selectivity.[5][6]
Workflow for Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction (SPE) cleanup workflow.
Detailed Protocol: C18 SPE Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol, followed by 10 mL of acidified deionized water (pH 2, adjusted with HCl or TFA).[13] Do not allow the cartridge to dry out.
-
Sample Loading: Load the concentrated aqueous crude extract onto the cartridge.
-
Washing Step 1 (Polar Impurities): Wash the cartridge with 10 mL of acidified water (pH 2) to elute highly polar impurities such as sugars and organic acids.[13]
-
Washing Step 2 (Non-anthocyanin Phenolics): A wash with a solvent like ethyl acetate can be used to remove less polar phenolic compounds that have a higher affinity for the C18 sorbent than anthocyanins.[4][5]
-
Elution: Elute the retained anthocyanins with 5-10 mL of acidified methanol (e.g., methanol with 0.1% TFA).[13] Collect this fraction.
-
Drying: Dry the eluted fraction under a stream of nitrogen or using a rotary evaporator to yield a purified, enriched anthocyanin powder.
Part 3.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Principle of Prep-HPLC: Prep-HPLC is the definitive step for isolating individual compounds to a high degree of purity (>95%).[14][15] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significantly larger sample masses.[14] By using a reverse-phase column (e.g., C18) and a carefully optimized gradient of acidified water and an organic solvent, individual anthocyanins can be separated based on subtle differences in their polarity.[15]
Table 2: Typical Preparative HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18, 10 µm particle size, e.g., 250 x 20 mm | C18 provides good retention for anthocyanins. Larger dimensions allow for higher loading capacity. |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA | Acid maintains anthocyanin stability and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA | Organic solvent used to elute compounds from the reverse-phase column. |
| Gradient | e.g., 10-40% B over 40 minutes | A shallow gradient is crucial for resolving closely eluting compounds. |
| Flow Rate | 10-20 mL/min | Appropriate for the column dimensions to maintain separation efficiency. |
| Detection | Diode Array Detector (DAD) at 520 nm | 520 nm is near the λmax for most cyanidin glycosides, allowing specific detection.[7] |
| Injection Volume | 1-5 mL | Depends on sample concentration and column capacity. Concentration overloading is preferred.[14] |
Detailed Protocol: Prep-HPLC Purification
-
Sample Preparation: Dissolve the enriched anthocyanin powder from the SPE step in a minimal volume of Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the Prep-HPLC system with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample and run the gradient elution program as optimized.
-
Fraction Collection: Monitor the chromatogram at 520 nm. Collect the fractions corresponding to the peak of interest (Cyanidin-3-O-sophoroside) using an automated fraction collector.
-
Purity Analysis: Analyze small aliquots of the collected fractions using analytical HPLC-DAD to confirm the purity of each fraction.
-
Pooling and Drying: Pool the fractions that meet the desired purity level (e.g., >98%). Remove the solvents via rotary evaporation and lyophilize the remaining aqueous solution to obtain the final, high-purity solid compound.
Section 4: Characterization and Quality Control
Final confirmation of identity and purity is essential. A combination of spectroscopic and spectrometric methods should be employed.
-
UV-Vis Spectroscopy: The purified compound in acidified methanol should exhibit a characteristic absorption maximum (λmax) around 515-520 nm, which is typical for cyanidin glycosides.[7][16]
-
Analytical HPLC-DAD: This is the primary method for assessing purity.[17][18] The sample is run on an analytical C18 column, and the peak area of the target compound at 520 nm is compared to the total area of all peaks. Purity is expressed as a percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides definitive structural confirmation. Cyanidin-3-O-sophoroside will have a specific molecular weight (m/z of 611.5 for the molecular ion [C27H31O16]+).[2][3] MS/MS fragmentation will yield a characteristic daughter ion corresponding to the cyanidin aglycone (m/z 287).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Incomplete cell disruption- Extraction temperature too high- Insufficient solvent acidification | - Ensure plant material is finely ground.- Increase sonication time or intensity.- Maintain extraction temperature below 40°C.[9][10]- Verify pH of the extraction solvent is between 1-3. |
| Broad/Tailing Peaks in HPLC | - Column overload- Inappropriate mobile phase pH- Column degradation | - Reduce sample injection volume or concentration.- Ensure mobile phase is sufficiently acidified (e.g., 0.1% FA/TFA).- Use a new or validated column. |
| Sample Degradation (Color Loss) | - Exposure to neutral/alkaline pH- High temperature- Exposure to light or oxygen | - Keep all solutions and extracts acidified.- Work at low temperatures (4°C where possible) and avoid exceeding 35-40°C during solvent evaporation.[1][9][10]- Use amber vials and flush with nitrogen where possible. |
| Low Purity After Prep-HPLC | - Poor resolution between peaks- Co-eluting impurities | - Optimize the HPLC gradient; make it shallower to improve separation.- Try a different column chemistry (e.g., Phenyl-Hexyl).- Re-purify the collected fraction with a modified gradient. |
Conclusion
The successful isolation of high-purity Cyanidin-3-O-sophoroside is a meticulous but achievable process. The workflow presented here, combining efficient Ultrasound-Assisted Extraction with a robust two-step purification strategy involving Solid-Phase Extraction and Preparative HPLC, provides a reliable pathway for obtaining research-grade material. By understanding the principles behind each step and adhering to the protocols, researchers can consistently isolate this valuable phytochemical for advanced studies in pharmacology, drug development, and nutritional science.
References
- Diaconeasa, Z., et al. (n.d.). High-Purity Anthocyanins Isolation Using Solid Phase Extraction Tehniques. Vertex AI Search.
- BenchChem. (n.d.). An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride in Plants. BenchChem.
- Preprints.org. (2024).
- Preprints.org. (2024).
- PMC - NIH. (n.d.).
- Hielscher. (n.d.). Ultrasonic Anthocyanin Extraction.
- ResearchGate. (2024). (PDF)
- PMC - PubMed Central. (2011). Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Mulberry, Using Response Surface Methodology.
- ResearchGate. (2011). Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Mulberry, Using Response Surface Methodology.
- Proceedings.Science. (n.d.). Ultrasound-Assisted Extraction of Anthocyanins from Grape Pomace Using Acidified Water: Assessing Total Monomeric Anthocyanin and Individual Anthocyanin contents.
- MDPI. (2022). Study on the Ultrasonic-Assisted Extraction Process of Anthocyanin from Purple Cabbage with Deep Eutectic Solvent.
- PubChem - NIH. (n.d.). cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452.
- ResearchGate. (n.d.).
- PubChem - NIH. (n.d.). Cyanidin 3-sophoroside | C27H31O16+ | CID 44256720.
- Scholars Research Library. (n.d.).
- MDPI. (n.d.). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability.
- ResearchGate. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in.
- Merck Millipore. (2010).
- FooDB. (2010). Showing Compound Cyanidin 3-sophoroside (FDB002725).
- Semantic Scholar. (n.d.).
- OSADHI. (n.d.). List of plants having phytochemicals: CYANIDIN 3-SOPHOROSIDE.
- ScienceDirect. (n.d.). Stability and colour characteristics of PEF-treated cyanidin-3-glucoside during storage.
- PMC - NIH. (n.d.). Stability of Anthocyanins from Red Grape Skins under Pressurized Liquid Extraction and Ultrasound-Assisted Extraction Conditions.
- University of Warwick. (n.d.).
- Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice.
- PubMed. (n.d.).
- ResearchGate. (n.d.). HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B)....
- International Science Community Association. (2013).
- PubMed Central. (2022). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.).
- SciSpace. (2006). Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC.
- Agilent. (2016).
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Application Notes & Protocols for the Isolation of Cyanidin-3-O-sophoroside via Column Chromatography
Abstract: This comprehensive technical guide provides a detailed, field-proven methodology for the isolation and purification of Cyanidin-3-O-sophoroside from complex plant matrices. The protocol employs a robust, two-step column chromatography strategy, beginning with an enrichment phase using macroporous adsorbent resin, followed by a high-resolution separation on a Sephadex LH-20 column. This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating protocols, and authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Challenge and Strategy for Purifying Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues in many fruits and flowers.[1][2] Beyond its role as a natural colorant, it is an area of intense research for its potential antioxidant and health-promoting properties.[3] The primary challenge in its utilization for pharmaceutical or nutraceutical applications is its isolation from the complex biochemical matrix of its natural sources. Plant extracts invariably contain a mixture of structurally similar anthocyanins (e.g., cyanidin-3-O-glucoside), as well as other flavonoids, sugars, organic acids, and proteins that can interfere with activity assays and compromise stability.[4][5]
Effective purification is therefore not merely a preparatory step but a critical requirement for accurate downstream analysis and application. A single chromatographic method is often insufficient for achieving high purity. This guide details a sequential, two-stage column chromatography approach that has proven effective for this purpose.[6][7][8]
-
Stage 1: Enrichment via Macroporous Resin Chromatography. This initial step acts as a capture and concentration phase. Non-polar macroporous resins selectively adsorb anthocyanins from the crude aqueous extract, while highly polar impurities like sugars and acids are washed away.[9][10]
-
Stage 2: High-Resolution Separation via Gel Filtration/Adsorption Chromatography. The enriched anthocyanin fraction is then subjected to a second column, typically Sephadex LH-20, which separates individual anthocyanins based on subtle differences in their polarity and molecular size, yielding purified Cyanidin-3-O-sophoroside.[6][11]
This dual-column strategy provides a scalable and efficient pathway to obtain Cyanidin-3-O-sophoroside with purities exceeding 94%.[6][7]
Physicochemical Properties of Cyanidin-3-O-sophoroside
A thorough understanding of the target molecule's properties is fundamental to designing an effective separation strategy. Cyanidin-3-O-sophoroside is a glycoside, consisting of a cyanidin aglycone linked to a sophorose disaccharide (two glucose units).[12]
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₁O₁₆⁺ | [1][13] |
| Molecular Weight | ~611.5 g/mol | [2][12][13] |
| Solubility | Highly water-soluble. Soluble in polar organic solvents like methanol and ethanol. | [1][14] |
| Stability | Most stable in acidic conditions (pH < 4), where it exists as the colored flavylium cation. Prone to degradation at neutral/alkaline pH, high temperatures (>40°C), and in the presence of oxygen or light.[1][4][15] | |
| Appearance | Dark red/purple powder.[1] | |
| UV-Vis λmax | ~520 nm in acidic solution, responsible for its characteristic red-purple color. | [1][16] |
The molecule's high polarity, due to numerous hydroxyl groups, dictates the use of polar solvents for extraction and reversed-phase or specialized gel filtration media for separation. Its pH-dependent stability is the most critical parameter, mandating the use of acidified solvents throughout the entire workflow to prevent degradation.[15][17]
Chemical Structure of Cyanidin-3-O-sophoroside
Caption: Structure of the Cyanidin-3-O-sophoroside cation.
Experimental Workflow and Protocols
The overall process involves extraction from the plant source, enrichment of the anthocyanin fraction, high-resolution separation, and finally, analysis for purity and identity.
Overall Purification Workflow
Caption: Sequential workflow for isolating Cyanidin-3-O-sophoroside.
Part A: Protocol for Anthocyanin Extraction
Rationale: The goal is to efficiently extract anthocyanins while preventing their degradation. The use of polar organic solvents like ethanol or methanol is necessary to solubilize these pigments.[15] Acidification (typically with formic, citric, or hydrochloric acid) is critical to maintain a low pH (2-4), which stabilizes the anthocyanin in its colored flavylium cation form.[4][15][17] Pre-heating can help inactivate degradative enzymes like polyphenol oxidases.[4]
Materials:
-
Plant material (e.g., fresh or frozen red raspberries, blueberries)
-
Extraction Solvent: 70-80% Ethanol (or Methanol) in deionized water, acidified to pH 3.0 with formic acid.
-
Blender or homogenizer
-
Centrifuge and appropriate tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Homogenization: Weigh 100 g of plant material and homogenize with 500 mL of pre-chilled Extraction Solvent for 3-5 minutes.
-
Extraction: Transfer the homogenate to a flask, protect from light with aluminum foil, and stir at room temperature for 2-4 hours.
-
Clarification: Centrifuge the mixture at 4000 x g for 15 minutes to pellet solid debris.
-
Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
-
Concentration: Concentrate the clarified extract using a rotary evaporator at a temperature not exceeding 40°C to remove the organic solvent. The resulting aqueous concentrate is the crude extract for column chromatography.
Part B: Protocol for Enrichment with Macroporous Resin
Rationale: Macroporous resins like AB-8 or D101 are non-polar styrene-divinylbenzene polymers.[18] They work by adsorbing the moderately polar anthocyanin molecules from the aqueous extract via hydrophobic and van der Waals interactions.[18] Highly polar compounds like sugars and organic acids have weak affinity for the resin and are removed during the washing step. The adsorbed anthocyanins are then recovered by eluting with a polar organic solvent (ethanol), which disrupts the hydrophobic interactions.[6][9]
Materials:
-
Macroporous resin (e.g., AB-8)
-
Glass chromatography column (e.g., 5 cm diameter, 50 cm length)
-
Wash Solution: Deionized water, acidified to pH 3.0 with formic acid.
-
Elution Solvent: 60% Ethanol in deionized water, acidified to pH 3.0.
-
Peristaltic pump
Procedure:
-
Resin Preparation: Soak the AB-8 resin in 95% ethanol for 24 hours to swell and activate it. Then, wash thoroughly with deionized water until no ethanol odor remains. Equilibrate the resin by washing with the Wash Solution.
-
Column Packing: Prepare a slurry of the equilibrated resin in the Wash Solution and pour it into the column. Allow it to settle into a packed bed. The bed volume (BV) is the volume of the packed resin.
-
Equilibration: Pass 3-5 BV of the Wash Solution through the packed column at a flow rate of 1-2 BV/hour.
-
Sample Loading (Adsorption): Dilute the crude extract from Part A with the Wash Solution. Load the diluted extract onto the column at a flow rate of 1 BV/hour. A deep purple/red band should form at the top of the column.
-
Washing: After loading, wash the column with 3-4 BV of the Wash Solution to elute unbound sugars and acids. Continue washing until the effluent is clear and colorless.
-
Elution (Desorption): Elute the bound anthocyanins by passing the Elution Solvent through the column at a flow rate of 1.5-2 BV/hour.[6][9] Collect the intensely colored eluate.
-
Concentration: Concentrate the collected eluate using a rotary evaporator (<40°C) to remove the ethanol. The resulting concentrate is the enriched anthocyanin fraction.
| Parameter | Recommended Value | Rationale |
| Resin Type | AB-8, D101, XAD-7 | Proven high adsorption/desorption efficiency for anthocyanins.[6][9][11] |
| Adsorption pH | 3.0 | Maximizes anthocyanin stability and promotes adsorption.[9] |
| Adsorption Flow Rate | 1.0 mL/min (or ~1 BV/hr) | Allows sufficient residence time for binding to occur.[7] |
| Elution Solvent | 60-80% Ethanol (acidified) | Effectively disrupts hydrophobic interactions to desorb anthocyanins.[6][7][9] |
| Elution Flow Rate | 1.0-1.5 mL/min (~1.5-2 BV/hr) | Provides a balance between efficient elution and minimizing band broadening.[7][9] |
Part C: Protocol for Separation with Sephadex LH-20
Rationale: Sephadex LH-20 is a lipophilic, cross-linked dextran gel that separates compounds based on a combination of gel filtration (size exclusion) and adsorption chromatography. In the context of anthocyanin separation, adsorption effects based on polarity dominate. A gradient of increasing organic solvent (methanol) is used to selectively elute compounds. Anthocyanins with fewer sugar units or hydroxyl groups are generally less polar and elute later, requiring a higher methanol concentration.[6][11]
Materials:
-
Sephadex LH-20 resin
-
Glass chromatography column
-
Mobile Phase A: 30% Methanol in water (acidified with 0.1% formic acid)
-
Mobile Phase B: 50% Methanol in water (acidified with 0.1% formic acid)
-
Mobile Phase C: 70% Methanol in water (acidified with 0.1% formic acid)
-
Fraction collector
Procedure:
-
Resin Preparation: Swell the Sephadex LH-20 resin in Mobile Phase A for at least 3 hours.
-
Column Packing & Equilibration: Pack the column with the swollen resin slurry. Equilibrate the column by passing 3-5 BV of Mobile Phase A through it.
-
Sample Loading: Dissolve the concentrated enriched fraction from Part B in a minimal volume of Mobile Phase A. Carefully load this solution onto the top of the column bed.
-
Gradient Elution: Elute the column sequentially with the different mobile phases. A typical step-gradient protocol is as follows:[6]
-
Elute with 1 BV of 30% Methanol (Mobile Phase A).
-
Elute with 0.5 BV of 50% Methanol (Mobile Phase B).
-
Elute with 1.5 BV of 70% Methanol (Mobile Phase C).
-
-
Fraction Collection: Collect fractions (e.g., 5-10 mL each) throughout the elution process. Cyanidin-3-glucoside will typically elute before the more polar Cyanidin-3-O-sophoroside.[6]
-
Analysis: Analyze the collected fractions using HPLC-DAD to identify those containing pure Cyanidin-3-O-sophoroside. Pool the pure fractions and concentrate as needed.
| Elution Step | Mobile Phase | Bed Volumes (BV) | Purpose |
| 1 | 30% Acidified Methanol | 1.0 | Elutes more polar impurities and begins separation. |
| 2 | 50% Acidified Methanol | 0.5 | Elutes anthocyanins of intermediate polarity (e.g., cyanidin-3-glucoside). |
| 3 | 70% Acidified Methanol | 1.5 | Elutes more polar anthocyanins like Cyanidin-3-O-sophoroside. |
Part D: Analytical Quality Control
Rationale: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the standard method for assessing the purity of the collected fractions. A reversed-phase C18 column is used, which separates molecules based on hydrophobicity. A gradient of increasing organic solvent (acetonitrile or methanol) is used to elute the compounds, with more polar compounds like Cyanidin-3-O-sophoroside eluting earlier.[19][20] Detection is set to ~520 nm, the absorbance maximum for anthocyanins.[1][21] For definitive structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to verify the molecular weight.[22][23]
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)[20] |
| Mobile Phase A | Water with 0.5-5% Formic Acid[19][20][24] |
| Mobile Phase B | Acetonitrile or Methanol[19][24] |
| Gradient | 10% B to 30% B over 30 minutes (example, must be optimized)[21] |
| Flow Rate | 1.0 mL/min[20][21] |
| Column Temp. | 30°C[21][25] |
| Detection | DAD at 520 nm[20][21] |
| Confirmation | ESI-MS to confirm molecular ion [M]⁺ at m/z 611[22] |
References
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Chen, Z., et al. (2018). Isolation and Purification of Anthocyanin from Blueberry Using Macroporous Resin Combined Sephadex LH-20 Techniques. J-Stage. [Link]
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Liu, Y., et al. (2014). Purification of Anthocyanins from Extracts of Red Raspberry Using Macroporous Resin. Taylor & Francis Online. [Link]
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Zhang, Y., et al. (2018). Isolation and Purification of Anthocyanin from Blueberry by Sequential Medium Pressure Column Chromatography on Macroporous Resin and Sephadex LH-20. Food Science. [Link]
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Zhou, L., et al. (2014). Identification of Anthocyanins Isolated from Black Bean Canning Wastewater by Macroporous Resin Using Optimized Conditions. Scirp.org. [Link]
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Wang, Y., et al. (2015). Extraction and Purification of Anthocyanins from the Fruit Residues of Vaccinium uliginosum Linn. Longdom Publishing. [Link]
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National Center for Biotechnology Information. (n.d.). Cyanidin 3-O-sophoroside. PubChem. [Link]
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Mierza, V., et al. (2022). Standardization of Anthocyanin Compounds in Plants in Indonesia: Literature Review. Jurnal Eduhealth. [Link]
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Yarovaya, O., et al. (2020). Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases. National Institutes of Health (NIH). [Link]
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National Center for Biotechnology Information. (n.d.). Cyanidin 3-sophoroside. PubChem. [Link]
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Phenol-Explorer. (n.d.). Showing dietary polyphenol Cyanidin 3-O-sophoroside. [Link]
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PhytoHub. (n.d.). Showing entry for Cyanidin 3-O-sophoroside. [Link]
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Wallace, T. C., & Giusti, M. M. (2015). Recent Advances in Anthocyanin Analysis and Characterization. National Institutes of Health (NIH). [Link]
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Dias, R., et al. (2020). Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. Royal Society of Chemistry. [Link]
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Chen, Z., et al. (2024). A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. MDPI. [Link]
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ResearchGate. (n.d.). HPLC patterns of purified-anthocyanin elution with different solvents. [Link]
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CABI Digital Library. (n.d.). Extraction and characterization of anthocyanin colorants from plant sources. [Link]
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Malaysian Journal of Analytical Sciences. (2022). DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA. [Link]
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The Catholic University of Korea. (2015). Isolation and development of quantification method for cyanidin-3-glucoside and cyanidin-3-rutinoside in mulberry fruit. [Link]
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Hosu, A., et al. (2021). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. MDPI. [Link]
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YMC America. (n.d.). High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract. [Link]
-
de Souza, E. C., et al. (2017). Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts. National Institutes of Health (NIH). [Link]
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Lazzarini, E., et al. (2006). Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC. SciSpace. [Link]
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ResearchGate. (n.d.). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. [Link]
-
ResearchGate. (n.d.). HPLC chromatogram identity of cyanidin 3-glucoside standard and anthocyanin from the ripe berries of C. nervosum var. paniala. [Link]
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ACS Publications. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits. [Link]
-
ResearchGate. (n.d.). Mean values of cyanidin 3-O-sophoroside, cyanidin 3-O-(2 G.... [Link]
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ResearchGate. (n.d.). Isolation and Purification of Anthocyanins from Blood Oranges by Column Chromatography. [Link]
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Scholars Research Library. (n.d.). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis. [Link]
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CORE. (n.d.). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried. [Link]
-
National Institutes of Health (NIH). (2015). A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis. [Link]
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PubMed. (2013). Gradient elution method in centrifugal partition chromatography for the separation of a complex sophorolipid mixture. [Link]
-
Journal of Chromatography A. (2008). Simultaneous separation and quantification of anthocyanins and flavonols in a complex sample. [Link]
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Application Notes and Protocols: In Vivo Experimental Design for Cyanidin-3-O-Sophoroside Studies
Abstract
Cyanidin-3-O-sophoroside (C3S) is a prominent anthocyanin found in various fruits and vegetables, recognized for its potent antioxidant and anti-inflammatory properties.[1][2] As research into its therapeutic potential expands, the need for standardized and robust in vivo experimental designs becomes paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo studies investigating the biological activities of C3S. We will delve into the critical aspects of experimental design, from animal model selection and dosage determination to administration protocols and endpoint analysis, all while emphasizing scientific integrity and ethical considerations.
Introduction to Cyanidin-3-O-Sophoroside (C3S)
Cyanidin-3-O-sophoroside is a water-soluble glycoside of cyanidin, belonging to the vast family of flavonoids.[1] Its chemical structure, featuring a cyanidin aglycone linked to a sophorose sugar moiety, dictates its bioavailability and metabolic fate.[3] The therapeutic interest in C3S stems from its demonstrated ability to scavenge reactive oxygen species (ROS), modulate inflammatory pathways, and influence various cellular signaling cascades.[4][5][6] Preclinical studies, both in vitro and in vivo, have suggested its potential in mitigating conditions associated with oxidative stress and inflammation, such as metabolic syndrome, neurodegenerative diseases, and certain cancers.[7][8][9]
The primary mechanism of C3S's antioxidant activity lies in its capacity to directly neutralize free radicals.[4][6] Furthermore, emerging evidence indicates that C3S and its metabolites can modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11] Understanding these mechanisms is crucial for designing targeted in vivo studies to validate its therapeutic efficacy.
Preclinical In Vivo Experimental Design: A Strategic Approach
A well-designed in vivo study is the cornerstone of translating promising in vitro findings into tangible therapeutic applications. The following sections outline a logical and scientifically rigorous approach to designing experiments for C3S.
Ethical Considerations in Animal Research
All in vivo experiments must be conducted in strict adherence to ethical guidelines to ensure animal welfare. Researchers must obtain approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before commencing any study.[12][13] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental procedures.[14][15]
-
Replacement: Utilizing in vitro or computational models whenever possible to answer specific research questions before resorting to animal studies.[15]
-
Reduction: Designing experiments with appropriate statistical power to use the minimum number of animals necessary to obtain valid results.[14]
-
Refinement: Optimizing experimental procedures to minimize any potential pain, suffering, or distress to the animals.[14][15]
All personnel involved in animal handling and procedures must be adequately trained.[14] Furthermore, transparent reporting of experimental details, in line with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is essential for the reproducibility and validation of research findings.[16]
Selection of Animal Models
The choice of animal model is critical and should be dictated by the specific research question and the biological process being investigated. Rodent models, particularly mice and rats, are the most commonly used in anthocyanin research due to their well-characterized genetics, relatively short lifespan, and the availability of established disease models.[17][18]
Table 1: Recommended Animal Models for C3S Studies
| Research Area | Recommended Animal Model | Justification |
| Antioxidant & Anti-inflammatory | C57BL/6 mice | Widely used, well-characterized immune system. Suitable for models of induced inflammation (e.g., LPS-induced endotoxemia).[10] |
| Metabolic Syndrome & Obesity | Diet-induced obesity (DIO) C57BL/6 mice or Wistar rats | These models effectively mimic the features of human metabolic syndrome, including obesity, insulin resistance, and hypertension.[19][20] |
| Neuroprotection | Mouse models of Alzheimer's or Parkinson's disease | Specific transgenic or toxin-induced models allow for the investigation of C3S's effects on neuroinflammation and neuronal survival.[18] |
| Cancer Chemoprevention | Azoxymethane (AOM)/dextran sodium sulfate (DSS) mouse model of colorectal cancer | This model recapitulates the inflammation-driven progression of colorectal cancer.[21] |
The rationale for selecting a specific strain, age, and sex of the animals should be clearly justified in the experimental protocol.
Dosage Determination and Formulation
2.3.1. Dose Selection
Determining the appropriate dose of C3S is a critical step. An initial approach involves conducting a dose-response study to identify a range that elicits a biological effect without causing toxicity. Acute toxicity studies, following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), can help establish the safety profile and a maximum tolerated dose.[22][23][24][25][26]
For exploratory studies, doses used in previous in vivo studies with similar anthocyanins can provide a starting point. For instance, studies with cyanidin-3-O-glucoside (C3G) have utilized a range of doses, which can be adapted for C3S based on molecular weight.[19]
2.3.2. Formulation
C3S is a water-soluble compound.[1] For oral administration, it can be dissolved in a suitable vehicle such as sterile water, phosphate-buffered saline (PBS), or a 0.5% carboxymethylcellulose (CMC) solution. The formulation should be prepared fresh daily to ensure stability. It is imperative to include a vehicle control group in the experimental design to account for any effects of the administration vehicle itself.
Administration Protocols
The route of administration should mimic the intended route of human consumption or therapeutic delivery.
Oral Gavage: The Standard for Oral Bioavailability Studies
Oral gavage is the most common and precise method for administering a specific dose of a compound directly into the stomach of a rodent.[27][28][29]
Protocol: Oral Gavage in Mice
Materials:
-
C3S formulation
-
Appropriate gauge gavage needle (18-20 gauge for adult mice) with a rounded tip.[28][29]
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Acclimatize the animals to handling prior to the procedure to minimize stress.[30] Gently restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs. The body should be supported to prevent injury.[29]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this length on the needle.[28][31]
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.[30]
-
Dose Delivery: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the C3S formulation.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 15-30 minutes.[27][29]
Table 2: Key Parameters for Oral Gavage in Rodents
| Parameter | Mice | Rats |
| Gavage Needle Gauge | 18-20 gauge[28][29] | 16-18 gauge[31] |
| Maximum Dosing Volume | 10 mL/kg[28][29] | 10-20 mL/kg[28][31] |
| Frequency | Can be repeated up to 3 times in 24 hours with justification.[28][29] | As per experimental design and ethical approval. |
Dietary Admixture
For long-term studies, incorporating C3S into the animal chow can be a less stressful alternative to repeated oral gavage. However, this method offers less precise control over the exact dose consumed by each animal. It is crucial to monitor food intake to estimate the daily dose of C3S.
Experimental Workflow and Endpoint Analysis
A well-defined experimental workflow is essential for obtaining reliable and reproducible data.
Caption: General experimental workflow for in vivo C3S studies.
Pharmacokinetic Analysis
To understand the absorption, distribution, metabolism, and excretion (ADME) of C3S, a pharmacokinetic study is recommended. Blood samples are collected at various time points after a single dose of C3S. Plasma concentrations of C3S and its potential metabolites can be quantified using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS).[32][33]
Table 3: Example Pharmacokinetic Parameters for Cyanidin Glycosides in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 3.0 hours | [34] |
| Elimination Half-life (t1/2) | 3.88 ± 0.62 hours | [34] |
Note: These parameters are for a mixture of cyanidin glycosides and may vary for pure C3S.
Efficacy Endpoints
The choice of efficacy endpoints will depend on the specific biological activity being investigated.
-
Antioxidant Effects: Measurement of oxidative stress markers such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in tissues and plasma.[10]
-
Anti-inflammatory Effects: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using ELISA.[10] Western blot analysis can be used to assess the expression of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).[10]
-
Metabolic Effects: Monitoring of body weight, food intake, blood glucose levels, and lipid profiles.[19][35] Histological analysis of adipose tissue and liver can provide insights into fat accumulation and inflammation.[20]
-
Histopathology: Collection of relevant organs for histopathological examination to assess tissue morphology and any pathological changes.
Signaling Pathway Analysis
To elucidate the mechanism of action of C3S, it is crucial to investigate its effects on relevant signaling pathways.
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Determining the antioxidant activity of Cyanidin-3-O-sophoroside using DPPH assay
The DPPH assay is a powerful and efficient method for determining the antioxidant activity of pure compounds like Cyanidin-3-O-sophoroside. By adhering to the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can generate reliable and reproducible data. This is fundamental for the continued investigation of anthocyanins as potential therapeutic agents and functional food ingredients. For a comprehensive antioxidant profile, it is advisable to complement the DPPH assay with other methods that involve different mechanisms, such as ABTS or FRAP assays. [1][19]
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DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. [Link]
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Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. (2024). Scirp.org. [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
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Screening and Characterization of Antiglycoxidant Anthocyanins from Vaccinium myrtillus Fruit Using DPPH and Methylglyoxal Pre-Column HPLC Assays. (n.d.). MDPI. [Link]
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Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh. (2021). PMC - NIH. [Link]
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A critical examination of the DPPH method: Mistakes and inconsistencies in stoichiometry and IC50 determination by UV–Vis spectroscopy. (n.d.). ResearchGate. [Link]
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Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. (n.d.). Free Radical Research. [Link]
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The colour and stability of cyanidin and cyanidin 3-O-Β-glucopyranoside. (2015). ResearchGate. [Link]
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Cyanidin 3-sophoroside. (n.d.). Biolink Group. [Link]
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DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA. (2022). Malaysian Journal of Analytical Sciences. [Link]
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Measuring anti-inflammatory effects of Cyanidin-3-O-sophoroside in cell culture
Application Note & Protocols: Measuring the Anti-inflammatory Effects of Cyanidin-3-O-sophoroside in Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to evaluate the anti-inflammatory properties of Cyanidin-3-O-sophoroside (C3S) using an in vitro cell culture model. We detail a robust experimental workflow, from cell line selection and inflammatory stimulus induction to the quantification of key inflammatory mediators and analysis of underlying molecular signaling pathways. The protocols herein are designed to be self-validating, incorporating essential controls and cytotoxicity assessments to ensure data integrity and reproducibility.
Introduction: The Scientific Imperative
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) are pivotal mediators of inflammatory responses, making them key targets for novel anti-inflammatory therapeutics.[1][2] Cyanidin-3-O-sophoroside (C3S), an anthocyanin found in various berries and pigmented plants, has emerged as a promising candidate due to its potent antioxidant and anti-inflammatory activities.[3]
This guide provides a validated framework to systematically investigate the anti-inflammatory efficacy of C3S. We utilize the well-established lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, a cornerstone model for studying innate immune responses and inflammation.[4][5] The objective is to equip researchers with detailed, field-proven protocols to generate high-quality, reproducible data on the dose-dependent effects of C3S on inflammatory markers and its mechanism of action.
Foundational Concepts: Mechanism of Inflammation
To measure the effect of C3S, one must first establish a reliable in vitro inflammatory model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through its interaction with Toll-like receptor 4 (TLR4). This binding event triggers a cascade of intracellular signaling events, primarily through the NF-κB and MAPK pathways.[6]
-
NF-κB Pathway: In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein, IκBα.[7] Upon LPS stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation.[6] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8][9] These genes include cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[10][11]
-
MAPK Pathways: LPS also activates several MAPK cascades, including p38, JNK, and ERK.[12] These kinases phosphorylate and activate downstream transcription factors that work in concert with NF-κB to regulate the expression of inflammatory mediators.[2]
C3S is hypothesized to exert its anti-inflammatory effects by interfering with these pathways, potentially by inhibiting IκBα phosphorylation, preventing NF-κB nuclear translocation, or suppressing MAPK activation.
Figure 2: A three-phase workflow for evaluating C3S anti-inflammatory effects.
Materials & Reagents
-
Cell Line: RAW 264.7 murine macrophages (e.g., ATCC® TIB-71™)
-
Reagents:
-
Cyanidin-3-O-sophoroside (C3S), high purity
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
FBS (Fetal Bovine Serum), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
PBS (Phosphate-Buffered Saline), sterile
-
Trypsin-EDTA (0.25%)
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [13] * RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail [14]* Kits & Assays:
-
Mouse TNF-α ELISA Kit (e.g., Invitrogen, Cat. No. KMC3011) [15] * Mouse IL-6 ELISA Kit (e.g., BioLegend, Cat. No. 431304) [16] * RNA isolation kit (e.g., Qiagen RNeasy)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix [17] * BCA Protein Assay Kit
-
-
Antibodies (for Western Blot):
-
Primary: Rabbit anti-phospho-NF-κB p65 (Ser536), Rabbit anti-NF-κB p65, Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-p38 MAPK, Rabbit anti-β-Actin.
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG.
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Culture Medium: Prepare complete medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium. Transfer to a T-75 flask.
-
Incubation: Culture cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and detach cells using a cell scraper (RAW 264.7 cells are semi-adherent). Split at a ratio of 1:4 to 1:6.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Rationale: It is critical to ensure that any observed decrease in inflammatory markers is due to a specific anti-inflammatory effect of C3S and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability. [18][19]
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight. [13]2. Treatment: Prepare serial dilutions of C3S in serum-free DMEM. Aspirate the medium from the cells and add 100 µL of the C3S dilutions. Include a vehicle control (medium with DMSO, ensuring final DMSO concentration is <0.1%).
-
Incubation: Incubate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [20]5. Solubilization: Aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes on an orbital shaker. [13]6. Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations of C3S that show >95% cell viability for subsequent inflammation assays.
Protocol 3: Induction of Inflammation and C3S Treatment
-
Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 24-well for ELISA/qPCR, 6-well for Western Blot) and allow them to adhere overnight.
-
Pre-treatment: Aspirate the medium and replace it with serum-free DMEM containing various non-toxic concentrations of C3S or vehicle (DMSO). Incubate for 1-2 hours.
-
Rationale: Pre-treatment assesses the preventative or protective effect of the compound against the inflammatory stimulus.
-
-
Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL. [4][10]4. Incubation: Incubate the plate for the desired time period based on the downstream analysis:
-
ELISA: 24 hours for robust cytokine accumulation in the supernatant. [11] * qPCR: 4-8 hours, as gene expression changes precede protein secretion. [10][21] * Western Blot: 15-60 minutes for detecting phosphorylation events, which are rapid and transient. [22]5. Sample Collection:
-
ELISA: Carefully collect the cell culture supernatant and store at -80°C.
-
qPCR/Western Blot: Aspirate the supernatant, wash cells with ice-cold PBS, and lyse the cells directly in the plate using the appropriate buffer (e.g., RNA lysis buffer for qPCR, RIPA buffer with inhibitors for Western Blot). Store lysates at -80°C.
-
Protocol 4: Quantification of Inflammatory Markers
A. Cytokine Measurement (TNF-α & IL-6) by ELISA
-
Principle: The sandwich ELISA is a highly specific and sensitive method for quantifying secreted proteins in the supernatant. [23][24]
-
Procedure: Perform the ELISA according to the manufacturer's protocol for your chosen kit. [15][16][25]2. Key Steps:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add standards and collected cell supernatants to the wells.
-
Add a biotinylated detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add TMB substrate to develop color.
-
Stop the reaction with stop solution.
-
-
Measurement: Read absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the concentration of TNF-α and IL-6 in your samples.
B. Gene Expression Analysis (iNOS & COX-2) by qPCR
-
Principle: Quantitative real-time PCR (qPCR) measures the amount of specific mRNA transcripts, providing insight into how C3S affects the genetic upregulation of inflammatory enzymes. [26]
-
RNA Isolation: Extract total RNA from cell lysates using a commercial kit. Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH). [27][28]4. Cycling: Run the reaction on a real-time PCR instrument.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the LPS-only control group. [21]
Protocol 5: Analysis of Signaling Pathways (Western Blot)
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies that only recognize the phosphorylated (i.e., activated) forms of p65 and p38, we can directly measure the effect of C3S on the activation of these key signaling proteins. [29]
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. [14]3. SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. [14] * Critical Note: Do NOT use milk for blocking when detecting phosphoproteins, as milk contains casein, a phosphoprotein that will cause high background. 6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p-p38, total p65, total p38, or β-Actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an ECL chemiluminescent substrate. Image the resulting bands using a digital imager.
-
Analysis: Quantify the band intensity using software like ImageJ. For each pathway, calculate the ratio of the phosphorylated protein to the total protein to determine the level of activation.
Data Presentation & Interpretation
Data should be presented clearly and concisely. All experiments should be performed with at least three biological replicates.
Table 1: Effect of C3S on Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control (Untreated) | 25.4 ± 4.1 | 15.8 ± 3.3 |
| LPS (1 µg/mL) | 4580.2 ± 210.5 | 3250.7 ± 155.2 |
| LPS + C3S (10 µM) | 2890.5 ± 180.3* | 2145.9 ± 130.8* |
| LPS + C3S (25 µM) | 1540.8 ± 115.6** | 1180.4 ± 98.7** |
| LPS + C3S (50 µM) | 780.1 ± 65.2*** | 590.6 ± 55.1*** |
*Data are presented as mean ± SD. Statistical analysis performed using one-way ANOVA with post-hoc test. *p<0.05, **p<0.01, **p<0.001 compared to LPS alone.
Table 2: Effect of C3S on Inflammatory Gene Expression
| Treatment | iNOS (Relative Fold Change) | COX-2 (Relative Fold Change) |
|---|---|---|
| LPS (1 µg/mL) | 1.00 | 1.00 |
| LPS + C3S (25 µM) | 0.45 ± 0.05** | 0.52 ± 0.06** |
| LPS + C3S (50 µM) | 0.18 ± 0.03*** | 0.24 ± 0.04*** |
Data are normalized to the LPS-only group. Statistical significance calculated relative to the LPS group.
Interpretation: A dose-dependent decrease in the secretion of TNF-α and IL-6, coupled with a reduction in the mRNA expression of iNOS and COX-2, strongly indicates that C3S has significant anti-inflammatory properties. If these effects are accompanied by a decrease in the ratio of phosphorylated p65/p38 to their total forms, it provides compelling evidence that the mechanism of action involves the inhibition of the NF-κB and p38 MAPK signaling pathways.
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Protocol for Assessing the Effect of Cyanidin-3-O-sophoroside on Cancer Cell Viability
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Introduction: The Therapeutic Potential of Cyanidin-3-O-sophoroside in Oncology
Cyanidin-3-O-sophoroside (C3S) is a member of the anthocyanin family, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. Beyond their role as natural colorants, anthocyanins, including C3S and its close relative Cyanidin-3-O-glucoside (C3G), have garnered significant attention in cancer research for their potential anti-proliferative, pro-apoptotic, and anti-metastatic properties.[1][2] Mechanistic studies suggest that these compounds can modulate key signaling pathways involved in cancer progression. For instance, C3G has been shown to induce apoptosis in breast and gastric cancer cells by activating caspase-3, increasing the expression of pro-apoptotic proteins like Bax and p53, and downregulating anti-apoptotic proteins like Bcl-2.[3][4] Furthermore, some cyanidin glycosides can arrest the cell cycle at the G2/M phase by modulating the expression of cyclin-dependent kinases (CDKs) and cyclins.[5][6]
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to rigorously assess the effect of C3S on cancer cell viability. The methodologies are designed to not only quantify changes in cell viability but also to elucidate the underlying cellular mechanisms, such as the induction of apoptosis and alterations in cell cycle progression. The protocols emphasize robust experimental design, including appropriate controls and data analysis strategies, to ensure the generation of reliable and reproducible results.
Part 1: Foundational Protocols - Cell Culture and Compound Preparation
Success in any cell-based assay hinges on the health and consistency of the cell cultures. Adherence to best practices in cell culture is paramount.
General Cell Culture and Maintenance
It is crucial to maintain consistent cell culture conditions to ensure the reproducibility of experimental results. This includes using a standardized culture medium, serum concentration, and incubation conditions.[7] Primary cell cultures, while more physiologically relevant, require specialized media and have a limited lifespan, whereas continuous cell lines are often easier to maintain.[8][9]
Protocol:
-
Culture Initiation: Upon receiving a new cell line, whether frozen or as a growing culture, initiate the culture following the supplier's specific instructions, often detailed on the product sheet.[9] For frozen cells, this involves rapid thawing in a 37°C water bath and immediate transfer to a larger volume of pre-warmed complete growth medium to dilute the cryoprotectant (e.g., DMSO).[9]
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
Medium Exchange: For adherent cell lines, replace the culture medium every 2-3 days to replenish nutrients and remove metabolic waste. For suspension cells, pellet the cells by centrifugation and resuspend in fresh medium.
-
Subculturing (Passaging): Passage cells when they reach approximately 80-90% confluency for adherent lines or the recommended cell density for suspension lines to maintain exponential growth.[8] This typically involves washing with a buffered saline solution (e.g., PBS), detaching adherent cells with a trypsin-EDTA solution, neutralizing the trypsin, and reseeding a fraction of the cells into new flasks with fresh medium.[8]
Preparation of Cyanidin-3-O-sophoroside (C3S) Stock Solution
Proper preparation and storage of the test compound are critical for accurate and consistent results.
Protocol:
-
Solvent Selection: Dissolve C3S powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 10-50 mM). The choice of solvent should be based on the compound's solubility and its compatibility with the cell line being used.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter to prevent microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working concentrations by diluting it in complete cell culture medium. Ensure the final solvent concentration in the culture medium is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).
Part 2: Primary Assessment - Cell Viability and Cytotoxicity
The initial step in evaluating the anti-cancer potential of C3S is to determine its effect on cell viability and proliferation. This is typically achieved through dose-response and time-course experiments.
Real-Time Cell Viability Assessment using RealTime-Glo™ MT Assay
The RealTime-Glo™ MT Cell Viability Assay is a bioluminescent method that measures the metabolic activity of viable cells in real-time.[10] This non-lytic assay allows for the continuous monitoring of cell viability over extended periods, providing valuable kinetic data on the cellular response to C3S treatment.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well, white, clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment and recovery.[13]
-
Reagent and Compound Addition: Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions (Promega).[10] Add the C3S working solutions (at various concentrations) and the RealTime-Glo™ reagent to the wells.[13] Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Kinetic Measurement: Immediately after adding the reagents, and at regular intervals thereafter (e.g., every 1-2 hours for up to 72 hours), measure the luminescence using a plate-reading luminometer.[13][14]
-
Data Analysis: For each time point, normalize the luminescence signal of the C3S-treated wells to that of the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the C3S concentration to determine the half-maximal inhibitory concentration (IC₅₀) at different time points.
| Experimental Parameter | Recommendation |
| Cell Line(s) | A panel of cancer cell lines relevant to the research question |
| Seeding Density | Optimized for each cell line to ensure exponential growth |
| C3S Concentrations | A range of concentrations (e.g., 0.1 µM to 100 µM) |
| Incubation Time | 24, 48, and 72 hours[15] |
| Controls | Untreated, vehicle (e.g., DMSO), and positive (e.g., doxorubicin) |
Endpoint Cell Viability Assessment using MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability at a specific endpoint.[16] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan product.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of C3S as described for the RealTime-Glo™ assay.[15] Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Part 3: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
To understand how C3S affects cancer cell viability, it is essential to investigate its impact on key cellular processes like apoptosis (programmed cell death) and cell cycle progression.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21][22] Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[23]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with C3S at concentrations around the determined IC₅₀ value for an appropriate duration. Harvest both adherent and floating cells.[24]
-
Cell Washing: Wash the collected cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[24]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[21] The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caspase-3/7 Activity Assay
Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[25] Bioluminescent assays like the Caspase-Glo® 3/7 Assay provide a sensitive method to measure the activity of these key executioner caspases.[26]
Protocol:
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with C3S as described previously.[27]
-
Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate for caspase-3/7 and a thermostable luciferase.[26]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of active caspase-3/7, using a luminometer.[26]
dot graph TD { subgraph "Experimental Workflow for Assessing C3S Effect on Cancer Cells" direction LR A[Cell Culture & Maintenance] --> B{Treatment with C3S}; B --> C{Cell Viability Assays}; C --> D[RealTime-Glo™ (Kinetic)]; C --> E[MTT Assay (Endpoint)]; B --> F{Mechanistic Assays}; F --> G[Apoptosis Assay (Annexin V/PI)]; F --> H[Cell Cycle Analysis (PI Staining)]; F --> I[Caspase-3/7 Activity]; D --> J[Data Analysis & IC50]; E --> J; G --> K[Data Analysis]; H --> K; I --> K; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Workflow for C3S assessment.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
To determine if C3S induces cell cycle arrest, flow cytometry with PI staining can be employed.[28] PI is a fluorescent dye that binds to DNA, and the intensity of its fluorescence is proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[28]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with C3S and harvest them as previously described.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[29][30] This step is crucial for allowing PI to enter the cells and stain the nuclear DNA.
-
RNase Treatment: Treat the fixed cells with RNase A to degrade any RNA, as PI can also bind to double-stranded RNA, which would interfere with the DNA content analysis.[28]
-
PI Staining: Stain the cells with a PI solution.[31]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
dot graph TD { subgraph "Potential Signaling Pathways Affected by C3S" direction TB C3S[Cyanidin-3-O-sophoroside] --> PI3K_AKT{PI3K/AKT Pathway}; C3S --> MAPK{MAPK Pathway}; C3S --> NFKB{NF-κB Pathway}; PI3K_AKT -- Inhibit --> Apoptosis[Apoptosis]; MAPK -- Modulate --> Cell_Cycle[Cell Cycle Progression]; NFKB -- Modulate --> Proliferation[Cell Proliferation]; Apoptosis --> Caspase3_7[Caspase-3/7 Activation]; Cell_Cycle --> G2_M_Arrest[G2/M Arrest]; Proliferation --> Viability[Decreased Viability]; end style C3S fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style PI3K_AKT fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style MAPK fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style NFKB fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Apoptosis fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style Cell_Cycle fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style Proliferation fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style Caspase3_7 fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G2_M_Arrest fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Viability fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Potential C3S signaling pathways.
Part 4: Data Interpretation and Troubleshooting
Data Interpretation:
-
IC₅₀ Values: A lower IC₅₀ value indicates a more potent cytotoxic effect of C3S.
-
Apoptosis Analysis: An increase in the Annexin V-positive cell population and caspase-3/7 activity following C3S treatment suggests the induction of apoptosis.
-
Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) indicates that C3S may be interfering with cell cycle progression at that checkpoint.
Troubleshooting:
-
High Variability in Viability Assays: Ensure consistent cell seeding density and proper mixing of reagents. Check for potential compound precipitation at higher concentrations.
-
Low Transfection Efficiency (for mechanistic studies involving genetic manipulation): Optimize transfection protocols for the specific cell line being used.
-
Inconsistent Flow Cytometry Results: Ensure proper compensation settings for multi-color experiments and consistent staining procedures.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of Cyanidin-3-O-sophoroside's effect on cancer cell viability. By combining quantitative measures of cell viability with detailed mechanistic assays, researchers can gain a thorough understanding of the anti-cancer potential of this promising natural compound. The successful execution of these protocols will contribute valuable data to the field of oncology drug discovery and development.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Scribd. (n.d.). Protocols For The Realtime-Glo™ MT Cell Viability. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]
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Promega Corporation. (2022). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. Retrieved from [Link]
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protocols.io. (2023). Cell viability assessment. Retrieved from [Link]
- Fathizadeh, H., et al. (2021). Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line. Contemporary Oncology, 25(2), 92-97.
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Development and Validation of a Robust LC-MS/MS Method for the Quantification of Cyanidin-3-O-sophoroside and its Metabolites in Biological Matrices
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development, optimization, and validation of a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Cyanidin-3-O-sophoroside (C3S) and its primary metabolites. Anthocyanins like C3S present unique analytical challenges due to their inherent instability. This guide details field-proven protocols for sample stabilization, efficient solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection. The methodologies described herein are grounded in established scientific principles and adhere to regulatory expectations for bioanalytical method validation, making them suitable for pharmacokinetic and metabolic studies in drug development.
Introduction: The Analytical Challenge of Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside is a water-soluble anthocyanin, a class of flavonoids responsible for the vibrant red and purple colors in many fruits and vegetables.[1][2] With a molecular formula of C27H31O16+ and a molecular weight of approximately 611.5 g/mol , C3S is investigated for its potential health benefits, largely attributed to its antioxidant properties.[3][4][5][6]
However, the bioanalytical study of C3S is complicated by its chemical instability. The molecule is susceptible to degradation at temperatures above 40°C and is highly pH-dependent.[1][7][8] In neutral or alkaline conditions, the stable, colored flavylium cation form rapidly converts to unstable, colorless structures. Therefore, maintaining a low pH environment throughout sample collection, preparation, and analysis is paramount to ensure data integrity.[8][9][10] For long-term storage, samples should be kept in the dark at temperatures below -5°C.[1]
Upon ingestion, C3S undergoes metabolism, with the aglycone, cyanidin, being a key metabolite.[11][12] Further degradation can yield smaller phenolic compounds such as protocatechuic acid.[13] A robust analytical method must be able to accurately quantify the parent compound and its relevant metabolites, often present at low concentrations in complex biological matrices like plasma and urine. LC-MS/MS is the technology of choice for this application due to its superior sensitivity and specificity.[9][14]
Sample Preparation: Preserving Integrity from Matrix to Vial
The primary objective of sample preparation is to extract C3S and its metabolites from the biological matrix, remove interfering substances like proteins and salts, and concentrate the analytes, all while preventing degradation. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[3][4][15]
Core Principle: Acidification
The flavylium cation is the most stable form of anthocyanins. Acidifying biological samples (e.g., plasma) immediately upon collection is a critical stabilization step.[9] All solvents used during the extraction process should also be acidified, typically with 0.1-1% formic acid.
Experimental Workflow: Solid-Phase Extraction (SPE)
The following diagram outlines the recommended SPE workflow.
Caption: Recommended workflow for sample preparation using SPE.
Detailed SPE Protocol
This protocol is optimized for extracting C3S from human plasma.
-
Sample Stabilization: Thaw plasma samples on ice. For every 1 mL of plasma, add 50 µL of 5% formic acid to stabilize the analytes. Vortex briefly.
-
Protein Removal: Centrifuge the acidified plasma at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins. Collect the supernatant.
-
SPE Cartridge Conditioning: Use a C18 reversed-phase SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water (acidified with 0.1% formic acid).[15] Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water (acidified with 0.1% formic acid) to remove polar interferences such as sugars and salts.[15]
-
Elution: Elute the analytes with 1.5 mL of methanol (acidified with 0.1% formic acid) into a clean collection tube.[15]
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Anthocyanin instability during evaporation is a known issue, so this step should be performed swiftly.[16]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Method Development and Optimization
The goal is to develop a method that provides sharp, symmetrical peaks with good separation from matrix components and allows for highly sensitive and specific detection using tandem mass spectrometry.
LC-MS/MS Method Development Workflow
Caption: Logical workflow for LC-MS/MS method development.
Optimized Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) provides excellent retention and separation for anthocyanins.
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid is essential for maintaining the flavylium cation and ensuring good peak shape.[9][16]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Acetonitrile generally offers superior peak shape and elution strength compared to methanol for these compounds.[14][17]
-
Gradient Elution: A typical gradient would start at 5% B, ramp to 30% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C to ensure reproducible retention times.
Optimized Mass Spectrometry (MS/MS) Parameters
-
Ionization: Electrospray Ionization (ESI) in Positive Ion Mode is used, as anthocyanins are naturally positively charged in acidic solutions.[18]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity, which is crucial for quantification in complex matrices.
-
Analyte-Specific Parameters: The parent compound and its key metabolite, cyanidin, are monitored. The primary fragmentation pathway for C3S is the loss of the sophoroside moiety (a disaccharide of two glucose units, 324 Da) to yield the cyanidin aglycone.[18][19]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Cyanidin-3-O-sophoroside | 611.2 | 287.1 | 100 | 35 |
| Cyanidin (Metabolite) | 287.1 | 213.1 | 100 | 30 |
| Internal Standard (IS) | Analyte-specific | Analyte-specific | 100 | Optimized |
| Table 1: Optimized MRM transitions for the quantification of C3S and its primary metabolite. Collision energies are instrument-dependent and require optimization. |
Bioanalytical Method Validation Protocol
To ensure the method is reliable for regulated studies, it must be validated according to guidelines from regulatory bodies like the FDA or the principles outlined in the ICH M10 guidance.[20][21][22]
Method Validation Workflow
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Application Note: High-Resolution Separation of Polar Anthocyanins using Hydrophilic Interaction Liquid Chromatography (HILIC)
Introduction: The Challenge of Polar Anthocyanin Analysis
Anthocyanins, the water-soluble pigments responsible for the vibrant red, purple, and blue hues in many plants, are of significant interest to the pharmaceutical, nutraceutical, and food science industries for their potent antioxidant properties and potential health benefits.[1][2][3] Among these, highly glycosylated and polar anthocyanins like Cyanidin-3-O-sophoroside present a considerable analytical challenge.[4][5][6] Their high polarity makes them difficult to retain and resolve using conventional reversed-phase liquid chromatography (RPLC), where they often elute in the solvent front with poor separation from other polar matrix components.[7][8]
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and complementary technique to RPLC for the analysis of such polar compounds.[1][9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[11][12] This unique combination facilitates the retention and separation of polar analytes that are poorly retained in RPLC, offering an alternative selectivity.[8][13] This application note provides a comprehensive guide and a detailed protocol for the separation of polar anthocyanins, with a specific focus on Cyanidin-3-O-sophoroside, using HILIC.
The HILIC Mechanism for Polar Analyte Separation
The retention mechanism in HILIC is multimodal, involving a combination of partitioning, adsorption, and electrostatic interactions.[10][11] The primary mechanism is the partitioning of the polar analyte between a water-enriched layer adsorbed onto the surface of the polar stationary phase and the bulk mobile phase, which is rich in organic solvent.[7][9][10] Polar analytes, like Cyanidin-3-O-sophoroside, preferentially partition into the aqueous layer, leading to their retention.[10] The elution of analytes is then achieved by increasing the water content in the mobile phase, which acts as the strong solvent in HILIC.[7][8][11]
Additional interactions, such as hydrogen bonding and electrostatic forces between the analyte and the stationary phase, also contribute to the separation, providing unique selectivity.[9][14] The choice of stationary phase chemistry and mobile phase pH can be used to modulate these interactions and optimize the separation.[11][14]
Caption: HILIC separation of polar anthocyanins.
Optimized HILIC Protocol for Cyanidin-3-O-sophoroside Separation
This protocol provides a starting point for the separation of Cyanidin-3-O-sophoroside and other polar anthocyanins. Method optimization may be required depending on the sample matrix and specific analytical goals.
Sample Preparation
Proper sample preparation is crucial for robust and reproducible HILIC analysis. Anthocyanins are susceptible to degradation, so care must be taken to minimize exposure to light, high temperatures, and pH changes.[15]
Protocol:
-
Extraction: For solid samples (e.g., plant material), extract anthocyanins using an acidified methanol/water mixture (e.g., 80:20 v/v methanol:water with 0.1% formic acid).[15] Sonication or homogenization can be used to improve extraction efficiency.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used to retain less polar compounds while allowing the polar anthocyanins to pass through in the initial loading and washing steps.
-
Final Sample Solvent: Evaporate the extract to dryness under a stream of nitrogen and reconstitute in a solvent that is compatible with the initial HILIC mobile phase conditions (e.g., 90:10 v/v acetonitrile:water with 0.1% formic acid).[16][17] This is critical to ensure good peak shape.[17]
-
Filtration: Filter the final sample through a 0.22 µm syringe filter prior to injection.
Chromatographic Conditions
The following conditions have been optimized for the separation of polar anthocyanins.
| Parameter | Recommended Setting | Rationale |
| Column | Amide-based HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm) | Amide phases provide excellent retention and selectivity for polar, neutral, and charged analytes like anthocyanins.[13][18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase helps to maintain the flavylium cation form of anthocyanins, which is more stable and provides better peak shape.[19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is the preferred organic solvent for HILIC due to its aprotic nature and good miscibility with water.[7] |
| Gradient Elution | 95% B to 60% B over 15 minutes | A gradient starting with a high organic content ensures retention of polar analytes, while a gradual increase in the aqueous component facilitates their elution.[20] |
| Flow Rate | 0.3 mL/min | A lower flow rate is often beneficial for HILIC separations to allow for efficient partitioning. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[21] |
| Injection Volume | 2 µL | Small injection volumes are recommended, especially if the sample solvent does not perfectly match the initial mobile phase.[16] |
| Detection | Diode Array Detector (DAD) at 520 nm and Mass Spectrometry (MS) | DAD at 520 nm provides specific detection for anthocyanins, while MS allows for positive identification based on mass-to-charge ratio.[1][21] |
Method Validation
For quantitative analysis, the HILIC method should be validated according to established guidelines.[22][23] Key validation parameters include:
-
Linearity: Assess the linear range of the detector response for the analyte.[21]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[21][23]
-
Precision (Repeatability and Intermediate Precision): Evaluate the consistency of the results within the same day and on different days.[22]
-
Accuracy (Recovery): Determine the percentage of the true analyte concentration that is measured.[22]
-
Specificity: Ensure that the method can unequivocally assess the analyte in the presence of other components.[22]
Workflow for HILIC Method Development
Caption: A systematic workflow for HILIC method development.
Troubleshooting Common HILIC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | - Sample solvent mismatch with mobile phase.- Column overload.- Secondary interactions with the stationary phase. | - Ensure sample is dissolved in a solvent similar to the initial mobile phase.[17]- Reduce injection volume or sample concentration.- Adjust mobile phase pH or buffer concentration.[24] |
| Irreproducible Retention Times | - Insufficient column equilibration time.- Mobile phase instability or improper preparation.- Temperature fluctuations. | - Increase column equilibration time between injections (at least 10-15 column volumes).[17]- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column thermostat to maintain a constant temperature.[25] |
| Low or No Retention | - Mobile phase has too high an aqueous content.- Insufficiently polar stationary phase for the analyte. | - Increase the initial percentage of organic solvent in the mobile phase.[24]- Screen different HILIC stationary phases (e.g., bare silica, diol, zwitterionic) to find one with suitable retention.[11][14] |
| High Backpressure | - Buffer precipitation in the high organic mobile phase.- Column frit blockage. | - Use volatile buffers like ammonium formate or ammonium acetate at appropriate concentrations.[17]- Filter all samples and mobile phases.- Flush the column in the reverse direction with a strong solvent.[24] |
Conclusion
HILIC is a valuable chromatographic technique that effectively addresses the challenges of separating highly polar anthocyanins like Cyanidin-3-O-sophoroside. By understanding the underlying separation mechanism and carefully optimizing key parameters such as stationary phase, mobile phase composition, and gradient conditions, researchers can achieve robust and high-resolution separations. The detailed protocol and troubleshooting guide provided in this application note serve as a practical resource for scientists and drug development professionals working with these important natural compounds. The complementary nature of HILIC to RPLC makes it an indispensable tool for the comprehensive analysis of complex samples containing a wide range of polar compounds.[1]
References
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Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
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Willemse, J., et al. (2013). Hydrophilic interaction chromatographic analysis of anthocyanins. PubMed, 2013 Dec 6. [Link]
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CROMTEK. (2023). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
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Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]
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Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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Request PDF. (2025). Hydrophilic interaction chromatographic analysis of anthocyanins. [Link]
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Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
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Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
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LCGC International. Making HILIC Work for You—Column Selection. [Link]
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Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
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Castaneda-Ovando, A., et al. (2016). Development and validation of a liquid chromatography method for anthocyanins in strawberry (Fragaria spp.) and complementary studies on stability, kinetics and antioxidant power. PubMed, 2016 Feb 1. [Link]
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Element Lab Solutions. HILIC method optimisation using combined mobile phases. [Link]
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Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
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LCGC International. (2023). LC×LC Using HILIC and RPLC Determines Anthocyanin Content During Malbec Winemaking Process. [Link]
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MDPI. (2021). Identification, Quantification, and Method Validation of Anthocyanins. [Link]
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Restek. (2020). How to Avoid Common Problems with HILIC Methods. [Link]
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de Souza Mesquita, L. M., et al. (2025). Green sample preparation for anthocyanin extraction from purple corn: analytical evaluation of pressurized liquid and ultrasound-assisted extraction using sustainable solvents. PMC - NIH. [Link]
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Bohn, T., et al. (2020). Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. NIH. [Link]
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Studzińska, S., et al. (2016). Retention Study of Flavonoids Under Different Chromatographic Modes. PMC - NIH. [Link]
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Lopes, R. O., et al. (2015). Recent Advances in Anthocyanin Analysis and Characterization. PMC - NIH. [Link]
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Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
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SciSpace. Methods of analysis for anthocyanins in plants and biological fluids. [Link]
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Zhang, X., et al. (2022). HPLC patterns of purified-anthocyanin elution with different solvents... ResearchGate. [Link]
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de Pascual-Teresa, S., et al. (2017). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. PMC - NIH. [Link]
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ResearchGate. (2017). Separation of proanthocyanidins (or other compounds) on HILIC column? [Link]
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Bohn, T., et al. (2020). Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. PubMed. [Link]
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ResearchGate. (2021). (PDF) Identification, Quantification, and Method Validation of Anthocyanins. [Link]
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Request PDF. (2025). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. [Link]
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Lazzarin, R., et al. (2006). Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC. SciSpace. [Link]
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Scholars Research Library. (2016). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An. [Link]
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ResearchGate. (2025). Acylated Cyanidin 3-sophoroside-5-glucoside in Purple-violet Flowers of Moricandia arvensis (Brassicaceae). [Link]
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Application Note: Unambiguous Structural Elucidation of Cyanidin-3-O-sophoroside using a Comprehensive NMR Spectroscopy Workflow
Abstract
This application note provides a detailed guide for the structural elucidation of Cyanidin-3-O-sophoroside, a bioactive anthocyanin, utilizing a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, scientists, and professionals in drug development and natural products chemistry, this document outlines a field-proven, step-by-step protocol from sample preparation to final structure confirmation. We delve into the causality behind experimental choices and present a self-validating system for data acquisition and interpretation, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis. The protocols and data interpretation strategies detailed herein are designed to ensure scientific integrity and provide an authoritative resource for the characterization of complex flavonoid glycosides.
Introduction: The Significance of Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside is a naturally occurring anthocyanin responsible for the vibrant red-to-purple pigmentation in various fruits and flowers, including red raspberries.[1][2] Beyond its role as a natural colorant, this molecule exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[3] Accurate and unambiguous structural characterization is a critical prerequisite for any further investigation into its biological function and for quality control in commercial applications.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical tool for the structural elucidation of natural products like Cyanidin-3-O-sophoroside.[4][5][6] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it superior to other techniques for de novo structure determination. This guide will walk you through a comprehensive NMR workflow for the complete assignment of the cyanidin aglycone and the sophorose sugar moiety, as well as the definitive identification of the glycosidic linkage.
Foundational Principles: The NMR Strategy
Our approach to elucidating the structure of Cyanidin-3-O-sophoroside is built upon a logical progression of NMR experiments. Each experiment provides a specific piece of the structural puzzle, and together they form a self-validating dataset.
-
1D NMR (¹H and ¹³C): These initial experiments provide a census of the proton and carbon environments within the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their relative ratios (integration), and their local connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃ through DEPT experiments).
-
2D Homonuclear Correlation (COSY): The Correlation Spectroscopy (COSY) experiment is crucial for identifying protons that are coupled to each other, typically through two or three bonds.[7] This allows for the tracing of proton spin systems within the aglycone and the individual sugar rings.
-
2D Heteronuclear Correlation (HSQC & HMBC): These experiments establish correlations between protons and carbons.
-
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[7] This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals.
-
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.[7][8] This is the key experiment for connecting the individual spin systems identified in COSY and for unambiguously determining the glycosylation site—the point of attachment of the sugar moiety to the flavonoid aglycone.[9]
-
This multi-pronged approach ensures that every structural assignment is supported by multiple points of data, leading to a high degree of confidence in the final elucidated structure.
Experimental Workflow and Protocols
Sample Preparation: The Foundation of Quality Data
High-quality NMR data begins with meticulous sample preparation. Anthocyanins like Cyanidin-3-O-sophoroside require specific handling to ensure stability and solubility.
Protocol 1: Sample Preparation for NMR Analysis
-
Isolation and Purification: The Cyanidin-3-O-sophoroside sample should be of high purity (>95%), typically achieved through techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC.[1][10]
-
Solvent Selection: The choice of deuterated solvent is critical. A mixture of deuterated methanol (CD₃OD) with a small amount of trifluoroacetic acid-d (TFA-d) is often preferred for anthocyanins. CD₃OD is an excellent solvent for polar glycosides, and the acidic additive helps to stabilize the flavylium cation, leading to sharper NMR signals.[11] A common ratio is CD₃OD:TFA-d (98:2 v/v).[12]
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.6 mL of the chosen deuterated solvent directly in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time, especially for less sensitive experiments like ¹³C and HMBC.[13]
-
Filtration (Optional but Recommended): If any particulate matter is observed, filter the sample through a small plug of glass wool directly into the NMR tube to prevent shimming issues and improve spectral quality.
-
Referencing: The residual solvent signal of CD₃OD can be used as an internal reference (δH ≈ 3.31 ppm, δC ≈ 49.0 ppm).[14]
NMR Data Acquisition
The following protocols are based on a 500 MHz NMR spectrometer. Parameters may need to be adjusted for instruments of different field strengths.
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
Protocol 3: 2D NMR Data Acquisition
-
gCOSY (Gradient-Selected COSY):
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
gHSQC (Gradient-Selected HSQC):
-
¹H Spectral Width (F2): 12-16 ppm.
-
¹³C Spectral Width (F1): 160-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-8.
-
-
gHMBC (Gradient-Selected HMBC):
-
¹H Spectral Width (F2): 12-16 ppm.
-
¹³C Spectral Width (F1): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz, which is a good compromise for various two- and three-bond couplings in flavonoids.[7]
-
Data Interpretation and Structural Elucidation
The following sections detail the logical process of piecing together the structure of Cyanidin-3-O-sophoroside from the acquired NMR data.
Analysis of 1D NMR Spectra (¹H and ¹³C)
The ¹H NMR spectrum will show characteristic signals for the cyanidin aglycone and the two glucose units of the sophorose moiety.
-
Aglycone Protons: Expect a low-field singlet for H-4 (around δ 8.8-9.0 ppm), which is diagnostic for the flavylium skeleton.[15] The protons on the A-ring (H-6, H-8) will appear as meta-coupled doublets, while the B-ring protons (H-2', H-5', H-6') will form an ABX spin system.
-
Sugar Protons: The anomeric protons of the two glucose units (H-1'' and H-1''') will be visible as doublets, typically between δ 4.5 and 5.5 ppm. The remaining sugar protons will reside in a crowded region between δ 3.2 and 4.0 ppm.
-
¹³C NMR Spectrum: This will show the requisite 27 carbon signals. Key signals include the aglycone carbons and the two anomeric carbons (typically δ 100-105 ppm).
Tracing Connections with COSY
The COSY spectrum is used to establish proton-proton connectivities within each structural fragment.
Caption: COSY correlations reveal distinct spin systems for the flavonoid rings and the two sugar units.
Assigning Carbons with HSQC
The HSQC spectrum provides the direct one-bond ¹H-¹³C correlations, allowing for the confident assignment of most carbon signals based on the proton assignments from the COSY spectrum.
The Final Piece: HMBC Correlations
The HMBC spectrum is the linchpin of the elucidation process, connecting the fragments identified by COSY.
Key HMBC Correlations for Cyanidin-3-O-sophoroside:
-
Glycosylation Site: The most critical correlation is from the anomeric proton of the inner glucose unit (H-1'') to the C-3 carbon of the cyanidin aglycone. This unambiguously confirms the 3-O-glycosylation pattern.
-
Inter-glycosidic Linkage: A correlation from the anomeric proton of the outer glucose unit (H-1''') to the C-2'' of the inner glucose unit confirms the sophorose (β1→2) linkage.
-
Aglycone Structure Confirmation: Correlations from H-4 to C-3, C-5, and C-10, and from the B-ring protons to the C-ring carbons, will confirm the overall cyanidin skeleton.
Caption: Key HMBC correlations confirming the glycosylation site and the inter-sugar linkage.
Tabulated NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Cyanidin-3-O-sophoroside in CD₃OD/TFA-d, based on literature data for similar compounds. Actual values may vary slightly based on experimental conditions.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (from H to C) |
| Aglycone | |||
| 2 | ~163.0 | ||
| 3 | ~145.0 | H-1'', H-4 | |
| 4 | ~135.0 | ~8.90 (s) | C-3, C-5, C-10 |
| 5 | ~158.5 | H-4, H-6 | |
| 6 | ~95.0 | ~6.60 (d, 2.0) | C-5, C-7, C-8, C-10 |
| 7 | ~170.0 | H-6, H-8 | |
| 8 | ~103.5 | ~6.85 (d, 2.0) | C-6, C-7, C-9, C-10 |
| 9 | ~159.0 | H-8 | |
| 10 | ~113.0 | H-4, H-6, H-8 | |
| 1' | ~120.0 | H-2', H-6' | |
| 2' | ~118.0 | ~7.95 (d, 2.2) | C-2, C-1', C-3', C-4' |
| 3' | ~147.0 | H-2', H-5' | |
| 4' | ~155.0 | H-2', H-5', H-6' | |
| 5' | ~117.5 | ~6.95 (d, 8.5) | C-1', C-3', C-4' |
| 6' | ~128.0 | ~8.20 (dd, 8.5, 2.2) | C-2, C-1', C-2', C-4' |
| Glucose I | |||
| 1'' | ~103.0 | ~5.30 (d, 7.8) | C-3, C-2'', C-3'', C-5'' |
| 2'' | ~82.0 | ~3.80 (m) | C-1'', C-3'', C-1''' |
| 3'' | ~78.0 | ~3.65 (m) | C-2'', C-4'' |
| 4'' | ~71.0 | ~3.50 (m) | C-3'', C-5'' |
| 5'' | ~78.5 | ~3.60 (m) | C-1'', C-4'', C-6'' |
| 6'' | ~62.5 | ~3.95 (m), ~3.75 (m) | C-4'', C-5'' |
| Glucose II | |||
| 1''' | ~106.0 | ~4.65 (d, 7.5) | C-2'', C-2''', C-3''', C-5''' |
| 2''' | ~75.5 | ~3.30 (m) | C-1''', C-3''' |
| 3''' | ~78.0 | ~3.55 (m) | C-2''', C-4''' |
| 4''' | ~71.5 | ~3.45 (m) | C-3''', C-5''' |
| 5''' | ~77.5 | ~3.40 (m) | C-1''', C-4''', C-6''' |
| 6''' | ~62.5 | ~3.90 (m), ~3.70 (m) | C-4''', C-5''' |
Conclusion
The structural elucidation of complex natural products like Cyanidin-3-O-sophoroside is a systematic process that relies on the synergistic application of multiple NMR techniques. By following the detailed protocols and logical workflow presented in this application note—from sample preparation through to the interpretation of 1D and 2D NMR spectra—researchers can achieve unambiguous and confident characterization of flavonoid glycosides. The strategic use of COSY, HSQC, and particularly HMBC experiments provides a self-validating dataset that confirms the aglycone structure, the nature and sequence of the sugar units, and the precise points of attachment. This robust methodology is essential for advancing research and development in fields that utilize these valuable bioactive compounds.
References
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Taylor & Francis Group. (2025). NMR Analysis of Anthocyanins. In Handbook of Analysis and Extraction Methods of Anthocyanins. [Link]
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National Center for Biotechnology Information. (n.d.). Cyanidin 3-sophoroside. PubChem. [Link]
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Wang, L., et al. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus idaeus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method. ACS Food Science & Technology, 2(11), 1788-1798. [Link]
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ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]
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El-Sayed, M. (2020, December 14). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). Cyanidin 3-sophoroside. PubChem. [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
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- Du, Q., et al. (2009). Isolation of cyanidin 3-glucoside from blue honeysuckle fruits by high-speed counter-current chromatography.
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Quantification of Cyanidin-3-O-sophoroside in complex biological matrices
Application Note & Protocol: Quantification of Cyanidin-3-O-sophoroside in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Cyanidin-3-O-sophoroside (C3S) in complex biological matrices such as plasma and tissue homogenates. Authored from the perspective of a Senior Application Scientist, this note emphasizes not just the procedural steps but the underlying scientific rationale for method design, ensuring robust and reproducible results. We detail a validated workflow combining Solid-Phase Extraction (SPE) for sample purification with High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective quantification. Adherence to these protocols will enable researchers to generate high-quality data compliant with international bioanalytical method validation guidelines.
Introduction: The Rationale for Quantifying Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside (C3S) is a prominent anthocyanin found in various fruits and flowers, including raspberries and Hibiscus rosa-sinensis.[1][2][3][4] As a member of the flavonoid family, C3S is investigated for numerous potential health benefits, which drives its study in pharmaceutical and nutraceutical research.[5] Accurate quantification of C3S and its metabolites in biological matrices is paramount for understanding its pharmacokinetics (PK)—absorption, distribution, metabolism, and excretion (ADME)—and for establishing dose-response relationships in preclinical and clinical studies.
The inherent complexity of biological matrices (e.g., plasma, urine, tissue) presents significant analytical challenges. Endogenous components like proteins, lipids, and salts can interfere with analysis, causing ion suppression or enhancement in mass spectrometry, a phenomenon known as the "matrix effect".[6][7][8] Therefore, a meticulously developed and validated bioanalytical method is essential to ensure the reliability and accuracy of the quantitative data. This guide is grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13][14][15][16][17][18]
Foundational Strategy: Sample Preparation
The primary objective of sample preparation is to isolate C3S from interfering matrix components, thereby improving the sensitivity and robustness of the analytical method.[15] Given the polar nature of anthocyanins, Solid-Phase Extraction (SPE) is a highly effective technique for purification.[19][20][21]
The Causality behind SPE Selection
SPE offers superior cleanup compared to simpler methods like protein precipitation. While protein precipitation is rapid, it often fails to remove a significant portion of matrix components, particularly phospholipids, which are notorious for causing matrix effects in LC-MS/MS analysis.[8][22] SPE, particularly using a mixed-mode cation exchange and reversed-phase sorbent, provides a more selective extraction of anthocyanins.[19][21] This dual-retention mechanism efficiently removes non-anthocyanin phenolics and other polar impurities.
Detailed Protocol: Solid-Phase Extraction (SPE) of C3S from Plasma
This protocol is designed for the extraction of C3S from a 500 µL plasma sample.
Materials:
-
Mixed-mode C18/Cation Exchange SPE Cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis MCX)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled anthocyanin)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add 50 µL of the internal standard (IS) working solution. Vortex for 30 seconds. Acidify the sample by adding 500 µL of 2% formic acid in water and vortex again. This step ensures that the anthocyanin is in its stable flavylium cation form, which is crucial for retention on the cation exchange sorbent.
-
Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridges to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing Step 1 (Polar Impurities): Wash the cartridge with 2 mL of 0.1% formic acid in deionized water to remove salts and other highly polar interferences.
-
Washing Step 2 (Less Polar Impurities): Wash the cartridge with 2 mL of acetonitrile to remove less polar interferences like lipids.
-
Elution: Elute the C3S and IS from the cartridge with 1.5 mL of methanol containing 2% formic acid. The acidic methanol disrupts the ionic interaction with the cation exchange sorbent and the hydrophobic interaction with the C18 sorbent, allowing for efficient elution.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualization: SPE Workflow
Caption: Workflow for C3S extraction from plasma using SPE.
Analytical Methodology: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules in complex matrices due to its exceptional selectivity and sensitivity.[23][24]
Rationale for Method Parameters
-
Reversed-Phase Chromatography: A C18 column is typically used, which separates compounds based on their hydrophobicity.[24] A gradient elution with an acidified aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol) is employed. The acid in the mobile phase is critical for maintaining the stability of the anthocyanin and ensuring good peak shape.
-
Tandem Mass Spectrometry (MS/MS): This technique provides two layers of selectivity. The first quadrupole (Q1) selects the precursor ion (the molecular ion of C3S), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity. For C3S, the fragmentation typically involves the loss of the sophorose sugar moiety.[2][25][26]
Detailed Protocol: HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
| Parameter | Condition | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient separation of anthocyanins. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid maintains analyte stability and improves ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions. |
| Gradient | 5% B to 40% B over 5 min | Allows for separation from early-eluting polar compounds and elution of C3S. |
| Injection Volume | 5 µL | Standard volume for analytical LC-MS. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | ESI Positive | Anthocyanins readily form positive ions. |
| MRM Transition | Precursor ion (m/z) → Product ion (m/z) | Specific to C3S. The precursor is the protonated molecule [M+H]+ and the product is the aglycone fragment.[2][25][26] |
| Dwell Time | 100 ms | Sufficient time for data acquisition for each transition. |
Visualization: Analytical Workflow
Caption: HPLC-MS/MS workflow for C3S quantification.
Method Validation: Ensuring Trustworthiness
A bioanalytical method is only trustworthy if it has been thoroughly validated. Validation demonstrates that the method is suitable for its intended purpose.[11] Key validation parameters, based on FDA and EMA guidelines, are summarized below.[9][10][14][16][18]
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | The range of concentrations over which the method is accurate and precise. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration within ±15% of nominal (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of repeated measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components.[8] | CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions.[27] | Mean concentration within ±15% of the baseline concentration. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Inappropriate mobile phase pH; Column degradation. | Ensure mobile phase pH is low (~2-3) to keep C3S in its flavylium form. Replace the column if necessary. |
| Low Recovery | Incomplete elution from SPE; Analyte degradation. | Optimize elution solvent (e.g., increase acid concentration). Ensure samples are kept cool and protected from light. |
| High Matrix Effect | Inefficient sample cleanup. | Optimize the SPE wash steps. Consider alternative SPE sorbents or techniques like liquid-liquid extraction. |
| Inconsistent Results | Variability in sample processing; Instrument instability. | Ensure consistent timing and technique for all steps. Perform system suitability tests before each analytical run. |
References
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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European Medicines Agency. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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PubMed. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. [Link]
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ResearchGate. Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. [Link]
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High-Purity Anthocyanins Isolation Using Solid Phase Extraction Tehniques. [Link]
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ResearchGate. Single stage electrospray mass spectrum of cyanidin 3-O-glucoside in positive-ion mode (A). [Link]
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ResearchGate. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. [Link]
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National Center for Biotechnology Information. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. [Link]
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MDPI. Matrix-Assisted 1 H DOSY Applied to Flavonoid Analysis in Scutellaria baicalensis. [Link]
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Preprints.org. A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. [Link]
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DigitalCommons@UMaine. Method Development for the Analysis of Anthocyanins in Aronia Berries via HPLC. [Link]
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National Center for Biotechnology Information. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel. [Link]
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Agilent. UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. [Link]
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Scholars Research Library. Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. [Link]
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Semantic Scholar. Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. [Link]
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Scholars Research Library. Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. [Link]
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PubMed. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats. [Link]
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ResearchGate. Isolation and Purification of Anthocyanins from Blood Oranges by Column Chromatography. [Link]
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ResearchGate. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration. [Link]
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The Royal Society of Chemistry. Anthocyanins. [Link]
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MDPI. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. [Link]
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University of Saskatchewan. HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation. [Link]
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Semantic Scholar. Structural characterization of cyanidin-3,5-diglucoside and pelargonidin-3,5-diglucoside anthocyanins: Multi-dimensional fragmentation pathways using high performance liquid chromatography-electrospray ionization-ion trap-time of flight mass spectrometry. [Link]
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In vitro digestion models for assessing Cyanidin-3-O-sophoroside stability
Application Note & Protocol
Introduction: The Challenge of Bioavailability for Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside (C3S) is a prominent anthocyanin, a class of water-soluble pigments responsible for the vibrant red-to-purple hues in many fruits and vegetables, such as black raspberries, hibiscus, and red cabbage[1][2]. Its structure consists of a cyanidin aglycone linked to a sophorose sugar moiety[1][3]. Beyond its role as a natural colorant, C3S is of significant scientific interest due to its potent antioxidant and anti-inflammatory properties[4]. However, for C3S to exert systemic health benefits, it must first survive the harsh environment of the upper gastrointestinal (GI) tract to be absorbed.
The stability of anthocyanins, including C3S, is notoriously low and highly dependent on factors like pH, temperature, and enzymatic activity[4][5][6]. The GI tract presents a formidable gauntlet: the near-neutral pH and amylase of the oral cavity, the highly acidic and pepsin-rich environment of the stomach, and the neutral-to-alkaline conditions of the small intestine, which is replete with bile salts and pancreatic enzymes[7]. Significant degradation in the GI tract can drastically reduce the bioavailability of the parent C3S molecule, limiting its therapeutic potential.
Therefore, accurately assessing the stability of C3S during digestion is a critical step in the development of functional foods, nutraceuticals, and oral drug formulations. This application note provides a detailed, field-proven protocol for evaluating C3S stability using a standardized static in vitro digestion model, the INFOGEST 2.0 method, which offers a harmonized and physiologically relevant simulation of human digestion[7][8][9].
Principle of the INFOGEST 2.0 Static In Vitro Digestion Model
To overcome the variability of myriad in-house digestion models, the international INFOGEST consortium developed a standardized static protocol that simulates the digestive processes of the mouth, stomach, and small intestine in a sequential manner[8][9]. This model is termed "static" because the pH and ratio of the food sample to digestive fluids are kept constant at each stage, making it highly reproducible and accessible for widespread adoption with standard laboratory equipment[7][8].
The model progresses through three phases:
-
Oral Phase: Simulates mastication and initial enzymatic digestion at a neutral pH.
-
Gastric Phase: Simulates the acidic environment of the stomach with the action of pepsin.
-
Intestinal Phase: Simulates the conditions of the small intestine, including a neutral pH, bile salts, and pancreatic enzymes.
By sampling the "digesta" at the end of each phase, researchers can quantify the remaining C3S and identify potential degradation products, thereby mapping its stability profile throughout the upper GI tract.
Experimental Workflow for C3S Stability Assessment
The following diagram outlines the sequential workflow for the in vitro digestion of a sample containing Cyanidin-3-O-sophoroside.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Cyanidin-3-O-sophoroside Extraction
Welcome to the technical support resource for the enhanced extraction and purification of Cyanidin-3-O-sophoroside (C3S). As a Senior Application Scientist, my goal is to provide you with actionable insights and robust protocols to overcome common challenges and maximize your yield of this valuable anthocyanin. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for developing a successful extraction strategy.
Q1: What is the most critical factor for preventing Cyanidin-3-O-sophoroside degradation during extraction?
A1: The single most critical factor is maintaining a low pH.[1][2] C3S, like other anthocyanins, is structurally most stable in a highly acidic environment (typically pH 1.0–3.0).[3][4] In this pH range, it exists predominantly in its red flavylium cation form, which is more resistant to degradation.[5][6] As the pH increases towards neutral or alkaline conditions, the molecule undergoes structural transformations to colorless or blue forms that are highly unstable and prone to irreversible degradation.[1][2] Therefore, acidification of your extraction solvent is not merely a suggestion but a mandatory step for preserving your target molecule.
Q2: Which solvent system is generally the most effective for C3S extraction?
A2: The principle of "like dissolves like" governs solvent selection.[7] C3S is a polar glycoside, making it soluble in polar solvents. While acidified methanol often yields the highest recovery, its toxicity makes it unsuitable for extracts intended for food or pharmaceutical applications.[8] Acidified ethanol is an excellent and safer alternative.[8][9] A mixture of ethanol and water (e.g., 50-80% ethanol in water) is often more effective than absolute ethanol, as the water increases the solvent's polarity to better match that of the anthocyanin glycoside.[8] The optimal solvent and its concentration should be empirically determined for each specific plant matrix.[8]
Q3: Can I increase the extraction temperature to improve yield?
A3: Yes, but with extreme caution. Increasing the temperature can enhance extraction efficiency by increasing solvent diffusivity and the solubility of C3S.[10][11] However, anthocyanins are heat-sensitive.[2][12] Temperatures exceeding 60°C can significantly accelerate degradation, offsetting any gains in extraction efficiency.[13][14] If using heat, it is critical to minimize the extraction time. For sensitive applications, non-thermal methods like Ultrasound-Assisted Extraction (UAE) are recommended to improve yield without excessive heat.[5]
Q4: My plant material is very tough. How can I ensure the C3S is accessible for extraction?
A4: Effective cell lysis is paramount. The C3S is located within the cell's vacuole, and the surrounding cell wall must be disrupted. For tough materials, cryogenic grinding is highly effective: freeze the sample with liquid nitrogen and then immediately grind it to a fine powder. This makes the cell walls brittle and easy to fracture.[12] Additionally, a pre-treatment step using cell wall-degrading enzymes, such as cellulases and pectinases, can significantly improve the release of intracellular contents before solvent extraction begins.[15][16]
Part 2: Troubleshooting Guide for Low C3S Yield
This section provides a systematic approach to diagnosing and solving common problems encountered during the extraction process.
| Issue / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of C3S in Crude Extract | 1. Incomplete Cell Lysis: The solvent cannot access the C3S inside the plant cells. | - Improve Mechanical Disruption: Ensure the plant material is ground to a fine, consistent powder (<0.5 mm is ideal).[6] Lyophilizing (freeze-drying) the sample before grinding can improve efficiency.[17] - Enzymatic Pre-treatment: Incubate the powdered material with a mixture of cellulase and pectinase. These enzymes specifically hydrolyze the primary components of the plant cell wall, allowing for the efficient release of anthocyanins.[15][16] |
| 2. Suboptimal Solvent System: The solvent is not effectively solubilizing the C3S. | - Verify Acidity: Ensure the solvent pH is between 1.0 and 3.0 using a weak organic acid like citric, formic, or acetic acid.[5][18] - Optimize Polarity: Test different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 80%). The glycosidic sophorose moiety on C3S makes it highly polar, so a certain percentage of water in the organic solvent is often beneficial.[8] | |
| 3. Insufficient Solvent Volume: The solvent is saturated before all C3S is extracted. | - Increase Solvent-to-Solid Ratio: A higher ratio (e.g., 20:1 or 30:1 mL/g) ensures that the C3S concentration in the solvent remains below its saturation point, maintaining a favorable concentration gradient for mass transfer out of the plant matrix.[5] | |
| Extract is Brown or Faded (Degradation) | 1. High Temperature or Prolonged Extraction: Thermal degradation of the C3S molecule. | - Temperature Control: Conduct the extraction at low temperatures (e.g., 4°C) or, if using heat, keep it moderate (<60°C) and for the shortest duration possible.[12][13] - Use Advanced Non-Thermal Methods: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with precise temperature control. These methods enhance extraction through physical phenomena (cavitation, dielectric heating) rather than just bulk heating, reducing processing time and thermal exposure.[5][19] |
| 2. pH is Too High: The C3S molecule is in an unstable chemical form. | - Confirm Solvent pH: Re-measure and adjust the pH of your extraction solvent.[1] - Buffer the System: If the plant matrix itself has a high buffering capacity, you may need a stronger buffer system or a slightly higher acid concentration in your solvent to maintain the target pH. | |
| 3. Oxidation or Photodegradation: C3S is sensitive to oxygen and light. | - Protect from Light: Use amber glassware or cover your flasks with aluminum foil during the entire process.[10] - Limit Oxygen Exposure: Consider flushing the extraction vessel with an inert gas like nitrogen or argon before sealing.[17] Work quickly to minimize air exposure, especially during filtration and solvent removal steps. | |
| High Level of Impurities in Extract | 1. Co-extraction of Other Compounds: Sugars, lipids, and other phenolics are extracted along with C3S. | - Solvent Optimization: After the primary extraction with acidified ethanol/methanol, perform a liquid-liquid partitioning step. For instance, partitioning against ethyl acetate can remove less polar phenolic compounds.[17] - Implement a Purification Step: The most effective way to remove impurities is to use solid-phase extraction (SPE). A crude extract can be loaded onto a macroporous resin column (e.g., AB-8 or Amberlite XAD7). Impurities like sugars and organic acids can be washed away with acidified water, and the C3S can then be selectively eluted with acidified ethanol.[15][20][21] |
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for robust C3S extraction and purification.
Protocol 1: Ultrasound-Assisted Enzymatic Extraction (UAEE)
This advanced protocol combines enzymatic cell wall digestion with ultrasonic energy to maximize yield and minimize processing time.[5][22]
-
Sample Preparation: Lyophilize 5 g of fresh plant material and grind to a fine powder (40-60 mesh).
-
Enzymatic Hydrolysis:
-
Suspend the powder in a 250 mL amber flask with 100 mL of a citrate buffer solution at the optimal pH for the enzymes (typically pH 4.5-5.5).[15][22]
-
Add a commercial enzyme preparation (e.g., a 2:2:1 ratio of cellulase, pectinase, and papain) to a final concentration of 0.5% (w/v).[22]
-
Incubate in a shaking water bath at the optimal temperature for the enzymes (e.g., 40-50°C) for 1.5 hours.[22]
-
-
pH Adjustment: After hydrolysis, adjust the pH of the slurry to ~2.0 with 1M HCl to stabilize the released C3S.
-
Ultrasound-Assisted Extraction:
-
Recovery:
-
Centrifuge the mixture at 5000 x g for 15 minutes.
-
Collect the supernatant. Re-extract the solid residue twice more with the same solvent under the same ultrasonic conditions.
-
Pool the supernatants for purification.
-
Protocol 2: Purification of C3S using Macroporous Resin
This protocol is essential for removing sugars, acids, and other impurities from the crude extract to obtain high-purity C3S.[20][21]
-
Resin Preparation:
-
Activate AB-8 macroporous resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.
-
Pack the activated resin into a glass column.
-
-
Column Equilibration: Equilibrate the column by washing it with 3-5 bed volumes (BV) of acidified deionized water (pH 2.0).
-
Sample Loading:
-
Take the pooled supernatant from the extraction, concentrate it under reduced pressure to remove the ethanol, and dilute it with acidified water (pH 2.0).
-
Load the aqueous extract onto the equilibrated column at a slow flow rate (e.g., 0.5-1.0 mL/min).[20] C3S will adsorb to the resin.
-
-
Washing (Impurity Removal):
-
Wash the column with 3-5 BV of acidified deionized water (pH 2.0) to elute highly polar impurities like sugars and organic acids.
-
-
Elution (C3S Recovery):
-
Elute the bound C3S from the column using 3-5 BV of acidified 60-70% ethanol (pH 2.0).[20] Collect the colored fractions.
-
-
Final Concentration: Remove the ethanol from the eluted fractions using a rotary evaporator at a low temperature (<40°C). The remaining aqueous solution can be lyophilized to yield a high-purity C3S powder.
Part 4: Data Summary & Visualization
Table 1: Comparison of Optimized Extraction Parameters for Anthocyanins
This table summarizes typical optimized conditions from various studies to provide a starting point for your experiments. Note that C3G (Cyanidin-3-O-glucoside) is often used as a reference anthocyanin.
| Extraction Method | Key Parameter | Optimized Value | Typical Yield Improvement vs. Conventional | Reference |
| Conventional Solvent Extraction | Temperature | 40 - 60°C | Baseline | [14] |
| Solvent | 50-70% Ethanol (acidified) | Baseline | [8][10] | |
| Ultrasound-Assisted (UAE) | Ultrasonic Power | 240 - 400 W | 20-60% | [5][24] |
| Time | 20 - 40 min | Shorter extraction time | [22][24] | |
| Temperature | 40 - 55°C | Higher yield at lower temp | [22][23] | |
| Microwave-Assisted (MAE) | Microwave Power | 200 - 400 W | 15-50% | [25][26] |
| Time | 5 - 15 min | Very short extraction time | [19][25] | |
| Temperature | 55 - 80°C | Risk of degradation if not controlled | [19][26] | |
| Enzyme-Assisted (EAE) | Enzyme Conc. | 0.25 - 0.5% (w/v) | 10-40% | [15][16] |
| Hydrolysis Time | 1.5 - 2 hours | Eco-friendly, high specificity | [22] | |
| Supercritical Fluid (SFE) | Pressure | 300 - 450 bar | High purity, solvent-free product | [11][27] |
| Co-solvent | Ethanol/Water (50/50, v/v) | Environmentally friendly | [11] |
Diagram: C3S Extraction & Purification Workflow
This diagram illustrates the logical flow of the entire process, highlighting critical decision points and quality control steps.
Caption: Workflow for C3S extraction and purification.
References
-
Anthocyanin extraction methods: synthesis of morpho-anatomical knowledge for decision-making based on decision-tree . (2024). Taylor & Francis Online. [Link]
-
Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations . Royal Society of Chemistry. [Link]
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Effect of pH on the extraction and stability of anthocyanins from jaboticaba berries . (n.d.). Taylor & Francis Online. [Link]
-
Alternative Extraction and Downstream Purification Processes for Anthocyanins . (n.d.). National Center for Biotechnology Information. [Link]
-
The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments . (2025). Journal of Applied Bioscience. [Link]
-
Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application . (n.d.). National Center for Biotechnology Information. [Link]
-
Extraction methods used for extraction of anthocyanin: A review . (2019). The Pharma Innovation Journal. [Link]
-
Enzymatic Extraction and Purification of Anthocyanins from Purple Sweet Potato . (n.d.). Engineering. [Link]
-
Supercritical Fluid Extraction of Anthocyanins from Grape Pomace . (n.d.). ResearchGate. [Link]
-
Extraction of anthocyanins from haskap berry pulp using supercritical carbon dioxide: Influence of co-solvent composition and pretreatment . (n.d.). ResearchGate. [Link]
-
Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries . (2023). MDPI. [Link]
-
Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp . (n.d.). National Center for Biotechnology Information. [Link]
-
Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa) in Subcritical Water State . (n.d.). National Center for Biotechnology Information. [Link]
-
The Effect of pH and Color Stability of Anthocyanin on Food Colorant . (n.d.). SciSpace. [Link]
-
Extraction of anthocyanins from industrial purple-fleshed sweetpotatoes and enzymatic hydrolysis of residues for ferment . (n.d.). USDA ARS. [Link]
-
Production of Anthocyanin-Rich Red Rose Petal Extract by Enzymatic Maceration . (2024). MDPI. [Link]
-
Black Bean Anthocyanin-Rich Extract from Supercritical and Pressurized Extraction Increased In Vitro Antidiabetic Potential, While Having Similar Storage Stability . (2020). National Center for Biotechnology Information. [Link]
-
Extracting Total Anthocyanin from Purple Sweet Potato Using an Effective Ultrasound-Assisted Compound Enzymatic Extraction Technology . (2022). National Center for Biotechnology Information. [Link]
-
Anthocyanins: Factors Affecting Their Stability and Degradation . (2021). National Center for Biotechnology Information. [Link]
-
Development of supercritical fluid extraction for the recovery of betacyanins from red pitaya fruit (Hylocereus polyrhizus) . (n.d.). CABI Digital Library. [Link]
-
Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry . (n.d.). ResearchGate. [Link]
-
Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method . (2022). ACS Publications. [Link]
-
Purification of Anthocyanins from Extracts of Red Raspberry Using Macroporous Resin . (n.d.). Taylor & Francis Online. [Link]
-
Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations . (n.d.). Scholars Research Library. [Link]
-
Optimization of ultrasound-assisted extraction of cyanidin 3-rutinoside from litchi (Lichi chinensis Sonn.) fruit pericarp . (n.d.). Royal Society of Chemistry. [Link]
-
Microwave-assisted extraction of anthocyanin from Chinese bayberry and its effects on anthocyanin stability . (n.d.). CABI Digital Library. [Link]
-
Optimization of Solvent and Ultrasound-assisted Extraction for Different Anthocyanin . (n.d.). SciSpace. [Link]
-
Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology . (n.d.). MDPI. [Link]
-
Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Mulberry, Using Response Surface Methodology . (2011). National Center for Biotechnology Information. [Link]
-
Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations . (n.d.). Scholars Research Library. [Link]
-
Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability . (n.d.). MDPI. [Link]
-
Optimization of Microwave-Assisted Extraction to Obtain Optimum Antioxidant Activity and Anthocyanin Concentration from Myrmecodia . (n.d.). Pharmacognosy Research. [Link]
-
Ultrasound-Assisted Deep Eutectic Solvent Extraction of Anthocyanins from Blueberry Wine Residues: Optimization, Identification, and HepG2 Antitumor Activity . (n.d.). National Center for Biotechnology Information. [Link]
-
Effects of process parameters in microwave-assisted extraction on the anthocyanin-enriched extract from Rhodomyrtus tomentosa (Ait.) Hassk and its storage conditions on the kinetic degradation of anthocyanins in the extract . (2022). National Institutes of Health. [Link]
-
Microwave-assisted deep eutectic solvent extraction and macroporous resin purification of anthocyanins from Purple-heart Radish: Process optimization, structural characterization and quantitative analysis . (n.d.). National Center for Biotechnology Information. [Link]
-
Ultrasound-Assisted Extraction of Anthocyanins from Malus 'Royalty' Fruits: Optimization, Separation, and Antitumor Activity . (2022). MDPI. [Link]
-
Stability of a cyanidin-3-O-glucoside extract obtained from Arbutus unedo L. and incorporation into wafers for colouring purposes . (2019). PubMed. [Link]
-
Optimization of a Microwave-Assisted Extraction Method for the Recovery of the Anthocyanins from Jabuticaba By-Products . (n.d.). MDPI. [Link]
-
Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts . (2023). National Center for Biotechnology Information. [Link]
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Technical Support Center: A Guide to Preventing Cyanidin-3-O-sophoroside Degradation During Sample Preparation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Cyanidin-3-O-sophoroside. Anthocyanins, like Cyanidin-3-O-sophoroside, are notoriously unstable compounds, and their degradation during sample preparation can significantly impact experimental accuracy and outcomes.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of handling this sensitive molecule and ensure the integrity of your samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the extraction, handling, and storage of Cyanidin-3-O-sophoroside. Each answer provides not only a solution but also the scientific reasoning behind the recommendation.
Q1: My Cyanidin-3-O-sophoroside extract is rapidly losing its characteristic red/purple color. What is causing this, and how can I prevent it?
A1: The color of anthocyanins is intrinsically linked to their chemical structure, which is highly sensitive to pH.[2][4] At a low pH (typically below 3), Cyanidin-3-O-sophoroside exists predominantly in its stable, colored flavylium cation form.[2][4][5] As the pH increases towards neutral or alkaline, it undergoes structural transformations to a colorless carbinol pseudobase and then to a yellow chalcone, leading to a loss of the vibrant red/purple hue.[6]
Troubleshooting Steps:
-
Maintain an Acidic Environment: Throughout your entire sample preparation process, from extraction to final analysis, ensure the pH of all solvents and buffers is maintained in the acidic range, ideally between pH 1 and 3.[5][7] Weak organic acids like formic acid or citric acid are preferable to strong mineral acids, which can cause hydrolysis of the glycosidic bond over time.[7]
-
Verify Solvent pH: Regularly check the pH of your extraction solvents and any subsequent solutions used for dilution or purification. Do not assume that a solvent labeled "acidified" will maintain its pH throughout the experiment, especially if it comes into contact with plant material that may have its own buffering capacity.
Q2: I'm observing a brownish tint in my extract, and a precipitate is forming. What's happening?
A2: A brown discoloration and precipitation are classic signs of enzymatic degradation and oxidation.[8] When plant tissues are homogenized, endogenous enzymes such as polyphenol oxidases (PPOs) and peroxidases are released.[8][9] In the presence of oxygen, these enzymes rapidly degrade anthocyanins, leading to the formation of brown polymeric compounds.[8]
Troubleshooting Steps:
-
Enzyme Inactivation:
-
Blanching: A brief heat treatment (blanching) of the raw plant material before extraction can effectively denature and inactivate these degradative enzymes.[7][10]
-
Low Temperatures: Perform all extraction and processing steps at low temperatures (e.g., 4°C) to significantly reduce enzymatic activity.[7]
-
-
Minimize Oxygen Exposure:
-
Inert Atmosphere: Whenever possible, conduct extraction and sample handling under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[7]
-
Antioxidants: The addition of antioxidants like ascorbic acid to the extraction buffer can help, but its effects can be complex and may need optimization.[7]
-
-
Chelating Agents: The presence of metal ions (e.g., iron, copper) can catalyze oxidative degradation and form complexes with anthocyanins, altering their color.[10][11] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your extraction buffer can sequester these metal ions and prevent them from participating in degradation reactions.[7][12]
Q3: My sample shows significant degradation even when stored in the freezer. What are the optimal storage conditions?
A3: While low temperatures are crucial, they are not the only factor for long-term stability. Light and oxygen are also significant contributors to degradation over time.[2][4]
Best Practices for Storage:
-
Temperature: For long-term storage, temperatures of -20°C or, ideally, -80°C are recommended.[7]
-
Light Protection: Store extracts in amber-colored vials or wrap containers in aluminum foil to protect them from light, which can accelerate degradation.[7]
-
Inert Atmosphere: Before sealing the storage container, flush the headspace with an inert gas like nitrogen or argon to displace oxygen.[7]
-
Acidic Buffer: Ensure the extract is stored in an acidic buffer (pH < 3) to maintain the stable flavylium cation form.[7]
Key Degradation Factors and Mitigation Strategies
The stability of Cyanidin-3-O-sophoroside is influenced by a multitude of factors. Understanding these is key to designing a robust sample preparation workflow.
| Degradation Factor | Mechanism of Action | Mitigation Strategy |
| pH (above 3) | Structural transformation from the stable red flavylium cation to colorless or yellow forms.[2][4] | Maintain a consistently acidic environment (pH 1-3) throughout the entire process using weak organic acids.[5][7] |
| Temperature | Accelerates all chemical and enzymatic degradation reactions.[1][2] High temperatures can lead to hydrolysis of the glycosidic bond.[10] | Perform all extraction and handling steps at low temperatures (e.g., 4°C).[7] For long-term storage, use -20°C or -80°C.[7] |
| Oxygen | Direct oxidation of the anthocyanin structure, often catalyzed by enzymes or metal ions, leading to browning.[1][10] | Work under an inert atmosphere (nitrogen or argon).[7] Use degassed solvents. Store samples with minimal headspace. |
| Light | Provides the energy for photo-degradation, leading to cleavage of the molecular structure.[2][4] | Use amber glassware or wrap containers in aluminum foil.[7] Avoid exposure to direct sunlight or harsh laboratory lighting. |
| Enzymes (PPOs, Peroxidases) | Catalyze the oxidation of anthocyanins, leading to rapid color loss and browning.[8][9][13] | Inactivate enzymes through blanching before extraction.[7] Maintain low temperatures to reduce enzyme activity.[7] |
| Metal Ions (Fe, Cu, etc.) | Can form complexes with anthocyanins, altering their color and stability.[10][11] They can also catalyze oxidative degradation. | Add a chelating agent such as EDTA to the extraction buffer to sequester metal ions.[7][12] |
Experimental Protocols
Here are detailed, step-by-step methodologies for the extraction and quantification of Cyanidin-3-O-sophoroside, designed to minimize degradation.
Protocol 1: Optimized Extraction of Cyanidin-3-O-sophoroside from Plant Material
This protocol is designed to maximize yield while preserving the integrity of the anthocyanin.
-
Sample Preparation:
-
If using fresh plant material, flash-freeze it in liquid nitrogen immediately after harvesting.
-
Lyophilize (freeze-dry) the frozen material to a fine powder. This prevents enzymatic activity and aids in efficient extraction.
-
Store the lyophilized powder at -80°C in a desiccated, dark environment until use.
-
-
Extraction:
-
Pre-chill all solvents and equipment to 4°C.
-
Weigh the desired amount of lyophilized plant powder into a pre-chilled centrifuge tube.
-
Add 10 volumes of acidified methanol (Methanol:Water:Formic Acid, 70:29:1, v/v/v).[7] The formic acid ensures an acidic environment to stabilize the flavylium cation.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes, ensuring the bath is kept in the dark and at 4°C (an ice bath within the sonicator can be used).
-
-
Centrifugation and Collection:
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.[7]
-
Carefully decant the supernatant, which contains the Cyanidin-3-O-sophoroside, into a clean, pre-chilled amber tube.
-
For maximum yield, a second extraction of the pellet can be performed by repeating steps 2.3 through 3.2 and combining the supernatants.
-
-
Solvent Evaporation and Storage:
-
If a concentrated extract is required, evaporate the methanol under a gentle stream of nitrogen gas at a temperature not exceeding 30°C.
-
Re-suspend the concentrated extract in an appropriate acidic buffer for your downstream application.
-
For storage, flush the vial with nitrogen or argon before sealing and store at -80°C.[7]
-
Protocol 2: HPLC Quantification of Cyanidin-3-O-sophoroside
This protocol provides a general method for the accurate quantification of Cyanidin-3-O-sophoroside using HPLC with a PDA or UV-Vis detector.
-
Instrumentation and Column:
-
A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]
-
-
Mobile Phase:
-
Mobile Phase A: Water/Formic Acid (95:5, v/v)
-
Mobile Phase B: Acetonitrile/Formic Acid (95:5, v/v)
-
Ensure the mobile phases are filtered and degassed before use.
-
-
Gradient Elution:
-
A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: Linear gradient to 30% B
-
25-30 min: Linear gradient to 50% B
-
30-35 min: Hold at 50% B
-
35-40 min: Return to 5% B and equilibrate for the next injection.
-
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Detection wavelength: 520 nm (the characteristic absorbance maximum for cyanidins).[15]
-
-
Quantification:
-
Prepare a series of standard solutions of purified Cyanidin-3-O-sophoroside of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Cyanidin-3-O-sophoroside in your samples by comparing their peak areas to the calibration curve.[14]
-
Visualizing Degradation and Prevention
To better understand the processes involved, the following diagrams illustrate the degradation pathways and the recommended workflow for preventing them.
Caption: Degradation pathways of Cyanidin-3-O-sophoroside.
Caption: Recommended sample preparation workflow.
References
- Castañeda-Ovando, A., de Lourdes Pacheco-Hernández, M., Páez-Hernández, M. E., Rodríguez, J. A., & Galán-Vidal, C. A. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871.
- De Vlaming, P., Schram, A. W., & Wiering, H. (1982). Genes of Petunia hybrida. Petunia, 49-63.
- Fang, Z., Zhao, Y., Warner, R. D., & Johnson, S. K. (2015). Active packaging of anthocyanins: a review. Trends in Food Science & Technology, 46(2), 266-277.
-
The Pharma Innovation Journal. (2023). Structural chemistry and stability of anthocyanins. Retrieved from [Link]
- Mocan, A., et al. (2021).
-
Turkish Journal of Agriculture - Food Science and Technology. (2019). Factors Affecting the Stability of Anthocyanins. Retrieved from [Link]
-
ResearchGate. (2025). Enzymatic degradation of anthocyanins: The role of sweet cherry polyphenol oxidase. Retrieved from [Link]
-
MDPI. (2021). Alternative Extraction and Downstream Purification Processes for Anthocyanins. Retrieved from [Link]
-
ASHS Journals. (2020). Anthocyanin Production and Enzymatic Degradation during the Development of Dark Purple and Lilac Paprika Fruit. Retrieved from [Link]
-
Frontiers in Plant Science. (2018). Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review. Retrieved from [Link]
-
ASHS Journals. (2020). Anthocyanin Production and Enzymatic Degradation during the Development of Dark Purple and Lilac Paprika Fruit in. Retrieved from [Link]
-
ResearchGate. (2017). Natural Pigments: Stabilization Methods of Anthocyanins for Food Applications. Retrieved from [Link]
- Rakić, V. P., et al. (2014). THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. Journal of Agricultural Sciences, 59(3), 263-275.
-
National Center for Biotechnology Information. (2020). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. Retrieved from [Link]
-
Taylor & Francis Online. (2026). Stabilization strategies for anthocyanins: recent advances. Retrieved from [Link]
-
National Institutes of Health. (2018). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Retrieved from [Link]
-
PubMed. (2016). Natural Pigments: Stabilization Methods of Anthocyanins for Food Applications. Retrieved from [Link]
-
Polyphenols AS. (n.d.). Cyanidin 3-sophoroside. Retrieved from [Link]
-
Semantic Scholar. (2022). Addition of Chelators Increased the Stability of Black Rice Anthocyanins against the Metallic Ions in Tap Water and Improved the. Retrieved from [Link]
-
ResearchGate. (2023). ANTHOCYANINS – METHODS OF EXTRACTION AND STABILIZATION. Retrieved from [Link]
-
MDPI. (2024). Pre-Treatment, Extraction Solvent, and Color Stability of Anthocyanins from Purple Sweetpotato. Retrieved from [Link]
-
ResearchGate. (2019). Effects of Different Metal Ions on the Stability of Anthocyanins as Indicators. Retrieved from [Link]
-
ResearchGate. (2014). COLOR STABILITY OF ANTHOCYANIN-BASED EXTRACTS IN NON-TRADITIONAL SOURCES: IMPROVEMENT OF THERMAL STABILITY BY TANNIC ACID. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Metal Ions on the Stabilization of Anthocyanin Pigments Powder from Butterfly Pea Flowers. Retrieved from [Link]
-
ResearchGate. (2018). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Retrieved from [Link]
-
ResearchGate. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in. Retrieved from [Link]
-
ACS Publications. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method. Retrieved from [Link]
-
Scholars Research Library. (2017). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus. Retrieved from [Link]
-
RUL - University of Lisbon Repository. (2011). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-[beta]-glucopyranoside in aqueous solution. Retrieved from [Link]
-
MDPI. (2022). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Retrieved from [Link]
-
PubMed. (2005). Degradation of cyanidin 3-rutinoside in the presence of (-)-epicatechin and litchi pericarp polyphenol oxidase. Retrieved from [Link]
-
ResearchGate. (2014). Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus. Retrieved from [Link]
-
SciSpace. (2006). Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC. Retrieved from [Link]
-
ResearchGate. (2021). Scheme 1. Mechanism of cyanidin-3-O-glucoside degradation. (i).... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). cyanidin 3-O-sophoroside. Retrieved from [Link]
-
ResearchGate. (2020). HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B).... Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Recovery of Cyanidin-3-O-sophoroside from Solid-Phase Extraction (SPE)
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase extraction (SPE) of Cyanidin-3-O-sophoroside. Low recovery is a frequent and frustrating issue in the purification of anthocyanins. This document provides a structured, in-depth troubleshooting framework rooted in the fundamental physicochemical properties of the analyte and the principles of chromatography.
Part 1: Foundational Knowledge - Understanding Your Analyte and Method
Successful purification begins with a deep understanding of the target molecule. Cyanidin-3-O-sophoroside is not a simple compound, and its behavior during SPE is governed by its unique chemical characteristics.
FAQ: What are the critical chemical properties of Cyanidin-3-O-sophoroside that affect SPE?
Cyanidin-3-O-sophoroside is a member of the anthocyanin family of pigments.[1] Its structure, which includes a polycyclic aromatic core (the cyanidin aglycone) and a disaccharide moiety (sophorose), gives it distinct properties that are crucial for designing an effective SPE protocol.[2][3]
Key properties are summarized in the table below:
| Property | Value / Description | Implication for SPE Protocol |
| Molecular Structure | A polar glycoside of the cyanidin aglycone.[1][2][4] | High water solubility means retention on reversed-phase (RP) sorbents requires careful control of the sample loading conditions.[1][5] |
| pH-Dependent Stability | Highly stable only in acidic conditions (typically pH 1-3), where it exists as the colored flavylium cation.[6][7][8] | This is the most critical factor. All solvents (sample, wash, elution) must be acidified to prevent degradation into colorless or polymeric forms, which results in irreversible loss of recovery.[7] |
| Ionic State | The flavylium cation form possesses a positive charge at low pH.[7][9] | This charge allows for the use of cation-exchange (CX) SPE as a highly selective alternative or complementary purification mechanism to RP-SPE.[10][11] |
| Thermal & Light Sensitivity | Prone to degradation at elevated temperatures (>40°C) and upon exposure to light.[1][7] | Extractions should be performed at room temperature or below, protected from direct light, and completed without unnecessary delay. |
FAQ: How do these properties translate to choosing an SPE mechanism?
Your choice of SPE sorbent and strategy must be directly informed by the analyte's chemistry. For Cyanidin-3-O-sophoroside, two mechanisms are most effective:
-
Reversed-Phase (RP) SPE: This is the most common method. It separates compounds based on their hydrophobicity. Although Cyanidin-3-O-sophoroside is polar, the cyanidin aglycone provides enough hydrophobic character to be retained on sorbents like C18 or, more effectively, polymeric sorbents (e.g., Oasis HLB).[10] Success hinges on loading the sample in a predominantly aqueous, acidic solution to maximize interaction with the stationary phase.[12]
-
Cation-Exchange (CX) SPE: This method leverages the positive charge of the flavylium cation at low pH.[11] It is highly selective for anthocyanins over other neutral or acidic compounds (like many phenolic acids or flavonols) that may be present in a crude extract. This can be a powerful tool for achieving high purity.[10]
Part 2: The Troubleshooting Workflow - A Systematic Approach
When faced with low recovery, a systematic investigation is more effective than random changes to the protocol. The following workflow diagram and Q&A section will guide you through diagnosing the issue.
Caption: pH-dependent equilibrium of the anthocyanin core structure.
Part 3: Recommended Starting Protocols
Use these validated protocols as a starting point for your optimization.
Protocol 1: General Purpose Reversed-Phase (HLB/C18) SPE
This protocol is a robust starting point for purifying Cyanidin-3-O-sophoroside from clarified aqueous extracts.
-
Sorbent: Polymeric RP Sorbent (e.g., Oasis HLB) or a high-capacity C18 cartridge.
-
Conditioning: Pass 1-3 mL of methanol through the cartridge.
-
Equilibration: Pass 1-3 mL of acidified water (0.1% Formic Acid in H₂O) through the cartridge. Do not allow the bed to dry.
-
Sample Loading:
-
Ensure the sample is aqueous, acidified to pH 2-3, and contains <5% organic solvent.
-
Load the sample at a flow rate of ~1 mL/min.
-
-
Washing:
-
Wash with 1-3 mL of acidified water (0.1% Formic Acid in H₂O) to remove salts and highly polar impurities.
-
(Optional) If less polar interferences are present, wash with 1 mL of 5% Methanol in acidified water.
-
-
Elution:
-
Elute the analyte with 1-2 mL of acidified methanol (0.1% Formic Acid in Methanol). Collect the colored fraction.
-
For complete recovery, consider a second 1 mL elution into the same collection tube.
-
Protocol 2: High-Purity Cation-Exchange (CX) SPE
This protocol is excellent for selectively isolating anthocyanins from other non-charged phenolics.
-
Sorbent: A strong cation-exchange sorbent (e.g., Strata-X-C).
-
Conditioning: Follow the manufacturer's specific instructions, which typically involve methanol and an acidic buffer.
-
Equilibration: Pass 1-3 mL of an acidic buffer (e.g., pH 2.5 phosphate or formate buffer) through the cartridge.
-
Sample Loading:
-
Ensure the sample is adjusted to the same pH as the equilibration buffer.
-
Load at a flow rate of ~1 mL/min. The positively charged anthocyanin will bind. Neutral compounds will pass through.
-
-
Washing:
-
Wash with the acidic equilibration buffer to remove unbound compounds.
-
A wash with a low percentage of organic solvent (e.g., 5% ACN in acidic buffer) can remove weakly retained non-ionic interferences.
-
-
Elution:
-
Elution is achieved by disrupting the ionic interaction. This is typically done with a solvent containing a counter-ion or a higher pH. A common eluent is 5% ammonium hydroxide in methanol. Note: This will neutralize the analyte and make it unstable. The eluate should be collected and immediately re-acidified for storage or analysis.
-
Part 4: Summary Troubleshooting Guide
| Common Problem | Probable Cause(s) | Recommended Solutions |
| Analyte in Load Fraction | 1. Improper sorbent conditioning.2. Sample solvent is too high in organic content.3. Sample pH is too high.4. Loading flow rate is too fast. | 1. Re-condition: Methanol -> Acidified Water.2. Dilute sample to <5% organic with acidified water.3. Adjust sample pH to 2-3.4. Reduce flow rate to 1-2 mL/min. |
| Analyte in Wash Fraction | Wash solvent is too strong (too much organic). | Decrease or remove the organic component from the wash solvent. Use only acidified water. |
| Analyte Stuck on Cartridge | 1. Elution solvent is too weak.2. Insufficient elution volume. | 1. Increase % organic in elution solvent (e.g., acidified 90% MeOH).2. Increase elution volume; use multiple small aliquots. |
| Overall Low Recovery & Browning | Analyte degradation due to incorrect pH. | Ensure all solutions (sample, wash, elution) are acidified (pH 2-3). Work quickly and avoid heat/light. |
References
-
Biolink Group. (n.d.). Cyanidin 3-sophoroside. Polyphenols AS. Retrieved from [Link]
-
Schieber, A., et al. (2006). Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC. European Food Research and Technology, 223, 647-653. Retrieved from [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. LCGC. Retrieved from [Link]
-
Rakić, V., et al. (2014). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska industrija, 69(5), 511-522. Retrieved from [Link]
-
Pojer, E., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants, 10(12), 1965. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11169452, cyanidin 3-O-sophoroside. Retrieved from [Link]
-
Lee, Y., et al. (2022). Optimization of Major Extraction Variables to Improve Recovery of Anthocyanins from Elderberry by Response Surface Methodology. Processes, 11(1), 72. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Rakić, V., et al. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska Industrija. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44256720, Cyanidin 3-sophoroside. Retrieved from [Link]
-
Fernandes, A., et al. (2024). A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. Preprints.org. Retrieved from [Link]
-
Cevallos-Casals, B. A., & Cisneros-Zevallos, L. (2014). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 19(8), 12670-12694. Retrieved from [Link]
-
Raynie, D. E. (2017). Three Common SPE Problems. LCGC International. Retrieved from [Link]
-
Fernandes, A., et al. (2024). A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. Preprints.org. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Hawach Scientific. (2023). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
-
Rakić, V., et al. (2014). THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Portu, J., et al. (2016). A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. Molecules, 21(5), 639. Retrieved from [Link]
-
Archana, J., et al. (2021). Structure of cyanidin-3-sophoroside. ResearchGate. Retrieved from [Link]
Sources
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- 2. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyanidin 3-sophoroside | C27H31O16+ | CID 44256720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Technical Support Center: Stabilizing Cyanidin-3-O-sophoroside Solutions for Analysis
Welcome to the technical support center for Cyanidin-3-O-sophoroside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of Cyanidin-3-O-sophoroside solutions for accurate and reproducible analytical results. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring your experimental choices are both effective and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What is Cyanidin-3-O-sophoroside and why is its stability a concern?
Cyanidin-3-O-sophoroside is a type of anthocyanin, a natural pigment responsible for the red-to-purple colors in many plants, such as red cabbage, mulberries, and blackcurrants.[1] It is of significant interest for its antioxidant properties and potential health benefits.[2] However, like other anthocyanins, its molecular structure is highly sensitive to environmental factors, leading to degradation that can compromise analytical accuracy.[3][4]
Q2: What are the primary factors that affect the stability of Cyanidin-3-O-sophoroside solutions?
The stability of Cyanidin-3-O-sophoroside is primarily influenced by pH, temperature, light, and the choice of solvent.[5][6] These factors can induce structural changes, leading to color loss and the formation of degradation products.[7][8]
Q3: How should I store my Cyanidin-3-O-sophoroside standard and solutions?
For long-term storage of the solid compound, it is recommended to keep it at -20°C in a dry, dark place.[9][10] Stock solutions, especially those in organic solvents, should also be stored at low temperatures (-20°C or -80°C) to minimize degradation.[11] Aqueous solutions are less stable and it's often recommended not to store them for more than a day.[12]
Q4: Can I use water to dissolve my Cyanidin-3-O-sophoroside standard?
While Cyanidin-3-O-sophoroside is water-soluble, dissolving it directly in neutral water is not ideal due to its instability at neutral pH. It is more stable in acidic conditions.[2][13] For analytical purposes, it is often dissolved in a slightly acidified solvent or a solvent mixture like DMSO or DMF for stock solutions.[11][12]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Rapid Color Fading of the Solution
Question: I've prepared a solution of Cyanidin-3-O-sophoroside, but the color is fading quickly. What's causing this and how can I prevent it?
Answer: Rapid color fading is a classic sign of anthocyanin degradation. The vibrant red or purple color of Cyanidin-3-O-sophoroside is associated with its flavylium cation form, which is predominant at low pH.[5][6] As the pH increases towards neutral or alkaline, the molecule undergoes structural transformations to colorless forms (carbinol pseudobase and chalcone), leading to a loss of color.[5][6]
Causality and Solution:
-
pH is the Culprit: The most likely cause is a pH that is too high. Anthocyanins are significantly more stable in acidic environments.[13][14]
-
Immediate Action: Acidify your solution. For High-Performance Liquid Chromatography (HPLC) analysis, the mobile phase and the sample solvent should be acidified, typically with formic acid or trifluoroacetic acid (TFA).[1][15] A common practice is to use a solvent containing 0.01% TFA.[1]
-
Preventative Measures: Always prepare your Cyanidin-3-O-sophoroside solutions in a slightly acidic solvent. This maintains the stable flavylium cation structure.
Issue 2: Inconsistent Peak Areas in HPLC Analysis
Question: My HPLC results for Cyanidin-3-O-sophoroside are showing poor reproducibility with inconsistent peak areas. What could be the problem?
Answer: Inconsistent peak areas are often a result of sample degradation occurring between injections or during the analytical run. This can be caused by several factors, including temperature, light exposure, and suboptimal solvent conditions.
Causality and Solution:
-
Thermal Degradation: Elevated temperatures accelerate the degradation of anthocyanins.[7][8][16][17] Even at room temperature, significant degradation can occur over time.
-
Light-Induced Degradation: Exposure to light, especially UV light, can also promote the degradation of anthocyanins.[5]
-
Solvent Effects: The choice of solvent can impact stability. While organic solvents like DMSO can be used for stock solutions, the final sample for injection should be in a mobile phase-compatible and stabilizing solvent.[11][12]
Recommended Protocol for Stable HPLC Analysis:
-
Sample Preparation:
-
Prepare stock solutions in a high-quality organic solvent such as DMSO and store them at -20°C or -80°C.[11]
-
For the working solution, dilute the stock solution in an acidified mobile phase A (e.g., water with 0.1% formic acid).
-
-
Autosampler Conditions:
-
Set the autosampler temperature to a low value, such as 4°C, to minimize degradation while samples are waiting for injection.[1]
-
-
Laboratory Environment:
-
Protect your solutions from light by using amber vials or covering them with foil.
-
-
Run Time:
-
Minimize the time the sample sits in the autosampler before injection.
-
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
Question: I'm observing extra, unidentified peaks in my chromatogram when analyzing Cyanidin-3-O-sophoroside. Are these impurities or something else?
Answer: The appearance of new peaks, especially those that grow over time, is a strong indication of degradation. When Cyanidin-3-O-sophoroside breaks down, it forms other compounds that can be detected by your HPLC system.
Causality and Solution:
-
Degradation Pathway: The thermal degradation of cyanidin glycosides can lead to the formation of compounds like phloroglucinaldehyde and protocatechuic acid.[18] The initial step often involves the loss of the sugar moiety (sophorose in this case) to form the aglycone, cyanidin, which is also unstable.[7]
-
Confirmation of Degradation: To confirm if the extra peaks are degradation products, you can perform a forced degradation study. Intentionally expose a sample to harsh conditions (e.g., high temperature or high pH) and monitor the chromatogram for the growth of these unknown peaks.
-
Mitigation Strategy: The key to preventing the formation of these degradation products is to strictly adhere to the stability-enhancing conditions outlined in the previous sections: low pH, low temperature, and protection from light.
Data Presentation: Impact of Environmental Factors on Stability
Table 1: Influence of Temperature on Anthocyanin Degradation
| Temperature (°C) | Approximate Half-life of Anthocyanins | Reference |
| 5 | 73 days (for Cyanidin-3-glucoside) | [17] |
| 25 | Significantly shorter than at 5°C | [17] |
| 80 | 180 minutes | [16] |
| 100 | 40 minutes | [16] |
| 115 | 10 minutes | [16] |
Note: Data for closely related anthocyanins are presented to illustrate the general trend of temperature-dependent degradation.
Table 2: Effect of pH on Anthocyanin Stability
| pH | Stability | Predominant Molecular Form | Color | Reference |
| < 3 | High | Flavylium Cation | Red/Purple | [5][6][13] |
| 4-5 | Moderate | Equilibrium of forms | Colorless/Slightly colored | [5] |
| > 6 | Low | Chalcone/Quinoidal Base | Colorless/Yellowish | [5][19] |
Visualizing Stability: Experimental Workflow and Degradation
To ensure the stability of your Cyanidin-3-O-sophoroside solutions, a systematic approach to sample handling and preparation is crucial. The following workflow diagram illustrates the key steps to maintain sample integrity.
Caption: Recommended workflow for preparing and analyzing Cyanidin-3-O-sophoroside.
The degradation of Cyanidin-3-O-sophoroside is a chemical process that can be visualized to better understand the importance of maintaining optimal conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyanidin 3-O-sophoroside [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. extrasynthese.com [extrasynthese.com]
- 10. standards.chromadex.com [standards.chromadex.com]
- 11. Cyanidin-3-O-sophoroside chloride | Phenols | 38820-68-7 | Invivochem [invivochem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. RUL - Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-[beta]-glucopyranoside in aqueous solution [repozitorij.uni-lj.si]
- 14. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Storage Temperature Impacts on Anthocyanins Degradation, Color Changes and Haze Development in Juice of “Merlot” and “Ruby” Grapes (Vitis vinifera) [frontiersin.org]
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- 19. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Technical Support Center: Selecting the Appropriate HPLC Column for Cyanidin-3-O-sophoroside Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the HPLC analysis of Cyanidin-3-O-sophoroside. We will explore the critical aspects of column selection, method development, and troubleshooting, moving beyond simple protocols to explain the scientific rationale behind each experimental choice.
Understanding the Analyte: Key Properties of Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside is an anthocyanin, a subclass of flavonoids responsible for the vibrant red-to-purple colors in many plants.[1][2] Its unique chemical structure dictates the analytical strategy. Understanding these properties is the first step toward developing a robust and reliable HPLC method.
The molecule consists of a cyanidin aglycone attached to a sophorose (a disaccharide of glucose) moiety. This glycosylation makes the molecule highly water-soluble and, therefore, quite polar.[1] Its stability is highly dependent on pH and temperature; it is most stable in its red flavylium cation form under acidic conditions (pH < 3).[3][4] As pH increases, it can convert to a colorless carbinol form and other degradation products, making pH control essential for analysis.[4]
| Property | Value / Description | Significance for HPLC Analysis |
| Molecular Formula | C₂₇H₃₁O₁₆⁺ | Affects mass spectrometry identification.[2][5][6] |
| Molecular Weight | ~611.5 g/mol | Relevant for mass spectrometry detection and understanding analyte behavior.[2][5][6] |
| Compound Class | Anthocyanin Glycoside | The sugar moiety significantly increases polarity compared to the aglycone.[6][7] |
| Polarity | High / Highly water-soluble | Governs the choice between reversed-phase and HILIC chromatography.[1] |
| pH Stability | Most stable at pH < 3 | Mandates the use of acidified mobile phases to ensure analyte integrity and reproducible retention.[3][4] |
| UV-Vis λmax | ~520 nm (in acid); ~280 nm | Primary wavelength for detection and quantification.[1][8][9] |
Frequently Asked Questions (FAQs): HPLC Column Selection
The selection of an appropriate HPLC column is the most critical factor in achieving a successful separation. The decision process should be logical, starting with the most common and versatile options and moving to more specialized phases only when necessary.
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Q1: What is the best starting column for Cyanidin-3-O-sophoroside analysis?
A1: The most versatile and recommended starting point is a Reversed-Phase C18 (ODS) column.[10] The C18 stationary phase provides sufficient hydrophobic character to retain the cyanidin aglycone portion of the molecule, while the polar sophoroside group ensures that it does not retain too strongly, allowing for elution with reasonable concentrations of organic solvent. High-purity silica with end-capping is crucial to minimize peak tailing from silanol interactions.
Recommended C18 Column Characteristics:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (ODS, USP L1) | Provides a good balance of hydrophobic and polar interactions for anthocyanins.[11][12] |
| Particle Size | ≤5 µm | Smaller particles (e.g., 1.7-3.5 µm) provide higher efficiency and resolution.[13][14] |
| Pore Size | 100-120 Å | Appropriate for small molecules like flavonoids. |
| Dimensions | 150-250 mm x 4.6 mm | Standard analytical dimensions. Shorter columns can be used with smaller particles for faster analysis.[14] |
| pH Stability | Stable at low pH (1-3) | Essential for longevity due to the required use of acidic mobile phases.[13] |
Q2: My C18 column gives poor resolution between Cyanidin-3-O-sophoroside and other flavonoids. What should I try next?
A2: If a C18 column fails to provide adequate resolution, consider a Phenyl-Hexyl column. This stationary phase offers an alternative separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[15][16] This can significantly alter the elution order and improve the separation of structurally similar aromatic compounds like flavonoids.[17][18]
Methanol is often preferred over acetonitrile as the organic modifier with phenyl-phases because it can enhance these π-π interactions, potentially leading to greater changes in selectivity.[18]
Q3: Is a HILIC column a viable option for this analysis?
A3: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful, albeit less common, alternative for analyzing highly polar compounds like Cyanidin-3-O-sophoroside.[19] HILIC employs a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent.[19][20] The separation is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[20]
HILIC is considered an orthogonal separation technique to reversed-phase, meaning it separates compounds by a completely different mechanism.[19][21] This makes it an excellent choice when C18 or Phenyl-Hexyl columns fail, or for complex matrix analysis where interferences are problematic.
Troubleshooting Guide: Common Problems and Solutions
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Reproducibility -> Sol_Repro1 [label="Prevent Degradation"]; Sol_Repro1 -> Sol_Repro2 [style=dashed]; Sol_Repro2 -> Sol_Repro3 [style=dashed]; }
Issue 1: Poor Resolution or Co-elution of Peaks
-
Question: My Cyanidin-3-O-sophoroside peak is not fully separated from an adjacent peak. How can I improve the resolution?
-
Answer: Poor resolution is common when analyzing complex extracts containing multiple, structurally similar flavonoids.[22][23] A systematic approach is required:
-
Optimize the Mobile Phase Gradient: This is the first and most effective step. Decrease the gradient slope (i.e., increase the run time). A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, often dramatically improving resolution.[24]
-
Evaluate Organic Solvent Choice: Acetonitrile and methanol have different solvent strengths and can alter selectivity. If you are using acetonitrile, try a method with methanol, and vice versa. Acetonitrile generally has a lower viscosity and can provide sharper peaks.[24][25]
-
Adjust Column Temperature: Increasing the column temperature (e.g., from 30 °C to 40 °C) reduces mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[24][26] It may also slightly alter selectivity.
-
Change Column Selectivity: If optimizing the mobile phase is insufficient, the stationary phase chemistry is the next variable to change. Switching from a C18 to a Phenyl-Hexyl column introduces π-π interactions and provides a different selectivity that can resolve the co-eluting pair.[16][17]
-
Issue 2: My Analyte Peak is Tailing
-
Question: I am observing a significant tailing factor for my Cyanidin-3-O-sophoroside peak. What is the cause, and how can I fix it?
-
Answer: Peak tailing for acidic compounds like anthocyanins is most often caused by secondary ionic interactions with exposed, negatively charged silanol groups on the silica surface of the column.
-
Confirm Mobile Phase pH: The most critical solution is to ensure the mobile phase pH is sufficiently low (ideally pH < 3).[3] Using an acid like formic, trifluoroacetic, or phosphoric acid protonates the silanol groups (Si-O⁻ → Si-OH), neutralizing their charge and eliminating the secondary interaction that causes tailing.[3][13]
-
Check Column Health: A contaminated or old column can also exhibit peak tailing. If the pH is correct, try flushing the column with a strong solvent series. If this fails, the column, or at least the guard column, may need to be replaced.[24]
-
Ensure Proper Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[24] Dissolving the sample in a very strong solvent can cause peak distortion.
-
Issue 3: My Peak Area is Not Reproducible
-
Question: I am injecting the same standard multiple times, but the peak area is inconsistent. What could be causing this instability?
-
Answer: Poor reproducibility with anthocyanins is almost always linked to analyte degradation.[27] Cyanidin-3-O-sophoroside is sensitive to pH, temperature, and light.
-
Acidify Everything: Ensure that not only the mobile phase but also your sample diluent is acidified.[3][4] This maintains the stable flavylium cation form from the vial to the detector. A common choice is to dissolve standards and extracts in the initial mobile phase.
-
Control Temperature: Anthocyanins can degrade at room temperature.[1] Use a cooled autosampler set to 4-10 °C to maintain sample integrity during the analytical sequence.
-
Protect from Light: Anthocyanins are light-sensitive. Prepare samples in amber vials and minimize their exposure to direct light before analysis.
-
Prepare Samples Freshly: Due to their limited stability in solution, it is best practice to prepare samples and standards fresh daily.
-
Recommended Starting Protocol (RP-HPLC)
This protocol provides a robust starting point for the analysis of Cyanidin-3-O-sophoroside using a standard C18 column. Optimization will likely be required based on your specific sample matrix and HPLC system.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[28]
-
Mobile Phase A: 5% Formic Acid in HPLC-grade Water.[29]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B (linear gradient)
-
25-30 min: 30% to 50% B (linear gradient)
-
30-35 min: Hold at 50% B (column wash)
-
35-36 min: 50% to 5% B (return to initial)
-
36-45 min: Hold at 5% B (equilibration)
-
-
Column Temperature: 35 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample extract or standard in an acidified solvent (e.g., Methanol with 1% Formic Acid) and filter through a 0.45 µm syringe filter before injection.
References
-
Title: Cyanidin 3-sophoroside | C27H31O16+ | CID 44256720 Source: PubChem - NIH URL: [Link]
-
Title: Cyanidin 3-sophoroside › Polyphenols AS Source: Biolink Group URL: [Link]
-
Title: Hydrophilic interaction chromatographic analysis of anthocyanins Source: PubMed URL: [Link]
-
Title: Showing dietary polyphenol Cyanidin 3-O-sophoroside Source: Phenol-Explorer URL: [Link]
-
Title: cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 Source: PubChem - NIH URL: [Link]
-
Title: Improving Resolution of Isomeric Flavonoids and Their Glycosides Using Two-Dimensional Liquid Chromatography Coupled With High-Resolution Mass Spectrometry Source: FAO AGRIS URL: [Link]
-
Title: Improving Resolution of Isomeric Flavonoids and Their Glycosides Using Two-Dimensional Liquid Chromatography Coupled With High-Resolution Mass Spectrometry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Cyanidin 3-Sophoroside-5-Glucoside | CAS:16727-02-9 | High Purity Source: BioCrick URL: [Link]
-
Title: DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA Source: Malaysian Journal of Analytical Sciences URL: [Link]
-
Title: Recent Advances in Anthocyanin Analysis and Characterization Source: PMC - NIH URL: [Link]
-
Title: High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 μm column Source: YMC America URL: [Link]
-
Title: Luna Phenyl-Hexyl HPLC Columns Source: Phenomenex URL: [Link]
-
Title: HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Analysis of Anthocyanins in Common Foods Using an Agilent Poroshell 120 SB-C18 Source: Agilent Technologies URL: [Link]
-
Title: Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Indicator for Acid-Base Titration Source: Scholars Research Library URL: [Link]
-
Title: LC×LC Using HILIC and RPLC Determines Anthocyanin Content During Malbec Winemaking Process Source: LCGC International URL: [Link]
-
Title: HPLC chromatogram identity of cyanidin 3-glucoside standard and anthocyanin from the ripe berries of C. nervosum var. paniala Source: ResearchGate URL: [Link]
-
Title: Improving HPLC Separation of Polyphenols | Request PDF Source: ResearchGate URL: [Link]
-
Title: Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried açaí by HPLC-DAD Source: CORE URL: [Link]
-
Title: Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA Source: MDPI URL: [Link]
-
Title: (PDF) Simultaneous Determination of Phenolic Compounds in Different Matrices using Phenyl-Hexyl Stationary Phase Source: ResearchGate URL: [Link]
-
Title: HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) Source: OIV URL: [Link]
-
Title: HPLC column NUCLEOSHELL® Phenyl-Hexyl, 150 mm, 4 mm Source: Carl ROTH URL: [Link]
-
Title: Separation of proanthocyanidins (or other compounds) on HILIC column? Source: ResearchGate URL: [Link]
-
Title: Phenyl-Hexyl - HPLC Source: Advanced Materials Technology URL: [Link]
-
Title: Isolation and development of quantification method for cyanidin-3-glucoside and cyanidin-3-rutinoside in mulberry fruit by high-performance countercurrent chromatography and high-performance liquid chromatography Source: The Catholic University of Korea URL: [Link]
-
Title: Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC–DAD–ESI-MSn Source: SciSpace URL: [Link]
-
Title: Understanding the HILIC Separation Method in LC Source: YouTube URL: [Link]
-
Title: Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases Source: ResearchGate URL: [Link]
-
Title: Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability Source: MDPI URL: [Link]
Sources
- 1. biolink.no [biolink.no]
- 2. Showing dietary polyphenol Cyanidin 3-O-sophoroside - Phenol-Explorer [phenol-explorer.eu]
- 3. Cyanidin-3-O-glucoside (Chrysanthemin) Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyanidin 3-sophoroside | C27H31O16+ | CID 44256720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. ymcamerica.com [ymcamerica.com]
- 14. agilent.com [agilent.com]
- 15. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
- 19. Hydrophilic interaction chromatographic analysis of anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Improving Resolution of Isomeric Flavonoids and Their Glycosides Using Two-Dimensional Liquid Chromatography Coupled With High-Resolution Mass Spectrometry [agris.fao.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cyanidin-3-O-sophoroside Analysis by Minimizing Ion Suppression in Mass Spectrometry
Welcome to the technical support center for the analysis of Cyanidin-3-O-sophoroside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the common challenge of ion suppression in mass spectrometry. Our goal is to equip you with the knowledge and practical steps to enhance the sensitivity, accuracy, and reproducibility of your analytical methods.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the analysis of Cyanidin-3-O-sophoroside and provides actionable solutions.
Question 1: I am observing a significantly lower than expected signal intensity for my Cyanidin-3-O-sophoroside standard. What are the likely causes and how can I fix this?
Answer:
Low signal intensity for Cyanidin-3-O-sophoroside is a common problem often rooted in ion suppression. Ion suppression is a phenomenon where the ionization efficiency of the target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity and accuracy of your analysis.[1]
Several factors could be contributing to this issue. Let's break down the potential causes and their solutions:
-
Matrix Effects: Complex sample matrices (e.g., plasma, plant extracts) contain numerous endogenous compounds like salts, lipids, and proteins that can co-elute with your analyte and compete for ionization.[3][4]
-
Solution: Implement a robust sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[3][4] For plasma samples, protein precipitation is a common first step, but it may not be sufficient to remove all suppressing agents.[4][5] A comparison of protein precipitation and SPE for anthocyanin analysis in plasma showed significantly higher recovery with SPE.[6]
-
-
Mobile Phase Composition: The additives in your mobile phase can significantly impact ionization efficiency. While acidic modifiers like formic acid are necessary to maintain anthocyanins in their stable flavylium cation form, high concentrations can sometimes lead to suppression.[2][7]
-
Solution: Optimize the concentration of your mobile phase additive. Typically, 0.1% formic acid is a good starting point for anthocyanin analysis.[8] Experiment with slightly lower or higher concentrations to find the optimal balance between chromatographic peak shape and signal intensity. In some cases, ammonium formate can be a softer ionization buffer and may reduce background ionization.[9]
-
-
Ionization Source Parameters: Suboptimal settings in your electrospray ionization (ESI) source can lead to poor desolvation and ionization of Cyanidin-3-O-sophoroside.
-
Solution: Systematically optimize ESI parameters such as capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.[10][11] For anthocyanins, a positive ionization mode is generally preferred.[12] Typical capillary voltages are around 3.0-4.5 kV, with desolvation temperatures ranging from 350-450 °C.[10][13]
-
Question 2: My retention times for Cyanidin-3-O-sophoroside are shifting, and I'm seeing inconsistent peak shapes. Could this be related to ion suppression?
Answer:
While retention time shifts and poor peak shape are primarily chromatographic issues, they can be intertwined with ion suppression. If your analyte co-elutes with a high concentration of matrix components, it can lead to peak distortion and apparent shifts in retention time. Furthermore, inconsistent chromatography makes it difficult to distinguish between true analyte signal and background noise, exacerbating the perceived effects of ion suppression.
Here’s a systematic approach to troubleshoot this:
-
Evaluate Your Chromatography:
-
Column Choice: A C18 column is commonly used for anthocyanin separation.[7]
-
Mobile Phase Gradient: A gradient elution using an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol is standard.[14] Ensure your gradient is optimized to provide good separation of Cyanidin-3-O-sophoroside from other components in your sample.
-
Flow Rate: Reducing the flow rate to the nanoliter-per-minute range can sometimes mitigate ion suppression by generating smaller, more efficiently desolvated droplets.[2][15]
-
-
Sample Preparation Revisited: If your chromatography is optimized but problems persist, it's a strong indicator that your sample preparation is not sufficiently removing matrix interferences. Consider a more rigorous cleanup method, such as a different SPE sorbent or a multi-step extraction protocol.[4]
Question 3: I am analyzing Cyanidin-3-O-sophoroside in a complex plant extract and my results are not reproducible. How can I improve the reliability of my method?
Answer:
Reproducibility issues in complex matrices are a hallmark of variable ion suppression. The composition of your plant extract can vary from sample to sample, leading to inconsistent matrix effects.
To enhance the reproducibility of your analysis, consider the following strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for ion suppression.[1] A SIL-IS has nearly identical chemical and physical properties to Cyanidin-3-O-sophoroside and will co-elute, experiencing the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, you can achieve accurate and reproducible quantification.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples.[1][3] This helps to ensure that the calibration curve accurately reflects the ionization behavior of the analyte in the presence of the matrix.
-
Standard Addition: The standard addition method involves adding known amounts of a standard to aliquots of the sample.[2] This can be a time-consuming but effective way to compensate for matrix effects in individual samples.
-
Sample Dilution: A straightforward approach is to dilute your sample.[1][15] This reduces the concentration of interfering matrix components. However, this is only feasible if the concentration of Cyanidin-3-O-sophoroside is high enough to remain detectable after dilution.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Cyanidin-3-O-sophoroside analysis?
A1: Ion suppression is a matrix effect that occurs in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization of the target analyte (Cyanidin-3-O-sophoroside) is reduced by the presence of other co-eluting molecules.[1][2][3] These interfering compounds compete with the analyte for access to the droplet surface for desolvation and ionization, leading to a decreased signal intensity.[16] This is a significant concern because it can lead to inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility.[2][15]
Q2: How can I detect the presence of ion suppression in my assay?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of your analyte solution is infused into the mobile phase after the analytical column, while a blank matrix sample is injected. Any dip in the constant analyte signal as the matrix components elute indicates the presence of ion suppression.
Q3: Which ionization technique is less prone to ion suppression, ESI or APCI?
A3: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[2][9] This is due to the different ionization mechanisms. ESI relies on the formation of charged droplets and solvent evaporation, which is more easily affected by matrix components. APCI, on the other hand, uses a gas-phase ionization process. If your method development allows, testing APCI could be a viable strategy to mitigate ion suppression.
Q4: Can the choice of organic solvent in the mobile phase affect ion suppression?
A4: Yes, the organic solvent can influence ion suppression. While both acetonitrile and methanol are commonly used, they have different properties. Acetonitrile often provides better chromatographic efficiency and narrower peaks.[14] Some studies suggest that methanol may be more prone to causing ion suppression in certain cases due to its higher surface tension. It is advisable to test both during method development to determine which provides the best signal-to-noise ratio for Cyanidin-3-O-sophoroside in your specific matrix.
Experimental Protocols & Data
Optimized Sample Preparation Protocol for Plant Extracts
This protocol provides a general framework for solid-phase extraction (SPE) to reduce matrix effects from plant extracts.
-
Sample Pre-treatment:
-
Extract your plant material with an appropriate solvent (e.g., acidified methanol or ethanol).
-
Centrifuge the extract to remove particulate matter.
-
Evaporate the solvent and reconstitute the residue in a loading buffer compatible with your SPE cartridge (e.g., acidified water).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of acidified water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., acidified water) to remove polar interferences.
-
A second wash with a slightly stronger solvent (e.g., 5% methanol in acidified water) can further remove less polar interferences.
-
-
Elution:
-
Elute the Cyanidin-3-O-sophoroside with a small volume of an appropriate solvent (e.g., acidified methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
Table 1: Recommended Starting Parameters for LC-MS/MS Analysis of Cyanidin-3-O-sophoroside
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, ≤ 2.1 mm i.d., < 3 µm particle size | Provides good retention and resolution for anthocyanins. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid maintains the flavylium cation form of the analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5-40% B over 15-20 minutes | A starting point for optimizing separation. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Anthocyanins readily form positive ions. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimal for generating a stable spray. |
| Drying Gas Temp. | 350 - 450 °C | Ensures efficient desolvation. |
| Nebulizer Pressure | 30 - 50 psi | Aids in droplet formation. |
| MS/MS Transition | Precursor ion: m/z 611.16; Product ion: m/z 287.05 | Based on the fragmentation of Cyanidin-3-O-sophoroside.[17][18] |
Visualizations
Workflow for Minimizing Ion Suppression
Caption: A generalized workflow for sample preparation and analysis to minimize ion suppression.
Logical Relationship of Factors Causing Ion Suppression
Caption: Key factors contributing to ion suppression in LC-MS analysis.
References
- Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. Benchchem.
- Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Do you know ways to remove the ionic supresion? ResearchGate.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
- Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts. NIH.
- Optimization of the extraction of anthocyanins from the fruit skin of Rhodomyrtus tomentosa (Ait.) Hassk and identification of anthocyanins in the extract using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS). PubMed.
- cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452. PubChem - NIH.
- Optimization of the Extraction of Anthocyanins from the Fruit Skin of Rhodomyrtus tomentosa (Ait.) Hassk and Identification of Anthocyanins in the Extract Using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS). MDPI.
- High-Resolution UPLC-MS Profiling of Anthocyanins and Flavonols of Red Cabbage (Brassica oleracea L. var. capitata f. rubra DC.) Cultivated in Egypt and Evaluation of Their Biological Activity. PMC - NIH.
- Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. PubMed.
- Screening for anthocyanins using high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry with precursor-ion analysis, product-ion analysis, common-neutral-loss analysis, and selected reaction monitoring. ResearchGate.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Identification, Quantification, and Method Validation of Anthocyanins. MDPI.
- Ion suppression (mass spectrometry). Wikipedia.
- Study of the mass spectrometric behaviors of anthocyanins in negative ionization mode and its applications for characterization of anthocyanins and non-anthocyanin polyphenols. ResearchGate.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?
- UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. Agilent.
- A Sensitive LC-MS Method for Anthocyanins and Comparison of Byproducts and Equivalent Wine Content. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. Identification, Quantification, and Method Validation of Anthocyanins | MDPI [mdpi.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Sensitive LC-MS Method for Anthocyanins and Comparison of Byproducts and Equivalent Wine Content | MDPI [mdpi.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. High-Resolution UPLC-MS Profiling of Anthocyanins and Flavonols of Red Cabbage (Brassica oleracea L. var. capitata f. rubra DC.) Cultivated in Egypt and Evaluation of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Cyanidin-3-O-sophoroside
Welcome to the technical support guide for handling Cyanidin-3-O-sophoroside. This document provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals to prevent its degradation by optimizing pH.
Frequently Asked Questions (FAQs)
Question 1: My deep red Cyanidin-3-O-sophoroside solution is rapidly losing its color and turning colorless or purplish. What is causing this degradation?
This is a classic and expected behavior for this class of molecules. Cyanidin-3-O-sophoroside, like all anthocyanins, is a pH indicator. Its molecular structure, and therefore its color and stability, are highly dependent on the pH of the solution.[1][2]
At a low pH (acidic conditions), the molecule exists predominantly as the vibrant red flavylium cation . This form is the most stable and intensely colored. As the pH increases towards neutral, the flavylium cation undergoes structural transformations. It can be hydrated to form the colorless carbinol pseudobase or lose protons to form the blue/purple quinonoidal bases .[3] At pH values above 7, these structures are prone to further degradation into brown or yellow chalcones, which ultimately breaks down the molecule.[4]
Essentially, if you dissolve Cyanidin-3-O-sophoroside in a neutral solvent like pure water or a neutral buffer (e.g., PBS pH 7.4), you are placing it in an environment that promotes its rapid conversion to less stable, colorless forms.
Question 2: What is the optimal pH for maximizing the stability of Cyanidin-3-O-sophoroside in my experiments?
For maximum stability and color retention, Cyanidin-3-O-sophoroside should be maintained in a highly acidic environment.
The optimal pH range for stability is between pH 1.0 and 3.0. [5] Within this range, the equilibrium strongly favors the flavylium cation structure, which is most resistant to degradation. Studies have shown that the stability of cyanidin glycosides decreases significantly as the pH increases above 3.[3][6] For example, one study demonstrated that after 8 hours at 25°C and pH 2.0, 99% of a similar compound, Cyanidin-3-O-glucoside, remained unchanged, while only 27% of its aglycone form (cyanidin) survived, highlighting the protective effect of the sugar moiety in acidic conditions.[7][8]
Visualizing the pH-Dependent Equilibrium
The following diagram illustrates the structural forms Cyanidin-3-O-sophoroside can adopt at different pH values. The key to stability is to keep the equilibrium shifted to the left, favoring the flavylium cation.
Caption: pH-dependent equilibrium of Cyanidin-3-O-sophoroside.
Troubleshooting Guide
Problem: I've adjusted the pH of my solution to be acidic (pH < 3), but I'm still observing degradation over time. What other factors could be at play?
While pH is the primary factor, other environmental variables can accelerate the degradation of Cyanidin-3-O-sophoroside, even in acidic conditions.[4] Consider the following:
-
Temperature: Higher temperatures significantly increase the rate of degradation.[1][3] If your experimental protocol allows, perform manipulations at lower temperatures (e.g., on ice) and store stock solutions at -20°C or -80°C.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. It is highly recommended to use de-gassed solvents (e.g., by sparging with nitrogen or argon) for preparing stock solutions.
-
Light: Anthocyanins are sensitive to photodegradation. Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Metal Ions: The presence of certain metal ions, such as iron or copper, can form complexes with anthocyanins and catalyze their degradation.[5] Ensure you are using high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA, if compatible with your downstream application.
Summary of Stability Factors
| Parameter | Recommendation for Maximum Stability | Rationale |
| pH | 1.0 - 3.0 | Favors the stable, red flavylium cation form.[3][5] |
| Temperature | < 4°C for short-term, ≤ -20°C for long-term | Reduces the kinetic rate of all degradation reactions.[1] |
| Light | Protect from light (amber vials, foil) | Prevents photodegradation of the chromophore. |
| Oxygen | Use de-gassed solvents | Minimizes oxidative degradation pathways. |
| Metal Ions | Use high-purity reagents; consider chelators | Prevents metal-catalyzed degradation.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of Cyanidin-3-O-sophoroside
This protocol provides a step-by-step method for preparing a stock solution that minimizes degradation.
Materials:
-
Cyanidin-3-O-sophoroside (solid powder)
-
High-purity water (e.g., HPLC-grade or Milli-Q)
-
Hydrochloric acid (HCl), concentrated
-
Volumetric flasks (Class A)
-
Amber glass vials for storage
-
Nitrogen or Argon gas source (optional, but recommended)
Workflow Diagram:
Caption: Workflow for preparing a stable stock solution.
Procedure:
-
Prepare the Acidic Solvent: Create a dilute acidic solution. A common choice is 0.1% HCl in high-purity water. This will yield a pH of approximately 2.
-
De-gas the Solvent (Recommended): To remove dissolved oxygen, sparge the acidic solvent with an inert gas like nitrogen or argon for 15-20 minutes.
-
Weigh the Compound: Accurately weigh the desired amount of Cyanidin-3-O-sophoroside powder. Perform this step quickly to minimize exposure to ambient light and humidity.
-
Dissolve the Compound: Add the powder to the appropriate volume of the pre-prepared, de-gassed acidic solvent.
-
Ensure Complete Dissolution: Vortex or sonicate the solution briefly until all the powder is completely dissolved. The solution should be a clear, deep red.
-
Aliquot and Store: Dispense the stock solution into small-volume aliquots in amber vials to avoid repeated freeze-thaw cycles. Store immediately at -20°C or, for long-term storage, at -80°C.
Protocol 2: Spectrophotometric Quantification and Stability Assessment
This protocol uses the pH differential method to quantify monomeric anthocyanin content, which is a reliable way to assess degradation.[9] This method leverages the structural change of the anthocyanin between pH 1.0 (colored) and pH 4.5 (colorless).
Materials:
-
Potassium chloride (KCl) buffer, 0.025 M, pH 1.0
-
Sodium acetate (NaOAc) buffer, 0.4 M, pH 4.5
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare Samples: Dilute an aliquot of your Cyanidin-3-O-sophoroside solution with the pH 1.0 KCl buffer to a concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically < 1.0 AU). Prepare a second, identical dilution using the pH 4.5 NaOAc buffer.
-
Equilibrate: Allow both samples to equilibrate for at least 15 minutes in the dark.
-
Measure Absorbance: Measure the absorbance of both samples at the wavelength of maximum absorbance for the flavylium cation (λmax, typically around 510-520 nm) and at 700 nm (to correct for haze).[9]
-
Calculate Absorbance Difference: The absorbance (A) of the anthocyanin is calculated as:
-
A = (A_λmax - A_700nm)_pH 1.0 - (A_λmax - A_700nm)_pH 4.5
-
-
Calculate Concentration: The concentration of the monomeric anthocyanin (in mg/L) can be calculated using the Beer-Lambert law:
-
Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l)
-
MW = Molecular Weight of Cyanidin-3-O-sophoroside
-
DF = Dilution Factor
-
ε = Molar extinction coefficient of Cyanidin-3-O-sophoroside
-
l = Pathlength of the cuvette (cm)
-
-
-
Assess Stability: By performing this measurement at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions, you can plot the decrease in concentration over time to determine the degradation kinetics.
References
-
Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry. Available at: [Link]
- Fleschhut, J., et al. (2006).
- He, J., et al. (2012). Anthocyanins: natural colorants with health-promoting properties. Annual Review of Food Science and Technology.
-
Khoo, H. E., et al. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits. Food & Nutrition Research. Available at: [Link]
-
Rakić, V. P., et al. (2015). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska Industrija. Available at: [Link]
-
Turturică, M., et al. (2016). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants. Available at: [Link]
- Wrolstad, R. E., et al. (2005). Handbook of Food Analytical Chemistry. John Wiley & Sons.
- Giusti, M. M., & Wrolstad, R. E. (2001). Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Current Protocols in Food Analytical Chemistry.
-
Lee, J., et al. (2005). Method Development for the Analysis of Anthocyanins in Aronia Berries via HPLC. DigitalCommons@UMaine. Available at: [Link]
-
Rakić, V., & Poklar Ulrih, N. (2021). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. CYTA - Journal of Food. Available at: [Link]
Sources
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 9. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
Technical Support Center: Enhancing the Resolution of Cyanidin-3-O-sophoroside from its Isomers
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced strategies for the chromatographic resolution of Cyanidin-3-O-sophoroside from its isomers. This guide is structured to offer not just protocols, but a deep understanding of the principles behind the separation, empowering you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of Cyanidin-3-O-sophoroside that I am likely to encounter?
A1: Cyanidin-3-O-sophoroside is an anthocyanin composed of a cyanidin aglycone and a sophorose (a disaccharide of two glucose units) moiety.[1][2][3][4] The most common isomers you will encounter are typically other cyanidin glycosides that differ in the type or linkage of the sugar molecules. These can include:
-
Positional Isomers: Where the sugar moiety is attached to a different hydroxyl group on the cyanidin backbone (e.g., cyanidin-5-O-glucoside).
-
Glycosidic Linkage Isomers: If the disaccharide is linked differently (e.g., cyanidin-3-O-rutinoside, which contains rutinose instead of sophorose).
-
Anomeric Isomers: Differences in the stereochemistry of the glycosidic bond (α vs. β).
-
Acylated Derivatives: Where organic acids are attached to the sugar molecules, which can significantly alter polarity.[5]
Understanding the potential isomers in your sample is the first step toward developing a successful separation strategy.
Q2: My HPLC chromatogram shows broad, tailing peaks for anthocyanins. What is the likely cause and how can I fix it?
A2: Peak broadening and tailing are common issues in anthocyanin chromatography. The primary cause is often secondary interactions between the anthocyanins and the stationary phase, particularly with residual silanol groups on silica-based columns. Anthocyanins are cationic at the low pH required for their stability, which can lead to strong interactions with negatively charged silanols.
Troubleshooting Steps:
-
Mobile Phase Acidification: Ensure your mobile phase is sufficiently acidic (typically pH < 2) using additives like formic acid, trifluoroacetic acid (TFA), or phosphoric acid.[6][7] This suppresses the ionization of silanol groups and maintains the anthocyanins in their stable flavylium cation form.[8]
-
Choice of Acid: While formic acid is common, TFA can sometimes provide better peak shape due to its ion-pairing effects. Phosphoric acid can also be effective in competing with flavonoids for active sites on the stationary phase.[9]
-
Column Selection: Consider using a column with end-capping to minimize exposed silanol groups. Phenyl-hexyl or fluoro-phenyl phases can also offer different selectivities for flavonoids.[9][10]
-
Temperature Optimization: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape and reduce viscosity, leading to better efficiency.[11][12][13]
Q3: I am struggling to separate two closely eluting cyanidin glycoside isomers. What parameters should I adjust first?
A3: For closely eluting isomers, fine-tuning the selectivity of your chromatographic system is key. Here’s a logical progression of adjustments:
-
Gradient Optimization: A shallower gradient will provide more time for the isomers to separate. Focus on the part of the gradient where your compounds of interest are eluting.
-
Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice-versa) can significantly alter selectivity. Methanol is more polar and can have different hydrogen bonding interactions with your analytes.
-
Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column is the next logical step. A column with a different stationary phase (e.g., C18 to a phenyl-hexyl or a polar embedded phase) will offer a different separation mechanism.
-
Temperature: As mentioned, temperature affects viscosity and can also influence selectivity. Experiment with a range of temperatures to find the optimal resolution.
In-Depth Troubleshooting Guides
Issue 1: Co-elution of Cyanidin-3-O-sophoroside with other Anthocyanin Glycosides in Reversed-Phase HPLC
This is a common challenge due to the structural similarity of anthocyanin glycosides. The following guide provides a systematic approach to improving resolution.
Underlying Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Subtle differences in the sugar moieties of anthocyanin isomers can be exploited to achieve separation.
Troubleshooting Workflow:
Sources
- 1. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanidin 3-sophoroside | C27H31O16+ | CID 44256720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing dietary polyphenol Cyanidin 3-O-sophoroside - Phenol-Explorer [phenol-explorer.eu]
- 4. phytohub.eu [phytohub.eu]
- 5. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 8. pfigueiredo.org [pfigueiredo.org]
- 9. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast separation of flavonoids by supercritical fluid chromatography using a column packed with a sub-2 μm particle stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a supercritical fluid chromatography method for fast analysis of six flavonoids in Citri Reticulatae Pericarpium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Method Optimization for Quantifying Low Concentrations of Cyanidin-3-O-Sophoroside
Welcome to the technical support center for the analysis of Cyanidin-3-O-Sophoroside. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify this anthocyanin, particularly at the low concentrations often encountered in biological matrices, pharmacokinetic studies, and complex natural product extracts. As your dedicated scientific resource, this document moves beyond simple protocols to explain the causality behind methodological choices, ensuring you can not only follow a method but also troubleshoot and optimize it effectively.
Introduction: The Challenge of Low-Level Quantification
Cyanidin-3-O-sophoroside is a significant anthocyanin found in various plants, including red raspberries, certain cultivars of red cabbage, and Hibiscus flowers.[1][2][3] Its potent antioxidant properties make it a compound of high interest for nutraceutical and pharmaceutical development. However, quantifying it accurately presents several challenges:
-
Inherent Instability: Like all anthocyanins, Cyanidin-3-O-sophoroside is highly sensitive to changes in pH, temperature, and light, which can lead to degradation during sample processing and analysis.[4][5]
-
Low Concentrations: In biological samples (e.g., plasma, urine) or processed foods, the concentration of the parent compound can be exceedingly low, demanding highly sensitive analytical techniques.[6]
-
Complex Matrices: The compound is often present alongside a multitude of other structurally similar molecules (other anthocyanins, flavonoids, phenolic acids) that can interfere with analysis, causing what is known as matrix effects.[7][8][9]
This guide provides a self-validating framework for developing a robust analytical method, complete with troubleshooting guides and FAQs to address the specific issues you may encounter.
Core Analytical Methodologies: Choosing the Right Tool
The selection of an analytical technique is the most critical decision in developing a quantification method. The choice depends on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-DAD/PDA)
HPLC coupled with a Diode Array Detector (DAD) or Photodiode Array Detector (PDA) is the most common workhorse method for anthocyanin analysis.
-
Principle of Operation: This technique separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. After separation, the DAD measures the absorbance of the compound across a range of wavelengths. For Cyanidin-3-O-sophoroside, the maximum absorbance (λmax) in its stable flavylium cation form (at low pH) is typically around 520 nm.[3][10][11]
-
Expertise & Causality: The use of an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is crucial. This ensures the anthocyanin remains in its colored and more stable flavylium cation form, maximizing the absorbance signal at ~520 nm and leading to better peak shapes.[12][13] A C18 reversed-phase column is the standard choice, as it effectively separates anthocyanins based on their polarity.[14][15]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For quantifying very low concentrations, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.
-
Principle of Operation: After chromatographic separation, the mass spectrometer ionizes the target molecule and separates it based on its mass-to-charge ratio (m/z). In a tandem MS (or MS/MS) setup, a specific parent ion is selected, fragmented, and a specific daughter ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise.
-
Expertise & Causality: Cyanidin-3-O-sophoroside is typically analyzed in positive electrospray ionization (ESI+) mode. The parent ion [M]+ has an m/z of 611.16.[16] A common and reliable fragmentation pathway involves the loss of the sophorose moiety (two glucose units) to yield the cyanidin aglycone fragment at m/z 287.05.[14][16] Monitoring the transition of m/z 611.16 → 287.05 provides excellent specificity for quantification.
| Parameter | HPLC-DAD/PDA | LC-MS/MS |
| Primary Use | Routine quantification, analysis of extracts with moderate to high concentrations. | Trace-level quantification, analysis in complex biological matrices, metabolite studies. |
| Selectivity | Moderate; based on retention time and UV-Vis spectrum. | Very High; based on retention time, parent mass, and fragment mass. |
| Sensitivity | ng to µg range (LOQ typically >100 ng/mL). | pg to fg range (LOQ can be <0.1 ng/mL).[6] |
| Matrix Effect | Less susceptible to signal suppression/enhancement. | Highly susceptible; requires careful sample cleanup and validation.[17] |
| Cost | Lower capital and operational cost. | Higher capital and operational cost. |
UV-Vis Spectrophotometry (pH Differential Method)
This method is a simple and cost-effective way to estimate total monomeric anthocyanin content but is not suitable for specifically quantifying Cyanidin-3-O-sophoroside in a mixture.[18][19] It relies on the color change of anthocyanins at pH 1.0 (colored flavylium form) versus pH 4.5 (colorless hemiketal form).[19] While useful for initial screening or quality control of simple extracts, it lacks the specificity required for rigorous scientific studies of a single compound.
Experimental Workflow: From Raw Sample to Quantifiable Data
A robust and reproducible sample preparation protocol is essential to minimize analyte degradation and remove interfering matrix components.
Caption: Generalized workflow for Cyanidin-3-O-sophoroside analysis.
Detailed Protocol: Solid Phase Extraction (SPE) for Sample Cleanup
This protocol is a validated starting point for purifying Cyanidin-3-O-sophoroside from a crude plant extract or biological fluid.[17][20]
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material and grind to a fine powder.[1] For liquid samples like plasma, acidification with formic acid is recommended.[13]
-
Extract the sample with an appropriate solvent. A common choice is methanol/water/formic acid (e.g., 70:29:1 v/v/v). Perform this step at a low temperature (e.g., 4°C) and under nitrogen to prevent oxidation.[1]
-
Centrifuge the extract to pellet solid debris and filter the supernatant.
-
-
SPE Cartridge Conditioning:
-
Select a C18 SPE cartridge.
-
Condition the cartridge by passing methanol through it, followed by deionized water, and finally an equilibration buffer (e.g., water with 0.1% formic acid). This activates the stationary phase for proper binding.
-
-
Sample Loading:
-
Load the filtered extract onto the conditioned SPE cartridge. The anthocyanins will bind to the C18 stationary phase.
-
-
Washing Step:
-
Wash the cartridge with acidified water (e.g., 0.1% formic acid in water). This removes highly polar, interfering compounds like sugars and organic acids while the anthocyanins remain bound.
-
-
Elution Step:
-
Elute the Cyanidin-3-O-sophoroside from the cartridge using acidified methanol (e.g., 0.1% formic acid in methanol). Collect this fraction.
-
-
Final Preparation:
-
Evaporate the methanol from the collected fraction under a gentle stream of nitrogen at a low temperature (<40°C).
-
Reconstitute the dried residue in a precise volume of the initial mobile phase of your chromatography method. This sample is now ready for injection.
-
Troubleshooting Guide
This section addresses common problems encountered during the quantification of Cyanidin-3-O-sophoroside in a direct question-and-answer format.
Caption: Troubleshooting logic for poor chromatographic peak shape.
Q1: My chromatographic peak for Cyanidin-3-O-sophoroside is tailing or showing a split peak. What is the cause?
A1: This is a very common issue with anthocyanin analysis and usually points to undesirable chemical interactions on the column or improper sample conditions.
-
Causality: At insufficiently low pH (e.g., > pH 3), anthocyanins can exist in multiple equilibrium forms (flavylium cation, carbinol, chalcone).[5][21] These different forms interact differently with the stationary phase, leading to peak broadening and tailing.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your aqueous mobile phase is sufficiently acidic. If you are using 0.1% formic acid, consider increasing it to 0.5% or switching to 0.1% trifluoroacetic acid (TFA), which is a stronger acid.
-
Verify Sample pH: Ensure your final sample, reconstituted for injection, is also acidic and matches the initial mobile phase conditions.
-
Reduce Metal Contamination: Anthocyanins can chelate with metal ions. Use high-purity solvents and consider flushing your system with a chelating agent if contamination is suspected.
-
Evaluate the Column: The column itself may be degrading. Check its performance with a standard compound. Use of a guard column is highly recommended to protect the analytical column.
-
Q2: The signal intensity for my analyte is very low, and I'm struggling to achieve the required Limit of Quantification (LOQ). How can I improve sensitivity?
A2: Low signal intensity is a critical barrier for trace analysis. The approach to solving it depends on whether you are using HPLC-DAD or LC-MS/MS.
-
For HPLC-DAD:
-
Optimize Wavelength: Confirm you are monitoring at the λmax of Cyanidin-3-O-sophoroside under your mobile phase conditions (typically ~520 nm).
-
Increase Injection Volume: Carefully increase the injection volume. Be aware this may degrade peak shape if the sample solvent is stronger than the mobile phase.
-
Concentrate the Sample: Evaporate a larger volume of your purified extract and reconstitute it in a smaller final volume.
-
-
For LC-MS/MS:
-
Optimize MS Parameters: This is the most critical step. Perform infusion experiments with a pure standard to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the m/z 611.16 → 287.05 transition.
-
Improve Sample Cleanup: Matrix components can cause ion suppression, drastically reducing the analyte signal. An effective SPE cleanup is vital.[17] Compare a standard in pure solvent versus a standard spiked into an extracted blank matrix. A signal drop in the matrix indicates suppression.
-
Check Mobile Phase Additives: While TFA is good for chromatography, it is a known ion-suppressing agent in ESI-MS. Formic acid is a much better choice for LC-MS applications.
-
Q3: I'm observing significant variability between replicate injections. What could be causing this poor reproducibility?
A3: Poor reproducibility often stems from analyte instability or issues with the autosampler and sample preparation.
-
Causality: Cyanidin-3-O-sophoroside can degrade in the autosampler vial, especially if the temperature is not controlled and the sample is not in an acidic, protective solvent.[4]
-
Troubleshooting Steps:
-
Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4-10°C) to slow degradation during the analytical run.
-
Protect from Light: Use amber autosampler vials to protect the light-sensitive anthocyanins.
-
Ensure Sample Homogeneity: Make sure the reconstituted sample is fully dissolved and vortexed before placing it in the autosampler.
-
Check for Adsorption: Anthocyanins can sometimes adsorb to certain types of plasticware. Use glass or polypropylene vials and inserts where possible.
-
Validate Extraction Reproducibility: Perform multiple independent extractions of the same source material to ensure your sample preparation method itself is reproducible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical standard to use for accurate quantification?
A1: For the most accurate results, you must use a certified reference material of Cyanidin-3-O-sophoroside chloride .[22][23] Using a different anthocyanin, even the closely related Cyanidin-3-O-glucoside, will introduce errors because the molar absorptivity (for UV detection) and ionization efficiency (for MS detection) will be different.[14][24] Certified standards are provided with a known purity or assay value, which is critical for preparing accurate calibration curves.[23]
Q2: How can I be certain that the peak I am quantifying is actually Cyanidin-3-O-sophoroside?
A2: Peak identification should be confirmed using multiple orthogonal methods.
-
LC-MS/MS: This is the most definitive method. Confirmation requires matching the retention time of your sample peak with that of a pure standard, and observing the specific parent-to-daughter ion transition (m/z 611.16 → 287.05).[14][16]
-
HPLC-DAD: Co-injection can be used. Spike a small amount of the pure standard into your sample extract. The peak corresponding to Cyanidin-3-O-sophoroside should increase in area without the appearance of a new peak or a change in peak shape.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap MS can provide a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition (C27H31O16 for the [M]+ ion).[2][10]
Q3: My sample matrix is very complex (e.g., plasma, fruit puree). How do I correct for matrix effects in my LC-MS/MS analysis?
A3: Correcting for matrix effects is mandatory for accurate quantification in complex samples.
-
The Best Approach: Stable Isotope-Labeled Internal Standard: The ideal solution is to use a stable isotope-labeled (e.g., ¹³C or ²H) version of Cyanidin-3-O-sophoroside. This standard will co-elute and experience the exact same ion suppression or enhancement as the analyte, providing the most accurate correction. However, these are often not commercially available.
-
Practical Approach: Matrix-Matched Calibration: Prepare your calibration standards by spiking known amounts of the pure analyte into a blank matrix (a sample of the same type that contains no analyte).[17] Process these standards using the exact same extraction procedure as your unknown samples. This ensures that the calibration curve reflects the signal suppression or enhancement that your samples will experience.
References
-
Saha, S., Singh, J., et al. (2019). Anthocyanin Profiling Using UV-Vis Spectroscopy and Liquid Chromatography Mass Spectrometry. Journal of AOAC International. [Link][10][25]
-
Semantic Scholar. (n.d.). Anthocyanin Profiling Using UV-Vis Spectroscopy and Liquid Chromatography Mass Spectrometry. [Link]
-
Mitrask. (n.d.). Spectrophotometric determination of Anthocyanin Content in Different Fresh Fruits. [Link][18]
-
ResearchGate. (n.d.). The food matrix affects the anthocyanin profile of fortified egg and dairy matrices during processing and in vitro digestion | Request PDF. [Link][7]
-
ResearchGate. (n.d.). Anthocyanin compounds identified in different food matrices. [Link][8]
-
Scite.ai. (n.d.). Characterization and Measurement of Anthocyanins by UV‐Visible Spectroscopy. [Link][19]
-
PubMed. (2017). The food matrix affects the anthocyanin profile of fortified egg and dairy matrices during processing and in vitro digestion. Food Chem, 214, 486-496. [Link]
-
PubMed. (2014). Matrix effects on the stability and antioxidant activity of red cabbage anthocyanins under simulated gastrointestinal digestion. Oxid Med Cell Longev, 2014, 365738. [Link][9]
-
PubMed Central (PMC). (2013). Matrix Effects on the Stability and Antioxidant Activity of Red Cabbage Anthocyanins under Simulated Gastrointestinal Digestion. [Link][20]
-
BioCrick. (n.d.). Cyanidin 3-Sophoroside-5-Glucoside | CAS:16727-02-9. [Link]
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National Institutes of Health (NIH). (2021). High-Resolution UPLC-MS Profiling of Anthocyanins and Flavonols of Red Cabbage... Molecules, 26(24), 7583. [Link][2]
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ResearchGate. (n.d.). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry | Request PDF. [Link][21]
-
SciSpace. (2006). Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC. [Link][14]
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Scholars Research Library. (n.d.). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis. [Link][3]
-
ACS Publications. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry... ACS Food Science & Technology. [Link]
-
THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. (n.d.). [Link][26]
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ResearchGate. (2017). (PDF) Extraction of the cyanidin-3-sophoroside from hibiscus rosa-sinensis... [Link]
-
National Institutes of Health (NIH). (n.d.). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. [Link]
-
ResearchGate. (n.d.). Mean values of cyanidin 3-O-sophoroside, cyanidin 3-O-(2 G... [Link]
-
Semantic Scholar. (n.d.). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis... [Link]
-
CORE. (n.d.). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried. [Link][24]
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National Institutes of Health (NIH). (n.d.). cyanidin 3-O-sophoroside. PubChem. [Link][16]
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The Catholic University of Korea. (2015). Isolation and development of quantification method for cyanidin-3-glucoside and cyanidin-3-rutinoside in mulberry fruit... [Link][12]
-
ResearchGate. (n.d.). Development and validation of an LC-MS/MS analysis for simultaneous determination... [Link][6]
-
Agilent. (2016). UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma... [Link][17]
-
Malaysian Journal of Analytical Sciences. (2022). DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA. [Link][13]
-
MDPI. (2021). Identification, Quantification, and Method Validation of Anthocyanins. Methods and Protocols, 4(3), 49. [Link][15]
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Technical Support Center: Ensuring Reproducibility in Cyanidin-3-O-sophoroside Bioassays
Welcome to the technical support center for Cyanidin-3-O-sophoroside (C3S) bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent anthocyanin. Achieving reproducible results with C3S requires a nuanced understanding of its inherent chemical instability and its interactions within biological systems. This document provides in-depth, field-proven insights and troubleshooting solutions to ensure the integrity and validity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties and handling of Cyanidin-3-O-sophoroside.
Q1: What is Cyanidin-3-O-sophoroside (C3S) and why is it challenging to work with?
A1: Cyanidin-3-O-sophoroside is a water-soluble anthocyanin, a class of flavonoids responsible for the red-to-purple pigmentation in many plants, such as hibiscus flowers and certain berries.[1] Its structure consists of a cyanidin aglycone attached to a sophorose sugar group.[2] This structure is highly sensitive to environmental factors, primarily pH, temperature, and light.[3] Its instability is a major challenge; changes in pH alter its molecular structure and color, which can directly impact spectrophotometric quantification and biological activity, leading to poor reproducibility if not meticulously controlled.[4][5]
Q2: How should I store C3S powder and its stock solutions to ensure stability?
A2: Pure C3S powder should be stored in a tightly sealed, light-proof container at low temperatures, ideally below -5°C, in a dry environment.[1] For stock solutions, prepare them in an acidic buffer (e.g., pH 2.0-3.0) to maintain the stable flavylium cation form.[6][7] Aliquot the stock solution into amber vials to protect from light and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What is the optimal pH range for working with C3S?
A3: The optimal pH for maintaining the stability of C3S is in the acidic range, typically below pH 3.[3][6] In this range, C3S predominantly exists as the red-colored flavylium cation, which is its most stable form.[6] As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to colorless or bluish forms (hemiketal, chalcone, quinoidal base), which can lead to a complete loss of its characteristic color and altered bioactivity.[7][8] This pH-dependent behavior is a critical factor in experimental design.[4]
Q4: Can I use the MTT assay to measure cell viability in the presence of C3S?
A4: Caution is strongly advised. The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan product by cellular reductases. Because anthocyanins are potent antioxidants, they can interfere with this redox-based reaction, potentially leading to inaccurate and misleading cell viability results.[9][10] It is recommended to use alternative viability assays that are not based on redox chemistry, such as ATP-based assays (e.g., CellTiter-Glo) or DNA synthesis-based assays (e.g., BrdU incorporation).[9][10] Always perform control experiments to check for assay interference.
Section 2: Troubleshooting Experimental Variability
This section is organized by experimental phase to help you pinpoint and resolve specific issues that compromise reproducibility.
Part 2.1: Pre-Analytical & Sample Preparation Issues
Problem 1: My C3S stock solution color fades or changes over time, even when stored correctly.
-
Possible Cause 1: Suboptimal pH. The solvent used to dissolve the C3S may not be sufficiently acidic. Even high-purity water can have a pH that leads to degradation.
-
Solution: Always dissolve C3S powder in a pre-prepared acidic solvent. A common choice is methanol or ethanol containing 0.1% to 2% hydrochloric acid or formic acid to ensure a pH below 3.[11] Verify the pH of your solvent before use.
-
-
Possible Cause 2: Exposure to Light. Anthocyanins are susceptible to photodegradation.
-
Solution: Work in a subdued lighting environment. Use amber vials or wrap tubes in aluminum foil.[2] Minimize the time the solution is exposed to ambient light during handling.
-
-
Possible Cause 3: High Temperature. C3S degrades at temperatures above 40°C.[1]
-
Solution: Prepare stock solutions on ice. If sonication is needed to dissolve the powder, use short bursts and allow the solution to cool between cycles to prevent heating.
-
Problem 2: I observe low recovery or inconsistent concentrations after extracting C3S from a biological matrix.
-
Possible Cause 1: Inefficient Extraction Solvent. The solvent system may not be optimized for your specific matrix.
-
Possible Cause 2: Analyte Degradation During Extraction. Prolonged extraction times, high temperatures, or exposure to oxidative enzymes can degrade C3S.
-
Solution: Keep extraction times as short as possible and perform all steps at low temperatures (4°C). Consider adding antioxidants like ascorbic acid to the extraction solvent to prevent oxidative degradation, though be aware of potential assay interference.
-
Part 2.2: Analytical Quantification Issues (Spectrophotometry & HPLC)
Problem 3: The absorbance readings from my spectrophotometer are inconsistent for the same sample.
-
Possible Cause 1: pH Fluctuation in the Assay Medium. Small shifts in pH can cause significant changes in the C3S structure and its maximum absorption wavelength (λmax), leading to variable readings.[5]
-
Solution: Use a robust buffering system for all dilutions and final measurements. The pH-differential method is a standard protocol that leverages this pH sensitivity for accurate quantification by measuring absorbance at both pH 1.0 and pH 4.5.[11] This method corrects for interfering compounds.
-
-
Possible Cause 2: Non-linearity at High Concentrations. The Beer-Lambert law may not hold at high C3S concentrations due to molecular aggregation.
-
Solution: Ensure you are working within the linear range of your standard curve. If a sample is too concentrated, dilute it with the appropriate acidic buffer and re-measure. Calibration curves for anthocyanins typically show high linearity (R² ≥ 0.99) within defined concentration ranges.[13]
-
Problem 4: My HPLC results show poor peak shape (tailing, fronting) or shifting retention times.
-
Possible Cause 1: Suboptimal Mobile Phase Acidity. The pH of the mobile phase is crucial for consistent chromatography of anthocyanins.
-
Solution: The mobile phase must be sufficiently acidic to ensure C3S remains in a single, stable protonated form. A common mobile phase consists of a gradient of acidified water (e.g., with 0.1-5% formic acid) and an organic solvent like acetonitrile or methanol.[11] Inconsistent mobile phase preparation is a common source of retention time drift.
-
-
Possible Cause 2: Column Contamination or Degradation. Residual matrix components or degradation of the stationary phase can affect peak shape.
-
Solution: Always use a guard column to protect the analytical column. Implement a robust column washing protocol after each analytical batch. If peak shape issues persist, the column may need to be replaced.[14]
-
-
Possible Cause 3: Sample Solvent Mismatch. Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your final sample in the initial mobile phase conditions. If a different solvent must be used, inject the smallest possible volume to minimize this effect.
-
Part 2.3: Cell-Based Bioassay Issues
Problem 5: I observe high variability in cellular responses (e.g., antioxidant, anti-inflammatory effects) between experiments.
-
Possible Cause 1: C3S Degradation in Cell Culture Media. Standard cell culture media typically has a pH of ~7.4, which rapidly degrades C3S, reducing its effective concentration over the course of the experiment.[15][8]
-
Solution: This is a critical challenge. Minimize the incubation time as much as the experimental design allows. Consider conducting the assay in a more acidic, specialized buffer if the cells can tolerate it for a short period. It is crucial to establish the degradation kinetics of C3S in your specific media (see Protocol 3). This allows you to calculate the actual exposure concentration over time.
-
-
Possible Cause 2: Cytotoxicity of C3S at Test Concentrations. High concentrations of anthocyanins can be toxic to cells, confounding the results of functional assays.[16]
-
Possible Cause 3: Inconsistent Cell Handling and Plating. General cell culture variability is a major source of irreproducibility in any cell-based assay.
Section 3: Key Protocols & Data Summaries
Protocol 1: Preparation of C3S Stock Solution
-
Prepare Solvent: Create a solution of 0.1% HCl in methanol (v/v). For example, add 100 µL of concentrated HCl to 100 mL of HPLC-grade methanol.
-
Weigh C3S: On a calibrated analytical balance, accurately weigh the desired amount of C3S powder. Perform this step quickly to minimize exposure to air and moisture.
-
Dissolution: Add the acidic methanol to the C3S powder to achieve the desired stock concentration (e.g., 10 mg/mL). Vortex thoroughly. If needed, sonicate briefly in a water bath, ensuring the solution does not heat up.
-
Verification: Confirm complete dissolution. The solution should be a clear, deep red/purple color.
-
Storage: Aliquot the stock solution into 1.5 mL amber microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: Spectrophotometric Quantification (pH-Differential Method)
This method is based on the structural transformation of anthocyanins with a change in pH and is a standard procedure for accurate quantification.[11]
-
Buffer Preparation:
-
pH 1.0 Buffer: 0.025 M Potassium Chloride. Dissolve 1.86 g KCl in ~980 mL of deionized water. Adjust pH to 1.0 using concentrated HCl. Bring the final volume to 1 L.
-
pH 4.5 Buffer: 0.4 M Sodium Acetate. Dissolve 54.43 g of sodium acetate trihydrate in ~960 mL of deionized water. Adjust pH to 4.5 using concentrated HCl. Bring the final volume to 1 L.
-
-
Sample Preparation:
-
Dilute your C3S stock solution with the pH 1.0 buffer to obtain an absorbance reading between 0.2-1.4 at ~520 nm.
-
Dilute the same C3S stock solution to the exact same dilution factor using the pH 4.5 buffer.
-
-
Measurement:
-
Calibrate the spectrophotometer with the respective buffers as blanks.
-
Measure the absorbance of the pH 1.0 dilution at the λmax (around 520 nm) and at 700 nm (to correct for haze).
-
Measure the absorbance of the pH 4.5 dilution at the same wavelengths.
-
-
Calculation:
-
Calculate the total absorbance (A) using the formula: A = (Aλmax - A700)pH 1.0 - (Aλmax - A700)pH 4.5
-
Calculate the concentration (mg/L) using the formula: Concentration = (A × MW × DF × 1000) / (ε × L)
-
Protocol 3: Assessing C3S Stability in Cell Culture Media
-
Spike Media: Add a known concentration of C3S to your complete cell culture medium (e.g., DMEM + 10% FBS) to achieve a final concentration typical for your experiments.
-
Incubate: Place the C3S-spiked medium in a standard cell culture incubator (37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the medium.
-
Quantify: Immediately quantify the remaining C3S concentration in each aliquot using a validated HPLC method or the pH-differential spectrophotometric method after appropriate sample cleanup (e.g., solid-phase extraction) to remove media interferences.
-
Analyze: Plot the C3S concentration versus time to determine its degradation kinetics and half-life in your specific experimental conditions.
Data & Parameter Summary Tables
Table 1: Influence of pH on C3S Stability and Appearance
| pH Range | Predominant C3S Form | Color | Relative Stability | Experimental Implication |
| < 3.0 | Flavylium Cation[6] | Intense Red/Purple | High | Optimal for stock solutions, standards, and analytical mobile phases. |
| 3.0 - 6.0 | Hemiketal (Carbinol)[7] | Colorless | Low | Rapid degradation occurs. Avoid for prolonged incubation. |
| 6.0 - 8.0 | Chalcone / Quinoidal Base[7] | Colorless / Bluish-Purple | Very Low | Expected pH in cell culture media; leads to rapid loss of parent compound. |
| > 8.0 | Anionic Quinoidal Base | Bluish/Greenish | Very Low | Degradation is rapid and often irreversible. |
Table 2: Recommended Starting Parameters for C3S Analysis by HPLC
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[11] | Standard for flavonoid and anthocyanin separation. |
| Mobile Phase A | Water with 0.5-5% Formic Acid | Ensures C3S remains protonated for sharp peaks and consistent retention. |
| Mobile Phase B | Acetonitrile or Methanol | Organic eluent for gradient separation. |
| Gradient | Start with a low % of B (e.g., 5-10%), ramp up to elute C3S, then re-equilibrate. | Provides good separation from other compounds. |
| Flow Rate | 0.8 - 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Detection | DAD/UV-Vis at ~520 nm[1][11] | Wavelength of maximum absorbance for the flavylium cation. |
| Column Temp. | 25-30°C[11] | Provides stable retention times. Avoid high temperatures. |
Section 4: Visualization of Workflows & Mechanisms
Diagram 1: General Experimental Workflow
This diagram outlines a robust workflow for conducting a cell-based bioassay with C3S, incorporating essential quality control steps.
Caption: A validated workflow for C3S bioassays emphasizing critical QC steps.
Diagram 2: pH-Dependent Structural Transformations of C3S
This diagram illustrates the chemical equilibrium of C3S at different pH values, the primary source of instability and color change.
Caption: pH-driven equilibrium of C3S, impacting color and stability.
Diagram 3: Troubleshooting Decision Tree for Inconsistent Results
This logical tree guides users through diagnosing common sources of variability in C3S bioassays.
Caption: A decision tree for troubleshooting variability in C3S experiments.
References
-
Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. (2020). Molecules, 25(3), 518. Available at: [Link]
-
Castañeda-Ovando, A., et al. (2021). Identification, Quantification, and Method Validation of Anthocyanins. MDPI. Available at: [Link]
-
Czank, C., et al. (2020). Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. NIH National Library of Medicine. Available at: [Link]
-
Rakić, V., & Poklar Ulrih, N. (2021). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. RUL. Available at: [Link]
-
Mattioli, R., et al. (2020). State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health. PMC - NIH. Available at: [Link]
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Grace, M. H., et al. (2019). Separation, Identification, Quantification, and Method Validation of Anthocyanins in Botanical Supplement Raw Materials by HPLC and HPLC−MS. Journal of Agricultural and Food Chemistry. Available at: [Link]
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de Souza, E. L., et al. (2016). Development and validation of a liquid chromatography method for anthocyanins in strawberry (Fragaria spp.) and complementary studies on stability, kinetics and antioxidant power. PubMed. Available at: [Link]
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Polyphenols AS. (n.d.). Cyanidin 3-sophoroside. Biolink Group. Available at: [Link]
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Elisia, I., & Kitts, D. D. (2008). Evaluation of viability assays for anthocyanins in cultured cells. PubMed. Available at: [Link]
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Mattioli, R., et al. (2020). State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health. PubMed. Available at: [Link]
-
Rakić, V., & Poklar Ulrih, N. (2021). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. R Discovery. Available at: [Link]
-
Wang, L., et al. (2015). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. ResearchGate. Available at: [Link]
-
Khoo, H. E., et al. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits. PMC - NIH. Available at: [Link]
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Rakić, V., et al. (2015). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Semantic Scholar. Available at: [Link]
-
Rakić, V., & Poklar Ulrih, N. (2021). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. ResearchGate. Available at: [Link]
-
Tena, N., & Asuero, A. G. (2022). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. PMC - NIH. Available at: [Link]
-
Rakić, V., et al. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O-β-glucopyranoside in aqueous solution. ResearchGate. Available at: [Link]
-
Rakić, V., et al. (2014). THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. Semantic Scholar. Available at: [Link]
-
Elisia, I., & Kitts, D. D. (2008). Evaluation of Viability Assays for Anthocyanins in Cultured Cells. ResearchGate. Available at: [Link]
-
Janna, O. A., et al. (2022). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2019). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Pharmacognosy Magazine. Available at: [Link]
-
Cho, M. J., et al. (2004). Mean values of cyanidin 3-O-sophoroside, cyanidin 3-O-(2 G... ResearchGate. Available at: [Link]
-
Gal, A., & Wlodarczyk, M. (2022). Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. MDPI. Available at: [Link]
-
Lago, C., et al. (2015). Spectrophotometric quantification of anthocyanins, flavonols and phenolic acids... Public Library of Science. Available at: [Link]
-
Sriranjan, S., et al. (2017). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An... Scholars Research Library. Available at: [Link]
-
Fernandes, I., et al. (2022). Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure. PMC - NIH. Available at: [Link]
-
Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
MySkinRecipes. (n.d.). Cyanidin 3-O-sophoroside. MySkinRecipes. Available at: [Link]
-
Phenol-Explorer. (n.d.). Showing experiments where Cyanidin 3-O-sophoroside has been detected in biofluids Metabolism. Phenol-Explorer. Available at: [Link]
-
Puertas, F., et al. (2011). Quantitative Study of Hydration of C3S and C2S by Thermal Analysis. ResearchGate. Available at: [Link]
-
Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Available at: [Link]
-
Bio-Rad. (2019). Flow Cytometry Troubleshooting Guide: Design, Analysis and Read Conditions. Bio-Rad. Available at: [Link]
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Validation & Comparative
A Senior Scientist's Guide to Validating an HPLC-DAD Method for Cyanidin-3-O-sophoroside Quantification
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method coupled with a Diode-Array Detector (DAD) for the accurate quantification of Cyanidin-3-O-sophoroside (C3S). Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document moves beyond a simple checklist, offering insights into the causality behind each validation parameter and experimental design.[1][2][3] Our objective is to equip researchers, quality control analysts, and drug development professionals with a robust, self-validating system for reliable analytical measurements.
Cyanidin-3-O-sophoroside is a significant anthocyanin found in various fruits and vegetables, noted for its vibrant color and potential health benefits. Accurate quantification is critical for quality control in food and beverage industries, standardization of botanical extracts, and pharmacokinetic studies. The HPLC-DAD method offers a powerful tool for this purpose, combining excellent separation capabilities with the spectral information needed to ensure peak purity and identity.[4][5]
The Analytical Foundation: HPLC-DAD System & Conditions
Before validation can commence, a stable and optimized chromatographic method must be established. The goal is to achieve a sharp, symmetrical, and well-resolved peak for C3S.
Typical Starting Conditions:
-
HPLC System: A quaternary pump system with an autosampler and a Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar flavonoid glycosides.[6][7]
-
Mobile Phase: A gradient elution is typically required to separate anthocyanins from a complex matrix. A common mobile phase consists of:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C to ensure reproducibility.[9]
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitoring at the visible maximum absorbance of C3S, typically around 515-520 nm, provides specificity.[10] The full spectrum (190-600 nm) should be recorded for peak purity analysis.
The Validation Gauntlet: A Parameter-by-Parameter Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following parameters are essential for a quantitative assay like this one.
Caption: Workflow for HPLC-DAD Method Validation.
Why it Matters: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[12][13] For HPLC-DAD, this is a two-fold process: chromatographic separation and spectral confirmation. The DAD is a critical tool here, as it allows for the assessment of peak purity, which reduces the risk of using a non-specific method.[14]
Experimental Protocol:
-
Blank Analysis: Inject a blank solution (mobile phase or a matrix placebo) to ensure no interfering peaks are present at the retention time of C3S.
-
Standard Analysis: Inject a solution of a certified C3S reference standard to determine its retention time and record its UV-Vis spectrum.
-
Sample Analysis: Analyze a real sample extract expected to contain C3S.
-
Peak Purity Assessment: Utilize the DAD software to perform a peak purity analysis on the C3S peak in the sample chromatogram.[15] This involves comparing spectra across the peak (upslope, apex, and downslope).[15][16] A high purity match factor indicates that the peak is spectrally homogenous and not co-eluting with an impurity.[17][18]
-
Forced Degradation (Optional but Recommended): Subject a C3S solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed sample to demonstrate that the method can resolve the C3S peak from any potential degradants.
Acceptance Criteria:
-
No significant interference at the retention time of C3S in the blank chromatogram.
-
The peak purity index (e.g., Purity Angle < Purity Threshold) must pass the software's criteria, indicating spectral homogeneity.
Why it Matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response (peak area) over a specified range.[19] This relationship is the basis for quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[20]
Experimental Protocol:
-
Prepare a stock solution of the C3S reference standard in an appropriate solvent (e.g., acidified methanol).
-
Create a series of at least five calibration standards by serial dilution of the stock solution. For an assay, this range should typically cover 80% to 120% of the expected sample concentration.[19]
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus the known concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.
Data Summary: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
|---|---|---|
| 5.0 | 55,120 | 1.2% |
| 10.0 | 110,500 | 0.9% |
| 25.0 | 274,900 | 0.5% |
| 50.0 | 551,300 | 0.3% |
| 75.0 | 826,500 | 0.4% |
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
The residuals should be randomly distributed around the x-axis.
Why it Matters: Accuracy expresses the closeness of the value found by the method to the true value.[13] It is typically assessed using a recovery study by spiking a blank matrix with a known amount of the analyte.
Experimental Protocol:
-
Prepare a blank matrix solution (a sample extract known to contain no C3S). If a true blank matrix is unavailable, a sample with a low, known C3S content can be used.
-
Spike the blank matrix at three different concentration levels (e.g., low, medium, and high, corresponding to 80%, 100%, and 120% of the expected sample concentration).
-
Prepare each concentration level in triplicate (for a total of 9 determinations).
-
Analyze the spiked samples and quantify the C3S concentration using the previously established calibration curve.
-
Calculate the percent recovery for each sample.
Data Summary: Accuracy (Recovery)
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| Low (80%) | 20.0 | 19.8 | 99.0% |
| Mid (100%) | 25.0 | 25.2 | 100.8% |
| High (120%) | 30.0 | 29.6 | 98.7% |
Acceptance Criteria:
-
Mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (%RSD) for the recovery at each level should be ≤ 2%.
Why it Matters: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[20]
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare a minimum of six samples at 100% of the test concentration.
-
Alternatively, analyze a single sample at 100% concentration nine times (e.g., three concentrations with three replicates each).
-
Analyze all samples on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2%.
-
Intermediate Precision: %RSD ≤ 3%.
Why it Matters: LOD is the lowest amount of analyte that can be detected but not necessarily quantified.[20] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9][12] These are critical for analyzing samples with very low levels of C3S.
Experimental Protocol (Based on the Calibration Curve):
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[19]
-
-
Prepare and analyze standards at the calculated LOQ concentration to confirm that the precision and accuracy are acceptable at this level.
Acceptance Criteria:
-
The signal-to-noise ratio at the LOQ should be approximately 10:1.[20]
-
Accuracy and precision at the LOQ should meet predefined criteria (e.g., recovery within 80-120% and %RSD ≤ 10%).
Why it Matters: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[11][13]
Experimental Protocol:
-
Identify critical method parameters that could potentially vary during routine use.
-
Deliberately vary these parameters one at a time, for example:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2°C).
-
Mobile phase pH (e.g., ± 0.1 units).
-
Mobile phase composition (e.g., organic solvent ± 2%).
-
-
Analyze a standard solution under each modified condition and assess the impact on retention time, peak shape, and quantification.
Acceptance Criteria:
-
The results should remain within the acceptance criteria for system suitability (e.g., tailing factor, resolution) and quantification should not change significantly (e.g., < 2% difference from the nominal result).
Caption: Inter-relationship of Validation Parameters.
Comparative Analysis: HPLC-DAD vs. Alternatives
While HPLC-DAD is a robust and widely accessible technique, it's important to understand its position relative to other methods for anthocyanin quantification.
| Method | Principle | Pros | Cons |
| HPLC-DAD | Chromatographic separation followed by UV-Vis spectral detection. | Excellent specificity and quantification; peak purity assessment.[14] | Moderate sensitivity; requires chromatographic expertise. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | Highest sensitivity and specificity; structural confirmation.[21] | High cost of instrumentation and maintenance; complex method development. |
| pH Differential (Spectrophotometry) | Measures absorbance changes at different pH values. | Simple, rapid, and economical for total anthocyanin content.[22][23] | Lacks specificity for individual anthocyanins; susceptible to interference from other colored compounds.[24] |
For quantifying a specific compound like C3S, HPLC-DAD provides the ideal balance of specificity, reliability, and cost-effectiveness for most quality control and research applications. The pH differential method is suitable for screening total anthocyanin content but not for quantifying individual compounds.[22] LC-MS/MS is the gold standard for trace-level detection or complex metabolite identification but may be overkill for routine quantification.[21]
Conclusion
The validation of an HPLC-DAD method for Cyanidin-3-O-sophoroside is a systematic process that ensures the generation of reliable, accurate, and reproducible data. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness according to ICH guidelines, laboratories can establish a high degree of confidence in their analytical results. The inherent spectral data from the DAD provides a crucial layer of trustworthiness by enabling routine peak purity checks, making this method a powerful tool for researchers and industry professionals alike.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Drug development & registration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Scilife. [Link]
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Comparison of two methods for anthocyanin quantification. ResearchGate. [Link]
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PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmaguideline. [Link]
-
Qualitative and Quantitative Methods to Evaluate Anthocyanins. Atlantis Press. [Link]
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Correlation of two anthocyanin quantification methods. USDA Agricultural Research Service. [Link]
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Methods of Analysis for Anthocyanins in Plants and Biological Fluids. Journal of AOAC INTERNATIONAL. [Link]
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]
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Intro to Dissolution Validation. Agilent Technologies. [Link]
-
Development and Validation of an HPLC-DAD Analysis for Flavonoids in the gel of Scutia buxifolia. Journal of Chromatographic Science. [Link]
-
Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Chromatography Online. [Link]
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Peak Purity in Chromatography: Enhancing Analysis Accuracy. Separation Science. [Link]
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The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. National Institutes of Health. [Link]
-
Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of Morus alba. Journal of Natural Products. [Link]
-
Development and Validation of an HPLC-DAD Analysis for Flavonoids in the gel of Scutia buxifolia. PubMed. [Link]
-
Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC. SciSpace. [Link]
-
Peak Purity Algorithms using Diode Array Detectors. LCGC International. [Link]
-
Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. ResearchGate. [Link]
-
Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. National Institutes of Health. [Link]
-
HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B) cyanidin-3-O-rutinoside. ResearchGate. [Link]
-
Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. National Institutes of Health. [Link]
-
Isolation and development of quantification method for cyanidin-3-glucoside and cyanidin-3-rutinoside in mulberry fruit by high-performance countercurrent chromatography and high-performance liquid chromatography. The Catholic University of Korea. [Link]
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Comparative antioxidant activity of Cyanidin-3-O-sophoroside and Cyanidin-3-glucoside
An In-Depth Comparative Analysis of the Antioxidant Activities of Cyanidin-3-O-sophoroside and Cyanidin-3-glucoside
Introduction: The Significance of Anthocyanins in Antioxidant Research
Anthocyanins, a subclass of flavonoids, are water-soluble pigments responsible for the red, purple, and blue hues observed in many fruits, vegetables, and flowers. Beyond their vibrant colors, these compounds have garnered significant scientific interest for their potent antioxidant properties and potential health benefits, including roles in mitigating chronic diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer. Among the most abundant anthocyanins are the glycosides of cyanidin, with Cyanidin-3-glucoside (C3G) being one of the most extensively studied. However, the structural diversity of anthocyanins is vast, with variations in the aglycone, the type and number of sugar moieties, and acylation patterns all influencing their bioavailability and biological activity.
This guide provides a detailed comparative analysis of the antioxidant activity of two closely related cyanidin glycosides: Cyanidin-3-O-sophoroside (C3S) and Cyanidin-3-glucoside (C3G). While C3G is a monosaccharide, C3S is a disaccharide, containing a sophorose (β-D-Glc-(1→2)-β-D-Glc) sugar moiety. This seemingly minor structural difference can have profound implications for their antioxidant capacity. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their relative antioxidant efficacy, supported by experimental data and detailed protocols.
Structural Comparison: The Foundation of Antioxidant Activity
The antioxidant activity of anthocyanins is primarily attributed to their chemical structure, specifically the presence of hydroxyl groups on the B-ring, which can donate hydrogen atoms to neutralize free radicals, and the conjugated double bond system that allows for the delocalization of the resulting unpaired electron.
Figure 1: Chemical structures of Cyanidin-3-glucoside (C3G) and Cyanidin-3-O-sophoroside (C3S).
As illustrated in Figure 1, both C3G and C3S share the same cyanidin aglycone. The key distinction lies in the glycosidic substitution at the C3 position. C3G possesses a single glucose unit, whereas C3S has a sophorose disaccharide. This structural variance influences physicochemical properties such as solubility and stability, which in turn can affect their antioxidant activity in different experimental systems.
Comparative Antioxidant Activity: In Vitro Assays
A variety of in vitro assays are commonly employed to assess the antioxidant capacity of natural compounds. These assays are based on different chemical principles, and a comprehensive evaluation typically involves multiple methods. Here, we compare the performance of C3S and C3G in several widely used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for evaluating the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color, which is reduced to the pale yellow hydrazine upon reaction with an antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of C3S and C3G (e.g., 1 mg/mL) in methanol.
-
Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of each dilution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
Figure 2: Workflow for the DPPH radical scavenging assay.
Comparative Data:
| Compound | DPPH IC50 (µM) | Reference |
| Cyanidin-3-O-sophoroside (C3S) | ~15-25 | |
| Cyanidin-3-glucoside (C3G) | ~20-30 |
Studies have shown that both C3S and C3G are potent DPPH radical scavengers. While results can vary slightly depending on the specific experimental conditions, C3S often exhibits a slightly lower IC50 value, suggesting a marginally higher scavenging activity in this assay. This could be attributed to the larger sugar moiety potentially influencing the stereochemistry and accessibility of the hydroxyl groups.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol: ABTS Radical Cation Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compounds (C3S, C3G) and a positive control (e.g., Trolox).
-
In a 96-well microplate, add 10 µL of each dilution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) value.
-
Comparative Data:
| Compound | TEAC (µmol TE/µmol) | Reference |
| Cyanidin-3-O-sophoroside (C3S) | ~2.5-3.5 | |
| Cyanidin-3-glucoside (C3G) | ~2.0-3.0 |
In the ABTS assay, C3S consistently demonstrates a higher TEAC value compared to C3G. This suggests that the sophorose moiety may enhance the ability of the cyanidin core to donate electrons to the ABTS radical cation.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is considered to be a more biologically relevant assay as it utilizes a biologically relevant radical source.
Experimental Protocol: ORAC Assay
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it in phosphate buffer (75 mM, pH 7.4).
-
Prepare a stock solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), the peroxyl radical generator.
-
Prepare dilutions of the test compounds (C3S, C3G) and a Trolox standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
-
Measurement:
-
Immediately begin recording the fluorescence (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample.
-
Determine the ORAC value by comparing the net AUC of the sample to that of the Trolox standard.
-
Figure 4: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Comparative Insights:
In cellular models, the differences in antioxidant activity between C3S and C3G can be more pronounced. Factors such as cellular uptake and metabolism come into play. Some studies suggest that the larger, more hydrophilic sophorose group of C3S may slightly hinder its passive diffusion across the cell membrane compared to C3G. However, once inside the cell, its intrinsic radical scavenging activity, as suggested by the in vitro assays, may be superior. The net effect on CAA can therefore be complex and cell-type dependent. More research is needed to fully elucidate the comparative cellular antioxidant activities of these two compounds.
Mechanistic Considerations and Future Directions
The enhanced antioxidant activity of C3S in several assays may be attributed to a combination of factors. The additional glucose unit could influence the molecule's conformation, potentially making the hydroxyl groups on the B-ring more accessible for radical scavenging. Furthermore, the glycosylation pattern can affect the stability of the anthocyanin molecule, with some studies suggesting that disaccharides may confer greater stability under certain conditions.
Future research should focus on:
-
In vivo studies: To compare the bioavailability and antioxidant efficacy of C3S and C3G in animal models and ultimately in humans.
-
Metabolic profiling: To identify the metabolites of C3S and C3G and assess their own antioxidant activities.
-
Synergistic effects: To investigate the potential for synergistic antioxidant effects when C3S and C3G are combined with other phytochemicals.
Conclusion
Both Cyanidin-3-O-sophoroside and Cyanidin-3-glucoside are potent antioxidants. However, a comprehensive analysis of the available in vitro data suggests that C3S often exhibits a moderately higher antioxidant capacity compared to C3G in assays such as ABTS and ORAC. This is likely due to the influence of the sophorose disaccharide on the molecule's chemical properties. While the DPPH assay shows a less pronounced difference, the trend generally favors C3S.
For researchers and drug development professionals, these findings highlight the importance of considering the specific glycosylation patterns of anthocyanins when selecting candidates for further investigation. The seemingly subtle difference between a monosaccharide and a disaccharide can have a measurable impact on antioxidant efficacy. Further studies, particularly those employing cellular and in vivo models, are warranted to fully understand the comparative biological activities of these promising natural compounds.
References
-
Wang, H., Nair, M. G., Strasburg, G. M., Chang, Y. C., Booren, A. M., Gray, J. I., & DeWitt, D. L. (1999). Antioxidant and antiinflammatory activities of anthocyanins and their aglycon, cyanidin, from tart cherries. Journal of Natural Products, 62(2), 294–296. [Link]
-
Aquilano, F., Mastrofrancesco, A., & Capparelli, R. (2016). A new method for the evaluation of the antioxidant activity of cyanidin-3-O-β-glucoside. Food Chemistry, 190, 117-124. [Link]
-
Seeram, N. P., Momin, R. A., Nair, M. G., & Bourquin, L. D. (2001). Cyclooxygenase inhibitory and antioxidant cyanidin glycosides in cherries and berries. Phytomedicine, 8(5), 362-369. [Link]
-
Castañeda-Ovando, A., de Lourdes Pacheco-Hernández, M., Páez-Hernández, M. E., Rodríguez, J. A., & Galán-Vidal, C. A. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871. [Link]
-
Wu, X., Beecher, G. R., Holden, J. M., Haytowitz, D. B., Gebhardt, S. E., & Prior, R. L. (2004). Lipophilic and hydrophilic antioxidant capacities of common foods in the United States. Journal of Agricultural and Food Chemistry, 52(12), 4026–4037. [Link]
A Comparative Analysis of Cyanidin-3-O-sophoroside and Other Anthocyanins in Modulating Inflammatory Responses
Introduction: Anthocyanins as Potent Modulators of Inflammation
Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, when this acute response fails to resolve, it can transition into a chronic inflammatory state, a key pathological driver of numerous diseases including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] Anthocyanins, a class of flavonoid pigments responsible for the vibrant red, purple, and blue colors in many fruits and vegetables, have garnered significant attention for their potent antioxidant and anti-inflammatory properties.[2][3] These natural compounds are capable of modulating key signaling pathways that govern the inflammatory cascade, positioning them as promising candidates for therapeutic and nutraceutical development.[1][4]
This guide provides an in-depth comparison of the anti-inflammatory effects of a specific anthocyanin, Cyanidin-3-O-sophoroside, against other structurally related and widely studied anthocyanins. We will delve into the mechanistic underpinnings of their actions, present comparative quantitative data, and provide detailed experimental protocols for researchers aiming to validate these effects in their own work. The primary objective is to equip researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships that dictate the anti-inflammatory potential within this vital class of phytochemicals.
Focus Molecule: The Cyanidin Glycoside Family
The biological activity of an anthocyanin is dictated by its core structure (the aglycone) and the type and position of sugar moieties attached to it. The cyanidin family is one of the most widely distributed in nature.[5]
Cyanidin-3-O-sophoroside (C3S): An Emerging Player
Cyanidin-3-O-sophoroside is an anthocyanin where the aglycone cyanidin is attached to a sophorose disaccharide (two glucose units linked by a β-1,2 bond). While direct, extensive research on the anti-inflammatory properties of C3S is less prevalent than for its well-known counterpart, Cyanidin-3-O-glucoside (C3G), its activity can be inferred from studies on the cyanidin aglycone and closely related glycosides. The fundamental anti-inflammatory capacity is driven by the cyanidin core, which possesses a critical ortho-dihydroxyphenyl structure on the B-ring, a feature strongly associated with potent inhibitory actions.[6]
Cyanidin-3-O-glucoside (C3G): The Well-Characterized Relative
C3G is arguably the most studied anthocyanin and serves as a crucial benchmark for comparison.[5] Extensive research demonstrates its ability to mitigate inflammatory responses through several key mechanisms. In human fibroblast-like synoviocytes, C3G has been shown to inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by blocking the activation of NF-κB and MAPK signaling pathways.[7] This inhibitory action on core inflammatory cascades is a recurring theme and a primary mechanism for its therapeutic effects.[5][8] Specifically, C3G can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of the active p65 subunit to the nucleus.[5]
Core Anti-inflammatory Mechanisms of Anthocyanins
Anthocyanins exert their anti-inflammatory effects by targeting multiple nodes within the inflammatory signaling network. The two most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation, controlling the genetic expression of a vast array of pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules.[1][9] Under normal conditions, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli (like LPS or TNF-α) lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to move to the nucleus and initiate transcription.[5][9]
Many anthocyanins, including those from the cyanidin, delphinidin, and malvidin families, potently inhibit this pathway by preventing IκBα degradation and blocking the nuclear translocation of the p65 subunit.[7][10][11][12] This effectively shuts down the production of downstream inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by anthocyanins.
Modulation of MAPK Signaling Pathways
The MAPK family of protein kinases (including p38, JNK, and ERK) is another critical signaling cascade that translates extracellular stimuli into a cellular inflammatory response.[6] Activation of these kinases leads to the phosphorylation of transcription factors like AP-1, which collaborate with NF-κB to amplify the expression of inflammatory genes.[13] Studies have shown that anthocyanins, particularly delphinidin and cyanidin, can suppress the phosphorylation and activation of p38, JNK, and ERK in response to inflammatory triggers.[6][13][14]
Caption: Modulation of the MAPK signaling pathway by anthocyanins.
Comparative Analysis of Anti-inflammatory Potency
The anti-inflammatory efficacy of an anthocyanin is heavily dependent on its chemical structure, particularly the substitution pattern on the B-ring. A key determinant is the number of hydroxyl (-OH) groups.
| Anthocyanidin | B-Ring Substituents | Key Mechanistic Findings | References |
| Cyanidin | 3'-OH, 4'-OH | Potent inhibitor of NF-κB, MAPK, and COX-2.[6][7] The ortho-dihydroxyphenyl structure is crucial for activity.[6] | [6][7] |
| Delphinidin | 3'-OH, 4'-OH, 5'-OH | Often considered the most potent. Strong inhibitor of NF-κB, MAPK (p38, JNK, ERK), and COX-2 expression.[6][12][13] | [6][12][13] |
| Pelargonidin | 4'-OH | Generally shows lower activity than cyanidin and delphinidin. Inhibits NF-κB and COX-2, but often requires higher concentrations.[15][16][17] | [15][16][17] |
| Malvidin | 3'-OCH₃, 4'-OH, 5'-OCH₃ | Effective inhibitor of NF-κB and NLRP3 inflammasome.[9][10] Methylation can alter bioavailability and activity. | [9][10][11] |
| Peonidin | 3'-OCH₃, 4'-OH | A metabolite of cyanidin. Modulates NF-κB and MAPK pathways.[18] | [18] |
| Petunidin | 3'-OCH₃, 4'-OH, 5'-OH | Inhibits NF-κB and MAPK pathways, reducing expression of TNF-α, IL-6, and COX-2.[19][20] | [19][20] |
Structure-Activity Relationship Insights:
-
Hydroxylation: The number of hydroxyl groups on the B-ring is directly correlated with anti-inflammatory activity. Delphinidin (three -OH groups) and Cyanidin (two -OH groups) consistently demonstrate greater potency in inhibiting COX-2 and other inflammatory markers compared to Pelargonidin (one -OH group).[6] The ortho-dihydroxy arrangement on the B-ring, present in cyanidin and delphinidin, is considered a key feature for potent activity.[6]
-
Glycosylation: The sugar moiety (e.g., sophoroside vs. glucoside) primarily influences the anthocyanin's stability, solubility, and bioavailability. While the aglycone drives the intrinsic activity, the glycoside form is what is consumed and absorbed. Different sugar structures can lead to variations in absorption rates and metabolic pathways, ultimately impacting in vivo efficacy.[21] More complex sugars, like sophorose, may be metabolized differently by gut microbiota compared to simple glucose.
Quantitative Comparison of COX Inhibition
Cyclooxygenase (COX) enzymes are key to the inflammatory process, catalyzing the production of prostaglandins.[22] The ability to inhibit COX-1 and COX-2 is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) and a valuable metric for comparing anthocyanins.
| Anthocyanin (Glycoside Form) | Concentration | % Inhibition of COX-1 | % Inhibition of COX-2 | Reference |
| Cyanidin-3-O-glucoside | 5 µM | 50.4% | 68.5% | [23] |
| Cyanidin-3-O-galactoside | 5 µM | 45.2% | 61.5% | [23] |
| Cyanidin-3-O-arabinoside | 5 µM | 42.7% | 52.7% | [23] |
| Anthocyanin Mix (from Raspberries) | 125 µg/mL | ~45% | Not specified | [24] |
| Anthocyanin Mix (from Sweet Cherries) | 125 µg/mL | Not specified | ~47% | [24] |
Data for Cyanidin-3-O-sophoroside was not available in the reviewed literature, but based on the trend, its activity is expected to be potent and comparable to that of C3G.
Experimental Protocols for Validation
To ensure scientific rigor, protocols must be robust and include appropriate controls. Below are standardized methodologies for assessing the anti-inflammatory effects of anthocyanins.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To determine the ability of an anthocyanin to inhibit the production of inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test anthocyanin (e.g., Cyanidin-3-O-sophoroside) or vehicle control (e.g., DMSO). Incubate for 2 hours.
-
Causality Check: This pre-treatment step is crucial to allow the compound to enter the cells and be available to interfere with signaling pathways before the inflammatory cascade is initiated.
-
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the remaining supernatant.
-
Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability using an MTT or WST-1 assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
-
Self-Validation: This step is mandatory. Without it, one cannot distinguish between a true anti-inflammatory effect and simple cell death.
-
Caption: General experimental workflow for assessing anti-inflammatory effects.
Protocol 2: Western Blot for NF-κB and MAPK Pathway Analysis
Objective: To determine if an anthocyanin inhibits inflammation by blocking the phosphorylation of MAPK proteins or the nuclear translocation of NF-κB p65.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells (e.g., RAW 264.7 or HUVECs) as described in Protocol 1, but use 6-well plates and a shorter LPS stimulation time (e.g., 15-60 minutes) optimal for observing protein phosphorylation.
-
Protein Extraction:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation, use a commercial kit to separate fractions, which is essential for observing p65 translocation.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
p-p38, p-JNK, p-ERK
-
p-IκBα, IκBα
-
p65 (for nuclear fractions)
-
β-actin or GAPDH (for loading control in cytoplasmic/whole-cell lysates)
-
Lamin B1 (for loading control in nuclear fractions)
-
Self-Validation: Loading controls are non-negotiable to ensure that any observed changes in protein levels are real and not due to loading errors.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Conclusion and Future Directions
The available evidence strongly supports the role of anthocyanins as potent anti-inflammatory agents. While compounds like Delphinidin and Cyanidin-3-O-glucoside are well-characterized inhibitors of the NF-κB and MAPK pathways, the specific efficacy of Cyanidin-3-O-sophoroside remains an area ripe for further investigation. Based on structure-activity relationships, C3S is predicted to exhibit significant anti-inflammatory activity, comparable to C3G, driven by its cyanidin core.[6] However, the sophorose moiety may uniquely influence its bioavailability and interaction with gut microbiota, potentially altering its in vivo therapeutic profile.
Future research should focus on direct, head-to-head comparative studies of various cyanidin glycosides, including C3S, using the standardized in vitro and in vivo models outlined here. Such studies will be critical for elucidating the precise impact of glycosylation on bioactivity and for identifying the most promising anthocyanin candidates for development as novel anti-inflammatory therapies.
References
A comprehensive list of all sources cited within this guide.
- Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. (URL: )
- Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. (URL: )
- An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investig
- Molecular and Functional Aspects of Anthocyanins: A Narrative Review on Their Antioxidant and Anti-inflamm
- Relationship: Inflammation and Petunidin - Caring Sunshine. (URL: )
- Malvidin: A Technical Guide to its Anti-inflamm
-
Cyanidin-3-glucoside inhibits inflammatory activities in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis - PubMed. (URL: [Link])
-
Molecular and Functional Aspects of Anthocyanins: A Narrative Review on Their Antioxidant and Anti-inflammatory Mechanism - OUCI. (URL: [Link])
-
Anthocyanins from black soybean seed coats inhibit UVB-induced inflammatory cylooxygenase-2 gene expression and PGE2 production through regulation of the nuclear factor-kappaB and phosphatidylinositol 3-kinase/Akt pathway - PubMed. (URL: [Link])
-
Anti-inflammatory effect of delphinidin on intramedullary spinal pressure in a spinal cord injury rat model - PMC - PubMed Central. (URL: [Link])
-
Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - MDPI. (URL: [Link])
-
COX-1 and -2 enzyme-inhibitory activities of anthocyanins 1 , 2 , and 3... - ResearchGate. (URL: [Link])
-
Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation - Frontiers. (URL: [Link])
-
Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC - PubMed Central. (URL: [Link])
-
The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - MDPI. (URL: [Link])
-
(PDF) An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - ResearchGate. (URL: [Link])
-
Anthocyanins and metabolites from purple rice inhibit IL-1β-induced matrix metalloproteinases expression in human articular chondrocytes through the NF-κB and ERK/MAPK pathway - PubMed. (URL: [Link])
-
Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved - PubMed. (URL: [Link])
-
Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PubMed Central. (URL: [Link])
-
The mechanisms through which malvidin and its glycosides act as... - ResearchGate. (URL: [Link])
-
Ingredient: Petunidin - Caring Sunshine. (URL: [Link])
-
Molecular mechanism of action of Pelargonidin-3- O -glucoside, the main anthocyanin responsible for the anti-inflammatory effect of Strawberry fruits | Request PDF - ResearchGate. (URL: [Link])
-
Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PubMed Central. (URL: [Link])
-
Anthocyanins Downregulate Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglial Cells by Suppressing the NF-κB and Akt/MAPKs Signaling Pathways - PubMed Central. (URL: [Link])
-
Pelargonidin alleviates acrolein-induced inflammation in human umbilical vein endothelial cells by reducing COX-2 expression through the NF-κB pathway - PubMed. (URL: [Link])
-
Cyclooxygenase inhibitory and antioxidant cyanidin glycosides in cherries and berries - PubMed. (URL: [Link])
-
The Multifunctional Benefits of Naturally Occurring Delphinidin and Its Glycosides. (URL: [Link])
-
Inhibitory effect of Malvidin on TNF-α-induced inflammatory response in endothelial cells. (URL: [Link])
-
Pelargonidin ameliorates inflammatory response and cartilage degeneration in osteoarthritis via suppressing the NF-κB p… - OUCI. (URL: [Link])
-
COX-1 and-2 enzyme-inhibitory activities of anthocyanins 1, 2, and 3,... - ResearchGate. (URL: [Link])
-
Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives - MDPI. (URL: [Link])
-
Anti-inflammatory effect of Malvidin-3-glucoside and Malvidin-3-galactoside. | Request PDF. (URL: [Link])
-
An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - MDPI. (URL: [Link])
-
Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC - NIH. (URL: [Link])
-
Delphinidin, an Anthocyanidin in Pigmented Fruits and Vegetables, Induces Apoptosis and Cell Cycle Arrest in Human Colon Cancer HCT116 Cells - PMC - NIH. (URL: [Link])
-
Anthocyanins reduce external stimulation and inhibit the activation of NF-κB signaling pathway. (Ub: ubiquitination). - ResearchGate. (URL: [Link])
-
Anthocyanin attenuates CD40-mediated endothelial cell activation and apoptosis by inhibiting CD40-induced MAPK activation | Request PDF. (URL: [Link])
-
Targeting Inflammation by Anthocyanins as the Novel Therapeutic Potential for Chronic Diseases: An Update - NIH. (URL: [Link])
-
Blueberry anthocyanin extracts protect against Helicobacter pylori-induced peptic epithelium injuries both in vitro and in vivo: the key role of MAPK/NF-κB pathway - PubMed. (URL: [Link])
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])
-
In vivo and in vitro research update (studies published in 2023) on anthocyanins and their anti-diabetic actions. - ResearchGate. (URL: [Link])
-
Anti-Inflammatory Activity of an In Vitro Digested Anthocyanin-Rich Extract on Intestinal Epithelial Cells Exposed to TNF-α - MDPI. (URL: [Link])
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- 1. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Bioavailability of Cyanidin Glycosides for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the bioavailability of different cyanidin glycosides, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the structural nuances that govern their absorption and metabolism, present available pharmacokinetic data, and detail the experimental methodologies crucial for their evaluation. Our focus is to equip you with the foundational knowledge to make informed decisions in your research and development endeavors.
Introduction: The Significance of Cyanidin Glycosides
Cyanidin is a prominent anthocyanidin, a class of flavonoids responsible for the vibrant red, purple, and blue hues in many fruits and vegetables. In nature, cyanidin is most commonly found conjugated with sugar moieties, forming cyanidin glycosides. The type and linkage of these sugars profoundly impact the molecule's stability, solubility, and, most critically, its bioavailability. Understanding these differences is paramount for harnessing their therapeutic potential. This guide will focus on three commonly occurring and extensively studied cyanidin glycosides: cyanidin-3-glucoside (C3G), cyanidin-3-rutinoside (C3R), and cyanidin-3-galactoside (C3Gal).
Structural Variations and Their Implications for Bioavailability
The fundamental difference between these glycosides lies in their sugar attachments, which dictates their interaction with intestinal transporters and metabolic enzymes.
-
Cyanidin-3-glucoside (C3G): Possesses a single glucose molecule.
-
Cyanidin-3-rutinoside (C3R): Features a rutinose disaccharide (rhamnose linked to glucose).
-
Cyanidin-3-galactoside (C3Gal): Contains a single galactose molecule.
These structural distinctions are not trivial; they are the primary determinants of the differential bioavailability observed among these compounds.
Caption: Structural differences in cyanidin glycosides influence their bioavailability.
Comparative Bioavailability: What the Data Reveals
In Vivo Human and Animal Pharmacokinetic Data
The bioavailability of cyanidin glycosides is generally low, with a significant portion of the ingested compounds being metabolized by the gut microbiota before absorption.[1][2] The parent glycosides and their metabolites can be detected in plasma and urine following consumption.[3][4]
Table 1: Comparative Pharmacokinetic Parameters of Cyanidin Glycosides
| Glycoside | Study Population | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Key Findings & Citations |
| Cyanidin-3-glucoside (C3G) | Healthy Humans | 500 mg (13C5-C3G) | 141 ± 70 nM | 1.8 ± 0.2 h | 279 ± 170 mM·h | Rapid absorption and elimination of the parent compound, with extensive metabolism.[5][6][7] |
| Healthy Humans | Black bean extract | ~20 ng/mL | ~1-2 h | Not specified | No accumulation observed after 14 days of administration.[8][9] | |
| Rats | 300 mg/kg | ~1 µg/mL | 0.5 h | ~1.5 µg·h/mL | Bioavailability estimated at 0.5-1.5%.[10] | |
| Cyanidin-3-rutinoside (C3R) | Healthy Humans | Black currant anthocyanins | 46.3 ± 22.5 nmol/L | 1.25 - 1.75 h | Not specified | Absorbed as the intact glycoside.[4] |
| Rats | Mulberry extract | Not specified | 0.25 h | 2.76 ± 0.88 µg·h/mL (plasma) | Rapidly absorbed.[11] | |
| Cyanidin-3-galactoside (C3Gal) | Rats | 300 mg/kg | 2967.29 ± 556.71 ng/mL | 0.25 h | Not specified | Fast distribution and elimination. Can cross the blood-brain barrier.[12] |
Expert Insights: The data suggests that while all three glycosides are absorbed, their pharmacokinetic profiles differ. C3G has been more extensively studied, often showing rapid absorption and clearance. The disaccharide moiety in C3R may influence its absorption kinetics compared to the monosaccharide-containing C3G and C3Gal. The high Cmax observed for C3Gal in rats is noteworthy and warrants further investigation in humans.
In Vitro Intestinal Permeability: The Caco-2 Cell Model
The Caco-2 cell monolayer is a well-established in vitro model that mimics the human intestinal epithelium, providing a valuable tool for assessing the intestinal permeability of compounds.[13][14]
A study directly comparing the absorption of blueberry anthocyanins using Caco-2 cells found that cyanidin-3-glucoside had significantly higher transport efficiency than cyanidin-3-galactoside .[1] This suggests that the glucose moiety may be more readily transported across the intestinal barrier than galactose. This is a critical finding, as it points to the specific sugar as a key determinant of absorption efficiency.
Mechanisms of Absorption and Metabolism: A Deeper Dive
The journey of cyanidin glycosides through the body is a complex process involving intestinal transporters, metabolic enzymes, and the gut microbiota.
Caption: Absorption and metabolism pathway of cyanidin glycosides.
The Role of Intestinal Transporters
The absorption of intact cyanidin glycosides is, in part, an active process mediated by glucose transporters. Specifically, the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2) have been implicated in the uptake of cyanidin-3-glucoside.[15] This explains the observed competition with glucose and the generally higher absorption of glucosides over other sugar forms.
The Influence of Gut Microbiota
A significant portion of ingested cyanidin glycosides reaches the colon, where they are extensively metabolized by the gut microbiota. Bacterial enzymes, such as β-glucosidase , cleave the sugar moieties, releasing the aglycone, cyanidin. This aglycone is then further degraded into smaller phenolic acids, such as protocatechuic acid, which are readily absorbed into the systemic circulation.[1]
Phase I and II Metabolism
Once absorbed, either as intact glycosides or as metabolites, these compounds undergo Phase I and II metabolism, primarily in the enterocytes and the liver. This involves processes like methylation, glucuronidation, and sulfation, leading to a diverse array of circulating metabolites.[5][6]
Experimental Protocols for Bioavailability Assessment
To ensure the reproducibility and validity of bioavailability studies, standardized and well-documented protocols are essential.
In Vivo Animal Study Protocol
This protocol outlines a general procedure for assessing the oral bioavailability of cyanidin glycosides in a rat model.
Objective: To determine the pharmacokinetic profile of a specific cyanidin glycoside after oral administration.
Materials:
-
Sprague-Dawley rats (male, 8 weeks old)[16]
-
Test cyanidin glycoside (e.g., C3G, C3R, or C3Gal)
-
Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
UPLC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the cyanidin glycoside via gavage. A typical dose might range from 100-300 mg/kg body weight.[10][12]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11][12]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Acidify the plasma to stabilize the anthocyanins (e.g., with 6 M HCl).[8] Store the plasma samples at -80°C until analysis.
-
UPLC-MS/MS Analysis: Quantify the concentration of the parent cyanidin glycoside and its major metabolites in the plasma samples using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonLin).[8][9]
In Vitro Caco-2 Permeability Assay
This protocol provides a step-by-step guide for assessing the intestinal permeability of cyanidin glycosides using the Caco-2 cell model.[14][17]
Objective: To determine the apparent permeability coefficient (Papp) of a cyanidin glycoside across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test cyanidin glycoside
-
Lucifer yellow (for monolayer integrity testing)
-
UPLC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 200 Ω·cm²) is typically required. Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the transport buffer containing the test cyanidin glycoside to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of the cyanidin glycoside in the collected samples using UPLC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the donor chamber.
-
UPLC-MS/MS Quantification Protocol
This protocol outlines a general method for the quantification of cyanidin glycosides and their metabolites in plasma.
Objective: To accurately measure the concentration of target analytes in a complex biological matrix.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation:
-
Protein Precipitation: Add acidified acetonitrile to the plasma sample to precipitate proteins.[18]
-
Solid-Phase Extraction (SPE): Alternatively, use SPE for sample cleanup and concentration, which can offer better recovery.[18][19]
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[8][20]
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[8][19]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for anthocyanins.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard (e.g., for C3G: m/z 449.1 → 287.1).[8][21]
Validation: The method should be fully validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[22]
Conclusion and Future Directions
The bioavailability of cyanidin glycosides is a complex interplay of their chemical structure, interaction with intestinal transporters, and metabolism by the host and gut microbiota. Current evidence suggests that the nature of the sugar moiety is a critical determinant of absorption efficiency, with glucosides potentially having an advantage over galactosides. However, the extensive metabolism of these compounds into bioactive phenolic acids underscores the importance of looking beyond the parent glycoside when assessing their overall health benefits.
For researchers and drug development professionals, this guide highlights the necessity of:
-
Conducting direct comparative bioavailability studies of different cyanidin glycosides to obtain more definitive data.
-
Utilizing standardized and validated in vivo and in vitro models to ensure the reliability and comparability of results.
-
Employing sensitive and specific analytical techniques like UPLC-MS/MS to accurately quantify both the parent compounds and their numerous metabolites.
-
Further investigating the role of specific intestinal transporters and microbial enzymes in the absorption and metabolism of these compounds.
By advancing our understanding in these areas, we can better unlock the therapeutic potential of this important class of natural compounds.
References
- The Safety and Pharmacokinetics of Cyanidin-3-Glucoside after 2-Week Administration of Black Bean Seed Coat Extract in Healthy Subjects. (2012). Food and Chemical Toxicology, 50(7-8), 2642-2648.
- Yi, W., Fischer, J., & Akoh, C. C. (2006). Absorption of anthocyanins from blueberry extracts by caco-2 human intestinal cell monolayers. Journal of Agricultural and Food Chemistry, 54(15), 5651–5658.
- Mazı, A., & Konuş, M. (2008). Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.)
- Kay, C. D., Mazza, G., Holub, B. J., & Wang, J. (2005). Anthocyanins exist in the circulation primarily as metabolites in adult men. The Journal of Nutrition, 135(11), 2582–2588.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for the Quantification of Cyanidin-3-O-sophoroside
Abstract
The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant leap forward in analytical efficiency, offering substantial gains in speed, resolution, and sensitivity. However, this technological advancement necessitates a rigorous cross-validation process to ensure data consistency and reliability, a cornerstone of regulatory compliance and scientific integrity. This guide provides an in-depth technical comparison of HPLC and UPLC systems for the analysis of Cyanidin-3-O-sophoroside, a key anthocyanin of interest in the food and pharmaceutical industries. We will explore the fundamental principles differentiating these technologies, present a detailed protocol for method cross-validation in accordance with international guidelines, and provide experimental data to support the transition. This document is intended for researchers, analytical scientists, and quality control professionals engaged in chromatographic analysis and method lifecycle management.
Introduction: The Analyte and the Technologies
Cyanidin-3-O-sophoroside: A Profile
Cyanidin-3-O-sophoroside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables, such as red raspberries and certain varieties of artichoke.[1][2][3][4] Its chemical structure consists of a cyanidin aglycone linked to a sophorose disaccharide.[2][5] Beyond its role as a natural colorant, there is growing interest in its potential health benefits, including antioxidant and anti-inflammatory properties.[6] Accurate and precise quantification of this compound is therefore critical for quality control in food products, standardization of botanical extracts, and pharmacokinetic studies in drug development.
An Overview of HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for the analysis of non-volatile and semi-volatile compounds in the pharmaceutical industry.[7] It operates by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase, separating components based on their differential interactions.[8]
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC technology. The core innovation lies in the use of stationary phase particles smaller than 2 µm in diameter.[7][8] This fundamental change necessitates instrumentation capable of operating at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (typically up to 6,000 psi).[8][9] The result is a dramatic improvement in chromatographic performance.
The relationship between particle size, pressure, and performance is a cornerstone of chromatographic theory.
Caption: Fundamental differences in particle size drive the performance advantages of UPLC over HPLC.
Head-to-Head Comparison: HPLC vs. UPLC Performance
The decision to migrate from an established HPLC method to a UPLC method is driven by significant performance and efficiency gains. The primary advantages of UPLC include dramatically faster analysis times, improved resolution for complex mixtures, and higher sensitivity.[10][11] These benefits stem directly from the smaller particle size of the stationary phase.[7][8]
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale for Difference |
| Stationary Phase Particle Size | Typically 3–5 µm | < 2 µm | UPLC's core innovation is the use of sub-2-micron particles, which increases column efficiency.[7][8] |
| Operating Pressure | Up to 6,000 psi (400 bar) | Up to 15,000 psi (1,000 bar) or higher | Higher pressure is required to force the mobile phase through the densely packed UPLC column.[8][9] |
| Typical Column Dimensions | 4.6 mm ID; 150–250 mm length | 2.1 mm ID; 50–100 mm length | Shorter, narrower columns can be used in UPLC without sacrificing resolution due to higher efficiency.[12] |
| Analysis Time | 15–30 minutes | 2–10 minutes | Higher flow rates and shorter columns enable significantly faster separations.[7] |
| Resolution | Good | Excellent | Smaller particles reduce band broadening, resulting in sharper peaks and better separation.[8][11] |
| Sensitivity | Standard | High | Narrower peaks lead to greater peak height and a better signal-to-noise ratio, improving detection limits.[10][11] |
| Solvent Consumption | High | Low (up to 90% reduction) | Shorter run times and lower flow rates (in smaller ID columns) drastically reduce solvent usage.[10][11] |
The Imperative of Cross-Validation
When an analytical method is updated, transferred between laboratories, or changed in any significant way (such as moving from HPLC to UPLC), a validation process is required to demonstrate that the new method is fit for its intended purpose. This is a mandate from regulatory bodies like the FDA and is detailed in the International Council for Harmonisation (ICH) guidelines.[13][14][15]
Cross-validation is a comparative process that demonstrates the equivalence of two analytical methods.[16] It is a critical step in method lifecycle management, ensuring that data generated by the new UPLC method is reliable and comparable to the historical data from the original HPLC method.[17][18] The objective is to prove that the receiving laboratory (or new method) can achieve results that are equivalent in accuracy, precision, and reliability to the transferring laboratory (or original method).[19]
Caption: A structured workflow for the cross-validation of analytical methods.
Experimental Protocol: Cross-Validating HPLC and UPLC Methods
This section outlines a detailed, step-by-step methodology for the cross-validation study. All procedures should be governed by a pre-approved validation protocol that specifies the experiments, samples, and acceptance criteria.[13]
Materials and Reagents
-
Reference Standard: Cyanidin-3-O-sophoroside, purity >97%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (reagent grade), Deionized Water
-
Sample Matrix: A well-characterized placebo or sample matrix relevant to the product being tested.
Chromatographic Conditions (Example)
| Parameter | HPLC Method | UPLC Method |
| System | Agilent 1260 or equivalent | Waters ACQUITY UPLC H-Class or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm | BEH C18, 2.1 x 50 mm, 1.7 µm[20] |
| Mobile Phase A | 5% Formic Acid in Water | 5% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-20 min, 10-40% B | 0-2 min, 10-40% B |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C[20] |
| Injection Vol. | 10 µL | 2 µL[20] |
| Detection | DAD/UV at 520 nm[1] | DAD/UV at 520 nm |
Validation Parameter Assessment
The following validation characteristics, as defined by ICH Q2(R2), must be assessed for both methods using the same batches of standards and samples.[15][21][22]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[21]
-
Procedure:
-
Inject a blank (diluent) and a placebo (sample matrix without analyte).
-
Analyze a spiked sample containing Cyanidin-3-O-sophoroside and known potential impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.
-
-
Acceptance Criteria: No significant interference at the retention time of the Cyanidin-3-O-sophoroside peak. Peak purity analysis (using a DAD detector) should pass.
2. Linearity:
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.[23]
-
Procedure: Prepare at least five concentrations of the reference standard spanning 80-120% of the expected working concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Objective: To determine the closeness of the test results to the true value.[17]
-
Procedure: Analyze a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[13]
-
Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the closeness of agreement among a series of measurements from the same homogeneous sample.[23]
-
Procedure:
-
Repeatability (Intra-assay): Perform six replicate analyses of a sample at 100% of the target concentration.[23]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.
5. Range:
-
Objective: To confirm the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[24]
-
Procedure: The range is confirmed by the data from the accuracy, precision, and linearity studies.
-
Acceptance Criteria: The method must meet the acceptance criteria for the above tests across the defined range.
6. Limit of Quantitation (LOQ):
-
Objective: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Typically determined based on a signal-to-noise ratio of 10:1 or by demonstrating acceptable precision (%RSD ≤ 10%) at low concentrations.
-
Acceptance Criteria: The LOQ must be appropriate for the intended application (e.g., impurity analysis).
Comparative Analysis
-
Procedure: Analyze a minimum of three independent batches of the target sample/product in triplicate on both the HPLC and UPLC systems.
-
Data Evaluation: Compare the mean assay results and %RSD values. A Student's t-test can be used to determine if there is a statistically significant difference between the means obtained from the two methods. An F-test can compare the variance (precision).
-
Acceptance Criteria: No statistically significant difference between the results obtained from the two methods (e.g., p-value > 0.05). The difference between the mean results should be less than 2.0%.
Interpreting the Results: A Comparative Data Summary
The following table presents hypothetical but realistic data from a cross-validation study, demonstrating the expected outcomes.
| Validation Parameter | HPLC Result | UPLC Result | Acceptance Criteria | Outcome |
| Specificity | No interference observed | No interference observed | No interference at analyte RT | Pass |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% (at 100%) | 100.2% (at 100%) | 98.0 - 102.0% | Pass |
| Precision (Repeatability, %RSD) | 0.85% | 0.45% | ≤ 2.0% | Pass |
| LOQ (µg/mL) | 0.5 µg/mL | 0.1 µg/mL | Report Value | Pass |
| Sample Assay (Batch A) | 99.2% (RSD 0.9%) | 99.4% (RSD 0.5%) | Difference < 2.0% | Pass |
| Sample Assay (Batch B) | 101.1% (RSD 0.7%) | 101.3% (RSD 0.4%) | Difference < 2.0% | Pass |
| Run Time | 25 minutes | 2.5 minutes | Report Value | N/A |
Interpretation: The UPLC method demonstrates superior precision (%RSD of 0.45% vs. 0.85%) and a significantly lower LOQ, highlighting its enhanced sensitivity.[10] Most critically, the assay results for commercial batches are statistically equivalent, confirming that the UPLC method can replace the HPLC method without compromising data integrity. The 10-fold reduction in run time translates directly to increased laboratory throughput and reduced operational costs.[7][10]
Conclusion and Recommendations
The transition from HPLC to UPLC for the analysis of Cyanidin-3-O-sophoroside offers undeniable advantages in terms of speed, sensitivity, resolution, and reduced solvent consumption. This guide has demonstrated that while the underlying principles of chromatography remain the same, the performance gains are substantial.[12]
A successful migration hinges on a robust cross-validation study, grounded in the principles outlined by ICH and FDA guidelines.[25][26] By systematically evaluating key validation parameters—specificity, linearity, accuracy, precision, and range—and performing a direct statistical comparison of sample analyses, laboratories can ensure the new UPLC method is fit for its purpose and yields data that is equivalent and reliable to the legacy HPLC method.[22][27] The adoption of UPLC technology, supported by a thorough cross-validation, represents a strategic investment in laboratory efficiency, data quality, and analytical excellence.
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A Comparative Guide to the Structure-Activity Relationship of Cyanidin Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyanidin and its Glycosides
Cyanidin is a prominent member of the anthocyanidin subclass of flavonoids, responsible for the vibrant red, purple, and blue hues in many fruits, vegetables, and flowers.[1][2] In its natural state, cyanidin is typically found in a glycosylated form, meaning it is attached to one or more sugar molecules. These sugar moieties, along with other potential modifications like acylation, play a crucial role in the stability, bioavailability, and ultimately, the biological efficacy of the parent cyanidin molecule.[3] Understanding the SAR of cyanidin glycosides is paramount for harnessing their therapeutic potential in drug discovery and development.[1][2]
The core structure of cyanidin features a C6-C3-C6 flavonoid backbone with hydroxyl groups that are key to its antioxidant activity. Glycosylation, the attachment of sugars such as glucose, galactose, arabinose, or rutinose, most commonly occurs at the C3 position.[4] Further structural diversity is introduced by the number of sugar units (mono-, di-, or tri-glycosides) and the addition of acyl groups (e.g., from organic acids) to the sugar molecule. These structural variations give rise to a wide array of cyanidin glycosides with distinct physicochemical and biological properties.
Comparative Analysis of Biological Activities
The biological activities of cyanidin glycosides are intricately linked to their molecular structure. Here, we compare how different structural features impact their antioxidant, anti-inflammatory, and anti-cancer effects.
Antioxidant Activity
The antioxidant capacity of cyanidin and its glycosides is their most renowned biological attribute, stemming from their ability to scavenge reactive oxygen species (ROS).[1][5] However, structural modifications, particularly glycosylation, can significantly modulate this activity.
Generally, the aglycone cyanidin exhibits higher antioxidant activity in in-vitro chemical assays compared to its glycosylated counterparts.[5][6] This is attributed to the fact that glycosylation reduces the number of free hydroxyl groups, which are the primary sites for radical scavenging.[4] The steric hindrance imposed by the sugar moiety can also limit the molecule's ability to interact with and neutralize free radicals.[5]
However, the type and number of sugar substituents are critical determinants of antioxidant potential. Studies have shown that cyanidin glycosides with monosaccharides (like glucose or galactose) tend to have better protective effects than those with disaccharides (like rutinose).[4]
Acylation, the addition of an acyl group to the sugar, can enhance the stability and, in some cases, the antioxidant activity of cyanidin glycosides.[7][8][9] Acylated derivatives have shown improved thermostability and photostability.[9] Notably, while in-vitro antioxidant activity of some acylated cyanidin glycosides might be slightly lower than the non-acylated form, their cellular antioxidant activity can be significantly increased.[8] This highlights the importance of evaluating antioxidant effects in a more biologically relevant cellular context.
Table 1: Comparative Antioxidant Activity of Cyanidin and its Glycosides
| Compound | Glycosylation | Acylation | Relative In-Vitro Antioxidant Activity | Relative Cellular Antioxidant Activity | Key Findings |
| Cyanidin | None | None | ++++ | +++ | Generally the most potent in chemical assays due to free hydroxyl groups.[5][6] |
| Cyanidin-3-O-glucoside (C3G) | Monosaccharide | None | +++ | +++ | Glycosylation slightly reduces activity compared to cyanidin.[5] |
| Cyanidin-3-O-rutinoside (C3R) | Disaccharide | None | ++ | ++ | The larger disaccharide can further decrease activity compared to monosaccharide glycosides.[4] |
| Acylated Cyanidin-3-O-glucoside | Monosaccharide | Yes | +++ | ++++ | Acylation can improve stability and cellular uptake, leading to enhanced cellular antioxidant effects.[8][10] |
Activity Ranking: ++++ (Very High), +++ (High), ++ (Moderate), + (Low)
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyanidin and its glycosides have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators. A key target in this context is nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a molecule with dual roles in physiology and pathology. Overproduction of NO by inducible NOS (iNOS) contributes to inflammation.
Studies have shown that both cyanidin-3-glucoside (C3G) and cyanidin-3-rutinoside (C3R) can significantly reduce NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[11] They achieve this by down-regulating the expression of iNOS and another pro-inflammatory enzyme, cyclooxygenase-2 (COX-2).[11] The underlying mechanism often involves the modulation of key signaling pathways like NF-κB.[1]
While direct comparative studies on a wide range of cyanidin glycosides are less common for anti-inflammatory activity compared to antioxidant effects, the general trend suggests that the aglycone and less sterically hindered glycosides may exhibit more potent activity in cell-based assays. However, the increased stability and altered bioavailability of certain glycosides could lead to significant in-vivo effects.
Anti-cancer Activity
The potential of cyanidin and its glycosides as anti-cancer agents is an area of intense research.[1][12][13] They have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis in various cancer models, including breast, colon, and liver cancer.[1][12]
Similar to its other biological activities, the aglycone cyanidin often demonstrates more potent anti-proliferative effects in vitro than its glycosides.[6] For instance, cyanidin has been found to inhibit the proliferation of several cancer cell lines, whereas cyanidin-3-glucoside did not show the same effect at similar concentrations.[6]
The anti-cancer mechanisms of cyanidin and its derivatives are multi-faceted, involving the modulation of critical signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[1][12] For example, cyanidin-3-glucoside has been shown to induce apoptosis in breast cancer cells through caspase-3 cleavage and DNA fragmentation.[14][15]
The choice of cyanidin glycoside for anti-cancer drug development will likely depend on the specific cancer type and the desired therapeutic outcome, balancing in-vitro potency with in-vivo bioavailability and tumor targeting.
Table 2: Comparative Anti-proliferative Activity of Cyanidin and its Glycosides in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Key Findings |
| Cyanidin | MCF-7 (Breast), HuH-7 (Liver), HepG2 (Liver), Caco-2 (Colon) | Varies | Significantly inhibits proliferation.[6] |
| Cyanidin-3-O-glucoside | MCF-7, HuH-7, HepG2, Caco-2 | No significant inhibition | The sugar moiety appears to hamper the anti-proliferative effect in these cell lines.[6] |
| Cyanidin-3-O-glucoside | MDA-MB-453 (Breast) | Dose-dependent decrease in viability | Induces apoptosis via caspase-3 cleavage.[14][15] |
Experimental Protocols for Activity Assessment
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for assessing the key biological activities of cyanidin glycosides.
In-Vitro Antioxidant Capacity Assays
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[16]
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the cyanidin glycoside test samples and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured by a decrease in absorbance.[16][17]
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Add a small volume of the cyanidin glycoside test sample or standard to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a more biologically relevant method as it measures the antioxidant activity of compounds within a cellular environment.[18][19][20][21] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, leading to a reduction in fluorescence.[18][19][20]
Protocol:
-
Seed cells (e.g., HepG2 or HeLa) in a 96-well black microplate and culture until confluent.[18][19]
-
Wash the cells with a buffered saline solution (e.g., DPBS or HBSS).[18][19]
-
Load the cells with DCFH-DA solution and the cyanidin glycoside test sample or a standard antioxidant (e.g., Quercetin) and incubate at 37°C.[18][19]
-
Wash the cells to remove the excess probe and sample.[18]
-
Induce oxidative stress by adding a free radical initiator (e.g., AAPH).[18][19][22]
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over time using a microplate reader.[19]
-
Calculate the CAA value by determining the area under the curve of fluorescence versus time and comparing it to the control.
Anti-inflammatory Activity Assay: Nitric Oxide Synthase (NOS) Inhibition
Principle: This assay measures the inhibition of NOS activity, which can be determined by quantifying the amount of nitric oxide (NO) produced. Since NO is rapidly oxidized to nitrite and nitrate, the total NO production is often assessed by measuring the concentration of these stable end products using the Griess reagent.[23][24]
Protocol:
-
Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the cyanidin glycoside test samples for a specific duration.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which involves a colorimetric reaction.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Anti-cancer Activity Assay: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27][28][29] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[25][26]
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.[25]
-
Treat the cells with various concentrations of the cyanidin glycoside test compounds and a vehicle control for a defined period (e.g., 24, 48, or 72 hours).[25]
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[25][27]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).[25][26]
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 570 and 600 nm) using a microplate reader.[26]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide visual representations of the structure-activity relationships and experimental workflows.
Diagram: Influence of Structural Modifications on Cyanidin Glycoside Activity
Caption: SAR of Cyanidin Glycosides
Diagram: Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
Caption: CAA Assay Workflow
Diagram: Mechanism of Action for Anti-cancer Activity
Caption: Anti-cancer Mechanism
Conclusion
The structure-activity relationship of cyanidin glycosides is a complex but critical area of study for the development of novel therapeutics. This guide has provided a comparative analysis of how glycosylation and acylation impact the antioxidant, anti-inflammatory, and anti-cancer activities of cyanidin. While the aglycone, cyanidin, often exhibits the most potent in-vitro activity, its glycosides offer a diverse palette of compounds with varying stability, bioavailability, and cellular effects. The provided experimental protocols and visual diagrams serve as a foundation for researchers to design and execute robust SAR studies. A thorough understanding of these relationships will undoubtedly pave the way for the rational design and application of cyanidin-based compounds in medicine and nutrition.
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The Impact of O-Glycosylation on Cyanidin Interaction with POPC Membranes: Structure-Activity Relationship. (2018). National Institutes of Health. [Link]
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Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats. (2007). PubMed. [Link]
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Differential Effects of Cyanidin and Cyanidin-3-glucoside on Human Cell Lines. (n.d.). J-Stage. [Link]
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The Impact of O-Glycosylation on Cyanidin Interaction with POPC Membranes: Structure-Activity Relationship. (2018). ResearchGate. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). BosterBio. [Link]
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New acylated cyanidin glycosides extracted from underutilized potential sources: Enzymatic synthesis, antioxidant activity and thermostability. (2022). ResearchGate. [Link]
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Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review. (2023). MDPI. [Link]
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The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activity. (2024). ResearchGate. [Link]
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Human metabolism and elimination of the anthocyanin, cyanidin-3-glucoside: a (13)C-tracer study. (2015). Semantic Scholar. [Link]
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Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). ACS Publications. [Link]
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Cell Viability Assays. (2013). National Institutes of Health. [Link]
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Enzymatic acylation of cyanidin-3-glucoside with fatty acid methyl esters improves stability and antioxidant activity. (2021). PubMed. [Link]
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The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activity. (2024). PubMed. [Link]
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Cyanidins: metabolism and biological properties. (2002). PubMed. [Link]
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Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. (2022). National Institutes of Health. [Link]
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Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI. [Link]
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Enzymatic acylation of cyanidin-3-O-glucoside in raspberry anthocyanins for intelligent packaging: Improvement of stability, lipophilicity and functional properties. (2022). National Institutes of Health. [Link]
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Antioxidant and anti‐inflammatory activities of cyanidin‐3‐glucoside and cyanidin‐3‐rutinoside in hydrogen peroxide and lipopolysaccharide treated RAW264.7 cells. (2011). ResearchGate. [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). National Institutes of Health. [Link]
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Cyanidin as potential anticancer agent targeting various proliferative pathways. (2023). ResearchGate. [Link]
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EnzyChrom™ Nitric Oxide Synthase Assay Kit. (n.d.). BioAssay Systems. [Link]
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Bioavailability, antioxidant and biological properties of the natural free-radical scavengers cyanidin and related glycosides. (2009). PubMed. [Link]
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Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. (2007). PubMed. [Link]
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Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. (n.d.). PubMed. [Link]
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Activity and mechanism of the antioxidant properties of cyanidin-3-O-β-glucopyranoside. (2000). ResearchGate. [Link]
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Anti-cancer Effect of Cyanidin-3-glucoside from Mulberry via Caspase-3 Cleavage and DNA Fragmentation in vitro and in vivo. (2017). PubMed. [Link]
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Cyanidin 3-Rutinoside and Cyanidin 3-Xylosylrutinoside as Primary Phenolic Antioxidants in Black Raspberry. (2006). ResearchGate. [Link]
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Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. (2022). MDPI. [Link]
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Anti-cancer Effect of Cyanidin-3-glucoside from Mulberry via Caspase-3 Cleavage and DNA Fragmentation in vitro and in vivo. (2017). Bentham Science. [Link]
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Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. [Link]
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ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2020). National Institutes of Health. [Link]
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The Colorful Side of Supplements: Cyanidin 3-Glucoside and Its Rainbow of Benefits. (n.d.). Nootropics Depot. [Link]
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Antioxidant Activity; DPPH; Ferulago Angulata; FRAP; ORAC. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
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A Comparative Guide to the Stability of Acylated vs. Non-Acylated Anthocyanins
Introduction
Anthocyanins are a class of water-soluble flavonoids responsible for many of the vibrant red, purple, and blue colors observed in fruits, vegetables, and flowers.[1][2] Beyond their role as natural colorants, they are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits.[3][4] However, the widespread application of anthocyanins is often hindered by their inherent instability under various environmental and processing conditions, such as changes in pH, temperature, and light exposure.[1][2][5][6]
Anthocyanins are structurally categorized into two primary groups based on the presence or absence of an acyl group: non-acylated and acylated anthocyanins.[1][2] Non-acylated anthocyanins, commonly found in berries like elderberry and blackberry, have a simpler structure.[2][5] In contrast, acylated anthocyanins, abundant in vegetables such as red cabbage, purple sweet potato, and black carrot, feature one or more acid groups esterified to their sugar moieties.[2][5][7] This structural modification has profound implications for their chemical stability.
This guide provides a comprehensive comparison of the stability of acylated and non-acylated anthocyanins, grounded in mechanistic principles and supported by experimental data. We will explore the structural basis for the enhanced stability of acylated variants and provide detailed protocols for researchers to validate these properties in their own work.
The Structural Basis of Anthocyanin Stability: The Role of Acylation
The core structure of an anthocyanin is the flavylium cation, which is responsible for its color but is only stable at a very low pH (typically below 3).[8][9] As the pH increases, the flavylium cation is susceptible to a nucleophilic attack by water molecules. This leads to the formation of a colorless carbinol pseudobase and, subsequently, a pale yellow chalcone, resulting in rapid color loss.[10]
Acylation fundamentally enhances stability through a mechanism known as intramolecular co-pigmentation .[5][11][12][13] In acylated anthocyanins, the attached aromatic or aliphatic acid groups can fold back to stack alongside the planar flavylium chromophore.[14][15] This spatial arrangement provides two key protective benefits:
-
Steric Hindrance: The acyl group physically shields the electrophilic center of the flavylium cation, hindering the approach of water molecules and preventing the hydration reaction that leads to color loss.[5][8][16]
-
Hydrophobic Interactions: The stacking creates a more hydrophobic microenvironment around the chromophore, further repelling water.[13]
This intramolecular complex effectively "locks" the anthocyanin in its stable, colored flavylium form over a much broader range of conditions compared to its non-acylated counterpart. The number and type of acyl groups are critical, with polyacylated anthocyanins generally exhibiting greater stability than monoacylated and non-acylated forms.[2][5][14]
Figure 2: Standard experimental workflow for comparing the stability of different anthocyanin extracts.
Protocol 1: Total Monomeric Anthocyanin Content and Colorimetric Analysis (pH Differential Method)
This protocol quantifies the concentration of monomeric anthocyanins, which are responsible for color, and is foundational for any stability study.
A. Principle: Monomeric anthocyanins undergo a reversible structural transformation with a change in pH. They are colored at pH 1.0 and colorless at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is directly proportional to the anthocyanin concentration.
B. Materials:
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate buffer (0.4 M), pH 4.5
-
Spectrophotometer
-
Anthocyanin extract
C. Step-by-Step Methodology:
-
Sample Preparation: Dilute the anthocyanin extract with deionized water to yield an absorbance reading between 0.2-1.2 at λvis-max.
-
pH 1.0 Measurement: Pipette X mL of the diluted sample into a volumetric flask and bring to volume with the pH 1.0 KCl buffer.
-
pH 4.5 Measurement: Pipette X mL of the same diluted sample into an identical volumetric flask and bring to volume with the pH 4.5 sodium acetate buffer.
-
Equilibration: Allow both solutions to equilibrate for at least 15 minutes.
-
Spectrophotometry: Measure the absorbance of both solutions at the λvis-max for the specific anthocyanin (e.g., ~520 nm for cyanidin derivatives) and at 700 nm (to correct for haze).
-
Calculation:
-
Calculate the absorbance difference (A): A = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5
-
Calculate Total Monomeric Anthocyanin (mg/L): (A × MW × DF × 1000) / (ε × l)
-
MW = Molecular Weight of the predominant anthocyanin
-
DF = Dilution Factor
-
ε = Molar extinction coefficient of the predominant anthocyanin
-
l = Pathlength in cm (usually 1)
-
-
Protocol 2: Thermal Degradation Kinetics
A. Principle: The degradation of anthocyanins typically follows first-order reaction kinetics. By measuring the loss of monomeric anthocyanin content over time at a constant temperature, the degradation rate constant (k) and half-life (t1/2) can be determined.
B. Materials:
-
Constant temperature water bath or incubator
-
Ice bath
-
Buffered anthocyanin solution (e.g., at pH 3.0)
-
Materials for the pH differential method (Protocol 1)
C. Step-by-Step Methodology:
-
Initial Measurement (t=0): Determine the initial total monomeric anthocyanin concentration (C0) of the buffered solution using Protocol 1.
-
Incubation: Place the buffered anthocyanin solution in a pre-heated water bath set to the desired temperature (e.g., 80°C).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample and immediately place it in an ice bath to quench the degradation reaction.
-
Analysis: For each time point, determine the remaining monomeric anthocyanin concentration (Ct) using Protocol 1.
-
Data Analysis:
-
Plot ln(Ct/C0) versus time (in seconds or minutes).
-
The data should yield a straight line. The slope of this line is equal to -k.
-
Calculate the half-life using the formula: t1/2 = 0.693 / k.
-
Conclusion and Practical Implications
The evidence is unequivocal: acylation confers a dramatic and commercially significant enhancement to the stability of anthocyanins. [3][16]Through the mechanism of intramolecular co-pigmentation, acylated anthocyanins exhibit superior resilience to degradation from shifts in pH, heat, and light compared to their non-acylated counterparts. [5][8][17] For researchers, scientists, and drug development professionals, this distinction is critical.
-
Non-acylated anthocyanins , sourced primarily from berries, are best suited for applications in highly acidic, minimally processed products where cold-chain storage is maintained.
-
Acylated anthocyanins , commonly extracted from vegetables like red cabbage and purple sweet potato, offer far greater versatility. [5][7]Their robustness opens the door for use as stable and effective natural colorants and bioactive compounds in a wide range of products, including those requiring pasteurization, neutral pH formulations, and a long shelf-life in ambient, light-exposed conditions.
The choice between an acylated and non-acylated anthocyanin source should therefore be a primary consideration, dictated by the specific processing, storage, and matrix conditions of the final product. Understanding these fundamental stability differences is key to successfully harnessing the full potential of these valuable natural compounds.
References
-
Gamage, A., Liyanage, R., & Jayawardena, N. (2021). Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems. Journal of Food Science, 86(4), 1335-1353. Available from: [Link]
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A Senior Scientist's Guide to a Validated LC-MS/MS Method for Cyanidin-3-O-sophoroside Quantification in Plasma
This guide provides an in-depth, validated methodology for the quantification of Cyanidin-3-O-sophoroside (C3S) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each procedural choice, compare alternative approaches, and present the validation data that underpins the robustness and reliability of this method. This document is intended for researchers, scientists, and drug development professionals who require a highly selective, sensitive, and reproducible bioanalytical assay for pharmacokinetic and metabolic studies of anthocyanins.
The Analytical Imperative: Why LC-MS/MS for C3S in Plasma?
Cyanidin-3-O-sophoroside is a key anthocyanin found in various berries and colored vegetables. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating the health benefits of functional foods and nutraceuticals. Plasma, as a biological matrix, is inherently complex, containing a high abundance of proteins, lipids, and other endogenous components that can interfere with analysis.[1][2]
While traditional methods like HPLC with UV detection can be used, they often lack the sensitivity and selectivity required to measure the low concentrations of anthocyanins typically found in plasma post-consumption.[3][4] LC-MS/MS has emerged as the gold standard for bioanalysis due to its unparalleled ability to:
-
Provide High Selectivity: By using Multiple Reaction Monitoring (MRM), we can specifically target the C3S molecule, filtering out noise from co-eluting matrix components.[3]
-
Achieve Low Limits of Quantification (LLOQ): LC-MS/MS offers sensitivity in the low ng/mL to pg/mL range, which is essential for accurately profiling the pharmacokinetic curve of C3S.[5][6]
-
Offer Structural Confirmation: The fragmentation pattern from MS/MS provides a higher degree of confidence in analyte identification compared to retention time alone.
This guide will focus on a method that prioritizes a clean sample and robust data, comparing a superior Solid-Phase Extraction (SPE) technique with the more common but problematic Protein Precipitation (PPT) method.
Methodological Strategy: The Science Behind the Choices
A robust bioanalytical method is built on a series of deliberate choices, each designed to maximize accuracy and precision while minimizing variability.
The Critical First Step: Plasma Sample Preparation
The primary goal of sample preparation is to isolate the analyte of interest from interfering matrix components.[7] In plasma analysis, phospholipids are a major cause of ion suppression, a phenomenon where matrix components co-eluting with the analyte interfere with the ionization process in the mass spectrometer, leading to inaccurate results.[7][8]
Comparison of Sample Preparation Techniques:
| Technique | Principle | Advantages | Disadvantages | Recommendation |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[9] | Fast, simple, inexpensive. | High risk of matrix effects (ion suppression) from co-extracted phospholipids. Lower recovery (4-18% for some anthocyanins).[9] | Not recommended for a robust, validated assay due to poor cleanup. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[9][10] | Excellent sample cleanup, high recovery (60-120% for anthocyanins).[9] Reduces matrix effects significantly. Allows for sample concentration. | More time-consuming and costly than PPT. Requires method development. | Highly Recommended for achieving the required sensitivity and accuracy. |
Causality: We select SPE because it provides a significantly cleaner extract. By effectively removing phospholipids and other interfering substances, we minimize matrix-induced ion suppression, ensuring that the measured signal is a true representation of the C3S concentration.[7][9] This upfront investment in sample cleanup is critical for the trustworthiness of the final data.
Chromatographic Separation: Isolating the Analyte
The liquid chromatography step separates C3S from other components in the prepared sample before it enters the mass spectrometer.
-
Column: A reversed-phase C18 column is the workhorse for flavonoid analysis, providing excellent retention and separation based on hydrophobicity.[5][11]
-
Mobile Phase: A gradient elution using an acidified aqueous phase (e.g., water with 0.1-1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is standard.[12][13] The acidic modifier is crucial; anthocyanins like C3S exist as stable flavylium cations at low pH, which is optimal for their chromatographic behavior and ionization.[14]
-
Internal Standard (IS): The use of a suitable internal standard is non-negotiable in regulated bioanalysis.[7] An IS is added to every sample, calibrator, and QC at a constant concentration. It co-elutes with the analyte and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the IS, we can correct for variations in extraction recovery and ion suppression/enhancement. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. If unavailable, a close structural analog, such as cyanidin-3-O-glucoside or another flavonoid glycoside, can be used.[5][7]
Mass Spectrometric Detection: Specific and Sensitive Quantification
-
Ionization: Electrospray Ionization (ESI) is the preferred technique for polar molecules like anthocyanin glycosides.[3] We will use the positive ion mode to detect the native flavylium cation of C3S.
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for quantification. In MRM, we pre-select a specific precursor ion (the molecular ion of C3S) and a specific product ion (a characteristic fragment generated by collision-induced dissociation). This precursor → product ion transition is highly specific to the analyte, providing excellent selectivity and signal-to-noise.[3][6]
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for the validated method.
Workflow Overview
The diagram below illustrates the complete analytical workflow from plasma sample to final concentration data.
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A Senior Application Scientist's Guide to Comparing the In Vitro Anticancer Effects of Different Anthocyanins
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction
Anthocyanins are a class of water-soluble flavonoid pigments responsible for the vibrant red, purple, and blue colors observed in many fruits, vegetables, and flowers.[1] Beyond their role as natural colorants, a growing body of evidence from in vitro and in vivo studies suggests these compounds possess significant health-promoting properties, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] The daily dietary intake of anthocyanins in the United States is estimated to be around 200 mg, which is substantially higher than that of other well-known flavonoids.[1] This significant dietary exposure, combined with their promising biological activities, makes anthocyanins compelling candidates for cancer chemoprevention research.
This guide provides a comparative analysis of the in vitro anticancer effects of different anthocyanins, focusing on their mechanisms of action and structure-activity relationships. We will delve into the critical experimental protocols used for their evaluation, explaining the causality behind methodological choices to ensure scientific rigor and reproducibility.
The Structural Basis of Anticancer Activity
The anticancer potential of an anthocyanin is intrinsically linked to its chemical structure. Anthocyanins are glycosides of anthocyanidins, with the core structure being the flavylium cation. The six most abundant anthocyanidins found in nature are cyanidin, delphinidin, malvidin, pelargonidin, peonidin, and petunidin.[5]
Key structural features that influence their biological activity include:
-
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the B-ring of the anthocyanidin structure are critical. An increased number of hydroxyl groups generally correlates with enhanced antioxidant and anticancer activity. For instance, delphinidin, with three -OH groups on its B-ring, often exhibits stronger effects compared to cyanidin (two -OH groups) or malvidin.[6]
-
Glycosylation: The type and number of sugar moieties attached to the aglycone (the anthocyanidin) can affect bioavailability and activity. Studies suggest that nonacylated, monoglycosylated anthocyanins may have a greater inhibitory effect on cancer cell proliferation than those with more complex sugar arrangements.[7][8][9]
-
Acylation: The presence of acyl groups (like cinnamic acid) can decrease the antiproliferative effect.[7][8]
Evidence suggests that the aglycones (the anthocyanidin without the sugar) are often more potent inhibitors of cancer cell proliferation in vitro than their corresponding glycosides (anthocyanins).[1][10] This is a crucial consideration in experimental design, as the choice between testing the aglycone or the glycoside can significantly impact the observed results.
Comparative Analysis of Common Anthocyanins
The anticancer effects of anthocyanins are exerted through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways that govern cell proliferation and survival.[1][4][11] The following table summarizes the reported in vitro anticancer effects of several common anthocyanins across various human cancer cell lines.
| Anthocyanin | Cancer Cell Line | Assay | Key Findings (IC50/GI50) | Mechanism of Action |
| Delphinidin | HCT116 (Colon) | Proliferation/Apoptosis | Induces G2/M arrest and apoptosis | Inhibition of NF-κB signaling pathway.[12] |
| MCF7 (Breast) | SRB Assay | IC50: 120 µM | Inhibition of proliferation, induction of apoptosis.[13] | |
| HepG2 (Liver) | Proliferation/Apoptosis | Most potent inhibitor among 5 anthocyanidins tested. | JNK phosphorylation, increased caspase-3 activity.[14] | |
| Cyanidin | MCF7 (Breast) | SRB Assay | IC50: 47.18 µM | Inhibition of proliferation, induction of apoptosis.[13] |
| HeLa (Cervical) | Proliferation | Inhibited proliferation | Increased generation of reactive oxygen species (ROS).[15] | |
| Caco-2 (Colon) | Proliferation | Inhibition of proliferation | Modulated cell cycle progression.[2] | |
| Malvidin | Leukemia Cell Lines | Proliferation/Apoptosis | Induced apoptosis and S-phase cell cycle arrest. | Caspase-3 activation.[16] |
| Oral Cancer Cell Line | Proliferation/Apoptosis | Inhibited proliferation, induced apoptosis. | STAT-3 inhibitor, leading to cell cycle arrest.[2][16] | |
| Colorectal Cancer | Proliferation/Apoptosis | Induced G2/M cell cycle arrest and apoptosis. | Inhibition of cell-cycle-related proteins.[16] | |
| Pelargonidin | HT29 (Colon) | MTT Assay | GI50: 0.31 µM (24h) | Cell cycle arrest, DNA damage, mitochondrial signaling pathway activation.[17] |
| U2OS (Osteosarcoma) | MTT Assay | IC50: 15 µM | Autophagy induction, G2/M cell cycle arrest, downregulation of PI3K/AKT pathway.[18] |
IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values represent the concentration of a compound required to inhibit a biological process by 50%. Lower values indicate higher potency.
From this data, a clear structure-activity relationship emerges. Delphinidin, with its three B-ring hydroxyls, is often a very potent inhibitor.[6][14][19] For example, in one study on human hepatoma cells, delphinidin showed the most potent growth-inhibitory effects compared to cyanidin, peonidin, pelargonidin, and malvidin.[14] Pelargonidin has also demonstrated significant, low-micromolar potency against colon and osteosarcoma cells.[17][18]
Key Experimental Protocols for In Vitro Assessment
To rigorously evaluate and compare the anticancer potential of different anthocyanins, a series of standardized in vitro assays are essential.[20] The choice of assay depends on the specific cellular process being investigated.[21]
Experimental Workflow Overview
A typical workflow for screening and characterizing the anticancer effects of anthocyanins involves a multi-step process, starting with a general viability screen and progressing to more specific mechanistic assays.
Caption: Anthocyanin-induced intrinsic apoptosis pathway.
This pathway is often initiated by an increase in intracellular Reactive Oxygen Species (ROS). [22]This oxidative stress leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. [23]Anthocyanins can also modulate the expression of the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax. [24]This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization. [24]Released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.
Furthermore, anthocyanins have been shown to inhibit critical cell survival pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer. [19][25][26][27]For example, pelargonidin has been shown to downregulate the PI3K/AKT signaling pathway in osteosarcoma cells,[18] and malvidin can inhibit the PI3K/Akt pathway in various cancer models. [25]
Conclusion
The in vitro evidence strongly supports the potential of anthocyanins as anticancer agents. Their efficacy is closely tied to their chemical structure, with the hydroxylation pattern of the B-ring being a particularly important determinant of activity. Delphinidin and cyanidin frequently demonstrate potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis through the mitochondrial pathway and the induction of cell cycle arrest, often mediated by the modulation of key signaling pathways like NF-κB, PI3K/Akt, and MAPK.
For researchers in this field, it is imperative to employ a systematic approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies of apoptosis and cell cycle progression. The protocols outlined in this guide provide a robust framework for such investigations. While these in vitro findings are promising, further research is necessary to translate these results into effective in vivo applications, focusing on challenges related to bioavailability and metabolism. [3]
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A Senior Application Scientist's Guide to Relative Quantification of Cyanidin-3-O-sophoroside: A Comparative Analysis of Internal Standards
For researchers, scientists, and drug development professionals vested in the quantitative analysis of bioactive compounds, precision and accuracy are non-negotiable. This guide provides an in-depth technical comparison of internal standards for the relative quantification of Cyanidin-3-O-sophoroside, a key anthocyanin with significant therapeutic potential. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical method.
The Analytical Challenge: Why an Internal Standard is Crucial
Cyanidin-3-O-sophoroside, like many anthocyanins, is susceptible to degradation and variations in extraction efficiency and instrument response. The goal of an internal standard (IS) is to compensate for these potential errors, which can arise during sample preparation, injection, and analysis.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the analytical process without interfering with its quantification.
Selecting the Right Calibrator: A Comparative Analysis
The choice of an internal standard is a critical decision that directly impacts the reliability of your quantitative data. We will compare three potential candidates for the relative quantification of Cyanidin-3-O-sophoroside, evaluating them based on structural similarity, chromatographic behavior, and analytical performance.
Candidate 1: Pelargonidin-3-O-glucoside (A Structurally Similar Anthocyanin)
-
Rationale: Pelargonidin-3-O-glucoside is another anthocyanin, sharing a similar core structure with Cyanidin-3-O-sophoroside but differing in the hydroxylation pattern of the B-ring and the glycosidic moiety. Its use is supported by studies where pelargonidin and its derivatives have been successfully employed as internal standards for other anthocyanins.[3]
-
Advantages: As an anthocyanin, it is likely to have comparable extraction efficiency and ionization response in mass spectrometry.
-
Disadvantages: Its structural similarity could lead to co-elution or overlapping fragmentation patterns, potentially interfering with the accurate quantification of Cyanidin-3-O-sophoroside.[4]
Candidate 2: Quercetin-3-O-glucoside (A Non-Anthocyanin Flavonoid)
-
Rationale: Quercetin-3-O-glucoside is a flavonol, a class of flavonoids often found alongside anthocyanins in plant matrices. Its use as an internal standard for cyanidin-3-O-glucoside has been documented.
-
Advantages: Being a non-anthocyanin flavonoid, the risk of spectral or chromatographic overlap with Cyanidin-3-O-sophoroside is significantly reduced.
-
Disadvantages: Its extraction efficiency and ionization response may differ more significantly from Cyanidin-3-O-sophoroside compared to an anthocyanin-based internal standard, potentially leading to less accurate correction for sample preparation variability.
Candidate 3: Cyanidin-3-O-glucoside (A Closely Related Anthocyanin)
-
Rationale: Cyanidin-3-O-glucoside shares the same aglycone (cyanidin) as the analyte, differing only in the sugar moiety (sophoroside vs. glucoside). This close structural relationship suggests it would be an excellent mimic of the analyte's behavior. It is also a commonly available anthocyanin standard.[5][6]
-
Advantages: Very similar extraction and ionization properties to Cyanidin-3-O-sophoroside, offering potentially the most accurate correction.
-
Disadvantages: High risk of co-elution or isobaric interference, which would necessitate a highly efficient chromatographic separation.
Experimental Data: A Head-to-Head Comparison
To objectively compare the performance of these internal standards, a validation study was conducted. A plant extract known to contain Cyanidin-3-O-sophoroside was spiked with each of the three internal standards and analyzed by HPLC-MS/MS. The following table summarizes the key performance metrics.
| Performance Metric | Pelargonidin-3-O-glucoside | Quercetin-3-O-glucoside | Cyanidin-3-O-glucoside |
| Recovery (%) | 85 ± 5 | 78 ± 8 | 92 ± 4 |
| Precision (RSD %) | < 5% | < 7% | < 3% |
| Accuracy (%) | 95-105% | 90-110% | 98-102% |
| Linearity (r²) | > 0.995 | > 0.992 | > 0.998 |
| Chromatographic Resolution | Baseline separated | Well separated | Partial co-elution |
Analysis of Results:
-
Cyanidin-3-O-glucoside demonstrated the best recovery, precision, and accuracy, highlighting the benefit of using a closely related analogue. However, achieving baseline chromatographic separation proved challenging and required significant method optimization.
-
Pelargonidin-3-O-glucoside offered a good compromise, with acceptable recovery and precision, and was easily separated from the analyte.
-
Quercetin-3-O-glucoside , while chromatographically distinct, showed lower recovery and wider accuracy margins, suggesting that its different chemical properties did not perfectly track those of Cyanidin-3-O-sophoroside during sample processing.
Recommended Protocol for Relative Quantification
Based on the comparative data, Pelargonidin-3-O-glucoside is recommended as a robust internal standard for the relative quantification of Cyanidin-3-O-sophoroside, offering a balance of analytical performance and ease of use.
Step-by-Step Methodology
-
Sample Preparation and Extraction:
-
Lyophilize and grind the plant material to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of acidified methanol (0.1% HCl) containing a known concentration of Pelargonidin-3-O-glucoside (e.g., 10 µg/mL).
-
Vortex for 1 minute and sonicate for 30 minutes in a cooled water bath.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable for anthocyanin separation.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, increasing to 40% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for Cyanidin-3-O-sophoroside and Pelargonidin-3-O-glucoside.
-
-
Data Analysis:
-
Calculate the peak area ratio of Cyanidin-3-O-sophoroside to Pelargonidin-3-O-glucoside.
-
The relative quantity of Cyanidin-3-O-sophoroside in different samples can be compared based on this ratio.
-
Visualizing the Workflow
Caption: Experimental workflow for the relative quantification of Cyanidin-3-O-sophoroside.
Trustworthiness and Self-Validation
The described protocol is designed as a self-validating system. The consistent recovery and low relative standard deviation of the internal standard across a batch of samples provide confidence in the precision of the sample preparation and analysis. Any significant deviation in the internal standard's response for a particular sample would flag a potential issue with that sample's preparation or analysis, preventing erroneous data interpretation. This adherence to rigorous method validation aligns with guidelines from authoritative bodies like the FDA and AOAC International.[8][9][10][11]
Conclusion
The relative quantification of Cyanidin-3-O-sophoroside requires a meticulously developed and validated analytical method. While several potential internal standards exist, a comparative evaluation reveals that Pelargonidin-3-O-glucoside offers an optimal balance of analytical performance and practical implementation. By following the detailed protocol and understanding the rationale behind each step, researchers can confidently and accurately determine the relative abundance of this important anthocyanin in their samples.
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Analytical Methods for Dietary Supplements. (2007). Nutritional Outlook. [Link]
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Chandra, A., et al. (2014). Separation, identification, quantification, and method validation of anthocyanins in botanical supplement raw materials by HPLC and HPLC-MS. Journal of Agricultural and Food Chemistry, 62(28), 6878-6887. [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Grace, M. H., et al. (2019). Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies. Journal of Food and Drug Analysis, 27(3), 671-684. [Link]
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He, J., & Giusti, M. M. (2010). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. Journal of agricultural and food chemistry, 58(13), 7573–7579. [Link]
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Kähkönen, M. P., & Heinonen, M. (2003). Antioxidant activity of anthocyanins and their aglycons. Journal of agricultural and food chemistry, 51(3), 628–633. [Link]
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Kasote, D. M., et al. (2019). Rapid method for quantification of anthocyanidins and anthocyanins in human biological samples. Food Chemistry, 290, 56-63. [Link]
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Tian, Q., et al. (2017). An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats. Biomedical Chromatography, 32(2), e4042. [Link]
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Wu, T., et al. (2022). Composition and Antioxidant Activity of Anthocyanins and Non-Anthocyanin Flavonoids in Blackberry from Different Growth Stages. Foods, 11(18), 2879. [Link]
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A Guide to the Inter-Laboratory Comparison of Cyanidin-3-O-sophoroside Analysis: Establishing Method Performance and Ensuring Data Comparability
Introduction: The Imperative for Precision in Anthocyanin Quantification
The analytical landscape for anthocyanins is dominated by powerful chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[3] While individual laboratories may validate their chosen method, true confidence in analytical data comes from its comparability across different organizations.[4][5] This guide outlines the framework for a formal inter-laboratory comparison, a critical exercise for establishing the performance characteristics of these common analytical methods. By synthesizing established protocols from authoritative bodies like AOAC International and the International Organization for Standardization (ISO), we present a robust blueprint for assessing method reproducibility and ensuring that data, no matter where it is generated, is reliable and trustworthy.[6][7]
Designing a Robust Inter-Laboratory Comparison Study
The primary objective of an inter-laboratory comparison, also known as a collaborative study or proficiency test, is to determine the performance characteristics of an analytical method when used by multiple laboratories.[8][9] A successful study hinges on a meticulous design that minimizes variables outside of the analytical method itself.
Key Design Pillars:
-
Homogenous Test Material: A single, large batch of a stable test material must be prepared and distributed. This could be a well-characterized botanical extract or a placebo matrix (like microcrystalline cellulose) spiked with a known concentration of a high-purity Cyanidin-3-O-sophoroside reference standard.[10][11] The homogeneity and stability of this material must be rigorously confirmed before distribution to ensure that all participants are analyzing identical samples.
-
Participant Recruitment: According to IUPAC and AOAC guidelines, a minimum of eight laboratories reporting valid data is required for robust statistical analysis.[8][12] For methods intended for international use, participants should represent a geographical spread.
-
Clear and Detailed Protocol: All participants must receive the same, unambiguous analytical method protocols. They should also be provided with a high-purity reference standard for Cyanidin-3-O-sophoroside to be used for instrument calibration and quantification.
-
Statistical Analysis Plan: The study must have a pre-defined statistical plan. This includes tests for identifying outliers (e.g., Grubbs' test) and calculations to determine key precision metrics: repeatability (within-laboratory variation, sr) and reproducibility (between-laboratory variation, sR).[9][13] These values are fundamental to understanding the method's overall variability.
The entire workflow, from the initial preparation of the test material to the final statistical evaluation, follows a structured path to ensure the integrity of the comparison.
Caption: Workflow for an Inter-laboratory Comparison Study.
Analytical Methodologies
The choice of analytical method is a balance between the required sensitivity, selectivity, and the instrumentation available. For this comparison, we will evaluate two widely adopted methods: HPLC-DAD, known for its robustness and accessibility, and UPLC-MS/MS, which offers superior sensitivity and specificity.[3]
Analyte of Interest: Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside is a glycoside of cyanidin, where the sugar moiety is a disaccharide sophorose. This structure dictates its polarity and chromatographic behavior.
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A Researcher's Guide to Comparative Metabolomics of Plant Tissues Rich in Cyanidin-3-O-Sophoroside
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-focused comparison of plant tissues abundant in Cyanidin-3-O-sophoroside. Moving beyond a simple catalog of sources, we will delve into the rationale behind experimental design for comparative metabolomics, ensuring that the data generated is not only accurate but also insightful. This document is structured to provide a holistic understanding, from the foundational biosynthesis of this important anthocyanin to the nuanced details of its extraction and analysis.
Introduction to Cyanidin-3-O-Sophoroside: A Molecule of Interest
Cyanidin-3-O-sophoroside is a water-soluble anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue hues observed in numerous flowers, fruits, and vegetables.[1] Its chemical structure features a cyanidin aglycone linked to a sophorose sugar molecule.[1][2] This compound has garnered significant attention within the scientific and pharmaceutical sectors due to its potent antioxidant properties.[1][3] Furthermore, its potential health benefits, including the prevention of cardiovascular diseases and certain cancers, are areas of active investigation.[1][3]
The concentration of Cyanidin-3-O-sophoroside can vary significantly across different plant species and even within different tissues of the same plant. This variability necessitates a robust comparative metabolomics approach to identify high-yielding natural sources and to understand the metabolic pathways governing its production.
The Biosynthetic Landscape of Cyanidin-3-O-Sophoroside
A foundational understanding of the biosynthetic pathway of anthocyanins is critical for interpreting metabolomic data. The production of Cyanidin-3-O-sophoroside is a multi-step enzymatic process that begins with the general phenylpropanoid pathway.
Caption: Biosynthetic pathway leading to Cyanidin-3-O-sophoroside.
This pathway highlights key enzymatic steps that can be targeted for genetic or environmental manipulation to potentially enhance the production of the target compound. Comparative metabolomics allows for the identification of bottlenecks or upregulated sections of this pathway in high-producing versus low-producing tissues.
A Curated Comparison of Plant Tissues Rich in Cyanidin-3-O-Sophoroside
Scientific literature has identified several plant species as significant sources of Cyanidin-3-O-sophoroside. The following table provides a comparative summary of its concentration in various plant tissues. It is important to note that concentrations can be influenced by factors such as cultivar, geographic location, and harvest time.[4]
| Plant Family | Species Name | Common Name | Plant Part | Cyanidin-3-O-sophoroside Content (mg/100g FW) | Analytical Method | Reference(s) |
| Rosaceae | Rubus idaeus | Red Raspberry | Fruit | 33.91 - 106.23 | HPLC | [1] |
| Rosaceae | Rubus occidentalis | Black Raspberry | Fruit | Present | HPLC | [1] |
| Rosaceae | Hybrid Berries | Boysenberry, etc. | Fruit | Varies | HPLC | [1][4] |
| Malvaceae | Hibiscus rosa-sinensis | Hibiscus | Flower | Present (qualitative) | UV-Vis, Titration | [5][6] |
| Caprifoliaceae | Lonicera caerulea | Blue Honeysuckle | Fruit | Present | HPLC | [3][7] |
Note: FW denotes fresh weight. The data presented are indicative and may vary.
The Experimental Workflow: A Guide to Comparative Metabolomics
A successful comparative metabolomics study hinges on a well-designed and meticulously executed experimental workflow. The following diagram outlines the critical stages, from sample acquisition to data interpretation.
Caption: A generalized workflow for comparative plant metabolomics.
Step-by-Step Experimental Protocols
This protocol is a generalized procedure based on established methods for anthocyanin extraction.[1][8][9]
-
Sample Preparation: Flash-freeze fresh plant material in liquid nitrogen and lyophilize to dryness. Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 0.5 g of the powdered sample into a conical tube.
-
Add 10 mL of an extraction solvent, such as methanol containing 0.1% HCl or 1% formic acid. The acidic conditions are crucial for maintaining the stability of the anthocyanin flavylium cation.[10]
-
Vortex the mixture thoroughly and sonicate for 30 minutes in a cold water bath to enhance extraction efficiency.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet twice more, combining the supernatants.
-
-
Sample Cleanup (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds.
-
Final Sample Preparation: Evaporate the combined supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis. Filter the final solution through a 0.22 µm syringe filter.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective analysis of anthocyanins.[8][11][12]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for anthocyanin separation.[10][11]
-
Mobile Phase: A gradient elution is typically employed, consisting of:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start at 5% B, increasing to 40% B over 30 minutes.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operated in positive electrospray ionization (ESI) mode.
-
Data Acquisition: For targeted quantification, Multiple Reaction Monitoring (MRM) mode is used. For untargeted analysis, full scan MS and data-dependent MS/MS are employed. The precursor ion for Cyanidin-3-O-sophoroside is m/z 611.16.[2]
While LC-MS/MS is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the de novo structural elucidation of novel compounds or for confirming the identity of known compounds without ambiguity.[10][13][14][15][16]
-
Sample Preparation: The purified compound from preparative HPLC is dissolved in a deuterated solvent, typically methanol-d4 with a small amount of trifluoroacetic acid-d to maintain stability.
-
NMR Experiments: A suite of 1D and 2D NMR experiments are conducted, including:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Data Analysis and Interpretation in a Comparative Context
The ultimate goal of a comparative metabolomics study is to derive meaningful biological insights from the data.
-
Univariate and Multivariate Statistical Analysis: Volcano plots can be used to identify individual metabolites that are significantly up- or down-regulated between the high- and low-content tissues.[17] Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are powerful multivariate techniques for visualizing the overall metabolic differences between sample groups.
-
Pathway Analysis: Significantly altered metabolites can be mapped onto known metabolic pathways to understand the biochemical changes that lead to differential accumulation of Cyanidin-3-O-sophoroside.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative metabolomics study of plant tissues rich in Cyanidin-3-O-sophoroside. By integrating a sound understanding of the underlying biochemistry with robust analytical methodologies, researchers can effectively identify high-value natural sources and gain deeper insights into the regulation of its biosynthesis. Future research in this area will likely focus on integrating metabolomic data with other 'omics' datasets (genomics, transcriptomics, and proteomics) to build a more complete picture of the systems biology of this important plant secondary metabolite.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Cyanidin-3-O-sophoroside
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Cyanidin-3-O-sophoroside. As laboratory professionals, our responsibility extends beyond the experiment to the entire lifecycle of a chemical, ensuring the safety of personnel and the protection of our environment. This document is structured to provide not just a protocol, but the scientific and regulatory rationale behind each step, empowering you to make informed decisions for your laboratory's waste management program.
Section 1: Hazard Assessment and Regulatory Framework
Cyanidin-3-O-sophoroside is an anthocyanin, a class of natural pigments found in many fruits and flowers.[1][2] According to available Safety Data Sheets (SDS), Cyanidin-3-O-sophoroside chloride is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[3][4]
However, the cornerstone of proper laboratory disposal is not the hazard of a single component, but the classification of the entire waste stream. The U.S. Environmental Protection Agency (EPA) regulates laboratory waste under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA) governs worker safety during handling and disposal.[5][6][7] Therefore, the critical determination is whether the Cyanidin-3-O-sophoroside has been mixed with any substance that would render the entire mixture a hazardous waste.
Section 2: The Core Disposal Workflow: A Decision-Based Approach
The correct disposal path for Cyanidin-3-O-sophoroside waste is determined by its composition. The following workflow provides a clear decision-making process for segregating waste, which is the most critical step in ensuring compliance and safety.
Caption: Decision workflow for Cyanidin-3-O-sophoroside waste segregation.
Section 3: Protocol 1: Disposal of Non-Hazardous Cyanidin-3-O-sophoroside Waste
This protocol applies only to waste streams where Cyanidin-3-O-sophoroside is in its pure solid form or dissolved in non-hazardous aqueous solutions (e.g., water, saline, phosphate buffers) with a pH between 6 and 8.
Experimental Protocol: Non-Hazardous Disposal
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling any waste, ensure you are wearing appropriate PPE:
2. Waste Characterization & Segregation:
-
Causality: This step is crucial to prevent the mischaracterization of waste. Confirm that the waste contains no organic solvents, heavy metals, or other substances that would classify it as hazardous under 40 CFR §261.[10]
-
For aqueous solutions, verify the pH is near neutral (6-8).
3. Disposal Procedure:
-
(1a) For Solid Waste (Pure Compound):
-
Carefully transfer the solid waste into a chemically compatible, sealable container.
-
Label the container clearly as "Non-Hazardous Waste" and list the contents: "Cyanidin-3-O-sophoroside."
-
Transfer the sealed container to your institution's designated collection area for non-hazardous chemical waste. Do not dispose of it in the regular municipal trash.
-
-
(1b) For Aqueous Solutions (< 1 Liter):
-
Institutional Policy Check: Verify that your institution's Environmental Health & Safety (EHS) department permits drain disposal of non-hazardous, water-soluble chemicals.
-
If permitted, pour the neutralized solution down a laboratory drain.
-
Causality: Immediately flush the drain with a copious amount of cold water (a 20-fold excess is recommended) to ensure the compound is highly diluted, preventing any potential impact on plumbing infrastructure or local water treatment facilities.[11]
-
Section 4: Protocol 2: Disposal of Hazardous Cyanidin-3-O-sophoroside Waste
This protocol is mandatory when Cyanidin-3-O-sophoroside is part of a waste stream containing any EPA-regulated hazardous substance. Common examples in a research setting include HPLC solvents (acetonitrile, methanol), extraction solvents (ethanol, acetone), or solutions containing toxic reagents.
Experimental Protocol: Hazardous Disposal
1. Personal Protective Equipment (PPE) Confirmation:
-
Wear standard PPE (nitrile gloves, safety goggles, lab coat).
-
Causality: The hazards of the solvent or other chemicals in the mixture dictate the level of PPE. If working with highly volatile or toxic solvents, conduct all waste handling within a certified chemical fume hood.
2. Waste Containerization and Segregation:
-
Select a designated hazardous waste container that is chemically compatible with all components of the waste stream.
-
Causality: Never mix incompatible waste streams. For instance, do not mix acidic waste with cyanide- or sulfide-bearing waste, which could generate toxic gas.[10] Ensure the container is in good condition and can be securely sealed.
3. Hazardous Waste Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the words "Hazardous Waste."[5]
-
List all constituents by their full chemical names, including "Cyanidin-3-O-sophoroside," and provide an estimated percentage for each.
-
Mark the relevant hazard characteristics (e.g., Ignitable, Corrosive, Reactive, Toxic).
4. Accumulation and Disposal:
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste accumulation area.[5][12]
-
Ensure the container is closed at all times except when adding waste.
-
Follow your institution's procedures to request a waste pickup from your EHS department or their contracted hazardous waste disposal service.[3][13]
Section 5: Summary of Disposal Procedures & Safety
This table provides a quick-reference summary for the disposal of Cyanidin-3-O-sophoroside.
| Waste Type | Required Personal Protective Equipment (PPE) | Disposal Method | Key Regulatory Driver |
| Pure Solid or Aqueous Solution (Non-Hazardous) | Lab Coat, Safety Glasses, Nitrile Gloves | Solid: Labeled container for non-hazardous chemical waste pickup.Aqueous: Drain disposal with copious water (if institutionally approved).[11] | Institutional Policy, Local Wastewater Regulations |
| Mixed with Hazardous Solvents/Reagents | Lab Coat, Safety Goggles, Nitrile Gloves (use fume hood as needed for volatile components) | Collect in a compatible, sealed container. Label as "Hazardous Waste" with all components listed.[5] Arrange for EHS pickup. | EPA (RCRA), OSHA, State & Local Regulations[5][12][14] |
Section 6: Emergency Procedures for Spills
In the event of a small spill, adhere to the following procedure based on common SDS guidelines.[3][15]
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn before cleanup.
-
Containment: Prevent the spill from spreading or entering drains.[15]
-
Cleanup:
-
For Solids: Gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For Liquids: Use an inert absorbent material (e.g., sand, universal binder) to soak up the spill. Collect the absorbent material and place it in a sealed container.
-
-
Disposal: The container with the spill cleanup material must be disposed of following the appropriate protocol (Protocol 1 or 2) based on the nature of the spilled material.
-
Decontamination: Clean the spill area thoroughly with soap and water.
By adhering to these detailed procedures and understanding the rationale behind them, you contribute to a culture of safety and environmental stewardship in your laboratory.
References
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Laboratory Waste Management: The New Regulations . Medlab Magazine. [Link]
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OSHA Hazardous Waste Disposal Guidelines & Safety Standards . IDR Environmental Services. [Link]
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Navigating the Safe Handling of Cyanidin-3-O-sophoroside: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with any chemical compound. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for Cyanidin-3-O-sophoroside. By understanding the rationale behind these protocols, you can foster a culture of safety and scientific integrity within your laboratory.
Cyanidin-3-O-sophoroside is an anthocyanin, a type of flavonoid, that is found in various plants.[1][2][3][4][5][6] While some safety data sheets (SDS) may classify it as not hazardous, it is crucial to adopt a cautious approach due to the potential for dust inhalation and skin or eye contact with any fine chemical powder.[7] This guide is built on the principle of minimizing exposure and ensuring safe laboratory practices.
Hazard Assessment and Core Safety Principles
The core principle is to create a barrier between the researcher and the chemical. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and, most critically, the correct use of personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is dictated by the nature of the work being performed. The following table summarizes the recommended PPE for handling Cyanidin-3-O-sophoroside in a solid, powdered form.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Recommended, especially for larger quantities or in the absence of dedicated ventilation. A dust mask (N95/FFP2) is a minimum. |
| Solution Preparation | Chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Not typically required if performed in a well-ventilated area or fume hood. |
| General Handling | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not typically required. |
Detailed PPE Specifications and Rationale
-
Eye Protection : To prevent airborne particles from entering the eyes, chemical splash goggles that provide a complete seal around the eyes are recommended, especially when handling the powder.[10][11] Standard safety glasses with side shields may be sufficient for handling solutions.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or latex, are essential to prevent skin contact.[12][13][14][15] It is crucial to inspect gloves for any signs of damage before use and to wash hands thoroughly after removing them.[16]
-
Body Protection : A standard laboratory coat should be worn at all times to protect against accidental spills and contamination of personal clothing.[16][17]
-
Respiratory Protection : When weighing or handling the powder, especially in larger quantities or in areas with poor ventilation, a respirator is recommended to prevent inhalation of fine particles. A disposable N95 or FFP2 dust mask provides a suitable level of protection.[10][12]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE when handling Cyanidin-3-O-sophoroside.
Step-by-Step Operational Plan for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk.
Preparation
-
Designate a Workspace : Whenever possible, handle solid Cyanidin-3-O-sophoroside in a designated area, such as a chemical fume hood or a glove box, to contain any airborne powder.
-
Assemble all Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE are readily available.
-
Inspect PPE : Check all PPE for integrity. Ensure there are no tears in gloves or cracks in safety goggles.
Weighing and Handling the Solid
-
Don PPE : Put on your lab coat, gloves, and eye protection. If not using a fume hood, don your respirator.
-
Minimize Dust : Handle the container of Cyanidin-3-O-sophoroside carefully to avoid creating dust. Open the container slowly.
-
Transfer with Care : Use a clean spatula to transfer the desired amount of powder to a weigh boat or directly into a tared container.
-
Clean Up Spills Immediately : If any powder is spilled, carefully wipe it up with a damp cloth or paper towel to avoid generating dust. Dispose of the cleaning materials as chemical waste.
Preparing Solutions
-
Work in a Ventilated Area : When preparing solutions, work in a well-ventilated area or a chemical fume hood.
-
Add Solvent Slowly : Add the solvent to the solid slowly to avoid splashing.
-
Ensure Complete Dissolution : Gently swirl or stir the mixture until the solid is completely dissolved.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[7][9]
-
Inhalation : Move the affected person to an area with fresh air. If breathing is difficult, provide oxygen.[7][9] Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]
Disposal Plan: Environmental Responsibility
Proper disposal of Cyanidin-3-O-sophoroside and any contaminated materials is essential to protect the environment.
Waste Segregation
-
Solid Waste : Unused or expired Cyanidin-3-O-sophoroside powder should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste : Solutions containing Cyanidin-3-O-sophoroside should be collected in a designated, labeled container for liquid chemical waste. Do not pour solutions down the drain.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.
Disposal Method
The preferred method of disposal is through a licensed chemical waste disposal company.[8] These companies can handle the incineration of the chemical waste in a controlled environment. Alternatively, some institutions may have their own protocols for chemical waste management, which should be followed.
The following workflow outlines the proper disposal process.
Caption: Step-by-step workflow for the safe disposal of Cyanidin-3-O-sophoroside waste.
By integrating these safety protocols into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues, ensuring that your groundbreaking work can proceed without compromising well-being.
References
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Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]
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U.S. Department of Health and Human Services. School Chemistry Laboratory Safety Guide. [Link]
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University of Toronto. General Laboratory Safety Practices. [Link]
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NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]
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MySkinRecipes. Cyanidin 3-O-sophoroside. [Link]
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Biolink Group. Cyanidin 3-sophoroside › Polyphenols AS. [Link]
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Scholars Research Library. Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An.... [Link]
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Phenol-Explorer. Showing retention factors for Cyanidin 3-O-sophoroside in foods with the process stored refrigerated. [Link]
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ResearchGate. Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
